molecular formula C11H13NO2 B1600201 (S)-Indoline-2-carboxylic acid ethyl ester CAS No. 82923-81-7

(S)-Indoline-2-carboxylic acid ethyl ester

Cat. No.: B1600201
CAS No.: 82923-81-7
M. Wt: 191.23 g/mol
InChI Key: KISPUTPAKVZNBI-JTQLQIEISA-N
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Description

(S)-Indoline-2-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-Indoline-2-carboxylic acid ethyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-Indoline-2-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Indoline-2-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2S)-2,3-dihydro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h3-6,10,12H,2,7H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISPUTPAKVZNBI-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452548
Record name (S)-Indoline-2-carboxylic acid ethyl ester
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Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82923-81-7
Record name (S)-Indoline-2-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 82923-81-7
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (S)-Indoline-2-carboxylic acid ethyl ester: A Cornerstone Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction: The Significance of a Chiral Scaffold

(S)-Indoline-2-carboxylic acid ethyl ester is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. As a constrained, non-natural amino acid derivative, its rigid bicyclic structure and defined stereochemistry at the C2 position make it an invaluable scaffold for creating molecules with precise three-dimensional orientations. This precision is critical for achieving high-affinity and selective interactions with biological targets.

Most notably, this compound serves as a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure. Its incorporation into the final drug molecule imparts a specific conformational restraint that is essential for potent enzymatic inhibition. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and reactivity, offering a technical resource for scientists leveraging this versatile molecule in their research and development endeavors.

Physicochemical and Stereochemical Properties

The fundamental properties of (S)-Indoline-2-carboxylic acid ethyl ester are summarized below. The defining feature is the stereocenter at the C2 position, which dictates its interaction with other chiral molecules and its utility in asymmetric synthesis.

PropertyValueSource(s)
IUPAC Name Ethyl (2S)-2,3-dihydro-1H-indole-2-carboxylate[1]
Synonyms (S)-2,3-Dihydro-1H-indole-2-carboxylic acid ethyl ester[1]
CAS Number 82923-81-7[1]
Molecular Formula C₁₁H₁₃NO₂[1]
Molecular Weight 191.23 g/mol [1]
Appearance Expected to be a liquid or low-melting solidInferred
Boiling Point Data not readily available. Generally lower than the corresponding carboxylic acid (BP of acid: ~380°C).[2][3]
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane). Low solubility in water.[2]
Optical Rotation Data not readily available for the ester. The parent acid, (S)-(-)-Indoline-2-carboxylic acid, exhibits significant levorotation.[4]

Stereochemical Integrity: The (S)-configuration at the C2 position is paramount for the biological activity of many of its derivatives. Maintaining this stereochemical purity throughout synthetic sequences is a primary concern. Therefore, accurate analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC), are essential for quality control.

Spectroscopic Characterization: An Analytical Fingerprint

Definitive structural confirmation of (S)-Indoline-2-carboxylic acid ethyl ester relies on a combination of spectroscopic techniques. Below are the predicted and expected characteristics based on its structure and data from analogous compounds.[5]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Aromatic Protons (4H): Four protons on the benzene ring are expected to appear in the range of δ 6.6-7.2 ppm . They will exhibit complex splitting patterns (multiplets, doublets, triplets) characteristic of a 1,2-disubstituted benzene ring.

  • N-H Proton (1H): A broad singlet corresponding to the secondary amine proton is expected around δ 4.0-5.0 ppm . Its chemical shift can be variable and concentration-dependent, and it will disappear upon D₂O exchange.

  • C2-H Proton (1H): The chiral proton at the C2 position, adjacent to the nitrogen and the carbonyl group, is expected to be a doublet of doublets (dd) around δ 4.4-4.6 ppm .

  • Ethyl Ester -OCH₂- (2H): A quartet around δ 4.2-4.4 ppm resulting from coupling with the adjacent methyl protons.

  • C3-H₂ Protons (2H): The two diastereotopic protons on the C3 carbon will appear as two separate multiplets or doublets of doublets, typically in the range of δ 3.0-3.6 ppm .

  • Ethyl Ester -CH₃ (3H): A triplet around δ 1.2-1.4 ppm , coupled to the methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Ester Carbonyl (C=O): A signal in the downfield region of δ 172-175 ppm .

  • Aromatic Carbons (6C): Signals between δ 110-150 ppm . The carbon attached to the nitrogen (C7a) will be the most downfield of the aromatic carbons.

  • C2 Carbon: The chiral carbon atom is expected around δ 60-65 ppm .

  • Ethyl Ester -OCH₂-: A signal around δ 61-62 ppm .[5]

  • C3 Carbon: The methylene carbon of the indoline ring is expected around δ 35-40 ppm .

  • Ethyl Ester -CH₃: A signal in the upfield region around δ 14-15 ppm .[5]

Infrared (IR) Spectroscopy
  • N-H Stretch: A moderate, sharp absorption band characteristic of a secondary amine is expected in the range of 3350-3310 cm⁻¹ .[6]

  • C-H Aromatic Stretch: Peaks will appear just above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: Peaks will appear just below 3000 cm⁻¹.

  • C=O Ester Stretch: A strong, sharp absorption band is characteristic and expected in the range of 1750-1735 cm⁻¹ .[7]

  • C-O Ester Stretch: A strong band in the fingerprint region, typically around 1250-1020 cm⁻¹ .[6]

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 191 .

  • Key Fragmentation: A primary fragmentation pathway for esters is the loss of the alkoxy group. A significant peak is expected at m/z = 146 , corresponding to the loss of the ethoxy radical (•OCH₂CH₃). The base peak is often the resulting acylium ion ([M - 45]⁺ ).[8] Further fragmentation of the indoline ring can also be observed.

Synthesis and Purification

The synthesis of enantiomerically pure (S)-Indoline-2-carboxylic acid ethyl ester is typically achieved via a two-step process starting from the corresponding racemic acid. The core strategy involves chiral resolution followed by esterification.

G cluster_0 Synthesis Workflow racemic_acid Racemic Indoline-2-Carboxylic Acid resolution Chiral Resolution (e.g., with (R)-α-methylbenzylamine) racemic_acid->resolution s_acid_salt (S)-Acid • (R)-Amine Diastereomeric Salt resolution->s_acid_salt acidification Acidification (e.g., HCl) s_acid_salt->acidification s_acid (S)-Indoline-2-Carboxylic Acid acidification->s_acid esterification Esterification (e.g., SOCl₂ then EtOH) s_acid->esterification s_ester (S)-Indoline-2-carboxylic acid ethyl ester esterification->s_ester

General synthetic workflow for (S)-Indoline-2-carboxylic acid ethyl ester.
Protocol 1: Esterification of (S)-Indoline-2-carboxylic Acid

This protocol is adapted from a highly efficient method for esterifying the analogous indole-2-carboxylic acid, which proceeds via an acid chloride intermediate and avoids the equilibrium limitations of Fischer esterification.[9][10][11]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend (S)-Indoline-2-carboxylic acid (1.0 eq) in thionyl chloride (SOCl₂) (10-15 mL per gram of acid). Cool the mixture to 0°C in an ice bath.

  • Acid Chloride Formation: Stir the mixture at 0°C for 1 hour. The suspension should gradually dissolve as the acid is converted to the more soluble acid chloride hydrochloride salt.

  • Removal of Excess Reagent: After 1 hour, remove the ice bath and concentrate the reaction mixture in vacuo using a rotary evaporator. This step is critical to remove all excess thionyl chloride. The resulting residue is the crude (S)-indoline-2-carbonyl chloride.

  • Ester Formation: Carefully and slowly add absolute ethanol (10-15 mL per gram of starting acid) to the crude residue at room temperature. Caution: This addition can be exothermic.

  • Reaction Completion: Stir the resulting solution at room temperature overnight (12-16 hours) to ensure complete conversion to the ester.

  • Work-up and Purification:

    • Concentrate the solution in vacuo to remove the bulk of the ethanol.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude (S)-Indoline-2-carboxylic acid ethyl ester.

    • If necessary, purify the product further using column chromatography on silica gel.

Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis

Assessing the enantiomeric excess (e.e.) is crucial. Chiral HPLC is the standard method for this analysis.[12]

Methodology:

  • Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often effective.

  • Mobile Phase: A mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol) is typically used. The exact ratio must be optimized to achieve baseline separation of the two enantiomers.

  • Detection: UV detection, typically at a wavelength around 254 nm or 280 nm, is used to monitor the elution of the enantiomers.[13]

  • Analysis: The enantiomeric excess is calculated from the integrated peak areas of the (S) and (R) enantiomers: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100.

Chemical Reactivity and Synthetic Applications

The molecule possesses three primary sites of reactivity: the secondary amine, the ester functional group, and the aromatic ring. Understanding this reactivity is key to its use as a synthetic intermediate.

G cluster_0 Key Reactive Sites cluster_1 Reactivity Nodes img N Secondary Amine (Nucleophilic) Ester Ester Group (Electrophilic Carbonyl) Aromatic Aromatic Ring (Electrophilic Substitution)

Sources

A Senior Application Scientist's Guide to (S)-Indoline-2-carboxylic acid ethyl ester: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Chiral Building Block

(S)-Indoline-2-carboxylic acid ethyl ester is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a constrained analog of the amino acid proline, its rigid bicyclic structure provides a unique conformational scaffold that is highly valued in the design of bioactive molecules. Its primary utility lies in its role as a key chiral intermediate for the synthesis of several Angiotensin-Converting Enzyme (ACE) inhibitors, most notably Perindopril.[1][2][3] The stereochemistry at the C2 position is crucial for the biological activity of these final drug products, making the synthesis and quality control of the enantiomerically pure (S)-ester a critical undertaking.

This guide provides an in-depth examination of (S)-Indoline-2-carboxylic acid ethyl ester, focusing on its synthesis from its indole precursor, methods for ensuring enantiomeric purity, and its application in drug synthesis. We will explore the causality behind methodological choices, present self-validating protocols, and ground all technical claims in authoritative sources.

Physicochemical & Identification Parameters

A clear identification of the target compound is paramount for any laboratory work. The following table summarizes its key identifiers and properties.

PropertyValueSource
Chemical Name Ethyl (2S)-2,3-dihydro-1H-indole-2-carboxylateN/A
Synonyms (S)-Indoline-2-carboxylic acid ethyl ester[4]
CAS Number 82923-81-7 [4]
Molecular Formula C₁₁H₁₃NO₂N/A
Molecular Weight 191.23 g/mol N/A
Appearance Varies; often an oil or low-melting solidN/A

Note: The parent acid, (S)-(-)-Indoline-2-carboxylic acid, has the CAS number 79815-20-6.

Core Synthesis Strategy: From Planar Indole to Chiral Indoline

The most common and industrially relevant pathway to (S)-Indoline-2-carboxylic acid ethyl ester involves two principal transformations:

  • Esterification: Conversion of the readily available Indole-2-carboxylic acid to its ethyl ester.

  • Asymmetric Reduction or Resolution: Conversion of the planar indole ring of the ester into the saturated, chiral indoline ring, establishing the critical (S)-stereocenter.

The causality here is strategic: it is often more efficient to perform the reduction on the ester rather than the free acid. The ester group is generally less reactive to many reducing agents than a carboxylic acid and avoids potential complications like salt formation. The subsequent chiral separation or asymmetric reduction is the cornerstone of the entire process.

G cluster_0 Pathway 1: Resolution cluster_1 Pathway 2: Asymmetric Synthesis A Indole-2-carboxylic acid B Ethyl Indole-2-carboxylate (Racemic Ester) A->B Esterification (e.g., EtOH, H₂SO₄) C Racemic Indoline-2-carboxylic acid ethyl ester B->C Reduction (e.g., Sn/HCl, Catalytic Hydrogenation) D (S)-Indoline-2-carboxylic acid ethyl ester C->D Chiral Resolution (e.g., Enzymatic or with Chiral Acids) E Chiral Resolving Agent E->C F Ethyl Indole-2-carboxylate G (S)-Indoline-2-carboxylic acid ethyl ester F->G Asymmetric Reduction (e.g., Chiral Rh/Ru catalyst, H₂) H Chiral Catalyst H->F

Caption: Key synthetic routes to the target compound.

Protocol 1: Synthesis of Racemic Ethyl Indoline-2-carboxylate

This protocol details the foundational steps of esterification and subsequent reduction. The choice of a strong reducing system like tin and hydrochloric acid is effective for converting the electron-rich indole ring to an indoline.[1]

Part A: Esterification of Indole-2-carboxylic Acid

  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Indole-2-carboxylic acid (1.0 eq).

  • Reagents: Add absolute ethanol (10-20 volumes) to suspend the acid. Cautiously add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting acid.

  • Workup: Cool the reaction to room temperature. Neutralize the mixture carefully with a saturated solution of sodium bicarbonate. The product, Ethyl 1H-indole-2-carboxylate, will often precipitate.[5]

  • Isolation: Filter the solid product and wash thoroughly with water to remove inorganic salts. Alternatively, if no solid forms, extract the aqueous mixture with ethyl acetate (3x volumes), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Validation: The resulting crude ester (CAS 3770-50-1) should be characterized by ¹H NMR to confirm the presence of the ethyl group (a triplet around 1.4 ppm and a quartet around 4.4 ppm) before proceeding.[6][7]

Part B: Reduction to Racemic Indoline Ethyl Ester

  • Setup: In a well-ventilated fume hood, charge a round-bottom flask with the Ethyl Indole-2-carboxylate (1.0 eq) from the previous step and ethanol.

  • Reagents: Add metallic tin (granules or powder, ~4-5 eq). Cool the flask in an ice bath.

  • Reaction: Add concentrated hydrochloric acid dropwise with vigorous stirring. This is a highly exothermic reaction that generates hydrogen gas. A sealed pressure vessel may be required for larger scales as described in historical literature.[1] Maintain the reaction until TLC shows complete consumption of the starting material.

  • Workup: The initial product is a tin complex.[1] The reaction mixture is carefully basified with concentrated aqueous ammonia or NaOH to pH > 10 to precipitate tin hydroxides and liberate the free ester.

  • Isolation: Filter the mixture to remove tin salts. Extract the filtrate extensively with a solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude racemic indoline ester.

The Crucial Step: Achieving Enantiopurity

Obtaining the pure (S)-enantiomer is the most critical and challenging phase. Two primary strategies are employed: chiral resolution of the racemate or direct asymmetric synthesis.

Strategy 1: Enzymatic Resolution (A Self-Validating System)

Enzymatic resolution is an elegant method that leverages the stereospecificity of enzymes, typically lipases, to selectively hydrolyze one enantiomer of the racemic ester, allowing for the separation of the unreacted ester from the newly formed acid.

G Start Racemic Indoline-2-carboxylic acid ethyl ester ((R/S)-Ester) Process Lipase Enzyme (e.g., Candida antarctica lipase B) in Phosphate Buffer Start->Process Sep Liquid-Liquid Extraction Process->Sep Acid (R)-Indoline-2-carboxylic acid (Aqueous Phase) Ester (S)-Indoline-2-carboxylic acid ethyl ester (Organic Phase) Sep->Acid pH Adjustment & Extraction Sep->Ester Direct Extraction G ACE Angiotensin Converting Enzyme (ACE) AngioII Angiotensin II (Vasoconstrictor) ACE->AngioII Conversion AngioI Angiotensin I AngioI->ACE Perindopril Perindopril (ACE Inhibitor) Perindopril->ACE Inhibition Indoline (S)-Indoline-2-carboxylic acid ethyl ester Indoline->Perindopril Synthesis Intermediate

Caption: Role as a precursor to ACE inhibitors.

Analytical Characterization

Rigorous analytical control is essential to confirm both the chemical identity and the stereochemical purity of the final product.

TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural ElucidationConfirms the indoline core structure and the presence of the ethyl ester group. Characteristic signals for the aliphatic protons of the five-membered ring will be present, distinct from the aromatic signals of an indole precursor. [6]
Mass Spectrometry Molecular Weight ConfirmationProvides the molecular ion peak corresponding to the compound's mass (m/z 191.23). [7]
Chiral HPLC Enantiomeric Purity (e.e.)Using a chiral stationary phase (e.g., cellulose- or amylose-based columns), the (S) and (R) enantiomers can be separated and quantified to determine the enantiomeric excess. This is the gold standard for purity validation. [2]
FTIR Spectroscopy Functional Group AnalysisShows characteristic stretches for the N-H bond of the secondary amine, C=O of the ester, and C-O bonds.

Safety & Handling

Based on data for the parent acid, appropriate precautions are necessary when handling this compound series.

  • GHS Hazard Statements: May cause an allergic skin reaction (H317) and is suspected of damaging fertility or the unborn child (H361). [8][9]* Precautionary Measures:

    • Obtain special instructions before use and do not handle until all safety precautions have been read and understood. [9] * Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [9] * Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or aerosols. [10] * In case of skin contact, wash immediately with plenty of soap and water. [9] * Store in a tightly sealed container in a cool, dry place.

References

  • Zhang, R.-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • Organic Letters. (2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. ACS Publications.
  • Google Patents. (1985). US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex.
  • Al-Hourani, B. J. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI.
  • PubChem. (n.d.). Indoline-2-carboxylic acid. National Center for Biotechnology Information.
  • ChemicalBook. (2023). (S)-INDOLINE-2-CARBOXYLIC ACID ETHYL ESTER | 82923-81-7.
  • GoldBio. (n.d.). Indole-2-carboxylic acid ethyl ester.
  • ResearchGate. (2025). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other.
  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester.
  • Sigma-Aldrich. (n.d.). (S)-(-)-Indoline-2-carboxylic acid 99 79815-20-6.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). PubMed Central.
  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. NIST WebBook.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - (S)-(-)-Indoline-2-carboxylic acid.
  • Metasci. (n.d.). Safety Data Sheet Indoline-2-carboxylic acid.
  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
  • SIOC Journals. (n.d.). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other.
  • Google Patents. (n.d.). US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.
  • BLD Pharm. (n.d.). 79815-20-6|(S)-Indoline-2-carboxylic acid.

Sources

A Comprehensive Technical Guide to (S)-Indoline-2-carboxylic acid ethyl ester: Synthesis, Characterization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: (S)-Indoline-2-carboxylic acid ethyl ester is a pivotal chiral building block, or synthon, in modern medicinal chemistry and pharmaceutical development. Its rigid bicyclic structure and defined stereochemistry make it an invaluable starting material for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth exploration of this compound, covering its fundamental physicochemical properties, robust synthetic and purification methodologies, comprehensive analytical characterization, and its significant role in the development of therapeutic agents, most notably Angiotensin-Converting Enzyme (ACE) inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of the practical and theoretical aspects of working with this important chiral intermediate.

Introduction: The Significance of the Indoline Scaffold

The indoline scaffold, a reduced form of the indole ring system, is a privileged structure in drug discovery. Its three-dimensional architecture is present in numerous natural products and synthetic pharmaceuticals, contributing to high-affinity binding with a range of biological targets. The stereochemistry at the 2-position is often critical for pharmacological activity, making access to enantiomerically pure derivatives like (S)-Indoline-2-carboxylic acid ethyl ester essential for the development of selective and potent drugs.

Its most prominent application is as a key intermediate in the synthesis of ACE inhibitors, a class of drugs widely used to treat hypertension and heart failure.[1][2] The precise spatial arrangement of the carboxylic acid group (after hydrolysis of the ester) in the (S)-configuration is crucial for mimicking the transition state of the natural substrate of the angiotensin-converting enzyme, leading to effective inhibition.

Physicochemical Properties and Molecular Data

Accurate characterization begins with a solid understanding of the compound's fundamental properties. The data below is compiled for both the free base form and its commonly used hydrochloride salt, which often exhibits improved stability and handling characteristics.

Property(S)-Indoline-2-carboxylic acid ethyl ester (Free Base)(S)-Indoline-2-carboxylic acid ethyl ester HCl
Molecular Formula C₁₁H₁₃NO₂C₁₁H₁₄ClNO₂
Molecular Weight 191.23 g/mol 227.69 g/mol [3]
CAS Number 82923-81-7[4]79854-42-5[3]
IUPAC Name ethyl (2S)-2,3-dihydro-1H-indole-2-carboxylateethyl (2S)-2,3-dihydro-1H-indole-2-carboxylate;hydrochloride[3]
Appearance Typically an off-white to pale yellow powderCrystalline solid
Optical Activity The parent acid, (S)-(-)-Indoline-2-carboxylic acid, has a specific rotation of [α]20/D −114° (c=1 in 1 M HCl)[5]Not specified, but expected to be levorotatory
SMILES CCOC(=O)[C@@H]1CC2=CC=CC=C2N1CCOC(=O)[C@@H]1CC2=CC=CC=C2N1.Cl[3]

Synthesis and Chiral Purification

The synthesis of enantiomerically pure (S)-Indoline-2-carboxylic acid ethyl ester is a critical process that determines its suitability for pharmaceutical manufacturing. The primary strategies involve the reduction of a stable aromatic precursor followed by the critical step of isolating the desired stereoisomer.

Overview of Synthetic Pathways

The most common industrial route begins with the readily available Indole-2-carboxylic acid or its ethyl ester. This pathway involves two key transformations: the reduction of the indole's 2,3-double bond and the resolution of the resulting racemic mixture. More modern approaches focus on asymmetric synthesis to establish the chiral center directly, avoiding the need for resolution.[6]

Synthetic_Pathways Start Indole-2-carboxylic acid ethyl ester Reduction Reduction of Indole Ring (e.g., Catalytic Hydrogenation or Dissolving Metal Reduction) Start->Reduction Racemate Racemic (±)-Indoline-2-carboxylic acid ethyl ester Reduction->Racemate Resolution Chiral Resolution (Diastereomeric Salt Formation with a Chiral Acid) Racemate->Resolution Diastereomers Mixture of Diastereomers Resolution->Diastereomers Separation Physical Separation (Crystallization) Diastereomers->Separation S_Isomer (S,S) Diastereomer Separation->S_Isomer  Less Soluble R_Isomer (R,S) Diastereomer Separation->R_Isomer  More Soluble Liberation_S Liberation of Free Base S_Isomer->Liberation_S Liberation_R Liberation of Free Base R_Isomer->Liberation_R Final_S (S)-Indoline-2-carboxylic acid ethyl ester Liberation_S->Final_S Final_R (R)-Indoline-2-carboxylic acid ethyl ester Liberation_R->Final_R

Caption: General synthetic workflow from indole precursor to the final chiral ester.
Protocol 1: Reduction and Classical Resolution

This protocol outlines a robust, field-proven method for producing the target compound. The causality behind each step is critical for ensuring high yield and purity.

Step 1: Reduction of Ethyl Indole-2-carboxylate

  • Methodology: The indole precursor is reduced to the corresponding indoline. A common method involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. An alternative is a dissolving metal reduction, such as with tin (Sn) or stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl).[1][7]

  • Causality: Catalytic hydrogenation is often preferred for its cleaner reaction profile and avoidance of stoichiometric metal waste. The catalyst provides a surface for the heterolytic activation of hydrogen, enabling its addition across the electron-rich double bond of the indole ring. Dissolving metal reductions work through single-electron transfers to the aromatic system, followed by protonation, but can result in the formation of tin-complex intermediates that require a separate workup step.[1]

  • Self-Validation: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material spot/peak and the appearance of the product.

Step 2: Chiral Resolution of Racemic Ester

  • Methodology: The racemic indoline ester is resolved by forming diastereomeric salts. This is achieved by reacting the racemic mixture with an enantiomerically pure chiral acid (e.g., L-tartaric acid or a derivative) in a suitable solvent like ethanol.

  • Causality: The two enantiomers of the indoline ester react with the single enantiomer of the chiral acid to form two different diastereomers. Diastereomers have different physical properties, including solubility. By carefully selecting the solvent system, one diastereomer can be selectively precipitated while the other remains in solution.

  • Self-Validation: The fractional crystallization process is monitored by measuring the optical rotation of the mother liquor. The crystallization is deemed complete when the optical rotation stabilizes, indicating that no further precipitation of the desired diastereomer is occurring.

Step 3: Isolation of the (S)-Enantiomer

  • Methodology: The precipitated diastereomeric salt is filtered and washed. The salt is then treated with a base (e.g., sodium bicarbonate or a dilute sodium hydroxide solution) to neutralize the chiral acid and liberate the free (S)-indoline-2-carboxylic acid ethyl ester. The product is then extracted into an organic solvent (e.g., ethyl acetate), dried, and concentrated under vacuum.

  • Causality: The basic workup deprotonates the ammonium salt, breaking the ionic bond between the indoline nitrogen and the chiral resolving agent. This renders the desired ester soluble in organic solvents, allowing for its separation from the water-soluble chiral acid salt.

Analytical Characterization and Quality Control

Rigorous analytical testing is mandatory to confirm the identity, purity, and enantiomeric excess of the final product. Each technique provides a unique piece of structural information.

Spectroscopic Identification
TechniqueExpected Characteristics
¹H NMR Signals corresponding to the ethyl group (a triplet around 1.3 ppm and a quartet around 4.2 ppm), protons on the indoline ring, and a characteristic broad singlet for the N-H proton.[8]
¹³C NMR A signal for the ester carbonyl carbon in the range of 160-180 ppm, along with signals for the aromatic and aliphatic carbons of the indoline core.[9]
IR Spectroscopy A strong C=O stretching vibration for the ester functional group between 1735-1750 cm⁻¹ and an N-H stretching band around 3300-3400 cm⁻¹.[9]
Mass Spec (MS) A molecular ion peak (M⁺) corresponding to the exact mass of the molecule (e.g., m/z = 191.09 for the free base C₁₁H₁₃NO₂).[10]
Chiral Purity Assessment

Determining the enantiomeric excess (e.e.) is the most critical quality control step. Chiral HPLC is the gold standard for this analysis.

Chiral_HPLC_Workflow Sample Prepare dilute solution of (S)-Indoline-2-carboxylic acid ethyl ester in mobile phase Injection Inject onto Chiral HPLC System Sample->Injection Separation Separation on Chiral Stationary Phase (e.g., cellulose or amylose-based column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Analysis Integrate Peak Areas Chromatogram->Analysis Result Calculate Enantiomeric Excess (e.e.) e.e. = [(S - R) / (S + R)] * 100 Analysis->Result

Caption: Standard workflow for determining enantiomeric excess via Chiral HPLC.

Protocol 2: Chiral HPLC Method for Enantiomeric Excess (e.e.) Determination

  • Objective: To separate and quantify the (S) and (R) enantiomers to ensure the product meets a high purity standard (typically >99% e.e.).

  • Methodology:

    • Column: A chiral stationary phase (CSP) column, such as one coated with a polysaccharide derivative (e.g., Chiralpak® series).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve baseline separation.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection at a wavelength where the indoline chromophore absorbs strongly (e.g., ~254 nm).

  • Trustworthiness (Self-Validating System): The method is validated by running a sample of the racemic material first to confirm that two distinct, well-separated peaks are observed. The peak corresponding to the (S)-enantiomer is identified by running an authentic, pure standard. For the sample under analysis, baseline separation between the two enantiomer peaks is essential for accurate integration. The absence or negligible size of the peak corresponding to the (R)-enantiomer directly validates the high enantiomeric purity of the sample.

Key Applications in Drug Development

The primary utility of this compound is as a synthon for multi-step organic synthesis. Its structure is embedded within the final active pharmaceutical ingredient (API).

Case Study: Synthesis of ACE Inhibitors

(S)-Indoline-2-carboxylic acid is the core of several ACE inhibitors, including Perindopril. The enzyme ACE cleaves angiotensin I to angiotensin II, a potent vasoconstrictor. ACE inhibitors block this conversion, leading to vasodilation and a reduction in blood pressure.

ACE_Inhibition Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I (Decapeptide) Angiotensinogen->Angiotensin_I  Renin Renin Renin (from Kidney) Angiotensin_II Angiotensin II (Octapeptide) Angiotensin_I->Angiotensin_II  ACE ACE Angiotensin-Converting Enzyme (ACE) (in Lungs & Endothelium) Vasoconstriction Vasoconstriction, Aldosterone Release Angiotensin_II->Vasoconstriction  Acts on AT1 Receptors ACE_Inhibitor (S)-Indoline-2-carboxylic acid -based Inhibitors (e.g., Perindopril) ACE_Inhibitor->ACE Blocks

Caption: The role of ACE in the Renin-Angiotensin System and its inhibition.

In the synthesis of Perindopril, the ethyl ester of (S)-indoline-2-carboxylic acid is coupled with another chiral fragment. The indoline nitrogen acts as a nucleophile, and the carboxylic acid group (after hydrolysis) is essential for chelating the zinc ion within the active site of the ACE enzyme, which is fundamental to its inhibitory mechanism.

Handling, Storage, and Safety

  • Storage: (S)-Indoline-2-carboxylic acid ethyl ester should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It should be protected from light to prevent degradation.[11]

  • Safety: The hydrochloride salt is listed as a skin and eye irritant and may cause respiratory irritation.[3] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a chemical fume hood.

Conclusion

(S)-Indoline-2-carboxylic acid ethyl ester is more than a simple chemical reagent; it is an enabling tool for the construction of stereochemically complex pharmaceutical agents. A thorough understanding of its synthesis, purification, and analytical validation is paramount for any research or development program that utilizes it. The methodologies described in this guide represent established, reliable practices that ensure the high quality and enantiomeric purity required for successful drug development campaigns.

References

  • Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]

  • Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex - Patent US-4535168-A. PubChem. [Link]

  • Indoline-2-carboxylic acid. PubChem. [Link]

  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. ResearchGate. [Link]

  • (S)-Ethyl indoline-2-carboxylate hydrochloride. PubChem. [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]

  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. SIOC Journals. [Link]

  • Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles. National Institutes of Health (NIH). [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. [Link]

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A-Z Guide to (S)-Indoline-2-carboxylic acid ethyl ester: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-Indoline-2-carboxylic acid ethyl ester stands as a pivotal chiral building block in modern medicinal chemistry. Its rigid bicyclic structure and defined stereochemistry make it an invaluable scaffold for creating complex molecules with precise three-dimensional arrangements, a critical factor for effective interaction with biological targets.[1][2] This guide offers an in-depth examination of its structure, synthesis, and role in drug discovery, providing a technical resource for professionals in the field.

Core Structural Features and Physicochemical Properties

(S)-Indoline-2-carboxylic acid ethyl ester, a derivative of the amino acid tryptophan, is characterized by a fused dihydroindole ring system. The defining feature is the chiral center at the C2 position, which dictates the (S)-configuration. This specific stereochemistry is fundamental to its utility, as biological systems are inherently chiral and often interact selectively with only one enantiomer of a drug molecule.[2]

The ethyl ester functional group serves a dual purpose. Primarily, it acts as a protecting group for the carboxylic acid, preventing unwanted reactivity during subsequent synthetic transformations. Secondly, its lipophilicity can be modulated to improve solubility in organic solvents, facilitating reaction workups and purification.

Key physicochemical properties are summarized below:

PropertyValueReference
IUPAC Name Ethyl (2S)-2,3-dihydro-1H-indole-2-carboxylateN/A
CAS Number 82923-81-7[3]
Molecular Formula C₁₁H₁₃NO₂[4]
Molecular Weight 191.23 g/mol N/A
Appearance White to orange to green powder or crystal[5]
Melting Point 53.0 to 57.0 °C[5]
Boiling Point 307.2 ± 21.0 °C (Predicted)[5]
Density 1.133 ± 0.06 g/cm³ (Predicted)[5]
Optical Rotation ([α]20/D) -114° (c=1 in 1 M HCl) for the parent acid

Synthesis and Purification: A Validated Protocol

The synthesis of enantiomerically pure (S)-Indoline-2-carboxylic acid ethyl ester typically begins with its parent, (S)-Indoline-2-carboxylic acid. The acid itself can be obtained through methods like the chiral resolution of a racemic mixture.[6] A common and robust method for esterification is the Fischer-Speier esterification, which is both scalable and cost-effective.

Senior Application Scientist's Field Notes:

The choice of Fischer esterification is deliberate. It utilizes simple, inexpensive reagents (ethanol and a catalytic amount of strong acid) and proceeds with high fidelity. The key to a successful synthesis is driving the equilibrium towards the product. This is achieved by using a large excess of the alcohol (ethanol), which also conveniently serves as the solvent. An alternative, and often necessary, step for complete conversion is the removal of water as it forms, typically via a Dean-Stark apparatus, though for this scale, excess ethanol is sufficient. Post-reaction, a careful aqueous workup is critical to remove the acid catalyst and any unreacted starting material. The final purification by column chromatography ensures high purity, which is paramount for subsequent steps in a drug discovery workflow.

Step-by-Step Synthesis Protocol:
  • Reaction Setup: To a solution of (S)-Indoline-2-carboxylic acid (1.0 eq) in anhydrous ethanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

  • Reaction Execution: Allow the mixture to warm to room temperature and then heat to reflux (approx. 78 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Cool the reaction mixture to room temperature and neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure (S)-Indoline-2-carboxylic acid ethyl ester.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the molecular structure. Expected signals include a triplet for the ethyl ester's methyl group (~1.3 ppm), a quartet for the ethyl ester's methylene group (~4.2 ppm), diastereotopic protons for the C3 methylene group of the indoline ring (~3.0-3.5 ppm), a triplet for the C2 methine proton (~4.5 ppm), and aromatic protons in the range of 6.7-7.2 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information on the carbon framework of the molecule.

  • IR (Infrared) Spectroscopy: Key functional groups can be identified. Expect to see a characteristic N-H stretch (~3300-3500 cm⁻¹) and a strong carbonyl (C=O) stretch from the ester group (~1730 cm⁻¹).[7]

  • Mass Spectrometry (MS): This confirms the molecular weight of the compound. For the ethyl ester of indole-2-carboxylic acid, the expected molecular weight is 189.21 g/mol .[4][7]

  • Chiral HPLC (High-Performance Liquid Chromatography): This is a critical analysis to determine the enantiomeric excess (e.e.), ensuring the stereochemical purity of the (S)-enantiomer.

Applications in Drug Discovery and Development

The indoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in bioactive natural products and synthetic drugs.[8][9] (S)-Indoline-2-carboxylic acid ethyl ester serves as a versatile starting material for accessing a wide range of these complex molecules.

Its primary application is as a chiral building block for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs used to treat hypertension and heart failure.[10] For instance, it is a key intermediate in the synthesis of drugs like Perindopril.[6][11]

Furthermore, the indole nucleus, from which indoline is derived, is a key pharmacophore in various therapeutic areas. Derivatives have been investigated as:

  • HIV-1 Integrase Inhibitors: The indole-2-carboxylic acid core can chelate with magnesium ions in the active site of HIV-1 integrase, inhibiting viral replication.[12][13][14]

  • Anti-inflammatory Agents: Indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), key enzymes in inflammatory pathways.[15]

  • Anticancer Agents: The scaffold is found in compounds targeting enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy.[9][16]

The diagram below illustrates the central role of (S)-Indoline-2-carboxylic acid ethyl ester as a launchpad for creating diverse and complex drug candidates.

G cluster_start Starting Material cluster_mods Key Modifications cluster_targets Therapeutic Scaffolds A (S)-Indoline-2-carboxylic acid ethyl ester B Amide Coupling A->B Peptide Synthesis C N-Alkylation / Arylation A->C Scaffold Elaboration D Ring Functionalization (e.g., at C5, C6, C7) A->D SAR Exploration E ACE Inhibitor Precursors (e.g., Perindopril) B->E F Antiviral Agents (e.g., HIV Integrase Inhibitors) B->F C->E G Anti-inflammatory Leads C->G H Oncology Candidates D->H

Caption: Synthetic utility of (S)-Indoline-2-carboxylic acid ethyl ester.

Conclusion

(S)-Indoline-2-carboxylic acid ethyl ester is more than just a chemical reagent; it is a foundational tool for innovation in drug discovery.[17][18] Its defined stereochemistry and versatile reactivity allow medicinal chemists to construct novel molecular architectures with high precision, accelerating the development of safer and more effective therapeutics. A thorough understanding of its properties, synthesis, and characterization is therefore essential for any research professional operating in this space.

References

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(S)-Indoline-2-carboxylic acid ethyl ester synthesis from indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Asymmetric Synthesis of (S)-Indoline-2-carboxylic Acid Ethyl Ester

Executive Summary

(S)-Indoline-2-carboxylic acid and its esters are highly valuable chiral building blocks in modern medicinal chemistry, most notably serving as key intermediates in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors such as Perindopril.[1][2] The biological efficacy of these pharmaceuticals is critically dependent on the specific stereochemistry at the C2 position, demanding a synthetic route that is not only efficient but also highly enantioselective. This technical guide provides an in-depth, experience-driven methodology for the synthesis of (S)-Indoline-2-carboxylic acid ethyl ester starting from the readily available Indole-2-carboxylic acid. The core of this guide focuses on a robust two-step sequence: a classic Fischer esterification followed by a state-of-the-art catalytic asymmetric hydrogenation. We will delve into the mechanistic rationale behind procedural choices, provide detailed, self-validating experimental protocols, and discuss the analytical techniques required for quality control, ensuring researchers and drug development professionals can confidently replicate and adapt this synthesis.

Introduction: The Strategic Importance of Chiral Indolines

The indoline scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals.[3] When a stereocenter is introduced, as in (S)-Indoline-2-carboxylic acid, the molecule's utility expands significantly, allowing for precise three-dimensional interactions with biological targets. The primary challenge in accessing this specific enantiomer lies in the stereocontrolled reduction of the flat, aromatic indole ring system. Direct reduction of indole-2-carboxylic acid or its ester typically yields a racemic mixture, requiring inefficient and costly resolution steps to isolate the desired (S)-enantiomer.[3][4]

Catalytic asymmetric hydrogenation presents a more elegant and atom-economical solution. This approach utilizes a chiral catalyst to directly generate the desired enantiomer in high excess. This guide outlines a validated pathway that first prepares the hydrogenation substrate, Indole-2-carboxylic acid ethyl ester, and then employs a chiral transition-metal catalyst for the key enantioselective reduction.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages. This workflow diagram provides a high-level overview of the process from starting material to the final chiral product.

G cluster_0 PART 1: Esterification cluster_1 PART 2: Asymmetric Reduction A Indole-2-carboxylic Acid (Starting Material) B Indole-2-carboxylic acid ethyl ester A->B Fischer-Speier Esterification C (S)-Indoline-2-carboxylic acid ethyl ester (Target Product) B->C Catalytic Asymmetric Hydrogenation

Caption: High-level workflow for the two-step synthesis.

Step 1: Synthesis of Indole-2-carboxylic acid ethyl ester

Causality and Method Selection

The first step is the conversion of the carboxylic acid to its corresponding ethyl ester. There are several reasons for this initial transformation:

  • Substrate Compatibility: Many modern asymmetric hydrogenation catalysts, particularly those based on rhodium and ruthenium, show improved performance and solubility with ester substrates compared to free carboxylic acids. The acidic proton of the carboxyl group can interfere with certain catalyst systems.

  • Protection & Activation: While not a formal protecting group, the ester functionality can modulate the electronic properties of the indole ring, influencing the subsequent hydrogenation step.

  • Purification: The resulting ethyl ester is typically less polar and more amenable to standard purification techniques like column chromatography and recrystallization than the parent carboxylic acid.

We employ the Fischer-Speier esterification, a classic and highly reliable acid-catalyzed reaction between a carboxylic acid and an alcohol. Its primary advantages are the use of inexpensive reagents (ethanol and a mineral acid catalyst) and straightforward execution.

Detailed Experimental Protocol: Esterification

This protocol describes the synthesis of the ethyl ester from the parent acid.

Materials & Reagents

Reagent Formula Molar Mass ( g/mol ) Amount Moles (mmol) Eq.
Indole-2-carboxylic acid C₉H₇NO₂ 161.16 5.00 g 31.0 1.0
Ethanol (Anhydrous) C₂H₅OH 46.07 100 mL - Solvent

| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 1.0 mL | ~18.7 | 0.6 |

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Indole-2-carboxylic acid (5.00 g, 31.0 mmol).

  • Reagent Addition: Add anhydrous ethanol (100 mL) to the flask. Stir the suspension to dissolve as much of the solid as possible.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the stirred suspension. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain for 4-6 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up (Quenching): Cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold water.

  • Neutralization: Carefully neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) or by recrystallization from an ethanol/water mixture to yield the product as a white or off-white solid.

Product Characterization

The successful formation of ethyl 1H-indole-2-carboxylate should be confirmed by spectroscopic analysis.

  • ¹H-NMR: Expect the disappearance of the broad carboxylic acid proton (-COOH) and the appearance of characteristic signals for the ethoxy group (-OCH₂CH₃): a quartet around δ 4.3 ppm and a triplet around δ 1.3 ppm.[6] The indole NH proton signal will also be present at a high chemical shift.[6]

  • ¹³C-NMR: The appearance of signals for the ethoxy group carbons at approximately δ 61 and δ 14 ppm, along with the ester carbonyl carbon around δ 162 ppm.[6]

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the ethyl ester (C₁₁H₁₁NO₂) should be observed.

Step 2: Catalytic Asymmetric Hydrogenation

This is the critical, chirality-inducing step of the synthesis. The choice of catalyst and conditions is paramount for achieving high enantioselectivity.

Mechanistic Rationale: The Power of Chiral Catalysis

Asymmetric hydrogenation relies on a chiral transition metal complex that coordinates with the substrate in a specific three-dimensional orientation.[7][8] Hydrogen is then delivered to one face of the double bond preferentially, leading to an excess of one enantiomer.

For N-protected indoles, rhodium complexes with chiral bisphosphine ligands, such as PhTRAP, have proven to be highly effective.[2][9] A key insight from the literature is the crucial role of a base, such as cesium carbonate (Cs₂CO₃), which is often required to achieve both high catalytic activity and excellent enantioselectivity.[2][9] The base is believed to facilitate the formation of a more active catalytic species.

G Catalyst [Rh(L)]⁺ (Active Catalyst) Complex Catalyst-Substrate Complex [Rh(L)(S)]⁺ Catalyst->Complex Coordination Substrate Indole-2-carboxylate Substrate (S) Substrate->Complex HydrideComplex Rhodium-Hydride Complex Complex->HydrideComplex Oxidative Addition H2 H₂ H2->HydrideComplex ProductRelease Product Release HydrideComplex->ProductRelease Insertion & Reductive Elimination ProductRelease->Catalyst Regeneration Product (S)-Indoline Product (P) ProductRelease->Product

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Detailed Experimental Protocol: Asymmetric Hydrogenation

This protocol is based on established literature procedures using a Rhodium/PhTRAP catalyst system.[2][9] All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or a glovebox.

Materials & Reagents

Reagent Formula Molar Mass ( g/mol ) Amount Moles (µmol) Eq.
Indole-2-carboxylic acid ethyl ester C₁₁H₁₁NO₂ 189.21 189 mg 1000 1.0
[Rh(cod)₂]BF₄ C₁₆H₂₄BF₄Rh 406.08 4.1 mg 10 0.01
(S,S)-PhTRAP (Ligand) C₄₈H₄₀P₂ 686.77 7.6 mg 11 0.011
Cesium Carbonate (Base) Cs₂CO₃ 325.82 65 mg 200 0.2
2-Propanol (Solvent) C₃H₈O 60.10 10 mL - -

| Hydrogen Gas | H₂ | 2.02 | - | - | - |

Procedure:

  • Catalyst Preparation (In-Situ): In a glovebox or under a stream of argon, add [Rh(cod)₂]BF₄ (4.1 mg, 10 µmol) and the chiral ligand (S,S)-PhTRAP (7.6 mg, 11 µmol) to a vial. Add 5 mL of degassed 2-propanol and stir for 20-30 minutes to form the active catalyst solution.

  • Reaction Setup: In a separate glass liner for a high-pressure autoclave, add Indole-2-carboxylic acid ethyl ester (189 mg, 1.0 mmol) and cesium carbonate (65 mg, 0.2 mmol).

  • Combining Reagents: Transfer the prepared catalyst solution to the glass liner containing the substrate and base using a cannula or syringe. Wash the catalyst vial with the remaining 5 mL of degassed 2-propanol and add it to the liner.

  • Hydrogenation: Seal the glass liner inside the stainless-steel autoclave. Purge the autoclave with hydrogen gas (3-5 cycles). Pressurize the autoclave to 50 atm (approx. 725 psi) with hydrogen.

  • Reaction: Place the autoclave on a magnetic stirrer plate and stir the reaction at 40 °C for 24 hours.

  • Work-up: After 24 hours, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Isolation: Open the autoclave, remove the reaction mixture, and filter it through a short plug of silica gel or Celite to remove the catalyst and base, washing with ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product, (S)-Indoline-2-carboxylic acid ethyl ester. Further purification is typically not required if the conversion is high.

Data Analysis and Quality Control

Confirming the success of the asymmetric synthesis requires two key analyses.

Quantitative Analysis Summary

Parameter Method Expected Outcome
Conversion ¹H-NMR Spectroscopy >95% (Disappearance of indole C3-H proton)
Yield Gravimetric >90% (isolated)

| Enantiomeric Excess (ee) | Chiral HPLC | >95% ee |

  • Conversion: Analyzed by ¹H-NMR of the crude product. The key diagnostic signal is the disappearance of the proton at the C3 position of the indole ring (typically a singlet or doublet around δ 6.5-7.0 ppm) and the appearance of aliphatic signals corresponding to the new C2-H and C3-H₂ protons of the indoline ring.

  • Enantiomeric Excess (ee): This is the most critical measurement and is performed using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (e.g., Chiralcel OD-H or similar). The racemic product must first be synthesized (e.g., using a non-chiral catalyst like Pd/C) to establish the retention times of both enantiomers. The ee is then calculated from the peak areas of the (S) and (R) enantiomers in the asymmetric reaction product using the formula: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.

References

  • Al-Zoubi, M. S., Al-Jaber, H. I., & Al-Masoudi, N. A. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 26(4), 859. [Link]

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  • Wang, H., & Chen, M. (2012). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Hans Journal of Chemical Engineering and Technology, 2(3), 133-139. [Link]

  • Zhang, R. H., Chen, G. Q., Wang, W., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(4), 1156-1168. [Link]

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  • Rueping, M., Antonchick, A. P., & Theissmann, T. (2006). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters, 8(17), 3713–3715. [Link]

  • EP0215335B1. (1990). Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
  • Boruah, M., & Divya, K. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. [Link]

  • Liu, G., Zheng, L., et al. (2022). Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles. CCS Chemistry. [Link]

  • Zhang, R. H., Chen, G. Q., Wang, W., et al. (2024). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 29(1), 10. [Link]

  • Kuwano, R., Sato, K., Kurokawa, T., Karube, D., & Ito, Y. (2004). Asymmetric hydrogenation of 2-substituted N-protected-indoles catalyzed by rhodium complexes of BINOL-derived phosphoramidites. Tetrahedron: Asymmetry, 15(14), 2233-2243. [Link]

  • Carlier, L., et al. (1999). Regiospecific Functionalization of Indole-2-Carboxylates and Diastereoselective Preparation of the Corresponding Indolines. Heterocycles, 51(12), 2823. [Link]

  • Kuwano, R., & Ito, Y. (2007). Catalytic Asymmetric Hydrogenation of Indoles Using a Rhodium Complex with a Chiral Bisphosphine Ligand PhTRAP. Synlett, 2007(1), 0001-0022. [Link]

  • Fun, H. K., et al. (2010). Ethyl 1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3131. [Link]

  • WO2005051910A1. (2005). Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester.

Sources

An In-depth Technical Guide to the Chiral Pool Synthesis of (S)-Indoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-Indoline-2-carboxylic acid is a non-proteinogenic amino acid that serves as a pivotal chiral building block in the synthesis of numerous pharmaceuticals, most notably the angiotensin-converting enzyme (ACE) inhibitor Perindopril.[1][2][3] Its rigid bicyclic structure and defined stereochemistry make it an invaluable synthon for creating complex molecular architectures. This guide provides a comprehensive overview of the chiral pool synthesis of (S)-Indoline-2-carboxylic acid, starting from the readily available and enantiopure amino acid, L-tryptophan. We will delve into the strategic considerations, detailed experimental protocols, mechanistic underpinnings of the key transformations, and critical process parameters essential for a successful and stereoretentive synthesis.

Strategic Framework: The Logic of Chiral Pool Synthesis

The principle of chiral pool synthesis is to utilize a naturally occurring, inexpensive, and enantiomerically pure compound as a starting material to impart chirality to the target molecule. L-tryptophan is the ideal precursor for synthesizing (S)-Indoline-2-carboxylic acid for several compelling reasons:

  • Inherent Stereochemistry: L-tryptophan already possesses the desired (S)-configuration at the α-carbon (C2), which is retained throughout the synthesis, obviating the need for a challenging asymmetric synthesis or a low-yielding classical resolution of a racemic mixture.[4][5]

  • Structural Congruence: The core indole structure of tryptophan is a direct precursor to the target indoline ring. The synthetic challenge is reduced to the selective reduction of the indole's pyrrole ring.

  • Commercial Availability: As a standard amino acid, L-tryptophan is widely available in high purity and at a low cost, making the overall process economically viable for large-scale production.

The forward synthesis, therefore, hinges on a single, critical transformation: the stereoretentive reduction of the indole moiety in L-tryptophan to an indoline.

Overall Synthetic Workflow

The synthesis can be visualized as a direct, three-stage process: Protection, Reduction, and Deprotection. While direct reduction of unprotected tryptophan is possible, it often leads to side products and catalyst poisoning.[6] A more robust and reproducible approach involves the protection of the amine and carboxylic acid functionalities prior to the key reduction step.

G A L-Tryptophan (Starting Material) B N,O-Protected Tryptophan A->B C Protected (S)-Indoline-2-carboxylate B->C D (S)-Indoline-2-carboxylic acid (Final Product) C->D

Caption: General workflow for the chiral pool synthesis.

The Core Transformation: Stereoretentive Reduction of the Indole Nucleus

The reduction of the electron-rich indole ring is a non-trivial challenge. The aromatic stability of the indole system requires forcing conditions for reduction, which can lead to over-reduction or racemization.[6] Heterogeneous catalytic hydrogenation is the most effective and environmentally benign method for this transformation.[6]

Mechanism and Rationale for Acidic Conditions

Direct hydrogenation of a neutral indole is difficult due to its aromatic resonance stabilization. The reaction is significantly accelerated under acidic conditions. The acid protonates the C3 position of the indole ring, disrupting the aromaticity and forming a reactive indoleninium ion intermediate. This intermediate is much more susceptible to hydrogenation across the C2=C3 double bond. The stereochemistry at the C2 carbon is preserved as it is not directly involved in the initial stages of the reduction mechanism.

Catalyst Selection and Critical Parameters

Platinum-based catalysts, particularly Platinum (IV) oxide (PtO₂), also known as Adam's catalyst, are highly effective for this transformation.[7] Rhodium on carbon (Rh/C) is another viable option.

Key Experimental Considerations:

  • Solvent: Glacial acetic acid is a common and effective solvent, as it also serves as the acid catalyst required for the mechanism.[7]

  • Hydrogen Pressure: Moderate to high pressures (50-70 bar) are typically required to drive the reaction to completion.[7]

  • Catalyst Loading: While catalytic, sufficient loading is necessary. The indoline product, being a secondary amine, can act as a mild catalyst poison, potentially hindering the reaction's progress.[6]

  • Temperature: The reaction is typically run at room temperature to minimize side reactions and potential epimerization.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established methodologies for the catalytic hydrogenation of indole derivatives.

Step 1: Protection of L-Tryptophan
  • Objective: To protect the primary amine and carboxylic acid to prevent unwanted side reactions during hydrogenation. A common strategy is N-Boc protection followed by esterification.

  • Procedure:

    • Suspend L-tryptophan (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (2.5 eq) and stir until dissolved.

    • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir the mixture at room temperature overnight.

    • Acidify the reaction mixture with 1M HCl to pH 2-3 and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-tryptophan.

    • Dissolve the N-Boc-L-tryptophan in methanol and add a catalytic amount of sulfuric acid.

    • Reflux the mixture for 4-6 hours until TLC analysis indicates complete conversion to the methyl ester.

    • Neutralize the reaction, remove the methanol under vacuum, and extract the product into ethyl acetate. Purify by column chromatography to yield N-Boc-L-tryptophan methyl ester.

Step 2: Catalytic Hydrogenation
  • Objective: The key stereoretentive reduction of the protected tryptophan to the corresponding indoline.

  • Procedure:

    • Charge a high-pressure hydrogenation vessel with N-Boc-L-tryptophan methyl ester (1.0 eq) and Platinum (IV) oxide (PtO₂, 5-10 mol%).

    • Add glacial acetic acid as the solvent.

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 bar.

    • Stir the reaction mixture vigorously at room temperature for 24-48 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the pad with methanol.

    • Combine the filtrates and concentrate under reduced pressure to remove the acetic acid and methanol.

Step 3: Deprotection
  • Objective: To remove the N-Boc and methyl ester protecting groups to yield the final product.

  • Procedure:

    • Dissolve the crude residue from Step 2 in a 6M aqueous HCl solution.

    • Heat the mixture to reflux for 4-6 hours to cleave both the Boc group and the methyl ester.

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the solution to pH ~7 with a base such as ammonium hydroxide. The product will precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

    • Dry the white crystalline solid under vacuum to yield pure (S)-Indoline-2-carboxylic acid.

Data Summary & Alternative Methods

While catalytic hydrogenation is the preferred method, other reducing agents have been explored. The choice of method often depends on scale, available equipment, and safety considerations.

Reduction MethodReagent/CatalystConditionsYieldStereochemical OutcomeReference
Catalytic Hydrogenation PtO₂ or Pt/CH₂ (g), Acidic Solvent (e.g., AcOH)Good to ExcellentHigh Stereoretention[6]
Chemical Reduction Triethylsilane / TFATrifluoroacetic Acid (Solvent/Catalyst)GoodHigh Stereoretention[6]
Chemical Reduction Sodium CyanoborohydrideAcetic AcidGoodHigh Stereoretention[6]
Chemical Reduction Borane Complexes (BH₃·THF)THF, elevated temperatureModerate to GoodPotential for racemization[8][9]

Field Insights:

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is effective but generates toxic cyanide byproducts, making it less desirable for large-scale, green chemistry applications.[6]

  • Silane/TFA Reduction: Triethylsilane in trifluoroacetic acid is a powerful system for reducing indoles. However, it uses stoichiometric amounts of the reducing agent and a highly corrosive acid, presenting handling and waste disposal challenges.[6]

  • Borane Complexes: Borane reagents can reduce the carboxylic acid group in addition to the indole ring if the former is not protected as an ester.[10] This lack of chemoselectivity necessitates a robust protection strategy.

Conclusion

The chiral pool synthesis of (S)-Indoline-2-carboxylic acid from L-tryptophan represents an elegant and efficient strategy for producing this valuable pharmaceutical intermediate. The success of the synthesis is critically dependent on the stereoretentive reduction of the indole nucleus. Catalytic hydrogenation using a platinum catalyst in an acidic medium stands out as the most robust, scalable, and environmentally conscious method. By carefully controlling reaction parameters and employing a sound protection-deprotection strategy, researchers and drug development professionals can reliably access high-purity (S)-Indoline-2-carboxylic acid, paving the way for the synthesis of life-saving medicines.

References

  • Szántay, C., et al. (n.d.). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. National Institutes of Health. Available at: [Link]

  • Guillaumet, G., et al. (2006). Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril. Google Patents.
  • (2021). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. Available at: [Link]

  • Vincent, M., et al. (n.d.). Novel method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril. Google Patents.
  • (n.d.). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. ResearchGate. Available at: [Link]

  • (n.d.). (S)-Indoline-2-carboxylic acid | CAS 79815-20-6. Veeprho. Available at: [Link]

  • (n.d.). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. SIOC Journals. Available at: [Link]

  • (n.d.). Borane Reagents. Organic Chemistry Portal. Available at: [Link]

  • (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Organic Synthesis. Available at: [Link]

  • (n.d.). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains. YouTube. Available at: [Link]

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A Comprehensive Spectroscopic Guide to (S)-Indoline-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for (S)-Indoline-2-carboxylic acid ethyl ester, a valuable chiral building block in synthetic organic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a thorough understanding of the structural characterization of this compound.

Introduction

(S)-Indoline-2-carboxylic acid ethyl ester is a heterocyclic compound incorporating a chiral center at the C2 position of the indoline ring. Its rigid structure and defined stereochemistry make it a sought-after intermediate in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor antagonists. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stereochemical integrity of this compound. This guide will detail the expected and observed data from ¹H NMR, ¹³C NMR, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), providing a holistic view of its molecular signature.

Molecular Structure and Key Features

The structure of (S)-Indoline-2-carboxylic acid ethyl ester consists of a bicyclic indoline core with an ethyl ester functionality at the 2-position. The saturation of the five-membered ring introduces a stereocenter at C2, leading to its chirality.

fragmentation mol [C₁₁H₁₃NO₂]⁺˙ m/z = 189 frag1 [C₉H₁₀N]⁺ m/z = 132 (Loss of C₂H₅O) mol->frag1 - •OCH₂CH₃ frag2 [C₈H₈N]⁺ m/z = 118 (Loss of COOC₂H₅) mol->frag2 - •COOCH₂CH₃

Caption: Predicted major fragmentation pathways of (S)-Indoline-2-carboxylic acid ethyl ester in mass spectrometry.

Conclusion

The combination of ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of (S)-Indoline-2-carboxylic acid ethyl ester. The spectroscopic data presented in this guide, based on established principles and data from closely related structures, serve as a reliable reference for researchers working with this important chiral building block. It is always recommended to compare experimentally obtained data with these reference values for accurate identification and quality control.

References

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. [Link]

  • Ethyl indole-2-carboxylate | C11H11NO2 - PubChem. National Institutes of Health. [Link]

  • Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. PubMed. [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]

  • 1H-Indole-2-carboxylic acid, ethyl ester. NIST WebBook. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • Ethyl 1H-indole-2-carboxylate - ResearchGate. ResearchGate. [Link]

  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other - ResearchGate. ResearchGate. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

An In-depth Technical Guide to the ¹H NMR Spectrum of (S)-Indoline-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (S)-Indoline-2-carboxylic acid ethyl ester. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, practical acquisition protocols, and detailed spectral interpretation required for the unambiguous structural elucidation of this chiral heterocyclic compound.

Introduction: The Structural Significance of (S)-Indoline-2-carboxylic acid ethyl ester

(S)-Indoline-2-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry, serving as key building blocks for a multitude of pharmacologically active agents. The precise stereochemistry and substitution pattern are critical for biological activity, making definitive structural characterization an indispensable step in synthesis and development. Among the arsenal of analytical techniques, ¹H NMR spectroscopy stands out as the most powerful tool for providing detailed atomic-level structural information in solution.[1] This guide explains the causality behind the spectral features, offering a framework for both predicting and interpreting the ¹H NMR spectrum of the title compound.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first identify all chemically non-equivalent protons within the molecule. (S)-Indoline-2-carboxylic acid ethyl ester possesses nine distinct proton environments, each influenced by its unique local electronic and spatial surroundings.

The structure and proton labeling scheme are presented below:

Caption: Molecular structure with proton labeling.

Predicted ¹H NMR Spectral Parameters

The chemical shift (δ), multiplicity, and integration of each proton signal are dictated by its chemical environment. The electron-withdrawing nature of the aromatic ring and the ester functionality, along with the presence of the nitrogen heteroatom, significantly influences the spectrum.

Proton Label# of ProtonsPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Hₐ (N-H) 1~3.5 - 4.5Broad SingletN/AThe chemical shift is variable and depends on solvent and concentration. The signal is often broad due to quadrupole coupling with the ¹⁴N nucleus and potential chemical exchange.
Hₑ, Hₕ (Ar-H) 2~6.9 - 7.2Multipletortho: 7-9, meta: 2-3These aromatic protons are in the most downfield region due to the deshielding effect of the benzene ring current.[2] Hₑ and Hₕ will likely appear as overlapping multiplets or distinct doublets/triplets depending on the resolution.
H𝒻, H₉ (Ar-H) 2~6.6 - 6.8Multipletortho: 7-9, meta: 2-3These aromatic protons are slightly more shielded compared to Hₑ and Hₕ. Their specific shifts and splitting are determined by their position relative to the fused pyrrolidine ring.[3]
Hᵦ (C₂-H) 1~4.2 - 4.5TripletJᵦ꜀, Jᵦ꜀' ≈ 7-9This methine proton is alpha to both the nitrogen atom and the electron-withdrawing ester group, causing significant deshielding and a downfield shift.[4] It is coupled to the two diastereotopic protons on C₃.
Hᵢ (Ethyl-CH₂) 2~4.1 - 4.3QuartetJᵢⱼ ≈ 7.1These methylene protons are adjacent to the ester oxygen, resulting in a deshielded signal. They are split into a quartet by the three neighboring methyl protons (Hⱼ).[5]
H꜀, H꜀' (C₃-H₂) 2~3.0 - 3.6MultipletJ꜀꜀' (gem) ≈ 12-15, J꜀ᵦ, J꜀'ᵦ ≈ 7-9These methylene protons are adjacent to the aromatic ring and coupled to the C₂ proton. They are diastereotopic due to the chiral center at C₂, and will thus have different chemical shifts and appear as a complex multiplet, likely two separate doublets of doublets.
Hⱼ (Ethyl-CH₃) 3~1.2 - 1.4TripletJⱼᵢ ≈ 7.1These methyl protons are in a typical aliphatic region, shielded from the major deshielding groups. They are split into a triplet by the two neighboring methylene protons (Hᵢ).[5]

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The acquisition of a clean, high-resolution spectrum is paramount for accurate interpretation. The following protocol outlines a self-validating system for obtaining reliable data.

Sample Preparation
  • Mass Determination: Accurately weigh approximately 5-10 mg of (S)-Indoline-2-carboxylic acid ethyl ester.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue or if exchangeable protons (like N-H) are of key interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak, but TMS provides an absolute standard.[6]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup and Data Acquisition

This protocol assumes a standard 400 MHz or 500 MHz NMR spectrometer.

  • Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent.

  • Tuning and Shimming: Tune the probe to the ¹H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals are captured.

    • Number of Scans (NS): Acquire 8 to 16 scans for a good signal-to-noise ratio.

    • Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for full magnetization recovery, ensuring accurate integration.

    • Acquisition Time (AQ): Set to 2-4 seconds for good digital resolution.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz) and perform a Fourier transform on the Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

  • Integration: Integrate all signals and normalize the values to a known proton count (e.g., the 3H methyl group) to determine the relative number of protons for each signal.[1]

Sources

An In-depth Technical Guide to Indoline-2-Carboxylic Acid: Properties, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Indoline-2-carboxylic acid, a heterocyclic amino acid analogue, stands as a cornerstone scaffold in medicinal chemistry and synthetic organic chemistry. Its rigid, bicyclic structure, derived from the reduction of the more common indole-2-carboxylic acid, imparts unique conformational constraints, making it an invaluable building block for designing structurally complex and biologically active molecules. This guide provides a comprehensive exploration of the physical, chemical, and spectroscopic properties of indoline-2-carboxylic acid, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its structural characteristics, analytical methodologies, chemical reactivity, and pivotal role in the synthesis of novel therapeutic agents.

Molecular Identity and Structural Framework

Indoline-2-carboxylic acid is systematically known as 2,3-dihydro-1H-indole-2-carboxylic acid. The core of the molecule consists of a benzene ring fused to a five-membered nitrogen-containing ring, with a carboxylic acid group at the 2-position. This structure is the saturated analogue of indole-2-carboxylic acid.

  • Chemical Formula: C₉H₉NO₂[1]

  • Molecular Weight: 163.17 g/mol [1]

  • CAS Number: 78348-24-0 (for the racemic mixture)[1]

  • Synonyms: 2,3-Dihydro-1H-indole-2-carboxylic acid, 2,3-Dihydroindole-2-carboxylic acid[1]

The presence of a chiral center at the C2 position means that indoline-2-carboxylic acid can exist as two enantiomers, (S)-(-) and (R)-(+), or as a racemic mixture.

Caption: 2D Structure of Indoline-2-carboxylic Acid.

Physicochemical Properties

The physical properties of indoline-2-carboxylic acid are critical for its handling, formulation, and application in synthesis. These properties can vary slightly depending on the isomeric form (racemate vs. enantiopure).

PropertyValueSource(s)
Appearance Beige to brown powder or crystals[2]
Melting Point 168 °C (dec.) (racemic)177 °C (dec.) (S-enantiomer)[2]
Boiling Point 380 °C at 760 mmHg (predicted)[3]
Density ~1.286 g/cm³ (predicted)[3]
pKa 2.04 ± 0.20 (predicted)[2]
Solubility Slightly soluble in water. Soluble in ethanol, DMSO, and methanol.[2][4]
Optical Activity (S)-enantiomer: [α]20/D −114°, c = 1 in 1 M HCl-enantiomer: [α]/D +116±3°, c = 1 in 1 M HCl[5][5]

The melting point is characterized by decomposition, a common feature for amino acids. Its limited water solubility but good solubility in organic polar solvents is typical for a molecule with both polar (carboxylic acid, amine) and nonpolar (aromatic ring) regions. The predicted pKa indicates it is a relatively strong carboxylic acid.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of indoline-2-carboxylic acid. A multi-technique approach is standard practice.

Workflow cluster_spectroscopy Spectroscopic Analysis cluster_output Data Output NMR NMR (¹H, ¹³C) Structure Structural Confirmation NMR->Structure IR IR IR->Structure MS Mass Spec. Identity Identity Verification MS->Identity Purity Purity Assessment Structure->Purity Sample Indoline-2-carboxylic Acid Sample Sample->NMR Sample->IR Sample->MS Reactions cluster_reactions Key Reactions Indoline Indoline-2-carboxylic Acid Ester Ester Indoline->Ester R-OH, H⁺ Amide Amide Indoline->Amide R-NH₂, Coupling Agent N_Acyl N-Acyl Derivative Indoline->N_Acyl Acyl Chloride, Base Indole Indole-2-carboxylic Acid Indoline->Indole Oxidizing Agent (e.g., DDQ, MnO₂)

Sources

Stability of (S)-Indoline-2-carboxylic acid ethyl ester under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability of (S)-Indoline-2-carboxylic acid ethyl ester under Acidic Conditions

Introduction

(S)-Indoline-2-carboxylic acid ethyl ester is a valuable chiral building block in the synthesis of numerous pharmaceutical agents, most notably angiotensin-converting enzyme (ACE) inhibitors. Its stereochemical integrity is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the stability of (S)-Indoline-2-carboxylic acid ethyl ester under acidic conditions, a scenario frequently encountered during various stages of drug development and manufacturing, including synthesis, purification, formulation, and storage.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the fundamental chemical principles governing the degradation of this molecule, outline potential degradation pathways, and provide detailed, field-proven experimental protocols for conducting a thorough stability assessment. The causality behind experimental choices is explained to empower the reader to adapt and troubleshoot these methods effectively.

Theoretical Background: Understanding the Inherent Instability

The chemical structure of (S)-Indoline-2-carboxylic acid ethyl ester contains two primary functionalities susceptible to acid-catalyzed degradation: the ethyl ester and the chiral center at the C-2 position of the indoline ring.

Acid-Catalyzed Ester Hydrolysis: The Primary Degradation Pathway

The most probable degradation pathway under acidic conditions is the hydrolysis of the ethyl ester to yield (S)-Indoline-2-carboxylic acid and ethanol. This reaction is a reversible process, but in the presence of a large excess of water, the equilibrium is driven towards the formation of the carboxylic acid.

The generally accepted mechanism for acid-catalyzed ester hydrolysis involves the following steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which is present in acidic aqueous solutions. This protonation makes the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the attacking water molecule to the ethoxy oxygen.

  • Elimination of Ethanol: The protonated ethoxy group is now a good leaving group (ethanol), which is eliminated, reforming the carbonyl group.

  • Deprotonation: The final step is the deprotonation of the carbonyl oxygen to yield the carboxylic acid and regenerate the acid catalyst.

Chiral Stability: The Risk of Racemization

The chiral center at the C-2 position is a critical quality attribute. Racemization, the conversion of the (S)-enantiomer to a mixture of (S) and (R)-enantiomers, can occur under acidic conditions. The alpha-proton at the C-2 position is acidic and can be abstracted, leading to the formation of a planar enol or enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a loss of stereochemical integrity. The rate of racemization for α-amino acid esters is dependent on the specific structure of the molecule and the reaction conditions, such as the strength of the acid and the temperature.[1]

Indoline Ring Stability: Potential for Ring Opening and Rearrangement

While the indoline ring is generally stable, harsh acidic conditions and elevated temperatures could potentially lead to degradation of the heterocyclic system itself. Under certain acidic conditions, indoline derivatives can undergo rearrangements.[2] However, for (S)-Indoline-2-carboxylic acid ethyl ester, this is considered a secondary degradation pathway compared to ester hydrolysis and racemization under typical forced degradation conditions.

Diketopiperazine Formation: A Potential Side Reaction

Upon hydrolysis of the ethyl ester to the free acid, there is a potential for intermolecular or intramolecular reactions. The parent amino acid, (S)-Indoline-2-carboxylic acid, has a known propensity to form diketopiperazines.[3] This can occur through the dimerization of two molecules of the amino acid. While this is more commonly observed in peptide synthesis, it is a potential degradation product that should be monitored in stability studies.[4]

Experimental Design for a Forced Degradation Study

A forced degradation study is essential to identify the likely degradation products and to demonstrate the specificity of analytical methods.[5][6] The conditions outlined below are based on established industry practices and regulatory guidelines.[5][7]

Causality Behind Experimental Choices
  • Acid Selection: Hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are commonly used for acid stress testing as they are strong, non-oxidizing acids.[5] Using different acids can sometimes reveal different degradation profiles.

  • Acid Concentration: A range of 0.1 M to 1 M is typically employed.[5] The choice of concentration should aim to achieve a target degradation of 5-20%.[6] If no degradation is observed at 1 M, the concentration can be increased.

  • Temperature: The study is often initiated at room temperature. If no significant degradation is observed, the temperature can be elevated to 50-70°C to accelerate the degradation process.[5]

  • Time Points: Multiple time points are necessary to understand the degradation kinetics.

  • Neutralization: After exposure to acidic conditions, the samples should be neutralized to prevent further degradation before analysis.[5]

Detailed Experimental Protocol

Objective: To investigate the stability of (S)-Indoline-2-carboxylic acid ethyl ester under acidic stress conditions and to identify the primary degradation products.

Materials:

  • (S)-Indoline-2-carboxylic acid ethyl ester

  • Hydrochloric acid (HCl), 1 M and 0.1 M solutions

  • Sodium hydroxide (NaOH), 1 M and 0.1 M solutions for neutralization

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., AD-H or a similar column)[8]

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of (S)-Indoline-2-carboxylic acid ethyl ester in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Condition 1 (Mild): To a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to the final volume.

    • Condition 2 (Forced): To another volumetric flask, add a known volume of the stock solution and dilute with 1 M HCl to the final volume.

    • Control: Prepare a control sample by diluting the stock solution with the solvent used for the stock solution.

  • Incubation:

    • Store the flasks for the stress conditions at both room temperature and at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Quenching:

    • Immediately after withdrawal, neutralize the aliquots with an equivalent amount of the corresponding concentration of NaOH.

    • Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analytical Method:

    • Utilize a stability-indicating chiral HPLC method to analyze the samples. A suitable starting point for method development is provided in the table below, based on literature reports for the analysis of (R,S)-ethyl indoline-2-carboxylate.[8]

ParameterCondition
Column Chiral AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase Isocratic, e.g., Methanol and 0.1% TFA in water
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Column Temperature 25°C
Injection Volume 10 µL

Data Analysis:

  • Calculate the percentage of the remaining (S)-Indoline-2-carboxylic acid ethyl ester at each time point.

  • Identify and quantify the degradation products, including (S)-Indoline-2-carboxylic acid, (R)-Indoline-2-carboxylic acid ethyl ester, and (R)-Indoline-2-carboxylic acid.

  • Monitor for the appearance of any other significant degradation products.

Data Presentation and Interpretation

Quantitative Data Summary

The results of the forced degradation study should be summarized in a clear and concise table.

Table 1: Stability of (S)-Indoline-2-carboxylic acid ethyl ester under Acidic Conditions

ConditionTime (hours)(S)-Ester (%)(S)-Acid (%)(R)-Ester (%)(R)-Acid (%)Other Impurities (%)
0.1 M HCl, RT 01000000
24
48
1 M HCl, RT 01000000
24
48
0.1 M HCl, 60°C 01000000
8
24
1 M HCl, 60°C 01000000
4
8

Note: The table should be populated with the experimental data obtained.

Visualization of Degradation Pathways

The following diagrams illustrate the primary degradation pathways and the experimental workflow.

G cluster_0 Primary Degradation Pathways S_Ester (S)-Indoline-2-carboxylic acid ethyl ester S_Acid (S)-Indoline-2-carboxylic acid S_Ester->S_Acid Hydrolysis R_Ester (R)-Indoline-2-carboxylic acid ethyl ester S_Ester->R_Ester Racemization Diketopiperazine Diketopiperazine S_Acid->Diketopiperazine Dimerization

Caption: Primary degradation pathways of (S)-Indoline-2-carboxylic acid ethyl ester.

G cluster_1 Forced Degradation Workflow Start Start with (S)-Ester Stock Solution Stress Apply Acidic Stress (HCl, Temp, Time) Start->Stress Quench Neutralize with NaOH Stress->Quench Analyze Analyze by Chiral HPLC Quench->Analyze End Identify & Quantify Degradants Analyze->End

Caption: Experimental workflow for the forced degradation study.

Conclusion and Recommendations

This technical guide provides a framework for understanding and evaluating the stability of (S)-Indoline-2-carboxylic acid ethyl ester under acidic conditions. The primary degradation pathways are expected to be ester hydrolysis and racemization. A systematic forced degradation study, coupled with a validated stability-indicating chiral HPLC method, is crucial for characterizing the degradation profile of this important chiral intermediate.

Key Recommendations:

  • Method Validation: The chiral HPLC method should be fully validated according to ICH guidelines to ensure its suitability for stability testing.

  • Impurity Identification: Any significant unknown impurities should be isolated and characterized using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Kinetic Studies: For a more in-depth understanding, kinetic studies can be performed to determine the rate constants for hydrolysis and racemization under different conditions.

  • Formulation Development: The stability data generated should be used to guide formulation development and to establish appropriate storage conditions to ensure the quality and stereochemical integrity of the final drug product.

By following the principles and protocols outlined in this guide, researchers and drug development professionals can build a robust understanding of the stability of (S)-Indoline-2-carboxylic acid ethyl ester, ensuring the development of safe and effective pharmaceutical products.

References

  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. PMC - NIH. Available at: [Link]

  • On the Reactivity of ( S )‐Indoline‐2‐Carboxylic Acid. ResearchGate. Available at: [Link]

  • (a) HPLC chromatogram of (R, S)-ethyl indoline-2-carboxylate; (b) The... ResearchGate. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. ResearchGate. Available at: [Link]

  • Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. ResearchGate. Available at: [Link]

  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Avomeen. Available at: [Link]

  • Divergent Synthesis of Indolenine and Indoline Ring Systems by Palladium-Catalyzed Asymmetric Dearomatization of Indoles. PubMed. Available at: [Link]

  • Ethyl 1H-indole-2-carboxylate. PMC - NIH. Available at: [Link]

  • Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations. ResearchGate. Available at: [Link]

  • Chemically fuelled deracemization of amino acids. University of Groningen. Available at: [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]

  • Divergent Synthesis of Indolenine and Indoline Ring Systems by Palladium-Catalyzed Asymmetric Dearomatization of Indoles. ChemRxiv. Available at: [Link]

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. SciRP.org. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

  • Method for synthesis of diketopiperazine and diketomorpholine derivatives. Google Patents.
  • US4379941A - Resolution of racemic amino acids. Google Patents.
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PMC - NIH. Available at: [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. Available at: [Link]

  • racemize alpha chiral acid with LiOH? Reddit. Available at: [Link]

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An In-depth Technical Guide to the Solubility of (S)-Indoline-2-carboxylic acid ethyl ester in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

(S)-Indoline-2-carboxylic acid ethyl ester is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key building block for the synthesis of various pharmaceutical agents, understanding its physicochemical properties is paramount.[1] Among these properties, solubility in organic solvents is a critical parameter that dictates its handling, reactivity, and purification in synthetic processes, as well as its formulation and bioavailability in drug delivery systems.[2] This technical guide provides a comprehensive overview of the solubility of (S)-Indoline-2-carboxylic acid ethyl ester, blending theoretical principles with practical insights for researchers, scientists, and drug development professionals.

Molecular Profile and Physicochemical Properties

A thorough understanding of the molecular structure of (S)-Indoline-2-carboxylic acid ethyl ester is fundamental to predicting its solubility. The molecule comprises a bicyclic indoline core, a chiral center at the 2-position, and an ethyl ester functional group.

  • Molecular Formula: C₁₁H₁₃NO₂

  • Molecular Weight: 191.23 g/mol

  • Appearance: Expected to be a solid at room temperature, similar to related indole derivatives.[3]

  • Key Structural Features:

    • Indoline Ring: A bicyclic structure with a benzene ring fused to a five-membered nitrogen-containing ring. The secondary amine (N-H) group is a key feature.

    • Ethyl Ester Group: (-COOCH₂CH₃) This group contains a polar carbonyl (C=O) moiety and an ether-like linkage, along with a nonpolar ethyl chain.

    • Chiral Center: The stereochemistry at the C2 position can influence crystal packing and, consequently, solubility.

Caption: Molecular structure of (S)-Indoline-2-carboxylic acid ethyl ester.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

(S)-Indoline-2-carboxylic acid ethyl ester possesses several functional groups that dictate its interaction with organic solvents:

  • Hydrogen Bond Donor: The secondary amine (N-H) in the indoline ring can act as a hydrogen bond donor.

  • Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) and the ether oxygen of the ester group are potential hydrogen bond acceptors.

  • Dipole-Dipole Interactions: The polar ester group creates a significant dipole moment in the molecule.

  • Van der Waals Forces: The aromatic ring and the aliphatic portions of the molecule (the five-membered ring and the ethyl group) contribute to London dispersion forces.

Expected Solubility Profile in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale for Solubility
Polar Protic Methanol, EthanolHighThese solvents can act as both hydrogen bond donors and acceptors, readily interacting with the N-H and ester groups of the solute. The relatively small alkyl chains do not significantly hinder solvation. Synthetic procedures often use these solvents, implying good solubility.[4][5]
Polar Aprotic Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)High to ModerateThese solvents can accept hydrogen bonds from the N-H group and engage in dipole-dipole interactions with the ester. DMSO is a very strong polar aprotic solvent and is expected to be an excellent solvent.[6] Ethyl acetate's larger nonpolar component may slightly reduce solubility compared to acetone. The use of ethyl acetate in extractions suggests at least moderate solubility.[7]
Nonpolar Aprotic Dichloromethane (DCM)ModerateDCM is a weakly polar solvent that can effectively solvate the nonpolar regions of the molecule. While it cannot hydrogen bond, its ability to dissolve a wide range of organic compounds suggests it will be a reasonably good solvent. Its use in chromatography and extractions of indole derivatives supports this.[5]
Nonpolar Hexane, TolueneLow to Very LowThese solvents primarily interact through weak van der Waals forces. They are unable to disrupt the stronger dipole-dipole and hydrogen bonding interactions between the solute molecules in the crystal lattice, leading to poor solubility.

Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method)

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound.[8] It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Materials and Equipment:

  • (S)-Indoline-2-carboxylic acid ethyl ester (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical technique

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution for Calibration: Accurately weigh a known amount of (S)-Indoline-2-carboxylic acid ethyl ester and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

  • Calibration Curve Generation: Prepare a series of dilutions from the stock solution to create calibration standards. Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve of response versus concentration.

  • Sample Preparation: Add an excess amount of solid (S)-Indoline-2-carboxylic acid ethyl ester to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial.

  • Analysis: Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using the same analytical method as the standards.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration in the original saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility of the compound in the test solvent at the specified temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid to known volume of solvent in a vial B Seal vial and agitate at constant temperature (24-72h) A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Dilute sample to fall within calibration curve range D->E F Analyze by HPLC E->F G Calculate solubility from calibration curve F->G

Caption: Workflow for the shake-flask solubility determination method.

High-Throughput Solubility Screening

In early-stage drug discovery, where rapid assessment of a large number of compounds is necessary, high-throughput methods like nephelometry are often employed.[4][9] Nephelometry measures the light scattering caused by suspended particles in a solution.[4][9] By preparing serial dilutions of a compound from a DMSO stock solution into an aqueous buffer, the concentration at which the compound precipitates can be rapidly determined, providing a measure of its kinetic solubility.[10]

Conclusion

(S)-Indoline-2-carboxylic acid ethyl ester is a molecule with a versatile solubility profile, attributed to its combination of polar, hydrogen-bonding functional groups and a nonpolar bicyclic core. It is predicted to be highly soluble in polar protic and aprotic solvents, moderately soluble in less polar solvents like dichloromethane, and poorly soluble in nonpolar solvents such as hexane. While these predictions provide a strong foundation for experimental design, it is imperative for researchers to experimentally verify the solubility in their specific solvent systems of interest. The shake-flask method detailed in this guide offers a robust and reliable means to obtain accurate quantitative solubility data, which is essential for the successful development and application of this important synthetic intermediate.

References

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 86074, Indoline-2-carboxylic acid. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Properties of Esters. Retrieved from [Link]

  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Organic Syntheses. ETHYL INDOLE-2-CARBOXYLATE. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22822759, (S)-Ethyl indoline-2-carboxylate hydrochloride. Retrieved from [Link]

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Methodological & Application

Synthesis of Perindopril using (S)-Indoline-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Perindopril Utilizing (S)-Indoline-2-carboxylic acid ethyl ester

Introduction: The Significance of Perindopril

Perindopril is a potent and long-acting inhibitor of the Angiotensin-Converting Enzyme (ACE), a key component in the renin-angiotensin-aldosterone system that regulates blood pressure.[1] As a prodrug, Perindopril is metabolized in the liver to its active form, perindoprilat, which exerts the therapeutic effect.[1] It is widely prescribed for the management of essential hypertension, heart failure, and to reduce the risk of cardiovascular events in patients with stable coronary artery disease.

The molecular structure of Perindopril contains five chiral centers, making its stereoselective synthesis a significant challenge. The desired diastereoisomer, with an (S) configuration at all chiral centers, is crucial for its pharmacological activity.[2] This application note provides a comprehensive guide for the synthesis of Perindopril, starting from the chiral building block (S)-Indoline-2-carboxylic acid ethyl ester. The outlined strategy focuses on established and industrially relevant chemical transformations, including stereoselective hydrogenation and peptide coupling.

Overall Synthetic Strategy

The synthesis is strategically divided into three main stages:

  • Formation of the Bicyclic Core: Stereoselective hydrogenation of the starting material, (S)-Indoline-2-carboxylic acid ethyl ester, to establish the perhydroindole ring system with the correct stereochemistry.

  • Synthesis of the Alanine Side-Chain: Construction of the key intermediate, N-((S)-1-Carbethoxybutyl)-(S)-alanine, via a diastereoselective reductive amination.

  • Peptide Coupling and Final Assembly: Amide bond formation between the bicyclic core and the alanine side-chain to yield the final Perindopril molecule.

G cluster_0 Stage 1: Bicyclic Core Synthesis cluster_1 Stage 2: Side-Chain Synthesis cluster_2 Stage 3: Final Assembly A (S)-Indoline-2-carboxylic acid ethyl ester B (2S,3aS,7aS)-Octahydroindole-2- carboxylic acid ethyl ester A->B Catalytic Hydrogenation E Perindopril B->E C L-Alanine + Ethyl 2-oxopentanoate D N-((S)-1-Carbethoxybutyl)- (S)-alanine C->D Reductive Amination D->E Peptide Coupling (DCC/HOBT) G cluster_mech Reductive Amination Mechanism start L-Alanine + Ethyl 2-oxopentanoate imine Imine Intermediate (Schiff Base) start->imine Condensation (-H₂O) product N-((S)-1-Carbethoxybutyl)- (S)-alanine imine->product Reduction (H₂, Pd/C)

Caption: Mechanism of the reductive amination step.

Experimental Protocol: Synthesis of N-((S)-1-Carbethoxybutyl)-(S)-alanine

Materials

ReagentCAS No.MW ( g/mol )
L-Alanine56-41-789.09
Ethyl 2-oxopentanoate15093-35-3144.17
10% Palladium on Carbon (Pd/C)7440-05-3-
Ethanol64-17-546.07
Water7732-18-518.02
Sodium Hydroxide (optional, for pH)1310-73-240.00

Procedure

  • Dissolve L-alanine (1.0 eq) in a mixture of water and ethanol in a hydrogenation vessel. A small amount of sodium hydroxide can be added to facilitate dissolution and imine formation. [3]2. Add ethyl 2-oxopentanoate (1.0-1.1 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for imine formation. [3]3. Carefully add 10% Pd/C catalyst (2-5% w/w of L-alanine) to the reaction mixture.

  • Seal the vessel, purge with nitrogen, then pressurize with hydrogen (typically 1-5 bar). [3]5. Stir vigorously at room temperature until the theoretical amount of hydrogen has been consumed (typically 8-16 hours).

  • Vent the apparatus and filter the catalyst through Celite®, washing with ethanol/water.

  • Carefully acidify the filtrate with concentrated HCl to a pH of approximately 3 to precipitate the product. [3]8. Cool the mixture in an ice bath to maximize crystallization.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like acetonitrile. [3]

Part 3: Final Assembly via Peptide Coupling

The final step involves forming an amide bond between the secondary amine of the bicyclic core and the carboxylic acid of the alanine side-chain. This is a classic peptide coupling reaction, for which standard and reliable protocols exist.

Causality and Mechanistic Insight

To facilitate amide bond formation, the carboxylic acid must be "activated." Dicyclohexylcarbodiimide (DCC) is a common and effective dehydrating agent used for this purpose. [1][4]DCC reacts with the carboxyl group of N-((S)-1-Carbethoxybutyl)-(S)-alanine to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine from the octahydroindole ester. However, the O-acylisourea can rearrange to a stable N-acylurea, a common side reaction. To prevent this and to minimize potential racemization at the alanine chiral center, 1-Hydroxybenzotriazole (HOBT) is added. [1][4]HOBT rapidly converts the O-acylisourea into a less reactive but more stable HOBT-ester, which then cleanly reacts with the amine to form the desired amide bond. The main byproduct of the reaction is dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration.

G cluster_mech DCC/HOBT Coupling Mechanism RCOOH Side-Chain (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC HOBT HOBT RNH2 Bicyclic Core (R'-NH) Product Perindopril (R-CO-NR') DCU DCU (byproduct) HOBT_ester HOBT-Ester Active Intermediate O_acylisourea->HOBT_ester + HOBT - DCU HOBT_ester->Product + R'-NH - HOBT

Caption: Simplified mechanism of DCC/HOBT mediated peptide coupling.

Experimental Protocol: Synthesis of Perindopril

Materials

ReagentCAS No.MW ( g/mol )
(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid ethyl ester94623-74-4197.28
N-((S)-1-Carbethoxybutyl)-(S)-alanine82834-12-6217.26
Dicyclohexylcarbodiimide (DCC)538-75-0206.33
1-Hydroxybenzotriazole (HOBT)2592-95-2135.13
Ethyl Acetate (anhydrous)141-78-688.11
Triethylamine (optional)121-44-8101.19

Procedure

  • In a round-bottom flask under a nitrogen atmosphere, dissolve N-((S)-1-Carbethoxybutyl)-(S)-alanine (1.0 eq) and HOBT (1.0 eq) in anhydrous ethyl acetate. [4]2. Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.05 eq) in ethyl acetate dropwise to the cooled mixture. Stir for 30-60 minutes at 0 °C.

  • Add a solution of (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid ethyl ester (1.0 eq) in ethyl acetate. If the starting material for the side-chain was a hydrochloride salt, add triethylamine (1.0 eq) to liberate the free acid. [4]5. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture again to 0 °C to fully precipitate the dicyclohexylurea (DCU) byproduct.

  • Filter off the DCU solid and wash it with cold ethyl acetate.

  • Wash the combined filtrate sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield crude Perindopril.

  • The final product can be purified by column chromatography on silica gel or by conversion to its tert-butylamine (erbumine) salt followed by recrystallization to achieve pharmaceutical-grade purity. [5]

References

  • Baliarda, J., Marchand, B., Remond, G., & Vincent, M. (1990). U.S. Patent No. US4914214A: Process for the industrial synthesis of perindopril. Google Patents.
  • Vincent, M., et al. (1992). Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780). Drug Design and Discovery, 9(1), 11-28. Retrieved from [Link]

  • Meurot, F., & Lerebours, B. (2002). EP Patent No. EP1268424B1: Method for synthesis of perindopril and its pharmaceutically acceptable salts. Google Patents.
  • The Organic Chemistry Tutor. (2022). Reductive Amination & Amide Synthesis (IOC 40). YouTube. Retrieved from [Link]

  • El-Didamony, A. M., et al. (2023). Three techniques for the determination of perindopril through derivatization with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole. Scientific Reports, 13(1), 10189. Retrieved from [Link]

  • Cipla Limited. (2005). Patent No. IN2004MU00570A: Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthes. Google Patents.
  • Les Laboratoires Servier. (2004). AU Patent No. AU2004230294A1: Novel method for the synthesis of (2S)-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril. Google Patents.
  • Les Laboratoires Servier. (2004). CA Patent No. CA2521877A1: Novel method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril. Google Patents.
  • Jones, C., et al. (2004). U.S. Patent Application No. US20040248814A1: Process for the preparation of perindopril, its analgous compounds and salts therof using 2,5 dioxo-oxazolidine intermediate compounds. Google Patents.
  • Les Laboratoires Servier. (2005). WO Patent No. WO2005033128A1: Method for the synthesis of n-[(s)-1-carbethoxybutyl]-(s)-alanine and use thereof for the synthesis of perindopril. Google Patents.
  • Les Laboratoires Servier. (2005). WO Patent No. WO2005033127A1: Method for the synthesis of n-[(s)-1-carbethoxybutyl]-(s)-alanine and use thereof for the synthesis of perindopril. Google Patents.
  • Cipla Limited. (2009). U.S. Patent No. US7521566B2: Process for preparation of perindopril and salts thereof. Google Patents.
  • Rossi, G., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. ChemistrySelect, 9(1), e202303986. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-[(S)-1-Carbethoxybutyl]-(S)-alanine. Retrieved from [Link]

  • Les Laboratoires Servier. (2001). Patent No. CA2404700C: Novel method for synthesis of n-[(s)-1-carboxybutyl]-(s)-alanine esters and use in synthesis of perindopril. Google Patents.
  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 856-868. Retrieved from [Link]

  • Hu, M., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1284457. Retrieved from [Link]

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Application Notes & Protocols: Strategic Incorporation of (S)-Indoline-2-carboxylic Acid in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Tale of Two Mimetics

In the landscape of non-proteinogenic amino acids, (S)-Indoline-2-carboxylic acid, hereafter referred to as Ind, stands out as a uniquely powerful building block for peptide chemists and drug developers. Its rigid, bicyclic structure offers a fascinating duality: it can be viewed as an analogue of L-proline, where the pyrrolidine ring is fused to a benzene ring, or as a conformationally locked L-phenylalanine.[1] This structural constraint is not merely a synthetic curiosity; it is a potent tool for precisely engineering peptide conformation, a critical factor in modulating biological activity, metabolic stability, and therapeutic potential.[2][3]

This guide provides an in-depth exploration of the strategic use of Ind in peptide synthesis. We will move beyond simple procedural lists to dissect the underlying chemical principles, address the significant synthetic challenges, and present field-proven protocols. This document is intended for researchers and drug development professionals seeking to leverage the unique conformational properties of this versatile amino acid.

The Conformational Imperative: The Power of the cis-Amide Bond

The primary driver for incorporating Ind into a peptide sequence is its profound influence on the geometry of the adjacent amide bond. Unlike most amino acid pairings, which overwhelmingly favor a trans conformation, an Xaa-Ind bond exhibits a remarkable, solvent-dependent preference for the cis isomer, particularly in polar environments.[1][4]

This phenomenon is rooted in a combination of steric and electrostatic effects arising from the rigid indoline ring.[4] The fusion of the aromatic ring to the five-membered ring makes it quasi-planar, eliminating the ring-puckering dynamics seen in proline.[1] This rigidity, coupled with the dipole moment of the molecule, stabilizes the cis conformation.[4]

Why is this important? The cis/trans isomerization of amide bonds, especially those involving proline, is often a rate-limiting step in protein folding and a key determinant of secondary structure.[1] By introducing Ind, a chemist can essentially "lock in" a cis amide bond, providing a powerful tool to:

  • Induce β-turns and β-hairpins: The fixed cis geometry can serve as a preferential scaffold for initiating these critical secondary structures.[1][4]

  • Stabilize Helical Structures: In specific contexts, the conformational bias can support the formation of stable structures like polyproline I type helices.[1][4]

  • Design Novel Catalysts and Materials: The predictable conformational control opens avenues for creating new organo-catalysts and self-assembling biomaterials.[4]

G cluster_trans Trans-Amide Bond (Favored by Proline) cluster_cis Cis-Amide Bond (Favored by Ind) trans Trans Conformation (ω ≈ 180°) cis Cis Conformation (ω ≈ 0°) Pro Proline (Flexible Pucker) Pro->trans  Strong  Preference Ind (S)-Indoline-2-carboxylic acid (Quasi-Planar) Ind->cis  Strong  Preference Polar Polar Solvent Polar->Ind Enhances cis-preference G cluster_pathways Start H-AA2-Ind-OR (Dipeptide Ester) Coupling Desired Peptide Coupling (Intermolecular) Start->Coupling Slow / Difficult (Low Reactivity) DKP Diketopiperazine Formation (Intramolecular) Start->DKP Fast / Favorable AA3 + Activated AA3 (H-AA3-OH + Reagent) AA3->Coupling Result_Peptide H-AA3-AA2-Ind-OR (Tripeptide) Coupling->Result_Peptide Result_DKP Cyclo(AA2-Ind) (Side Product) DKP->Result_DKP

Caption: Competing reaction pathways for an Ind-containing dipeptide.

Strategic Solutions & Protocols

Overcoming the challenges of incorporating Ind requires a deliberate and informed approach. Standard solid-phase peptide synthesis (SPPS) protocols are often inadequate. The following strategies and protocols are designed for solution-phase synthesis, which offers greater flexibility in managing difficult couplings.

Part 1: Protecting Group Strategy

Proper protection of the α-amino and α-carboxyl groups is fundamental. [5]The choice can influence both reactivity and solubility.

  • N-Terminus Protection: Standard urethane-type protecting groups are effective. The choice depends on the desired deprotection conditions for subsequent steps.

    • Boc (tert-butyloxycarbonyl): Stable and provides good steric bulk. Removed with moderate acid (e.g., TFA). [6] * Cbz (Carboxybenzyl): Removed by hydrogenolysis, offering an orthogonal strategy to acid-labile groups.

  • C-Terminus Protection: Simple esters are typically used for solution-phase synthesis.

    • Methyl (OMe) or Ethyl (OEt) Esters: Provide good protection and can be removed by saponification (e.g., with LiOH or NaOH). [7]

      Functionality Protecting Group Abbreviation Common Cleavage Conditions Notes
      α-Amino tert-butyloxycarbonyl Boc Trifluoroacetic Acid (TFA) Standard for Boc-based strategy. [6]
      α-Amino Carboxybenzyl Cbz H₂, Pd/C (Hydrogenolysis) Orthogonal to acid-labile groups.
      α-Carboxyl Methyl Ester -OMe NaOH or LiOH (Saponification) Standard for solution-phase. [7][8]
      α-Carboxyl Benzyl Ester -OBn H₂, Pd/C (Hydrogenolysis) Cleaved simultaneously with Cbz. [9]

      | α-Carboxyl | tert-Butyl Ester | -OtBu | Trifluoroacetic Acid (TFA) | Cleaved simultaneously with Boc. [9]|

Part 2: Overcoming Low Reactivity - Coupling Conditions

As standard coupling reagents often fail, more specialized conditions are necessary. While several methods can be attempted, the use of the Mukaiyama coupling reagent has shown promise for forming peptide bonds with the sterically hindered Ind nitrogen. [7]

Coupling Reagent Typical Result with Ind Alternative/Optimized Approach Reference
HATU, HBTU, DCC, EDC Ineffective / Very low yield Not recommended for N-terminal coupling to Ind. [7]

| Mukaiyama Reagent | Effective under optimized conditions | Use with a suitable base (e.g., tertiary amine) and solvent. | [7]|

Part 3: The Block-Wise Synthesis Strategy

The most effective method for preventing diketopiperazine formation is to avoid creating the vulnerable dipeptide ester intermediate. This is achieved through a "block-wise" or "segment condensation" approach. The key insight is that an N-terminus Ind-containing peptide is stable if it is at least a trimer. [7]

G cluster_wrong Problematic Approach cluster_correct Recommended Block-Wise Strategy A1 Boc-AA2-OH + H-Ind-OMe A2 Boc-AA2-Ind-OMe A1->A2 Couple A3 TFA Deprotection A2->A3 A4 H-AA2-Ind-OMe A3->A4 A5 + Boc-AA3-OH A4->A5 A6 DKP FORMATION A4->A6 Major Pathway B1 Boc-Ind-OH + H-AA2-OMe B2 Boc-Ind-AA2-OMe B1->B2 Couple B3 Saponification (LiOH) B2->B3 B4 Boc-Ind-AA2-OH B3->B4 B5 + H-AA3-OMe B4->B5 Couple (e.g., HATU) B6 Boc-Ind-AA2-AA3-OMe (Stable Tripeptide) B5->B6

Caption: Comparison of linear vs. block-wise synthesis strategies.

Experimental Protocols

The following protocols are generalized from literature procedures and should be optimized for specific substrates. [1][7]Always conduct reactions under an inert atmosphere (Argon or Nitrogen) with anhydrous solvents.

Protocol 1: C-Terminal Esterification of (S)-Indoline-2-carboxylic acid

This protocol describes the formation of H-Ind-OMe, a common starting material.

  • Objective: To protect the carboxylic acid of Ind as a methyl ester.

  • Materials:

    • (S)-Indoline-2-carboxylic acid (1.0 eq)

    • Methanol (Anhydrous)

    • Thionyl chloride (SOCl₂) (1.5 eq)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend (S)-Indoline-2-carboxylic acid in anhydrous methanol in a round-bottom flask equipped with a stir bar.

    • Cool the suspension to 0 °C using an ice bath.

    • Add thionyl chloride dropwise to the stirring suspension over 15-20 minutes. Caution: Exothermic reaction, produces HCl gas. Perform in a fume hood.

    • Allow the reaction to stir for 1 hour at 0 °C, then warm to room temperature.

    • Heat the mixture to reflux (approx. 70 °C) and stir for 16 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove methanol.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer three times with saturated aq. NaHCO₃, followed by one wash with brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography (silica gel, eluting with a gradient of EtOAc in hexane) to yield H-(2S)-Ind-OMe as a white solid. [1]

Protocol 2: Solution-Phase Dipeptide Coupling (Block Synthesis)

This protocol describes the coupling of a protected amino acid to the C-terminus of Ind, forming the first block.

  • Objective: To synthesize a protected dipeptide, e.g., Boc-Ind-Ala-OMe.

  • Materials:

    • Boc-(S)-Indoline-2-carboxylic acid (1.0 eq)

    • H-Ala-OMe·HCl (1.1 eq)

    • HATU (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Dimethylformamide (DMF, anhydrous)

  • Procedure:

    • Dissolve Boc-Ind-OH in anhydrous DMF in a reaction vessel.

    • Add H-Ala-OMe·HCl and DIPEA to the solution and stir for 5 minutes.

    • Add HATU to the mixture in one portion.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 4-12 hours).

    • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1N HCl, saturated aq. NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by flash chromatography.

Protocol 3: Saponification and Segment Condensation

This protocol demonstrates the deprotection of the C-terminus and subsequent coupling to form a tripeptide.

  • Objective: To synthesize a protected tripeptide, e.g., Boc-Ind-Ala-Pro-OMe.

  • Procedure:

    • (Saponification): Dissolve the purified Boc-Ind-Ala-OMe (1.0 eq) in a mixture of THF/Water. Cool to 0 °C and add LiOH (1.5 eq). Stir until the ester is fully hydrolyzed (monitor by TLC/LC-MS). Acidify the mixture with 1N HCl to pH ~3 and extract the product with EtOAc. Dry and concentrate to obtain Boc-Ind-Ala-OH.

    • (Segment Condensation): Dissolve the resulting Boc-Ind-Ala-OH (1.0 eq), H-Pro-OMe·HCl (1.1 eq), and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir at room temperature.

    • Work up and purify as described in Protocol 2 to obtain the target tripeptide. This tripeptide is now a stable block that can be deprotected at the N-terminus (with TFA) for further elongation without risk of DKP formation. [7]

Conclusion

(S)-Indoline-2-carboxylic acid is a high-impact tool for peptidomimetic design, offering unparalleled control over amide bond geometry. Its successful application hinges on recognizing and circumventing its inherent synthetic challenges. By abandoning standard linear synthesis protocols in favor of a strategic, solution-phase block condensation approach, researchers can reliably incorporate this constrained mimetic. This enables the rational design of peptides with pre-defined secondary structures, enhanced stability, and tailored biological functions, making Ind a cornerstone of advanced peptide and drug discovery programs.

References

  • Di Fenza, A., et al. (2021). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. ACS Publications. Available from: [Link]

  • Author, et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. ResearchGate. Available from: [Link]

  • Servier. (2007). Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril. Google Patents. US7196204B2.
  • Various Authors. (2025). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. ResearchGate. Available from: [Link]

  • Various Authors. (n.d.). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Various Authors. (n.d.). Protein synthesis with conformationally constrained cyclic dipeptides. PMC - NIH. Available from: [Link]

  • Various Authors. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Di Fenza, A., et al. (2021). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. NIH. Available from: [Link]

  • Author, et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. PMC - NIH. Available from: [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. AAPPTec. Available from: [Link]

  • PRISM BioLab. (2023). Conformational Restriction of Peptidomimetics for PPI. PRISM BioLab. Available from: [Link]

  • Chemistry university. (2021). Protecting Carboxylic Acids and Amines. YouTube. Available from: [Link]

  • Various Authors. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central. Available from: [Link]

  • Various Authors. (n.d.). Conformationaly Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. Available from: [Link]

  • Various Authors. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available from: [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available from: [Link]

Sources

Application Notes and Protocols: A Guide to the N-Acylation of (S)-Indoline-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the N-acylation of (S)-Indoline-2-carboxylic acid ethyl ester, a key transformation in the synthesis of various pharmaceutical agents and complex molecular scaffolds. This protocol is designed to be a self-validating system, offering not just a series of steps, but a deeper understanding of the chemical principles at play, ensuring both reproducibility and the ability to troubleshoot effectively.

Introduction: The Significance of N-Acylated Indolines

N-acylated indoline derivatives are prevalent structural motifs in a wide array of biologically active molecules and pharmaceuticals. The indoline core, a saturated bicyclic amine, serves as a versatile scaffold in medicinal chemistry. Modification of the indoline nitrogen through acylation allows for the introduction of diverse functionalities, profoundly influencing the molecule's steric and electronic properties. This, in turn, can modulate its pharmacological activity, metabolic stability, and pharmacokinetic profile. A notable application of N-acylated indoline-2-carboxylic acid derivatives is in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure. The ability to efficiently and stereoselectively acylate the indoline nitrogen is therefore a critical tool in the arsenal of the synthetic organic chemist.

Reaction Overview and Mechanistic Considerations

The N-acylation of (S)-Indoline-2-carboxylic acid ethyl ester is typically achieved through a nucleophilic acyl substitution reaction. The secondary amine of the indoline ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent.

Common acylating agents include acyl chlorides and acid anhydrides. The reaction is generally carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The primary role of the base is to neutralize the acidic byproduct of the reaction (e.g., HCl from an acyl chloride), thereby preventing the protonation of the starting amine and driving the reaction to completion. This method is a variation of the classic Schotten-Baumann reaction.

A critical consideration in the acylation of chiral α-amino esters like (S)-Indoline-2-carboxylic acid ethyl ester is the preservation of stereochemical integrity. The α-proton is potentially susceptible to epimerization under basic conditions. However, the use of a non-nucleophilic tertiary amine base at low to ambient temperatures generally minimizes the risk of racemization.

Experimental Protocol: N-Acetylation of (S)-Indoline-2-carboxylic acid ethyl ester

This protocol details the N-acetylation using acetic anhydride as the acylating agent and triethylamine as the base. This combination is often preferred for its ready availability, moderate reactivity, and ease of handling.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Purity
(S)-Indoline-2-carboxylic acid ethyl esterC₁₁H₁₃NO₂191.23>98%
Acetic Anhydride(CH₃CO)₂O102.09>98%
Triethylamine (TEA)(C₂H₅)₃N101.19>99%, freshly distilled
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-~8% w/v
Brine (Saturated Sodium Chloride Solution)NaCl(aq)-Saturated
Anhydrous Magnesium SulfateMgSO₄120.37Granular
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (S)-Indoline-2-carboxylic acid ethyl ester (1.0 equiv.).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Addition of Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 equiv.) dropwise while stirring.

  • Addition of Acylating Agent: To the cooled, stirring solution, add acetic anhydride (1.1 equiv.) dropwise. Rationale: The slow addition of the acylating agent at low temperature helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The product spot should be less polar than the starting material.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Causality: This step neutralizes any remaining acidic species and hydrolyzes excess acetic anhydride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with 1 M HCl (to remove triethylamine), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%).

N_Acylation_Workflow start Dissolve (S)-Indoline-2-carboxylic acid ethyl ester in anhydrous DCM add_base Cool to 0 °C and add Triethylamine start->add_base add_acyl Add Acetic Anhydride dropwise at 0 °C add_base->add_acyl react Warm to RT and stir for 2-4h (Monitor by TLC) add_acyl->react quench Quench with sat. NaHCO₃ react->quench extract Extract with DCM quench->extract wash Wash with 1M HCl, sat. NaHCO₃, and Brine extract->wash dry Dry over MgSO₄ and concentrate wash->dry purify Purify by Flash Column Chromatography dry->purify product Ethyl (S)-1-acetylindoline-2-carboxylate purify->product

Figure 1. Experimental workflow for the N-acetylation of (S)-Indoline-2-carboxylic acid ethyl ester.

Characterization and Expected Results

The final product, ethyl (S)-1-acetylindoline-2-carboxylate, should be a colorless to pale yellow oil or a low-melting solid.

AnalysisExpected Results
¹H NMR (400 MHz, CDCl₃) δ ~8.2 (br s, 1H, Ar-H), 7.2-7.0 (m, 3H, Ar-H), 5.2 (dd, 1H, CH-CO₂Et), 4.2 (q, 2H, OCH₂CH₃), 3.6 (dd, 1H, CH₂), 3.1 (dd, 1H, CH₂), 2.2 (s, 3H, COCH₃), 1.2 (t, 3H, OCH₂CH₃) ppm. The broadening of the aromatic proton ortho to the nitrogen is due to hindered rotation of the acetyl group.
¹³C NMR (100 MHz, CDCl₃) δ ~171 (C=O, ester), 169 (C=O, amide), 142, 131, 127, 125, 124, 117 (Ar-C), 61 (OCH₂CH₃), 60 (CH-CO₂Et), 31 (CH₂), 24 (COCH₃), 14 (OCH₂CH₃) ppm.
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C₁₃H₁₅NO₃: 234.11; found: 234.11.
Optical Rotation [α]D: A negative value is expected, confirming the retention of the (S)-configuration. The exact value should be determined experimentally and compared to literature values if available.

Troubleshooting Guide

IssuePossible CauseSolution
Incomplete Reaction Insufficient reaction time or temperature. Inactive reagents.Increase reaction time and monitor by TLC. Ensure triethylamine is freshly distilled and acetic anhydride is of high purity.
Low Yield Hydrolysis of the acylating agent. Inefficient extraction.Ensure all glassware is dry and use anhydrous solvents. Perform extractions thoroughly.
Presence of Starting Material after Chromatography Co-elution with the product.Optimize the chromatography gradient, using a shallower gradient.
Racemization Use of a strong, nucleophilic base or elevated temperatures.Use a non-nucleophilic base like triethylamine or DIPEA. Maintain low reaction temperatures. Check the optical rotation of the product.

Mechanism of N-Acylation

The reaction proceeds through a nucleophilic acyl substitution mechanism.

N_Acylation_Mechanism cluster_0 N-Acylation Mechanism amine Indoline-N-H intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack acyl Acetic Anhydride acyl->intermediate product N-Acetyl Indoline intermediate->product Collapse of Intermediate salt Triethylammonium Acetate product->salt Proton Transfer base Triethylamine base->salt

Figure 2. Simplified mechanism of N-acylation.

References

  • Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. (n.d.). Google Patents.
  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2547.
  • Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218-3222.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Boraei, A. T. A., El Ashry, E. S. H., Barakat, A., & Ghabbour, H. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

Application Notes and Protocols: Fischer Indole Synthesis of Indole-2-Carboxylic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and drug development, appearing in a vast array of natural products and synthetic pharmaceuticals. The Fischer indole synthesis, a classic and versatile named reaction discovered in 1883, remains a highly relevant and widely employed method for the construction of the indole nucleus.[1] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with a ketone or an aldehyde.[1] This application note provides a detailed guide for the synthesis of a key building block, indole-2-carboxylic acid ethyl ester, utilizing the Fischer indole synthesis. This valuable intermediate serves as a versatile precursor for the synthesis of more complex indole derivatives with diverse biological activities.

Reaction Principle and Mechanism

The Fischer indole synthesis proceeds through a cascade of acid-catalyzed transformations, commencing with the formation of a phenylhydrazone from phenylhydrazine and an appropriate carbonyl compound, in this case, ethyl pyruvate. The generally accepted mechanism involves the following key steps:[1][2]

  • Hydrazone Formation: Phenylhydrazine reacts with ethyl pyruvate to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [3][3]-Sigmatropic Rearrangement: The enamine undergoes a[3][3]-sigmatropic rearrangement (a variation of the Claisen rearrangement) to form a di-imine intermediate.

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.

  • Elimination of Ammonia: The cyclic intermediate eliminates a molecule of ammonia to yield the final indole product.

The choice of acid catalyst is crucial and can significantly influence the reaction rate and yield. Common catalysts include Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride and boron trifluoride.[1][3] Polyphosphoric acid (PPA) is also a frequently used and effective catalyst for this transformation.[1]

Fischer_Indole_Mechanism Start Phenylhydrazine + Ethyl Pyruvate Hydrazone Phenylhydrazone Formation Start->Hydrazone H+ Enamine Tautomerization to Enamine Hydrazone->Enamine H+ Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic Cyclization Aromatization & Intramolecular Cyclization Sigmatropic->Cyclization H+ Elimination Elimination of Ammonia Cyclization->Elimination Product Ethyl Indole-2-carboxylate Elimination->Product

Caption: The reaction mechanism of the Fischer indole synthesis.

Experimental Protocols

This section provides two detailed protocols for the synthesis of indole-2-carboxylic acid ethyl ester via the Fischer indole synthesis. Protocol 1 utilizes a one-pot approach with polyphosphoric acid, while Protocol 2 describes a two-step synthesis employing a sulfuric acid and acetic acid catalyst system.

Materials and Equipment
  • Phenylhydrazine

  • Ethyl pyruvate

  • Polyphosphoric acid (PPA)

  • Concentrated sulfuric acid

  • Glacial acetic acid

  • Ethanol (absolute)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Standard laboratory glassware

Protocol 1: One-Pot Synthesis using Polyphosphoric Acid (PPA)

This protocol is advantageous for its operational simplicity.

  • Reactant Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine phenylhydrazine (1.0 eq) and ethyl pyruvate (1.05 eq) in glacial acetic acid (20 mL).

  • Hydrazone Formation: Stir the mixture at room temperature for 30 minutes, then heat to 80°C for 1 hour to facilitate the formation of the phenylhydrazone intermediate. Monitor the reaction progress by TLC.

  • Cyclization: Carefully and in portions, add polyphosphoric acid (approximately 10 times the weight of phenylhydrazine) to the reaction mixture. The mixture will become viscous.

  • Heating: Heat the reaction mixture to 100-120°C with vigorous stirring for 2-4 hours. The color of the mixture will likely darken. Continue to monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (100 g) with stirring.

  • Neutralization: Slowly neutralize the acidic mixture with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure ethyl indole-2-carboxylate.

Protocol 2: Two-Step Synthesis with Sulfuric Acid/Acetic Acid Catalyst

This protocol allows for the isolation of the intermediate phenylhydrazone, which can be beneficial for confirming its formation before proceeding to the cyclization step.

Step A: Phenylhydrazone Formation

  • In a 50 mL round-bottom flask, dissolve phenylhydrazine (1.0 eq) in absolute ethanol (25 mL).

  • Add ethyl pyruvate (1.05 eq) dropwise to the solution with stirring.

  • Add a few drops of glacial acetic acid as a catalyst.[4]

  • Reflux the mixture for 1-2 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the phenylhydrazone.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step B: Fischer Indole Cyclization

  • To a stirred mixture of glacial acetic acid (15 mL) and concentrated sulfuric acid (3 mL) at 0°C, add the dried phenylhydrazone from Step A (1.0 eq) in portions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 90-100°C for 1-2 hours.

  • Follow the work-up, neutralization, extraction, and purification steps as described in Protocol 1 (steps 5-9).

Experimental_Workflow Start Start: Phenylhydrazine + Ethyl Pyruvate Protocol1 Protocol 1: One-Pot (PPA) Start->Protocol1 Protocol2 Protocol 2: Two-Step (H2SO4/AcOH) Start->Protocol2 HydrazoneFormation1 Hydrazone Formation (in situ) Protocol1->HydrazoneFormation1 HydrazoneFormation2 Hydrazone Formation & Isolation Protocol2->HydrazoneFormation2 Cyclization1 Cyclization (100-120°C) HydrazoneFormation1->Cyclization1 Workup Work-up: Quenching, Neutralization, Extraction Cyclization1->Workup Cyclization2 Cyclization (90-100°C) HydrazoneFormation2->Cyclization2 Cyclization2->Workup Purification Purification: Column Chromatography Workup->Purification Product Final Product: Ethyl Indole-2-carboxylate Purification->Product

Caption: Experimental workflow for the synthesis of ethyl indole-2-carboxylate.

Data Presentation

ParameterProtocol 1 (PPA)Protocol 2 (H₂SO₄/AcOH)
Catalyst Polyphosphoric Acid (PPA)Sulfuric Acid/Acetic Acid
Solvent Glacial Acetic AcidEthanol (Step A), Acetic Acid (Step B)
Temperature 80°C (Hydrazone), 100-120°C (Cyclization)Reflux (Step A), 90-100°C (Step B)
Reaction Time 3-5 hours (total)2-4 hours (total)
Typical Yield 60-75%55-70%

Note: Yields are dependent on the purity of starting materials and optimization of reaction conditions.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no product formation Incomplete hydrazone formation.Ensure anhydrous conditions for hydrazone formation. Increase reaction time or temperature for this step.
Ineffective catalyst.Use freshly opened or anhydrous catalysts. For PPA, ensure it is sufficiently viscous. For H₂SO₄, use concentrated acid.
Decomposition of starting material or product.Lower the reaction temperature for cyclization. Monitor the reaction closely by TLC to avoid prolonged heating.
Formation of multiple products Isomeric indole formation (if using substituted phenylhydrazines).This is a known challenge. Purification by column chromatography is often necessary to separate isomers.
Side reactions such as aldol condensation.Use purified starting materials. Optimize the reaction temperature to favor the desired reaction pathway.
Difficulty in product isolation Emulsion formation during extraction.Add more brine to the aqueous layer to break the emulsion.
Product is an oil and does not solidify.The product is a low-melting solid or oil at room temperature. Proceed with column chromatography for purification.

Applications in Research and Drug Development

Indole-2-carboxylic acid and its ethyl ester are valuable intermediates in the synthesis of a wide range of biologically active molecules. They serve as precursors for:

  • Antiviral agents: Derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase.

  • Anticancer agents: The indole nucleus is a common feature in many compounds with cytotoxic activity against various cancer cell lines.

  • Cannabinoid receptor modulators: Indole-2-carboxamides have been developed as allosteric modulators of the cannabinoid CB1 receptor.

  • Other therapeutic areas: The versatility of the indole-2-carboxylic acid scaffold allows for its incorporation into molecules targeting a wide range of diseases.

Conclusion

The Fischer indole synthesis provides a reliable and scalable method for the preparation of indole-2-carboxylic acid ethyl ester. The choice between a one-pot or two-step protocol will depend on the specific requirements of the researcher, with both methods offering good yields of the desired product. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity product that is suitable for subsequent synthetic transformations in the pursuit of novel therapeutic agents.

References

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, Coll. Vol. 4, p.478 (1963); Vol. 37, p.34 (1957). Available at: [Link]

  • Shafiee, A., & Ghassem-Abadi, M. (1994). A convenient one-pot synthesis of 1,2,3,4-tetrahydro-gamma-carbolines. Journal of Heterocyclic Chemistry, 31(4), 969-971.
  • Al-Azzawi, A. M., & Al-Rawi, J. M. A. (2010).
  • Hughes, D. L. (1993). The Polyphosphoric Acid-Catalyzed Fischer Indole Synthesis.
  • Chemistry LibreTexts. Fischer Indole Synthesis. Available at: [Link]

  • Garg, N. K., Sarpong, R., & Stoltz, B. M. (2002). The First Total Synthesis of (±)-Dragmacidin D. Journal of the American Chemical Society, 124(45), 13179-13184.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.
  • Taber, D. F., & Tirunahari, P. K. (2011). The Fischer Indole Synthesis. Organic Syntheses, 88, 254-263.
  • Nakazaki, M., & Yamamoto, K. (1977). A New Synthesis of 2-Substituted Indoles. The Journal of Organic Chemistry, 42(18), 2841-2843.
  • Heravi, M. M., & Zadsirjan, V. (2020). Fischer Indole Synthesis: A Comprehensive Review. RSC Advances, 10(52), 31254-31295.
  • Kulkarni, P. M., et al. (2019). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules, 24(18), 3333.

Sources

Application Notes and Protocols for the Reduction of Indole-2-carboxylic Acid Ethyl Ester to Indoline-2-carboxylic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Indoline Scaffold

The indoline scaffold is a privileged structural motif in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. Its saturated heterocyclic ring system imparts distinct conformational properties compared to its aromatic precursor, indole. The transformation of indole-2-carboxylic acid ethyl ester to indoline-2-carboxylic acid ethyl ester is a critical step in the synthesis of a wide array of pharmaceutical agents, including antihypertensives and novel HIV-1 integrase inhibitors.[1] This reduction, while conceptually straightforward, presents several challenges due to the inherent aromatic stability of the indole ring and the potential for catalyst poisoning by the resulting indoline product.[2]

This comprehensive guide provides an in-depth analysis of the primary methodologies for this reduction, offering detailed protocols, mechanistic insights, and a comparative evaluation to assist researchers in selecting the optimal synthetic route for their specific needs.

Choosing Your Reduction Strategy: A Comparative Overview

The selection of a reduction method is dictated by factors such as substrate compatibility, desired yield, scalability, and available laboratory equipment. Three principal strategies are detailed herein: Catalytic Hydrogenation, Reduction with Sodium Cyanoborohydride, and Dissolving Metal Reduction with Magnesium in Methanol.

Data Presentation: Comparison of Reduction Methodologies
Method Typical Reagents Typical Conditions Reported Yield Advantages Disadvantages
Catalytic Hydrogenation H₂, Pt/C, or PtO₂, acidic additive (e.g., p-TsOH, HCl)50-100 °C, 0.1-10 MPa H₂ pressureVariable, can be high (>90%)High atom economy, clean reactionPotential for catalyst poisoning, requires specialized high-pressure equipment, over-reduction to octahydroindole can occur.[2]
Sodium Cyanoborohydride NaBH₃CN, acetic acidRoom temperature~88%Mild reaction conditions, good functional group toleranceUse of toxic cyanide reagent, requires acidic conditions.[3]
Magnesium in Methanol Mg turnings, MethanolRefluxAlmost quantitativeInexpensive reagents, mild conditionsCan be sensitive to moisture, potential for magnesium alkoxide-induced side reactions.[4]

Mechanistic Insights and Experimental Protocols

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing synthetic procedures. This section delves into the mechanistic underpinnings of each method and provides detailed, step-by-step protocols.

Catalytic Hydrogenation: A Green but Demanding Approach

Catalytic hydrogenation is an atom-economical method for the reduction of indoles. However, the aromaticity of the indole nucleus makes it resistant to reduction.[2] The addition of an acid is often crucial to activate the substrate.

Mechanism of Acid-Catalyzed Hydrogenation:

The reaction proceeds via protonation of the indole ring at the C3 position, which disrupts the aromaticity and forms a reactive iminium ion. This intermediate is then readily reduced by hydrogen on the catalyst surface.[1] The acidic conditions also protonate the resulting indoline, preventing it from binding to and poisoning the metal catalyst.[2]

N_Acylation_Reduction IndoleEster Indole-2-carboxylic acid ethyl ester Acylation N-Acylation (e.g., Ac₂O, H₂SO₄) IndoleEster->Acylation NAcylIndole N-Acetyl-indole-2-carboxylic acid ethyl ester Acylation->NAcylIndole Reduction Reduction (e.g., H₂/Pd-C) NAcylIndole->Reduction NAcylIndoline N-Acetyl-indoline-2-carboxylic acid ethyl ester Reduction->NAcylIndoline Deprotection Deprotection (Hydrolysis) NAcylIndoline->Deprotection IndolineEster Indoline-2-carboxylic acid ethyl ester Deprotection->IndolineEster

Sources

Application Notes and Protocols for the Chiral Resolution of Racemic Indoline-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Enantiomerically pure indoline-2-carboxylic acid is a pivotal chiral building block in the synthesis of numerous pharmaceuticals, notably angiotensin-converting enzyme (ACE) inhibitors. This guide provides a comprehensive, in-depth technical overview and a detailed, field-proven protocol for the chiral resolution of racemic indoline-2-carboxylic acid. The methodology leverages classical resolution through the formation of diastereomeric salts with an enantiomerically pure resolving agent, specifically (R)-(+)-1-phenylethylamine. This process is followed by fractional crystallization to isolate the desired diastereomer and subsequent liberation of the enantiopure (S)-indoline-2-carboxylic acid. This document is structured to provide researchers, medicinal chemists, and process development scientists with both the foundational principles and the practical, step-by-step instructions necessary for successful implementation.

Introduction: The Significance of Chiral Indoline-2-Carboxylic Acid

Indoline-2-carboxylic acid, a conformationally constrained analog of both proline and phenylalanine, is a highly valued scaffold in medicinal chemistry.[1] Its rigid structure allows for precise orientation of substituents, making it a key component in the design of bioactive molecules that interact with specific chiral biological targets like enzymes and receptors. The differential pharmacological and toxicological profiles of its enantiomers necessitate the production of single-enantiomer drugs to enhance therapeutic efficacy and minimize adverse effects.[2]

The (S)-enantiomer of indoline-2-carboxylic acid, in particular, is a crucial intermediate for the synthesis of ACE inhibitors such as Perindopril.[1][3] Given its importance, robust and scalable methods for obtaining this enantiomer in high purity are of significant industrial and academic interest. While asymmetric synthesis offers a direct route, classical resolution of the racemate remains a widely practiced, cost-effective, and scalable strategy.[3]

The Principle of Chiral Resolution via Diastereomeric Salt Formation

The cornerstone of this resolution technique lies in the conversion of a racemic mixture (a 1:1 mixture of enantiomers) into a pair of diastereomers.[4][5] Enantiomers possess identical physical properties (e.g., solubility, melting point), rendering their direct separation exceedingly difficult.[4] However, by reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent), two diastereomeric salts are formed.

  • (R)-indoline-2-carboxylic acid + (R)-1-phenylethylamine → (R,R)-diastereomeric salt

  • (S)-indoline-2-carboxylic acid + (R)-1-phenylethylamine → (S,R)-diastereomeric salt

These resulting diastereomers are not mirror images of each other and, critically, exhibit different physical properties, most importantly, differential solubility in a given solvent system. This disparity in solubility allows for their separation by fractional crystallization, where the less soluble diastereomer preferentially crystallizes from the solution, enabling its isolation in a pure form.[6] Subsequent treatment of the isolated diastereomeric salt with a strong acid breaks the ionic bond, liberating the desired enantiomerically pure carboxylic acid and regenerating the resolving agent for potential recovery.[4][7]

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Pure Enantiomer racemate Racemic (R/S)-Indoline-2-Carboxylic Acid salt_formation Formation of (R,R) and (S,R) Diastereomeric Salts in Solution racemate->salt_formation Ethanol agent Enantiopure (R)-1-Phenylethylamine agent->salt_formation Ethanol crystallization Cooling & Stirring salt_formation->crystallization less_soluble Precipitation of Less Soluble (S,R)-Diastereomeric Salt crystallization->less_soluble filtration Filtration less_soluble->filtration mother_liquor Mother Liquor (Enriched in (R,R)-Salt) filtration->mother_liquor isolated_salt Isolated (S,R)-Diastereomeric Salt filtration->isolated_salt acidification Acidification (e.g., HCl) isolated_salt->acidification final_product (S)-Indoline-2-Carboxylic Acid (Enantiomerically Pure) acidification->final_product recovered_agent Recovered (R)-1-Phenylethylamine (in aqueous layer) acidification->recovered_agent

Experimental Protocols

This protocol is adapted from established industrial methods for the resolution of indoline-2-carboxylic acid.[3]

Materials and Equipment
Reagents & Materials Equipment
Racemic (±)-Indoline-2-carboxylic acidJacketed glass reaction vessel
(R)-(+)-1-Phenylethylamine (≥99% ee)Overhead mechanical stirrer
Ethanol (anhydrous)Temperature probe and controller
IsopropanolBuchner funnel and vacuum flask
1N Hydrochloric Acid (HCl)pH meter or pH indicator strips
Deionized WaterRotary evaporator
Vacuum oven
Analytical balance
Chiral HPLC system for purity analysis

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Formation and Crystallization of the Diastereomeric Salt

This part of the procedure focuses on reacting the racemic acid with the resolving agent to form the diastereomeric salts and selectively crystallizing the less soluble salt.

  • Dissolution: In a suitable reaction vessel, dissolve 5.0 kg of racemic indoline-2-carboxylic acid in ethanol. The exact volume will depend on the scale, but a concentration of approximately 10-15% w/v is a good starting point.

  • Addition of Resolving Agent: To the stirred solution, add 3.7 kg of (R)-(+)-1-phenylethylamine.[3]

    • Causality Insight: A slight sub-stoichiometric amount of the resolving agent is often used. This ensures that the less soluble diastereomeric salt crystallizes with higher purity, leaving the more soluble salt and the excess of the undesired acid enantiomer in the solution.

  • Crystallization: Stir the resulting mixture at ambient temperature for approximately 2 hours. The less soluble diastereomeric salt, the (R)-α-methylbenzylamine salt of (2S)-indoline-2-carboxylic acid, will begin to precipitate as a white solid.[3]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Recrystallization (Purification): To enhance the diastereomeric purity, recrystallize the collected white precipitate from a suitable solvent, such as isopropanol.[3] Dissolve the solid in a minimal amount of hot isopropanol, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Filter the purified crystals and dry them.

    • Trustworthiness Check: The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor at each recrystallization step. The resolution is considered complete when the optical rotation of the isolated salt remains constant after successive crystallizations.

Protocol 2: Liberation of (S)-Indoline-2-Carboxylic Acid

This protocol describes the process of recovering the desired enantiomerically pure acid from the isolated diastereomeric salt.

  • Dissolution of Salt: Dissolve the purified and dried diastereomeric salt (from step 3.2.5) in approximately 13 liters of deionized water (per ~1.8 kg of expected product).[3]

  • Acidification: While stirring, slowly add 1N hydrochloric acid to the solution until the pH reaches approximately 3.4.[3] A precipitate of the free indoline-2-carboxylic acid will form.

    • Mechanistic Insight: The strong mineral acid protonates the carboxylate anion of the indoline-2-carboxylate, breaking the ionic bond with the protonated amine (the resolving agent). The free carboxylic acid is poorly soluble in acidic aqueous media and thus precipitates out. The resolving agent remains in the aqueous solution as its hydrochloride salt.

  • Stirring and Aging: Stir the resulting slurry for 1-2 hours at ambient temperature to ensure complete precipitation.[3]

  • Isolation and Washing: Collect the precipitated (S)-indoline-2-carboxylic acid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual hydrochloric acid and the resolving agent salt.

  • Drying: Dry the final product in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.

Data Analysis and Expected Results

The success of the resolution is quantified by the yield and the enantiomeric purity of the final product.

Parameter Expected Value Comments
Theoretical Yield 50%The maximum theoretical yield for a classical resolution is 50%, as the other enantiomer remains in the mother liquor.
Practical Yield 35 - 40%This is a typical yield for the first resolution cycle, accounting for transfer losses and the solubility of the diastereomeric salt.[3]
Enantiomeric Purity > 99.5% eeAchievable after one or two recrystallizations of the diastereomeric salt.[3]

Enantiomeric Purity Determination: The enantiomeric excess (% ee) of the final (S)-indoline-2-carboxylic acid should be determined using a validated chiral High-Performance Liquid Chromatography (HPLC) method.[8][9] This typically involves derivatization of the carboxylic acid or the use of a chiral stationary phase capable of separating the two enantiomers. The % ee is calculated from the peak areas of the two enantiomers (AS and AR) using the following formula:

% ee = [ (AS - AR) / (AS + AR) ] × 100

Conclusion and Further Considerations

The protocol detailed herein provides a reliable and scalable method for obtaining highly pure (S)-indoline-2-carboxylic acid from its racemic mixture. The choice of (R)-(+)-1-phenylethylamine as the resolving agent is well-documented and effective.[3] For process optimization, screening of different solvents for the crystallization step can be beneficial to improve both yield and purity.

Furthermore, to improve the overall process economy, the undesired (R)-enantiomer-enriched mother liquor can be treated to recover the indoline-2-carboxylic acid. This recovered acid can then be racemized under thermal or chemical conditions and recycled back into the resolution process, thereby significantly increasing the overall yield beyond the 50% theoretical maximum for a single pass.[3]

References

  • Allen, M. W., et al. (2003). Journal of Physical Chemistry A, 107, 5660.
  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. Available at: [Link]

  • Chemistry LibreTexts. (2019). Resolution (Separation) of Enantiomers. Available at: [Link]

  • European Patent Office. (1989).
  • Hasan, M., et al. (2014). Dhaka University Journal of Pharmaceutical Sciences, 13(1), 77-84. Available at: [Link]

  • LibreTexts. (2020). Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

  • Majewska, P., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4935. Available at: [Link]

  • McMurry, J. (2024). Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Owens, T. Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Available at: [Link]

  • PubChem. Indoline-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]

  • Servier. (2007). US Patent 7,196,204: Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril. Google Patents.
  • University College London. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. Available at: [Link]

  • Van den Nieuwendijk, A. M. C. H., et al. (1999). EP 0 937 714 A1: Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. Google Patents.
  • Velasco-Alzamora, R., et al. (2013). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of the Brazilian Chemical Society, 24(1), 100-106. Available at: [Link]

Sources

Application Notes & Protocols: Asymmetric Hydrogenation of Indole-2-Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This document provides an in-depth technical guide to the asymmetric hydrogenation of indole-2-carboxylic acid esters, a critical transformation for synthesizing chiral indoline scaffolds. The guide covers mechanistic principles, catalyst systems, a detailed experimental protocol, and practical troubleshooting advice to enable researchers to successfully implement and optimize this methodology.

Strategic Importance in Medicinal Chemistry

Chiral indoline-2-carboxylic acid derivatives are privileged scaffolds in modern drug discovery.[1] Their rigid, three-dimensional structure serves as a key building block for a multitude of pharmacologically active agents, including potent angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Ramipril, which are used to treat hypertension.[2][3] The direct asymmetric hydrogenation of readily available indole-2-carboxylic acid esters represents one of the most efficient and atom-economical routes to access these valuable chiral molecules.[4]

However, the inherent aromaticity of the indole ring presents a significant challenge, requiring robust catalytic systems to achieve hydrogenation under manageable conditions.[5][6] This guide focuses on transition-metal-catalyzed approaches that have proven effective in overcoming this hurdle, delivering high enantioselectivity and yield.

The Catalytic Mechanism: A Look Inside the Reaction

The enantioselective hydrogenation of an indole-2-carboxylate is a sophisticated process orchestrated by a chiral transition metal complex. While specific intermediates may vary between catalysts, the fundamental steps are conserved. The process is typically initiated by the coordination of the substrate to the metal center, followed by the activation of molecular hydrogen and its subsequent transfer to the C2-C3 double bond of the indole.

Causality in Catalysis: The Role of Key Components

  • The Metal Center (Rh, Ru, Pd, Ir): The transition metal (e.g., Rhodium, Ruthenium) is the engine of the catalytic cycle.[5][7][8] It coordinates both the substrate and hydrogen, lowering the activation energy for the reduction.

  • The Chiral Ligand: This is the source of stereochemical information. Chiral bisphosphines (e.g., PhTRAP) or diamines bind to the metal, creating a chiral environment.[6][7] This environment forces the indole substrate to coordinate in a specific orientation, exposing one of its two prochiral faces preferentially to the activated hydrogen, thus dictating the absolute stereochemistry of the product.

  • The N-Protecting Group (Ac, Boc, Ts): An electron-withdrawing protecting group on the indole nitrogen is often crucial.[2][7] It reduces the aromaticity of the pyrrole ring, making the C2-C3 double bond more susceptible to hydrogenation.

  • Additives (Acids/Bases): The reaction's efficiency and enantioselectivity can be highly dependent on additives. Brønsted acids can protonate the indole, further activating it towards reduction.[9][10] Conversely, bases like cesium carbonate are sometimes required to generate the active catalytic species, particularly in Rhodium-catalyzed systems.[2][7]

Visualizing the Catalytic Cycle: Rh-PhTRAP System

The following diagram illustrates a plausible catalytic cycle for the hydrogenation of an N-protected indole-2-carboxylate using a Rhodium-bisphosphine catalyst.

Catalytic_Cycle cluster_main Rhodium-Catalyzed Asymmetric Hydrogenation A [Rh(L*)]⁺ Active Catalyst B Rh-Substrate Complex A->B + Indole Ester C Rh-Dihydride Complex B->C + H₂ Oxidative Addition D Hydride Insertion (Stereodetermining Step) C->D Coordination E Rh-Alkyl Complex D->E Migratory Insertion F Reductive Elimination E->F + H₂ F->A - Chiral Indoline

Caption: A generalized catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

A Comparative Overview of Leading Catalyst Systems

Several classes of transition metal catalysts have been successfully employed for this transformation. The choice of catalyst is often dictated by the specific substrate and the desired reaction conditions.

Catalyst SystemMetal Precursor ExampleChiral Ligand ExampleRequired Additive(s)Key Advantages
Rhodium-Bisphosphine [Rh(nbd)₂]SbF₆(S,S)-(R,R)-PhTRAPBase (e.g., Cs₂CO₃)[7]High enantioselectivity for 2- and 3-substituted indoles.[7]
Ruthenium-Diamine [RuCl₂(p-cymene)]₂TsDPENNone / AcidBroad substrate scope, often works for unprotected indoles.[6]
Ruthenium-NHC Ru((R,R)-SINpEt)₂N-Heterocyclic CarbeneNoneCapable of complete hydrogenation to octahydroindoles.[5][11]
Palladium-Phosphine Pd(TFA)₂(S)-DTBM-SEGPHOSBrønsted Acid (e.g., H₃PO₄)[9]Effective for in-situ generated indoles.[9]
Iridium-P-OP [Ir(cod)Cl]₂Phosphite-PhosphineBrønsted AcidHigh enantioselectivities for unprotected indoles.[6]

Field-Proven Experimental Protocol

This section provides a detailed, step-by-step protocol for the asymmetric hydrogenation of Methyl N-acetyl-1H-indole-2-carboxylate, adapted from established literature procedures using a Rhodium-PhTRAP catalyst system.[2][7]

Safety Precaution: Hydrogenation reactions are performed under high pressure with a flammable gas. All operations must be conducted in a well-ventilated fume hood using a certified high-pressure reactor (autoclave) and appropriate personal protective equipment (PPE).

Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A 1. Prepare Catalyst Solution ([Rh(nbd)₂]SbF₆ + PhTRAP in solvent) C 3. Combine Solutions in Autoclave A->C B 2. Prepare Substrate Solution (Indole Ester + Cs₂CO₃ in solvent) B->C D 4. Purge with N₂ then H₂ C->D E 5. Pressurize with H₂ (e.g., 50 atm) D->E F 6. Stir at Temp (e.g., 60 °C) for 24h E->F G 7. Vent H₂ and Concentrate F->G H 8. Purify via Chromatography G->H I 9. Analyze Yield & Enantiomeric Excess (HPLC) H->I

Caption: Step-by-step workflow for the asymmetric hydrogenation experiment.

Part A: Materials & Reagents
  • Substrate: Methyl N-acetyl-1H-indole-2-carboxylate

  • Catalyst Precursor: Bis(norbornadiene)rhodium(I) tetrafluoroborate ([Rh(nbd)₂]BF₄) or hexafluoroantimonate ([Rh(nbd)₂]SbF₆)

  • Chiral Ligand: (S,S)-(R,R)-PhTRAP

  • Base: Cesium Carbonate (Cs₂CO₃), anhydrous

  • Solvent: 2,2,2-Trifluoroethanol (TFE), degassed

  • Hydrogen Gas: High purity (≥99.999%)

  • Inert Gas: Nitrogen or Argon

  • Equipment: High-pressure autoclave with a glass liner and magnetic stir bar, Schlenk line, gas-tight syringes.

Part B: In-Situ Catalyst Preparation & Reaction Setup

Causality Note: The catalyst is prepared in situ under an inert atmosphere to prevent oxidation of the phosphine ligand and the Rh(I) center, which would render it inactive.

  • Vessel Preparation: Place a glass liner and a magnetic stir bar into the autoclave. Dry the assembly thoroughly in an oven and allow it to cool under a stream of nitrogen or argon.

  • Catalyst Loading: In a glovebox or under a positive pressure of inert gas, weigh the Rhodium precursor (e.g., [Rh(nbd)₂]SbF₆, 0.005 mmol, 1 mol%) and the chiral ligand PhTRAP (0.0055 mmol, 1.1 mol%) into the glass liner.

  • Substrate Loading: To the same liner, add the Methyl N-acetyl-1H-indole-2-carboxylate (0.5 mmol, 1.0 equiv) and anhydrous Cesium Carbonate (0.05 mmol, 10 mol%).

  • Solvent Addition: Add degassed TFE (2.5 mL) via a gas-tight syringe.

  • Assembly: Seal the autoclave quickly and securely.

Part C: Hydrogenation Procedure
  • Inerting: Connect the sealed autoclave to the gas manifold. Purge the system by pressurizing with nitrogen (or argon) to ~10 atm and then venting carefully. Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogen Purge: Following the inert gas purge, repeat the pressurize/vent cycle 3-5 times using hydrogen gas to ensure the atmosphere is pure H₂.

  • Reaction Conditions: Pressurize the autoclave to the final desired pressure (e.g., 50 atm H₂). Place the autoclave on a magnetic stirrer hotplate and begin stirring. Heat the reaction to the target temperature (e.g., 60 °C).

  • Monitoring: Allow the reaction to proceed for the specified time (e.g., 24 hours). The reaction can be monitored by observing the pressure drop in the vessel, which corresponds to hydrogen consumption.

Part D: Work-up and Analysis
  • Depressurization: After the reaction period, cool the autoclave to room temperature. Carefully and slowly vent the excess hydrogen in a fume hood.

  • Extraction: Open the autoclave, remove the glass liner, and transfer the reaction mixture to a round-bottom flask. Rinse the liner with a small amount of ethyl acetate and combine the rinsings.

  • Filtration & Concentration: Filter the mixture through a pad of Celite or silica gel to remove the base and catalyst residues. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure indoline product.

  • Characterization:

    • Yield: Determine the isolated yield of the purified product.

    • Enantiomeric Excess (ee): Analyze the product using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralcel OD-H, OJ-H) and a mobile phase determined by method development (e.g., hexane/isopropanol). Compare the retention times to a racemic standard to assign peaks and calculate the ee.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient hydrogen pressure or leak.3. Poor substrate purity (catalyst poison).4. Incorrect solvent or temperature.1. Ensure all reagents and solvents are pure and degassed. Use strict inert atmosphere techniques.2. Check autoclave seals for leaks. Increase H₂ pressure.3. Recrystallize or re-purify the starting indole ester.4. Screen different solvents and optimize the reaction temperature.
Low Enantioselectivity (ee) 1. Racemization of product under reaction conditions.2. Incorrect catalyst:ligand ratio.3. Inappropriate base or additive concentration.4. Sub-optimal temperature.1. Lower the reaction temperature or shorten the reaction time.2. Ensure a slight excess of ligand (e.g., 1.1:1 L/M ratio).3. Screen different bases/additives and optimize their stoichiometry.4. Perform a temperature screen; lower temperatures often improve ee.
Formation of Side Products 1. Over-reduction of the ester or benzene ring.2. Decomposition of substrate or product.3. N-deprotection.1. Use a less reactive catalyst (e.g., Rh instead of Ru for partial hydrogenation). Lower temperature and pressure.2. Reduce reaction time and/or temperature.3. Choose a more robust N-protecting group.

References

  • Zhang, F., Sasmal, H., Daniliuc, C., & Glorius, F. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. [Link]

  • Zhang, F., Sasmal, H., Daniliuc, C., & Glorius, F. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. [Link]

  • Kuwano, R., Kashiwabara, M., Sato, K., Ito, T., Kaneda, K., & Ito, Y. (2006). Catalytic asymmetric hydrogenation of indoles using a rhodium complex with a chiral bisphosphine ligand PhTRAP. ResearchGate. [Link]

  • (2026). Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazol. Organic Letters. [Link]

  • Ohkuma, T., Hattori, T., Ooka, H., Inoue, T., & Noyori, R. (2006). Asymmetric Hydrogenation of Unprotected Indoles Catalyzed by η(6)-Arene/N-Me-sulfonyldiamine-Ru(II) Complexes. Semantic Scholar. [Link]

  • Yu, C., Wang, J., & Zhou, Y. (2018). Facile synthesis of chiral indolines through asymmetric hydrogenation of in situ generated indoles. Organic Chemistry Frontiers. [Link]

  • (2026). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. American Chemical Society. [Link]

  • (2007). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. ResearchGate. [Link]

  • Li, Y., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen. [Link]

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The Strategic deployment of (S)-Indoline-2-carboxylic Acid as a Superior Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-Indoline-2-carboxylic acid, a conformationally constrained analog of both proline and phenylalanine, has emerged as a cornerstone chiral building block in contemporary organic synthesis. Its rigid bicyclic structure offers a unique stereochemical scaffold that is instrumental in the design and synthesis of complex molecular architectures, particularly in the realm of pharmaceutical development. This comprehensive guide provides an in-depth exploration of the multifaceted applications of (S)-Indoline-2-carboxylic acid, detailing its physicochemical properties, strategic synthetic manipulations, and pivotal role in the construction of high-value compounds. We present field-proven protocols for its N-protection, esterification, and peptide coupling, alongside a case study on its application in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to harness the full potential of this versatile chiral synthon.

Introduction: The Architectural Advantage of a Constrained Scaffold

Chirality is a fundamental principle in the biological activity of molecules. The precise three-dimensional arrangement of atoms dictates the interaction of a drug with its target, making the synthesis of enantiomerically pure compounds a paramount objective in medicinal chemistry. (S)-Indoline-2-carboxylic acid, with its fused aromatic and pyrrolidine rings, presents a structurally rigid framework that significantly influences the conformational properties of molecules into which it is incorporated.[1] This inherent rigidity makes it an invaluable proline mimetic, capable of inducing specific secondary structures, such as β-turns and polyproline I-like helices, in peptides and peptidomimetics.[1] Furthermore, its structural resemblance to a constrained phenylalanine allows for its use in designing molecules that interact with targets recognizing aromatic residues.

The indoline skeleton is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active natural products and synthetic pharmaceuticals.[2] The strategic incorporation of (S)-Indoline-2-carboxylic acid has been instrumental in the development of drugs targeting a range of diseases, including hypertension and viral infections. This guide will elucidate the practical aspects of utilizing this chiral building block, providing detailed protocols and expert insights to facilitate its effective application in the laboratory.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is crucial for its successful application.

PropertyValueReference
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol
Appearance White to off-white crystalline powderCommercially available
Melting Point 177 °C (decomposes)Commercially available
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMF. Limited solubility in water.[2]
Chirality (S)-enantiomerN/A

Handling and Storage: (S)-Indoline-2-carboxylic acid is a stable compound but should be stored in a cool, dry place away from light and moisture to maintain its integrity. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.

Core Synthetic Transformations: Protocols and Mechanistic Insights

The utility of (S)-Indoline-2-carboxylic acid as a chiral building block is realized through a series of fundamental synthetic transformations that allow for its incorporation into larger, more complex molecules. The following sections provide detailed, step-by-step protocols for these key manipulations, accompanied by explanations of the underlying chemical principles.

N-Protection: Shielding the Secondary Amine

The secondary amine of the indoline ring is a nucleophilic center that often requires protection to prevent unwanted side reactions during subsequent synthetic steps. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Protocol 1: N-Boc Protection of (S)-Indoline-2-carboxylic Acid

This protocol describes a general and efficient method for the N-Boc protection of (S)-Indoline-2-carboxylic acid.[1]

Materials:

  • (S)-Indoline-2-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve (S)-Indoline-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous NaOH (sufficient to dissolve the starting material).

  • Addition of Boc₂O: To the stirred solution at room temperature, add di-tert-butyl dicarbonate (1.1 - 1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield N-Boc-(S)-Indoline-2-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.

Causality and Optimization: The use of a biphasic solvent system (dioxane/water) with a base (NaOH) facilitates the reaction by deprotonating the carboxylic acid, increasing its solubility in the aqueous phase, and activating the amine for nucleophilic attack on the Boc anhydride. The final acidic work-up is crucial for protonating the carboxylate to allow for extraction into the organic phase. The amount of Boc₂O can be adjusted to optimize the yield and minimize the formation of byproducts.

Experimental Workflow for N-Boc Protection

N_Boc_Protection cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start (S)-Indoline-2-carboxylic acid reagents Dissolve in Dioxane/NaOH(aq) start->reagents boc2o Add Boc₂O reagents->boc2o stir Stir at RT (3-12h) boc2o->stir monitor Monitor by TLC stir->monitor concentrate Remove Dioxane monitor->concentrate wash Wash with EtOAc concentrate->wash acidify Acidify with HCl wash->acidify extract Extract with EtOAc acidify->extract dry Dry & Concentrate extract->dry product N-Boc-(S)-Indoline-2-carboxylic acid dry->product Esterification start (S)-Indoline-2-carboxylic acid reagents SOCl₂, MeOH, 0°C to Reflux start->reagents 16h product (S)-Indoline-2-carboxylic acid methyl ester reagents->product

Caption: Synthesis of the methyl ester of (S)-Indoline-2-carboxylic acid.

Peptide Coupling: Forging Amide Bonds

The formation of peptide bonds is a cornerstone of organic synthesis, and (S)-Indoline-2-carboxylic acid is frequently incorporated into peptide chains to impart specific conformational constraints. However, the secondary amine of the indoline ring can exhibit reduced nucleophilicity, and the steric hindrance around the chiral center can make peptide coupling challenging. [3]Therefore, the choice of coupling reagent and reaction conditions is critical for achieving high yields and minimizing racemization.

Protocol 3: Peptide Coupling of N-Boc-(S)-Indoline-2-carboxylic Acid with an Amino Acid Ester

This protocol provides a general procedure for coupling N-protected (S)-Indoline-2-carboxylic acid with the free amine of an amino acid ester using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent. [4] Materials:

  • N-Boc-(S)-Indoline-2-carboxylic acid (1.0 eq)

  • Amino acid ester hydrochloride salt (e.g., H-Gly-OMe·HCl) (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq) (optional, as a racemization suppressant)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve N-Boc-(S)-Indoline-2-carboxylic acid and the amino acid ester hydrochloride salt in anhydrous DCM.

  • Base Addition: Add DIPEA or TEA to the solution to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add HOBt (if used), followed by the portion-wise addition of EDC.

  • Coupling Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude dipeptide. The product can be purified by column chromatography on silica gel.

Expert Insights: The low reactivity of the indoline nitrogen can sometimes lead to poor yields with standard coupling reagents. [3]In such cases, more potent activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the use of the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) may be necessary to achieve efficient coupling. [3]The choice of solvent can also be critical, with DMF sometimes providing better results for less soluble reactants.

Peptide Coupling Workflow

Peptide_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product protected_indoline N-Boc-(S)-Indoline-2-carboxylic acid reagents EDC, HOBt, DIPEA protected_indoline->reagents amino_ester Amino Acid Ester·HCl amino_ester->reagents dipeptide Protected Dipeptide reagents->dipeptide solvent DCM, 0°C to RT solvent->reagents

Caption: General workflow for peptide coupling using (S)-Indoline-2-carboxylic acid.

Application in Drug Synthesis: The Case of ACE Inhibitors

The utility of (S)-Indoline-2-carboxylic acid as a chiral building block is prominently showcased in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure. Perindopril is a notable example where (S)-Indoline-2-carboxylic acid serves as a key chiral precursor. [5][6] The synthesis of ACE inhibitors often involves the coupling of (S)-Indoline-2-carboxylic acid with another chiral amino acid derivative. The rigid indoline scaffold helps to correctly orient the pharmacophoric groups for optimal binding to the active site of the ACE enzyme.

Illustrative Synthetic Step in ACE Inhibitor Synthesis:

While the full synthesis of Perindopril is a multi-step process, a critical transformation involves the use of (S)-Indoline-2-carboxylic acid. The process often begins with the resolution of racemic indoline-2-carboxylic acid to obtain the desired (S)-enantiomer with high enantiomeric purity. [5] Protocol 4: Resolution of Racemic Indoline-2-carboxylic Acid

This protocol is based on the classical resolution method using a chiral resolving agent. [5][6] Materials:

  • Racemic indoline-2-carboxylic acid

  • (R)-(+)-α-Methylbenzylamine

  • Ethanol

  • Isopropanol

  • 1 M Hydrochloric acid (HCl)

  • Water

  • Beakers, flasks, filtration apparatus

Procedure:

  • Diastereomeric Salt Formation: Dissolve racemic indoline-2-carboxylic acid in ethanol and add (R)-(+)-α-methylbenzylamine. Stir the mixture to allow for the formation of diastereomeric salts.

  • Fractional Crystallization: The (2S)-indoline-2-carboxylate-(R)-α-methylbenzylamine salt is typically less soluble and will precipitate out of the solution. Filter the precipitate.

  • Recrystallization: Recrystallize the collected salt from a suitable solvent, such as isopropanol, to enhance the diastereomeric purity.

  • Liberation of the Free Acid: Dissolve the purified diastereomeric salt in water and acidify with 1 M HCl to precipitate the (S)-Indoline-2-carboxylic acid.

  • Isolation: Filter the precipitate, wash with water, and dry to obtain enantiomerically pure (S)-Indoline-2-carboxylic acid.

Significance in Drug Design: The (S)-stereochemistry at the 2-position of the indoline ring is crucial for the biological activity of many ACE inhibitors. [7]This highlights the importance of efficient and scalable methods for obtaining enantiomerically pure (S)-Indoline-2-carboxylic acid. The rigid indoline backbone serves to mimic the transition state of angiotensin I hydrolysis, leading to potent inhibition of the enzyme.

Conclusion: A Versatile and Indispensable Chiral Tool

(S)-Indoline-2-carboxylic acid has firmly established itself as a versatile and indispensable chiral building block in modern organic synthesis. Its unique conformational constraints and its role as a proline and phenylalanine mimetic provide chemists with a powerful tool for the design and synthesis of complex, biologically active molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable synthon in their own synthetic endeavors, from fundamental research to the development of novel therapeutics. The continued exploration of the reactivity and applications of (S)-Indoline-2-carboxylic acid is certain to lead to further innovations in the fields of medicinal chemistry and materials science.

References

  • Les Laboratoires Servier. (2006). Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril. U.S.
  • Angelici, G., et al. (2021). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. ACS Publications. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Les Laboratoires Servier. (2004). Novel method for the synthesis of (2S)-indoline-2- carboxylic acid and application thereof in the synthesis of perindopril.
  • PubChem. (n.d.). Indoline-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Les Laboratoires Servier. (2004). Novel method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.
  • Kim, D. H., et al. (1983). (Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds as potent angiotensin converting enzyme inhibitors and antihypertensive agents. Journal of Medicinal Chemistry, 26(3), 394–403. [Link]

  • Cordella, F., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chirality, 36(1), e22008. [Link]

  • Lee, S. H., et al. (2005). Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme.
  • PrepChem. (n.d.). Synthesis of indoline-2-carboxylic acid. [Link]

  • Pfizer Inc. (1985). Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex. U.S.
  • Wang, W., & Li, G. (2010). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Chinese Journal of Organic Chemistry, 30(11), 1634-1643. [Link]

  • Angelici, G., et al. (2021). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 86(12), 8446–8457. [Link]

  • Cordella, F., et al. (2024). On the Reactivity of ( S )‐Indoline‐2‐Carboxylic Acid. Chirality, 36(1), e70008. [Link]

  • Lee, S. H., et al. (2007). Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme. U.S.
  • Ghosh, K., & Williams, L. (2024). From C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. [Link]

  • Cipla Limited. (2005). Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthes.
  • ResearchGate. (n.d.). Carboxylic acids used to demonstrate the method for methyl ester formation. [Link]

  • Kim, D. H., et al. (1983). (Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds as potent angiotensin converting enzyme inhibitors and antihypertensive agents. Journal of Medicinal Chemistry, 26(3), 394-403. [Link]

  • Housheh, S., & Jdeed, L. (2017). ANALYTICAL METHODS OF PERINDOPRIL, REVIEW. World Journal of Pharmaceutical Research, 6(4), 1563-1579. [Link]

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Application Notes and Protocols: Reaction Conditions for the Esterification of (S)-Indoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of (S)-Indoline-2-carboxylic Acid Esters in Medicinal Chemistry

(S)-Indoline-2-carboxylic acid is a conformationally constrained cyclic amino acid that serves as a vital chiral building block in the synthesis of numerous pharmaceutical agents. Its rigid structure is a key feature in the design of molecules with specific spatial orientations to interact with biological targets. Esters of (S)-Indoline-2-carboxylic acid are particularly crucial intermediates, most notably in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like Perindopril, which are widely used in the treatment of hypertension and heart failure. The ester functionality often serves as a protecting group for the carboxylic acid during subsequent synthetic transformations or can be a key pharmacophoric feature of the final active pharmaceutical ingredient (API).

However, the esterification of (S)-Indoline-2-carboxylic acid is not without its challenges. The secondary amine within the indoline ring can complicate reactions, and the chiral center at the 2-position is susceptible to racemization under harsh conditions. Furthermore, the molecule has a known propensity to form diketopiperazines, a common side reaction in dipeptide synthesis that can significantly reduce the yield of the desired product.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the various reaction conditions for the successful esterification of (S)-Indoline-2-carboxylic acid. We will delve into the mechanistic rationale behind different methodologies, provide detailed, field-proven protocols, and discuss the critical aspects of reaction control to ensure high yield and optical purity.

The Crucial Role of N-Protection in the Esterification of (S)-Indoline-2-carboxylic Acid

The secondary amine in the indoline ring is nucleophilic and can interfere with many esterification reactions. Therefore, the protection of this nitrogen atom is often a prerequisite for achieving high yields and avoiding unwanted side reactions. Common protecting groups for the indoline nitrogen include acetyl (Ac) and tert-butoxycarbonyl (Boc). The choice of protecting group can influence the reactivity of the carboxylic acid and the overall synthetic strategy. For instance, the sterically hindered Boc group can sometimes lead to lower yields in coupling reactions compared to the smaller acetyl group.[1]

Diagram: The Role of N-Protection

N_Protection Unprotected (S)-Indoline-2-carboxylic acid Unprotected (S)-Indoline-2-carboxylic acid Side Reactions Side Reactions Unprotected (S)-Indoline-2-carboxylic acid->Side Reactions Nucleophilic Attack by NH Esterification Reagent Esterification Reagent Unprotected (S)-Indoline-2-carboxylic acid->Esterification Reagent Desired Ester Desired Ester Esterification Reagent->Desired Ester Desired Reaction Desired N-Protected Ester Desired N-Protected Ester Esterification Reagent->Desired N-Protected Ester N-Protected (S)-Indoline-2-carboxylic acid N-Protected (S)-Indoline-2-carboxylic acid N-Protected (S)-Indoline-2-carboxylic acid->Esterification Reagent Blocked Nucleophilicity

Caption: N-protection blocks the nucleophilicity of the indoline nitrogen, preventing side reactions.

Esterification Methodologies and Protocols

The choice of esterification method depends on several factors, including the scale of the reaction, the desired ester, the nature of the N-protecting group, and the sensitivity of the substrate to acid or base. Below, we detail three common and effective methods for the esterification of (S)-Indoline-2-carboxylic acid.

Method 1: Thionyl Chloride-Mediated Esterification

This is a classic and highly effective method for the preparation of methyl and ethyl esters from carboxylic acids. Thionyl chloride (SOCl₂) reacts with the alcohol (e.g., methanol) in situ to generate anhydrous HCl, which then catalyzes the Fischer-type esterification.[2] This method is particularly advantageous as it is relatively fast and the reagents are inexpensive. A specific protocol for the methyl esterification of (S)-Indoline-2-carboxylic acid has been well-documented.[3]

Mechanism Overview:

  • Activation of Carboxylic Acid: The carboxylic acid is activated by thionyl chloride to form a reactive acyl chlorosulfite intermediate.

  • Nucleophilic Attack: The alcohol attacks the activated carbonyl group.

  • Elimination: The intermediate collapses, eliminating SO₂ and HCl to form the ester.

Diagram: Thionyl Chloride Esterification Workflow

Thionyl_Chloride_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A (S)-Indoline-2-carboxylic acid in Methanol B Cool to 0°C A->B C Slowly add Thionyl Chloride B->C D Stir at 0°C, then warm to RT C->D E Reflux D->E F Concentrate under reduced pressure E->F G Dissolve in Ethyl Acetate F->G H Wash with aq. NaHCO₃ G->H I Dry and Concentrate H->I J Purify by Flash Chromatography I->J

Caption: Step-by-step workflow for thionyl chloride-mediated esterification.

Detailed Protocol: Synthesis of Methyl (S)-Indoline-2-carboxylate

Parameter Value/Condition Rationale/Notes
Starting Material (S)-Indoline-2-carboxylic acidEnsure high purity of the starting material.
Reagents Methanol (solvent), Thionyl chlorideUse anhydrous methanol to avoid hydrolysis of the intermediate. Thionyl chloride should be handled in a fume hood.
Stoichiometry Thionyl chloride (1.0 - 2.0 equiv.)An excess of thionyl chloride ensures complete conversion.[4]
Temperature 0°C initially, then refluxThe initial cooling controls the exothermic reaction of thionyl chloride with methanol. Reflux drives the esterification to completion.
Reaction Time Several hours (e.g., 3 hours at reflux)Monitor the reaction progress by TLC.[5]
Work-up Aqueous NaHCO₃ washNeutralizes the excess acid.
Purification Flash column chromatographyTo remove any unreacted starting material and byproducts.
Expected Yield HighThis method generally provides good to excellent yields.

Step-by-Step Procedure:

  • Dissolve (S)-Indoline-2-carboxylic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.0-2.0 equivalents) dropwise to the stirred solution.[4]

  • After the addition is complete, continue stirring at 0°C for a short period, then allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for approximately 3 hours, or until TLC analysis indicates the consumption of the starting material.[5]

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure methyl (S)-indoline-2-carboxylate.

Method 2: Fischer Esterification

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. For (S)-Indoline-2-carboxylic acid, this method is typically performed on the N-protected derivative to avoid side reactions with the secondary amine. Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is often used as the solvent.[6]

Mechanism Overview:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The alcohol attacks the protonated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the attacking alcohol to one of the hydroxyl groups.

  • Elimination of Water: A molecule of water is eliminated, forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated to give the final ester product.

Diagram: Fischer Esterification Mechanism

Fischer_Esterification cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation R-COOH R-COOH R-C(OH)2+ R-C(OH)2+ R-COOH->R-C(OH)2+ + H+ R-C(OH)2(OR'H)+ R-C(OH)2(OR'H)+ R-C(OH)2+->R-C(OH)2(OR'H)+ + R'OH R-C(OH)(OR')(OH2)+ R-C(OH)(OR')(OH2)+ R-C(OH)2(OR'H)+->R-C(OH)(OR')(OH2)+ R-C(O)OR'H+ R-C(O)OR'H+ R-C(OH)(OR')(OH2)+->R-C(O)OR'H+ - H2O R-COOR' R-COOR' R-C(O)OR'H+->R-COOR' - H+

Caption: The acid-catalyzed mechanism of Fischer esterification.

Detailed Protocol: Synthesis of Methyl N-Boc-(S)-Indoline-2-carboxylate

Parameter Value/Condition Rationale/Notes
Starting Material N-Boc-(S)-Indoline-2-carboxylic acidN-protection is crucial for this method.
Reagents Methanol (solvent), Sulfuric acid (catalyst)A large excess of methanol drives the equilibrium. Concentrated H₂SO₄ is a common and effective catalyst.
Catalyst Loading Catalytic amount (e.g., 5 mol%)A small amount of strong acid is sufficient to catalyze the reaction.
Temperature RefluxHeating is required to overcome the activation energy and shift the equilibrium.
Reaction Time Several hours to overnightMonitor by TLC for completion.
Work-up Neutralization with a weak baseTo remove the acid catalyst.
Purification Column chromatography or recrystallizationTo obtain the pure ester.
Expected Yield Good to highYields are generally favorable when using a large excess of alcohol.

Step-by-Step Procedure:

  • Dissolve N-Boc-(S)-Indoline-2-carboxylic acid in a large excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure methyl N-Boc-(S)-indoline-2-carboxylate.

Method 3: Steglich Esterification

The Steglich esterification is a mild and efficient method that utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[7] This method is particularly suitable for substrates that are sensitive to acidic conditions and for the synthesis of esters from sterically hindered alcohols. N-protection of the indoline is highly recommended.

Mechanism Overview:

  • Activation of Carboxylic Acid: The carboxylic acid reacts with DCC (or EDC) to form a highly reactive O-acylisourea intermediate.

  • Acyl Transfer to DMAP: DMAP, being a better nucleophile than the alcohol, attacks the O-acylisourea to form an N-acylpyridinium species, which is a potent acylating agent.

  • Nucleophilic Attack by Alcohol: The alcohol attacks the N-acylpyridinium intermediate to form the ester.

  • Byproduct Formation: DCC is converted to dicyclohexylurea (DCU), which is a solid and can be removed by filtration.

Diagram: Steglich Esterification Workflow

Steglich_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification A N-Protected (S)-Indoline-2-carboxylic acid E Combine reactants in an aprotic solvent (e.g., DCM) A->E B Alcohol B->E C DCC or EDC C->E D DMAP (cat.) D->E F Stir at 0°C to room temperature E->F G Filter to remove DCU (if DCC is used) F->G H Wash with dilute acid and base G->H I Dry and concentrate H->I J Purify by chromatography I->J

Caption: General workflow for the Steglich esterification.

Detailed Protocol: Synthesis of an Ester of N-Acetyl-(S)-Indoline-2-carboxylic Acid

Parameter Value/Condition Rationale/Notes
Starting Material N-Acetyl-(S)-Indoline-2-carboxylic acidN-protection is essential.
Reagents Alcohol, DCC or EDC, DMAPUse a suitable aprotic solvent like dichloromethane (DCM).
Stoichiometry Near equimolar amounts of acid and alcohol, slight excess of DCC/EDC, catalytic DMAP (5-10 mol%)A slight excess of the coupling agent ensures complete reaction.
Temperature 0°C to room temperatureThe reaction is typically started at a lower temperature to control any initial exotherm.
Reaction Time A few hours to overnightMonitor by TLC.
Work-up Filtration of DCU (for DCC), aqueous washesThe urea byproduct from EDC is water-soluble, simplifying the work-up.
Purification Column chromatographyTo remove any remaining reagents and byproducts.
Expected Yield Good to highThis method is generally very efficient.

Step-by-Step Procedure:

  • Dissolve N-Acetyl-(S)-Indoline-2-carboxylic acid, the desired alcohol (1.0-1.2 equivalents), and a catalytic amount of DMAP in an anhydrous aprotic solvent such as dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC or EDC (1.1-1.2 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight, monitoring the progress by TLC.

  • If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Wash the filtrate successively with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired ester.

Comparative Analysis of Esterification Methods

Method Advantages Disadvantages Best Suited For
Thionyl Chloride - Fast and efficient for simple esters- Inexpensive reagents- High yielding- Harsh acidic conditions- Generates corrosive HCl gas- Not suitable for acid-sensitive substrates- Scalable synthesis of methyl and ethyl esters where acid sensitivity is not a concern.
Fischer Esterification - Simple procedure- Inexpensive catalyst- Can be driven to completion with excess alcohol- Requires N-protection- Equilibrium reaction- High temperatures and long reaction times may be needed- N-protected substrates where the alcohol can be used in large excess as the solvent.
Steglich Esterification - Mild reaction conditions- High yields- Suitable for acid-sensitive substrates and sterically hindered alcohols- More expensive reagents- Byproduct removal can be tedious (especially DCU)- Potential for racemization with some substrates- High-value, acid-sensitive substrates, and when mild conditions are paramount to preserve stereochemical integrity.

Critical Considerations: Racemization and Diketopiperazine Formation

Racemization: The chiral center at the 2-position of (S)-Indoline-2-carboxylic acid can be susceptible to racemization, especially under harsh basic or acidic conditions and elevated temperatures. The risk of racemization is a critical consideration when choosing an esterification method. Mild methods like the Steglich esterification are generally preferred to minimize this risk.

Diketopiperazine (DKP) Formation: (S)-Indoline-2-carboxylic acid has a strong tendency to form diketopiperazines, particularly when the N-terminus is deprotected.[1] This intramolecular cyclization of a dipeptide ester can be a significant side reaction. Therefore, for multi-step syntheses, it is often strategic to perform the esterification on the N-protected amino acid and carry the ester through several steps before any N-deprotection.

Conclusion

The successful esterification of (S)-Indoline-2-carboxylic acid is a critical step in the synthesis of many important pharmaceutical compounds. The choice of methodology should be carefully considered based on the specific requirements of the synthetic route, including the scale of the reaction, the nature of the desired ester, and the stability of the substrate. For simple methyl or ethyl esters on a larger scale, the thionyl chloride method offers a robust and economical solution. For more sensitive substrates or when milder conditions are required, Fischer esterification of the N-protected acid or, more preferably, Steglich esterification, provide excellent alternatives. By understanding the underlying mechanisms and potential side reactions, and by following well-defined protocols, researchers can efficiently and reliably synthesize the desired (S)-Indoline-2-carboxylic acid esters with high yield and optical purity.

References

  • Cordella, F., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chirality, 36(1), e21808. Available from: [Link]

  • WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s) - Google Patents.
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. Available from: [Link]

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  • Organic Chemistry Portal. (n.d.). Thionyl Chloride. Available from: [Link]

  • [This citation is intentionally left blank for future additions]
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. Available from: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Available from: [Link]

  • US4914214A - Process for the industrial synthesis of perindopril - Google Patents.
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  • indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents.

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The Cornerstone of ACE Inhibition: A Guide to the Synthesis and Application of (S)-Indoline-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chiral Scaffolds in Modern Drug Design

Angiotensin-Converting Enzyme (ACE) inhibitors are a class of drugs integral to the management of hypertension and congestive heart failure.[1] Their mechanism of action involves the inhibition of the ACE enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure.[1] The efficacy of many leading ACE inhibitors, such as Perindopril and Ramipril, is intrinsically linked to their precise three-dimensional stereochemistry. At the heart of these complex molecules often lies a chiral scaffold, and for a significant subset of these drugs, (S)-Indoline-2-carboxylic acid and its esters are the foundational building blocks.

This technical guide provides an in-depth exploration of the role of (S)-Indoline-2-carboxylic acid ethyl ester in the synthesis of ACE inhibitors, with a particular focus on Perindopril. We will delve into the causality behind the synthetic strategies, provide detailed experimental protocols, and discuss the analytical methodologies required to ensure the stereochemical integrity of the final active pharmaceutical ingredient (API).

The Strategic Importance of (S)-Indoline-2-carboxylic acid ethyl ester

The selection of (S)-Indoline-2-carboxylic acid ethyl ester as a starting material is a deliberate choice rooted in the stereospecific requirements of the ACE active site. The "(S)" configuration at the 2-position of the indoline ring is paramount for the optimal binding of the inhibitor to the enzyme, leading to potent inhibition.[2] Perindopril, for instance, possesses five chiral centers, resulting in 32 possible stereoisomers.[2] However, only the isomer with the specific (2S,3aS,7aS) configuration in the octahydroindole moiety, derived from (S)-Indoline-2-carboxylic acid, exhibits the desired therapeutic activity.[2]

The ethyl ester functionality serves as a protecting group for the carboxylic acid, preventing its unwanted participation in side reactions during the subsequent coupling steps. It is later hydrolyzed in vivo to the active diacid metabolite, perindoprilat, which is the potent ACE inhibitor.

Synthetic Pathway Overview: From Chiral Intermediate to Potent Inhibitor

The synthesis of Perindopril from (S)-Indoline-2-carboxylic acid ethyl ester is a multi-step process that hinges on a critical peptide coupling reaction. The following diagram illustrates the general synthetic workflow.

Synthesis_Workflow cluster_0 Preparation of Key Intermediates cluster_1 Core Synthesis cluster_2 Final Product Generation A (S)-Indoline-2-carboxylic acid B Esterification A->B Ethanol, Acid Catalyst C (S)-Indoline-2-carboxylic acid ethyl ester B->C E Peptide Coupling C->E D N-((S)-1-ethoxycarbonylbutyl)-(S)-alanine D->E F Protected Perindopril E->F DCC, HOBt G Deprotection (Hydrogenolysis) F->G H Perindopril G->H H2, Pd/C I Salt Formation H->I J Perindopril Erbumine I->J tert-Butylamine

Caption: Synthetic workflow for Perindopril from (S)-Indoline-2-carboxylic acid.

Detailed Protocols: A Step-by-Step Guide to Perindopril Synthesis

The following protocols are synthesized from established industrial synthesis methods and are intended for research and development purposes.[3][4][5] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Esterification of (S)-Indoline-2-carboxylic acid

Objective: To prepare the ethyl ester of (S)-Indoline-2-carboxylic acid.

Materials:

  • (S)-Indoline-2-carboxylic acid

  • Absolute Ethanol

  • Thionyl chloride or a strong acid catalyst (e.g., sulfuric acid)

  • Cyclohexane

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend (S)-Indoline-2-carboxylic acid in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Cool the mixture in an ice bath and slowly add thionyl chloride dropwise with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and evaporate the ethanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain (S)-Indoline-2-carboxylic acid ethyl ester as an oil.

Protocol 2: Peptide Coupling to form Protected Perindopril

Objective: To couple (S)-Indoline-2-carboxylic acid ethyl ester with N-((S)-1-ethoxycarbonylbutyl)-(S)-alanine.

Materials:

  • (S)-Indoline-2-carboxylic acid ethyl ester (from Protocol 1)

  • N-((S)-1-ethoxycarbonylbutyl)-(S)-alanine

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Hydrochloric acid (1N)

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-((S)-1-ethoxycarbonylbutyl)-(S)-alanine and HOBt in anhydrous DCM or ethyl acetate in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add DCC to the solution and stir for 15-20 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

  • In a separate flask, dissolve (S)-Indoline-2-carboxylic acid ethyl ester in anhydrous DCM and add triethylamine.

  • Add the solution of the indoline ester to the activated alanine derivative at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash the filter cake with DCM.

  • Wash the filtrate sequentially with 1N HCl, 5% NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected Perindopril.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 3: Deprotection and Salt Formation

Objective: To remove the protecting groups and form the pharmaceutically acceptable salt of Perindopril.

Materials:

  • Protected Perindopril (from Protocol 2)

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol

  • tert-Butylamine

  • Ethyl acetate

  • Heptane

Procedure:

  • Dissolve the protected Perindopril in ethanol in a hydrogenation vessel.

  • Add 10% Pd/C catalyst to the solution.

  • Pressurize the vessel with hydrogen gas (typically 1-5 bar) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain Perindopril as an oil.

  • Dissolve the crude Perindopril in ethyl acetate.

  • Add a stoichiometric amount of tert-butylamine to the solution with stirring.

  • The Perindopril erbumine salt will precipitate. The crystallization can be enhanced by the addition of an anti-solvent like heptane and cooling.

  • Filter the crystalline product, wash with a cold mixture of ethyl acetate and heptane, and dry under vacuum to obtain pure Perindopril erbumine.

Critical Parameters and Causality in Synthesis

ParameterRecommended ConditionRationale and Field-Proven Insights
Coupling Agents DCC/HOBt, T3P, or HATUDCC/HOBt is a classic and cost-effective choice for peptide bond formation. The addition of HOBt minimizes the risk of racemization by forming an active ester that is less prone to epimerization.[6] T3P (Propylphosphonic anhydride) is a milder and safer alternative to DCC, often resulting in cleaner reactions and easier purification. HATU is a highly efficient coupling reagent, particularly for sterically hindered amino acids, but is more expensive.[7]
Solvent Choice Dichloromethane (DCM) or Ethyl AcetateDCM is an excellent solvent for peptide coupling reactions as it is relatively non-polar and aprotic, preventing interference with the coupling reagents. Ethyl acetate is a greener alternative and is also effective. The choice may depend on the specific solubility of the intermediates.
Temperature Control 0°C for activation, then ambient temperatureMaintaining a low temperature during the activation of the carboxylic acid with DCC is crucial to prevent the formation of N-acylurea byproduct and minimize racemization.[6] Once the active ester is formed, the reaction can proceed at room temperature for a sufficient duration to ensure complete conversion.
Stereochemical Purity of Starting Materials >99.5% enantiomeric excessThe stereochemical integrity of the final API is entirely dependent on the purity of the chiral starting materials. Any contamination with the (R)-enantiomer of indoline-2-carboxylic acid will lead to the formation of the corresponding diastereomer of Perindopril, which is difficult to remove and lacks the desired therapeutic effect.[8]

Analytical Characterization and Quality Control

Ensuring the chemical and chiral purity of the synthesized ACE inhibitor is paramount. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed for this purpose.

Protocol 4: Chiral HPLC for Enantiomeric Purity of Perindopril

Objective: To determine the enantiomeric purity of the synthesized Perindopril.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): A β-cyclodextrin-based column (e.g., ChiraDex) is commonly used.[9][10]

  • Mobile Phase: A mixture of phosphate buffer (e.g., 50 mM, pH 3.0) and acetonitrile (e.g., 45:55 v/v).[9][10]

  • Flow Rate: 1.0 mL/min.[9][10]

  • Detection Wavelength: 210 nm.[9][10]

  • Column Temperature: 25°C.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the Perindopril sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Injection: Inject a suitable volume (e.g., 20 µL) of the sample solution onto the HPLC system.

  • Data Analysis: Record the chromatogram and identify the peaks corresponding to the (S,S,S,S,S)-Perindopril enantiomer and any undesired enantiomers.

  • Quantification: Calculate the percentage of the undesired enantiomer(s) relative to the total area of all Perindopril peaks. The acceptance criteria for enantiomeric purity are typically very stringent, often requiring the undesired enantiomer to be below 0.15%.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Interpretation A Weigh Perindopril Sample B Dissolve in Mobile Phase A->B C Inject Sample into HPLC B->C D Separation on Chiral Column C->D E UV Detection at 210 nm D->E F Record Chromatogram E->F G Identify and Integrate Peaks F->G H Calculate Enantiomeric Purity G->H I Compare with Specifications H->I

Caption: Analytical workflow for chiral purity determination of Perindopril by HPLC.

Mechanism of Action: A Stereochemical Perspective

The potent inhibitory activity of perindoprilat, the active form of Perindopril, stems from its ability to mimic the transition state of the natural substrate of ACE, angiotensin I. The specific stereochemistry of perindoprilat allows for precise interactions with the key residues in the active site of the enzyme.

X-ray crystallography studies of the ACE-perindoprilat complex have revealed the critical binding interactions.[11][12] The carboxylate group of the octahydroindole moiety, which is derived from (S)-Indoline-2-carboxylic acid, forms a crucial ionic bond with a positively charged zinc ion (Zn²⁺) in the active site. This interaction is fundamental to the inhibitory mechanism of all dicarboxylate-containing ACE inhibitors.

The (S) configuration at the 2-position of the indoline ring, along with the other stereocenters, correctly orients the rest of the molecule to engage in a network of hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues of the enzyme. This precise fit is responsible for the high affinity and specificity of the inhibitor. Any deviation from this specific stereochemistry would disrupt these critical interactions, leading to a significant loss of inhibitory potency.

Conclusion

(S)-Indoline-2-carboxylic acid ethyl ester is not merely a starting material but a cornerstone in the synthesis of a class of life-saving ACE inhibitors. Its inherent chirality dictates the stereochemical outcome of the synthesis and, ultimately, the therapeutic efficacy of the final drug product. A thorough understanding of the synthetic pathways, the rationale behind the choice of reagents and conditions, and the analytical methods for ensuring stereochemical purity are essential for researchers and professionals in the field of drug development. This guide provides a foundational framework for the synthesis and analysis of ACE inhibitors derived from this critical chiral building block, empowering scientists to advance the development of next-generation cardiovascular therapeutics.

References

  • Process for the preparation of perindopril and salts thereof. European Patent EP 1864973 A1, published December 12, 2007. URL: [Link]

  • Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthes. European Patent EP 1679072 B9, published December 30, 2005. URL: [Link]

  • Hassan, M. K., et al. (2014). Chiral separation of perindopril erbumine enantiomers using high performance liquid chromatography and capillary electrophoresis. Analytical Methods, 6(3), 825-830. URL: [Link]

  • Remko, M., et al. (2011). Crystal and molecular structure of perindopril erbumine salt. Journal of Molecular Structure, 997(1-3), 103-109. URL: [Link]

  • Di Maro, S., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chemistry & Biodiversity, e202400008. URL: [Link]

  • Vincent, M., et al. (1991). Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780). Drug Design and Discovery, 7(4), 237-251. URL: [Link]

  • Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril. U.S. Patent US 7,196,204 B2, published March 27, 2007.
  • Chiral separation of perindopril erbumine enantiomers using high performance liquid chromatography and capillary electrophoresis. ResearchGate. URL: [Link]

  • Process for the industrial synthesis of perindopril. U.S. Patent US 4,914,214, published April 3, 1990.
  • Novel method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril. Canadian Patent CA 2521877 A1, published October 28, 2004.
  • Al-Kassas, R., et al. (2016). Controlled release and angiotensin-converting enzyme inhibition properties of an antihypertensive drug based on a perindopril erbumine-layered double hydroxide nanocomposite. International Journal of Nanomedicine, 11, 3707–3723. URL: [Link]

  • Akif, M., et al. (2010). Crystal structure of AnCE-perindoprilat complex. RCSB PDB. URL: [Link]

  • Novel method for the synthesis of (2S)-indoline-2- carboxylic acid and application thereof in the synthesis of perindopril. Australian Patent AU 2004230294 A1, published October 28, 2004.
  • Pop, R., et al. (2017). SIMULTANEOUS CHIRAL SEPARATION OF PERINDOPRIL ERBUMINE AND INDAPAMIDE ENANTIOMERS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Farmacia, 65(6), 900-906. URL: [Link]

  • Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780). J-GLOBAL. URL: [Link]

  • Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 59, 183. URL: [Link]

  • Determination of Stereochemical Purity of Perindopril tert-Butylamine API Using the ACQUITY UPLC System. Waters Corporation. URL: [Link]

  • What is the mechanism of Perindopril Erbumine? Patsnap Synapse. URL: [Link]

  • First Crystal Structures of the Antihypertensive Drug Perindopril Erbumine: A Novel Hydrated Form and Polymorphs α and β. ResearchGate. URL: [Link]

  • Walash, M. I., et al. (2021). Three techniques for the determination of perindopril through derivatization with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole. Future Journal of Pharmaceutical Sciences, 7, 107. URL: [Link]

  • Process for preparing N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride. European Patent EP 1197490 B1, published July 2, 2003.
  • Mombouli, J. V., et al. (1994). Inhibition of the angiotensin converting enzyme by perindoprilat and release of nitric oxide. Journal of Cardiovascular Pharmacology, 23(3), 416-423. URL: [Link]

  • Process For Industrially Viable Preparation Of Perindopril. Quick Company. URL: [Link]

  • Quality Factory Supply (S)-(-)-indoline-2-carboxylic acid, Export 79815-20-6 with Cheapest Price. LookChem. URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-Indoline-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-Indoline-2-carboxylic acid ethyl ester. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and ensure high enantiomeric purity. We will delve into the causality behind experimental choices, offering field-proven insights to troubleshoot common issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy for (S)-Indoline-2-carboxylic acid ethyl ester.

Q1: What are the primary synthetic routes to obtain enantiomerically pure (S)-Indoline-2-carboxylic acid and its ethyl ester?

A1: There are three main strategies to synthesize the target molecule:

  • Reduction and Resolution: This is a classical and widely used approach. It involves the synthesis of racemic Indole-2-carboxylic acid, followed by reduction to racemic Indoline-2-carboxylic acid. The crucial step is the resolution of this racemate to isolate the desired (S)-enantiomer, which is then esterified.[1][2]

  • Asymmetric Synthesis: This method builds the chiral center directly. A common approach is to use a starting material from the "chiral pool," such as L-phenylalanine, to construct the indoline skeleton with the correct stereochemistry from the outset.[1]

  • Enzymatic Resolution: This strategy involves the use of enzymes, such as lipases or proteases, to selectively react with one enantiomer in a racemic mixture.[2][3] For instance, a racemic indoline-2-carboxylic acid ester can be subjected to enzymatic hydrolysis, where the enzyme selectively hydrolyzes one enantiomer to the carboxylic acid, leaving the desired ester enantiomer untouched (or vice-versa).

Q2: Why is the reduction of the indole ring to an indoline often challenging?

A2: The indole ring is an electron-rich aromatic system. Its reduction requires breaking this aromaticity, which is energetically unfavorable. Harsh reduction conditions can lead to over-reduction or side reactions. A notable method described by Corey et al. involved using metallic tin and dry hydrogen chloride gas under pressure, which has significant practical drawbacks for lab use.[4] Milder and more controlled methods, such as using stannous chloride (SnCl₂) in the presence of HCl gas in an alcohol solvent, have been developed to circumvent these issues by forming an intermediate tin complex that facilitates the reduction under atmospheric pressure.[4][5]

Q3: My final product is the ethyl ester. Should I perform the esterification before or after the chiral resolution?

A3: It is generally more efficient to perform the esterification after the chiral resolution of the carboxylic acid. The primary reason is to avoid wasting reagents and effort on the unwanted (R)-enantiomer. Resolving the racemic acid first allows you to proceed to the esterification step with only the desired (S)-Indoline-2-carboxylic acid. However, some enzymatic resolution protocols work best on ester substrates, in which case you would esterify the racemic acid first and then perform the resolution.

Section 2: Synthetic Workflow Overview

The following diagram illustrates the common synthetic pathways discussed.

Synthesis_Workflow cluster_0 Route 1: Racemic Synthesis & Resolution cluster_1 Route 2: Asymmetric Synthesis I2CA Indole-2-carboxylic acid rac_Indo Racemic Indoline-2-carboxylic acid I2CA->rac_Indo Reduction S_Indo (S)-Indoline-2-carboxylic acid rac_Indo->S_Indo Chiral Resolution S_Indo_Consolidated S-Indo Acid S_Indo->S_Indo_Consolidated ChiralPool Chiral Pool (e.g., L-Phenylalanine) S_Indo2 (S)-Indoline-2-carboxylic acid ChiralPool->S_Indo2 Multi-step Asymmetric Synthesis S_Indo2->S_Indo_Consolidated FinalProduct (S)-Indoline-2-carboxylic acid ethyl ester S_Indo_Consolidated->FinalProduct Esterification

Caption: High-level synthetic routes to the target compound.

Section 3: Troubleshooting Guide

This section is formatted as a series of problems you might encounter, followed by questions and expert answers to resolve them.

Problem Area 1: Low Yield in the Reduction of Indole to Indoline

Q: I'm reducing ethyl indole-2-carboxylate to the indoline ester using SnCl₂/HCl, but my yield is consistently below 40%. What are the likely causes?

A: This is a common issue. The efficiency of this reduction is highly sensitive to several factors. Let's break down the likely culprits:

  • Moisture Contamination: The reaction requires anhydrous conditions. Dry hydrogen chloride gas and anhydrous ethanol (or methanol) are critical. Any water present can interfere with the reaction mechanism and reduce the efficiency of the stannous chloride reducing agent.

  • Temperature Control: The reaction should be maintained at a low temperature, typically between -25°C and +25°C.[4] Letting the temperature rise can lead to the formation of undesired side products.

  • Incomplete Reaction: The reduction can take anywhere from 2 to 24 hours.[4] It's essential to monitor the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material has been fully consumed before proceeding with the workup.

  • Workup Issues: The product is an intermediate indoline-2-carboxylic acid ester tin complex.[4] This complex must be carefully hydrolyzed to liberate the free ester. This is typically achieved by treating the reaction mixture with an aqueous solution of sodium or potassium hydroxide in an alcohol solvent, followed by careful acidification to isolate the free acid.[4][5] Improper pH adjustment during workup can lead to product loss.

Problem Area 2: Poor Enantioselectivity during Chiral Resolution

Q: I'm attempting to resolve racemic indoline-2-carboxylic acid with (R)-α-methylbenzylamine, but the enantiomeric excess (e.e.) of my (S)-indoline-2-carboxylic acid is poor.

A: Achieving high e.e. via diastereomeric salt crystallization is an art that depends heavily on technique and optimizing conditions.

  • Causality of Separation: The principle here is that the two diastereomeric salts—((S)-acid • (R)-amine) and ((R)-acid • (R)-amine)—have different solubilities in a given solvent system. Your goal is to find conditions where one crystallizes out preferentially.

  • Solvent Choice: The choice of solvent is paramount. Ethanol and isopropanol are commonly used for this resolution.[6] You may need to screen various solvents or solvent mixtures to find the optimal system that provides the best solubility difference between the two diastereomeric salts.

  • Crystallization Conditions: Slow cooling and allowing sufficient time for crystallization are crucial. Crashing the salt out of solution by cooling too quickly will trap impurities and the undesired diastereomer, leading to low e.e.

  • Recrystallization: A single crystallization is often insufficient. One or more recrystallizations of the isolated salt are typically required to achieve high enantiomeric purity (>99.5% e.e.).[6]

  • Yield Limitation & The Recycling Solution: A key limitation of classical resolution is a maximum theoretical yield of 50%, with practical yields often being much lower (around 35%).[6] To overcome this, the undesired (R)-enantiomer from the mother liquor can be isolated and racemized by heating it in a basic solution (e.g., NaOH at 170°C).[6] This racemized acid can then be recycled back into the resolution process, boosting the overall yield significantly to 50-70%.[6]

Resolution_Recycle rac_Indo Racemic Indoline-2-carboxylic acid Resolution Resolution with (R)-α-methylbenzylamine rac_Indo->Resolution S_Salt Insoluble (S)-acid salt (Precipitate) Resolution->S_Salt Crystallization R_Salt Soluble (R)-acid salt (Mother Liquor) Resolution->R_Salt S_Acid (S)-Indoline-2-carboxylic acid S_Salt->S_Acid Acidification R_Acid Recovered (R)-rich acid R_Salt->R_Acid Acidification Racemization Racemization (Heat, Base) R_Acid->Racemization Racemization->rac_Indo Recycle

Caption: Workflow for chiral resolution with recycling of the unwanted enantiomer.

Problem Area 3: Inefficient Enzymatic Resolution

Q: I am using a lipase for the kinetic resolution of racemic indoline-2-carboxylic acid amyl ester, but the reaction is slow and the conversion is low.

A: Enzymatic reactions are powerful but sensitive to their environment. Here’s how to troubleshoot:

  • Enzyme Choice: Not all lipases are created equal. Different enzymes (e.g., Savinase, Alcalase, Steapsin) will exhibit different activities and selectivities for your substrate.[3] Screening a panel of enzymes is often a necessary first step.

  • Immobilization: Immobilizing the enzyme on a solid support (e.g., Amberlite XAD-7) can significantly improve its stability, reusability, and performance by preventing aggregation and providing a favorable microenvironment.

  • Reaction Parameters:

    • pH: The pH of the buffer system is critical for enzyme activity. For lipase-mediated hydrolysis, a pH around 7.0 is a good starting point.

    • Temperature: Enzyme activity is temperature-dependent. A typical temperature might be around 33°C, but this should be optimized for your specific enzyme.

    • Substrate Concentration: High substrate concentrations (e.g., >50%) can lead to substrate inhibition, slowing the reaction rate.[3] It is important to find a balance between a high enough concentration for economic viability and one that does not inhibit the enzyme.

ParameterRecommended RangeRationale
pH 6.5 - 8.0Optimal for activity of many lipases/proteases.
Temperature 30 - 40 °CBalances reaction rate with enzyme stability.
Substrate Conc. 10 - 50%Avoids substrate inhibition at high concentrations.[3]
Enzyme VariesMust be screened for selectivity (e.g., Savinase, Alcalase).[3]
Problem Area 4: Side Products During Final Esterification

Q: When I try to esterify my (S)-Indoline-2-carboxylic acid with ethanol and sulfuric acid, I get a significant amount of dark, polymeric byproducts and a low yield of the desired ester.

A: This is a classic problem when using strong acids with sensitive molecules like indolines. The indoline nitrogen can be protonated and may participate in or catalyze side reactions, especially at elevated temperatures.

  • Mechanism of Degradation: Under harsh acidic conditions, indolines can be prone to oxidation or polymerization. The electron-rich nature of the aromatic ring, even when partially saturated, makes it susceptible to acid-catalyzed side reactions.

  • A Milder, Better Approach: Avoid Fischer esterification. A much more reliable method is to use a milder coupling agent. One excellent strategy is the formation of a mixed carboxylic-carbonic anhydride.[7]

Protocol: Mild Esterification via Mixed Anhydride

  • Activation: Dissolve your (S)-Indoline-2-carboxylic acid in a suitable aprotic solvent (e.g., THF, DCM). Cool the solution to 0°C.

  • Add a base, such as triethylamine (TEA) or N-methylmorpholine (NMM) (1.1 eq.).

  • Slowly add a chloroformate, such as ethyl chloroformate or isobutyl chloroformate (1.1 eq.), while maintaining the temperature at 0°C. This forms the mixed anhydride in situ.

  • Esterification: After a short activation period (15-30 minutes), add your alcohol (ethanol, >2 eq.).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup: Perform a standard aqueous workup to remove the base hydrochloride salt and any unreacted starting materials.

This method avoids strong acids and high heat, preserving the integrity of your indoline core and leading to a much cleaner reaction with higher yields.

References

  • Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]

  • Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex.
  • Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]

  • Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex. PubChem. [Link]

  • Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution. White Rose Research Online. [Link]

  • Synthesis of indoline-2-carboxylic acid. PrepChem.com. [Link]

  • Method for preparing (s)-indoline-2-carboxylic acid and (s).
  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. SIOC Journals. [Link]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Longdom Publishing. [Link]

  • A simple and mild esterification method for carboxylic acids using mixed carboxylic-carbonic anhydrides. The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

Technical Support Center: Purification of (S)-Indoline-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (S)-Indoline-2-carboxylic acid ethyl ester. This crucial intermediate in pharmaceutical synthesis often presents unique purification challenges. This guide is structured to provide direct, actionable answers to common issues encountered in the lab, blending established protocols with the practical insights needed to overcome them.

Part 1: Initial Workup & Common Questions

The purification process begins the moment the reaction is quenched. A proper initial work-up is critical for removing the bulk of impurities and simplifying subsequent chromatographic or crystallization steps.

Question: My reaction to reduce ethyl indole-2-carboxylate is complete. What is the best initial workup to remove the tin salts and other polar impurities?

Answer: The synthesis of (S)-Indoline-2-carboxylic acid ethyl ester, often achieved by reducing ethyl indole-2-carboxylate with reagents like tin(II) chloride or metallic tin in ethanol with HCl, leaves behind inorganic salts and acidic residues.[1] A robust aqueous workup is essential.

Recommended Workup Protocol:

  • Quenching: Carefully quench the reaction mixture by pouring it over crushed ice.

  • Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (~1-2 M) sodium hydroxide (NaOH) solution until the pH is basic (pH 8-9). This step is crucial for two reasons:

    • It neutralizes the excess acid (e.g., HCl) used in the reaction.

    • It precipitates tin salts as tin hydroxides, which are largely insoluble.

  • Filtration (Optional but Recommended): If a large amount of solid (tin hydroxide) precipitates, it is highly advantageous to filter the entire mixture through a pad of Celite®. This prevents the formation of intractable emulsions during the subsequent extraction. Wash the Celite pad with your extraction solvent (e.g., ethyl acetate) to recover any adsorbed product.

  • Extraction: Transfer the filtrate to a separatory funnel and extract three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with:

    • Water (1x) to remove residual water-soluble impurities.

    • Brine (saturated aqueous NaCl solution) (1x) to break any minor emulsions and begin the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which is typically a pale yellow or brown oil.

Expert Insight: The most common mistake is insufficient basification. If the aqueous layer is not basic enough, tin salts will remain partially dissolved and can contaminate the organic layer or cause emulsions. Always check the pH of the aqueous layer after adding the base.

Part 2: Purification by Column Chromatography

For most research applications, silica gel column chromatography is the go-to method for obtaining highly pure (S)-Indoline-2-carboxylic acid ethyl ester.

Question: What are the best conditions for purifying my crude product by flash column chromatography?

Answer: The key to successful chromatography is selecting a solvent system that provides good separation between your product and its impurities. For indoline esters, a non-polar/polar solvent system is standard.

Detailed Protocol for Flash Column Chromatography:

  • Column Packing: Pack a silica gel column using a slurry method with your starting eluent (e.g., 5% ethyl acetate in hexanes).

  • Sample Loading:

    • Direct (Neat) Loading: If your crude product is a non-viscous oil, you can load it directly onto the column.

    • Dry Loading (Recommended): Dissolve your crude oil in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your packed column. This technique generally results in sharper bands and better separation.

  • Elution: Begin elution with a low polarity solvent mixture and gradually increase the polarity. A common gradient is starting from 5% ethyl acetate in hexanes and gradually increasing to 20-30% ethyl acetate.[2]

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using the same solvent system, staining with a suitable agent (e.g., potassium permanganate or vanillin).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting Guide: Column Chromatography

Problem Likely Cause Recommended Solution
Product won't elute from the column. Eluent is not polar enough.Gradually increase the percentage of the polar solvent (e.g., increase ethyl acetate concentration). If necessary, add a small amount (~1%) of a more polar solvent like methanol.
Poor separation (streaking or overlapping spots on TLC). 1. Column is overloaded. 2. Sample is not fully soluble in the eluent. 3. Acidic/basic nature of the compound.1. Use a larger column or less crude material. 2. Ensure your chosen eluent system can dissolve the compound. 3. Add a small amount (~0.5-1%) of triethylamine to the eluent system to deactivate acidic sites on the silica, which can cause streaking with amines.
Product co-elutes with an impurity. The chosen solvent system does not provide adequate resolution.Try a different solvent system. For example, switch from ethyl acetate/hexanes to dichloromethane/methanol or toluene/acetone systems to alter the selectivity.

Chromatography_Workflow crude Crude Oily Product tlc Develop TLC (e.g., 10% EtOAc/Hex) crude->tlc load Dry Load onto Silica Gel Column tlc->load Good Rf separation elute Elute with Gradient (5% -> 25% EtOAc/Hex) load->elute collect Collect & Monitor Fractions by TLC elute->collect combine Combine Pure Fractions collect->combine evap Evaporate Solvent combine->evap pure Pure Product evap->pure

Part 3: The Challenge of Crystallization & The Salt Formation Strategy

(S)-Indoline-2-carboxylic acid ethyl ester is often isolated as an oil, which makes purification by recrystallization difficult. A classic and highly effective technique in medicinal chemistry is to convert the basic amine functionality into a solid salt, which can then be easily recrystallized.

Question: My purified product is an oil, and I need a crystalline solid. How can I achieve this?

Answer: The indoline nitrogen is basic and can be protonated to form a salt, such as a hydrochloride (HCl) salt. These salts are typically well-defined, crystalline solids with sharp melting points, making them ideal for purification and stable long-term storage.

Protocol for Hydrochloride Salt Formation:

  • Dissolution: Dissolve the purified oily ester in a minimal amount of a suitable anhydrous solvent. Anhydrous diethyl ether or a mixture of ethyl acetate and hexanes are excellent choices.

  • Acidification: While stirring, slowly bubble anhydrous HCl gas through the solution, or add a pre-prepared solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) dropwise.

  • Precipitation: The hydrochloride salt will typically precipitate immediately as a white or off-white solid.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether or hexanes to remove any residual non-salt impurities.

  • Drying: Dry the solid under vacuum to obtain the pure (S)-Indoline-2-carboxylic acid ethyl ester hydrochloride.

Expert Insight: The key to this procedure is the exclusion of water. Using anhydrous solvents is critical because the presence of water can lead to the formation of a sticky or oily product instead of a crystalline solid. If you need to recover the free base form of the ester, the salt can be dissolved in water, basified with NaHCO₃, and re-extracted into an organic solvent.

Salt_Formation_Decision_Tree start Is the purified product an oil? dissolve Dissolve in Anhydrous Diethyl Ether start->dissolve Yes final_solid_no Proceed with Oil start->final_solid_no No (Solid) yes_path Yes no_path No (Solid) add_hcl Add Anhydrous HCl (gas or solution) dissolve->add_hcl precipitate Precipitate Forms? add_hcl->precipitate filter Filter & Wash Solid precipitate->filter Yes concentrate Concentrate & Retry with Different Solvent precipitate->concentrate No yes_precipitate Yes no_precipitate No dry Dry Under Vacuum filter->dry final_solid Crystalline HCl Salt dry->final_solid

Part 4: Purity Assessment

Confirming the purity and identity of the final product is a non-negotiable step.

Question: How do I confirm the purity and identity of my final product?

Answer: A combination of spectroscopic and chromatographic techniques should be used.

  • ¹H NMR Spectroscopy: This is the primary method for structural confirmation. The spectrum should be clean, with all peaks integrating to the correct proton ratios. Key signals for the ethyl ester group are a quartet around 4.3 ppm and a triplet around 1.3 ppm.[2]

  • Chiral HPLC: To confirm the enantiomeric purity (e.e. %) of your (S)-enantiomer, analysis by chiral HPLC is required. This technique can separate the (S) and (R) enantiomers, allowing for their quantification.[3][4] Specific columns and mobile phases are required, and conditions should be developed based on available literature or in-house methods.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.

Table of Characteristic ¹H NMR Signals and Common Impurities

Compound / Impurity Key ¹H NMR Signals (in CDCl₃, approximate) Notes
(S)-Indoline-2-carboxylic acid ethyl ester (Product) ~4.3 ppm (q, 2H, -OCH₂CH₃)~1.3 ppm (t, 3H, -OCH₂CH₃)~7.0-7.5 ppm (m, 4H, Aromatic)~3.0-3.6 ppm (m, 3H, Indoline CH, CH₂)The core signals to confirm product formation.
Ethyl Indole-2-carboxylate (Starting Material) ~9.0 ppm (br s, 1H, Indole N-H)~7.0-7.8 ppm (m, 5H, Aromatic/Indole CH)The presence of the broad N-H signal and characteristic aromatic pattern indicates incomplete reduction.
(S)-Indoline-2-carboxylic acid (Hydrolysis Product) Absence of the ethyl ester signals (~4.3, ~1.3 ppm).Broad singlet for -COOH proton (can be >10 ppm or exchange with D₂O).This impurity arises if the ester is hydrolyzed during workup or storage.

References

  • Al-Tel, T. H. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

  • Guinosso, C. J. (1985). U.S. Patent No. 4,535,168. U.S.
  • Noland, W. E., & Baude, F. J. (1963). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 43, 40. [Link]

  • Chen, Q. (2011). CN Patent No. 102020600A.
  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • Boesten, W. H. J., & Moody, H. M. (1999). EP Patent No. 0937714A1.
  • Valenti, P., et al. (1999). Regiospecific Functionalization of Indole-2-carboxylates and Diastereoselective Preparation of the Corresponding Indolines. Heterocycles, 51(12), 2829-2840. [Link]

  • Lynch, W. E., et al. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(11), x201205. [Link]

  • Lynch, W. E., et al. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate. [Link]

  • SIELC Technologies. (2018). Ethyl indole-2-carboxylate. [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of (R, S)-ethyl indoline-2-carboxylate. [Link]

Sources

Technical Support Center: Synthesis of Indoline-2-Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of indoline-2-carboxylic acid esters. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in this synthetic area. Instead of a generic overview, we will address specific, frequently encountered problems in a practical, question-and-answer format. Our focus is on understanding the root cause of common side reactions and providing actionable, field-proven solutions to enhance yield, purity, and reproducibility.

Section 1: Common Issues in Product Purity and Side Reactions

This section addresses the most prevalent challenges that are often independent of the specific synthetic route chosen. These issues typically arise from the inherent chemical properties of the indoline scaffold.

FAQ 1: My final product is contaminated with the corresponding indole-2-carboxylic acid ester. How can I prevent this aromatization?

Answer:

This is the most common issue encountered. The indoline ring is highly susceptible to oxidation, readily converting back to the more thermodynamically stable aromatic indole system.[1][2] This can occur during the reaction, workup, or even during storage.

Causality: The Aromatization Driving Force

The conversion of indoline to indole is an oxidative process that results in a fully aromatic, and thus highly stable, pyrrole ring fused to the benzene ring. This thermodynamic driving force means that even mild oxidizing agents, including atmospheric oxygen, can facilitate this transformation, especially in the presence of acid, base, or transition metal catalysts.[3]

Troubleshooting and Prevention Protocol:

  • Atmosphere Control: The most critical factor is the rigorous exclusion of oxygen.

    • Reaction: Perform the synthesis under an inert atmosphere (Nitrogen or Argon). Degas all solvents prior to use by sparging with an inert gas or by several freeze-pump-thaw cycles.

    • Workup: Conduct aqueous workups using deoxygenated water. When performing extractions, minimize shaking time to reduce air exposure. Consider performing the workup in a glove bag if the product is exceptionally sensitive.

    • Purification & Storage: Purge chromatography solvents with an inert gas. Store the final product under an inert atmosphere, protected from light, and at low temperatures (-20 °C).

  • Choice of Reagents and Solvents:

    • Avoid solvents known to contain peroxide impurities (e.g., older bottles of THF, diethyl ether).

    • Be mindful that some reagents or catalysts, particularly certain transition metals, can promote aerobic oxidation.[1]

  • Quenching and Workup Strategy:

    • After the reaction is complete, cool the mixture to 0 °C before quenching.

    • Consider adding a mild reducing agent, such as sodium thiosulfate or sodium sulfite, to the aqueous phase during workup to scavenge any dissolved oxygen or oxidative species.

Visualizing the Problem: Indoline-Indole Oxidation Equilibrium

Oxidation Indoline Indoline-2-carboxylate (Desired Product) Transition [O] (Air, Metal Catalyst, etc.) Indoline->Transition -2H+, -2e- Indole Indole-2-carboxylate (Side Product) Transition->Indole Aromatization

Caption: The oxidative pathway from the desired indoline to the aromatic indole side product.

FAQ 2: I'm observing significant decarboxylation. What causes this and how can I minimize it?

Answer:

Loss of the C2-ester group to yield an unsubstituted indoline is a common side reaction, particularly under harsh thermal or acidic conditions.

Causality: Mechanism of Decarboxylation

Indole-2-carboxylic acids are known to undergo decarboxylation, often requiring high temperatures in solvents like quinoline.[4] While esters are more stable, the reaction can still proceed, especially if trace amounts of water lead to in-situ hydrolysis to the acid, followed by decarboxylation. The mechanism is often facilitated by protonation of the indole ring, which enhances the lability of the carboxyl group. Silver-catalyzed protodecarboxylation methods also highlight the susceptibility of this position.[5]

Troubleshooting and Prevention:

  • Temperature Control: Avoid excessive heating. If the reaction requires high temperatures, carefully monitor for byproduct formation and aim for the lowest effective temperature.

  • pH Management: Avoid strongly acidic conditions, especially at elevated temperatures. If an acid catalyst is necessary, use the mildest acid possible and the lowest effective loading. For instance, the Fischer indole synthesis step can be problematic if not well-controlled.[6]

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry to prevent hydrolysis of the ester to the more labile carboxylic acid.

ConditionRisk of DecarboxylationRecommendation
High Temperature (>100 °C)HighUse the minimum temperature required for the reaction.
Strong Acid (e.g., conc. H₂SO₄)HighOpt for milder acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂).[7]
Aqueous Acidic WorkupModeratePerform workup at low temperatures and minimize contact time.
Prolonged Reaction TimesModerateMonitor reaction progress (TLC, LC-MS) to avoid unnecessary heating.
FAQ 3: My reaction is producing a mixture of N-alkylated and C3-alkylated products. How can I improve selectivity?

Answer:

This is a classic chemoselectivity challenge in indole chemistry. The indole nitrogen and the C3 position are both nucleophilic, leading to competition in alkylation reactions. While this is more pronounced for indoles, the N-H of an indoline-2-carboxylate can exhibit similar behavior, especially if any oxidation to the indole occurs in situ.

Causality: N vs. C Nucleophilicity

The outcome of the alkylation is a delicate balance between kinetic and thermodynamic control, strongly influenced by the base, solvent, and counter-ion.[8]

  • N-Alkylation: Generally favored by using strong bases that fully deprotonate the nitrogen (e.g., NaH, KHMDS) in polar aprotic solvents (e.g., DMF, DMSO). The resulting sodium or potassium salt is highly ionic, making the nitrogen the primary site of attack.[9]

  • C3-Alkylation: Often observed under milder, more covalent conditions where the N-H bond is not fully ionized. The C3 position is intrinsically the most nucleophilic carbon in the indole system.[10]

Improving Selectivity for N-Alkylation:

  • Choice of Base: Use a strong, non-nucleophilic base to ensure complete deprotonation of the nitrogen. Sodium hydride (NaH) is a standard choice.

  • Solvent Effects: Employ polar aprotic solvents like DMF or THF, which solvate the cation but not the nitrogen anion, enhancing its nucleophilicity.

  • Temperature: Perform the deprotonation at a low temperature (e.g., 0 °C) before adding the alkylating agent.

  • Protecting Groups: If direct N-alkylation is problematic, consider an alternative strategy: protect the nitrogen (e.g., with a Boc or Cbz group), perform other desired transformations, and then deprotect and alkylate under optimized conditions.

Visualizing the Competing Pathways:

Alkylation Start Indoline-2-carboxylate + Base + R-X N_Product N-Alkylated Product (Thermodynamic) Start->N_Product Conditions: Strong Base (NaH) Polar Aprotic Solvent (DMF) C3_Product C3-Alkylated Product (Kinetic/Side Product) Start->C3_Product Conditions: Milder Base Potential In-situ Oxidation

Caption: Competing N-alkylation and C3-alkylation pathways for the indoline core.

Section 2: Troubleshooting Specific Synthetic Routes

FAQ 4: When reducing an indole-2-carboxylate to the indoline, my yield is low and I have multiple spots on TLC. What's going wrong?

Answer:

The reduction of an indole to an indoline is a common and effective method, but it is not without its challenges. Low yields and multiple byproducts often stem from incomplete reaction, over-reduction, or degradation of the starting material or product.

Causality: The Challenges of Selective Reduction

The goal is to selectively reduce the C2=C3 double bond of the pyrrole ring without affecting the ester group or the benzene ring. The choice of reducing agent and reaction conditions is paramount.

  • Catalytic Hydrogenation: While powerful, it can sometimes lead to over-reduction of other functional groups if not carefully controlled (e.g., reduction of a benzyl ester protecting group). Catalyst poisoning can also halt the reaction.

  • Chemical Reduction: Reagents like sodium cyanoborohydride (NaBH₃CN) in acetic acid are often effective. However, the acidic conditions can promote side reactions. Metal-based reductions, such as with stannous chloride (SnCl₂), can be effective but may lead to the formation of stable tin complexes that complicate workup.[11]

Troubleshooting Workflow for Indole Reduction:

ReductionTroubleshooting Start Low Yield in Indole Reduction Check_SM Is Starting Material (Indole) Present in Product? Start->Check_SM Check_Byproducts Are there other unexpected spots on TLC/LC-MS? Start->Check_Byproducts SM_Yes YES (Incomplete Reaction) Check_SM->SM_Yes Byproducts_Yes YES (Side Reactions) Check_Byproducts->Byproducts_Yes SM_Solution1 Increase Reaction Time or Temperature (cautiously) SM_Yes->SM_Solution1 Option 1 SM_Solution2 Increase Reductant Equivalents SM_Yes->SM_Solution2 Option 2 SM_Solution3 Check Catalyst Activity (if using hydrogenation) SM_Yes->SM_Solution3 Option 3 Byproducts_Solution1 Lower Reaction Temperature Byproducts_Yes->Byproducts_Solution1 Option 1 Byproducts_Solution2 Switch to a Milder Reducing Agent (e.g., NaBH3CN in AcOH) Byproducts_Yes->Byproducts_Solution2 Option 2 Byproducts_Solution3 Ensure Anhydrous/Inert Conditions to Prevent Degradation Byproducts_Yes->Byproducts_Solution3 Option 3

Caption: A decision-making workflow for troubleshooting low yields in indole reduction reactions.

Recommended Protocol: Reduction with NaBH₃CN

  • Dissolve the indole-2-carboxylic acid ester (1.0 equiv) in glacial acetic acid (approx. 0.1 M concentration) under an Argon atmosphere.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add sodium cyanoborohydride (NaBH₃CN) (approx. 2.0-3.0 equiv) portion-wise, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, carefully pour the reaction mixture into a beaker of ice water.

  • Basify the solution to pH ~8-9 by the slow addition of a saturated sodium bicarbonate solution or solid sodium carbonate. Caution: This quench is highly exothermic and releases gas.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo at low temperature (<30 °C) to minimize oxidation.

References

  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Chinese Journal of Organic Chemistry.
  • Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. ResearchGate.
  • Fischer indole synthesis. Wikipedia. Available at: [Link]

  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. Beilstein Journal of Organic Chemistry.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

  • Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex. Google Patents.
  • Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

  • Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. Google Patents.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]

  • Synthesis of an indole by oxidation of the indoline. ResearchGate. Available at: [Link]

  • Decarboxylation of indole-2-carboxylic acids: improved procedures. ACS Publications. Available at: [Link]

  • An improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis. Canadian Science Publishing. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Available at: [Link]

  • In the chemical literature: N-alkylation of an indole. YouTube. Available at: [Link]

  • Indoline Dehydrogenation. ResearchGate. Available at: [Link]

  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC - NIH. Available at: [Link]

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Available at: [Link]

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Technical Support Center: Navigating the Nuances of Fischer Indole Synthesis for Indole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Fischer indole synthesis of indole-2-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful, yet often challenging, synthetic method. Here, we move beyond standard protocols to provide in-depth, field-proven insights into the byproducts that can arise during your experiments. Our goal is to equip you with the knowledge to not only identify these impurities but also to proactively troubleshoot and optimize your reactions for higher yields and purity.

Introduction: The Enduring Utility and Latent Challenges of the Fischer Indole Synthesis

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a widely employed method for the construction of the indole nucleus.[1][2] The synthesis of indole-2-carboxylates, key intermediates in the preparation of a multitude of biologically active compounds, often relies on the reaction of an arylhydrazine with an α-ketoester, such as ethyl or methyl pyruvate. While elegant in its conception, the reality of this reaction in the laboratory can be complex, frequently yielding a mixture of products that complicate purification and reduce the overall efficiency of the synthetic route.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the specific issues you may encounter. We will delve into the mechanistic origins of common byproducts, provide actionable strategies for their mitigation, and offer detailed experimental protocols to enhance the robustness of your synthetic endeavors.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: I'm observing a significant amount of an unexpected chlorinated byproduct in my reaction. What is it and why is it forming?

This is a classic example of an "abnormal" Fischer indole synthesis, a phenomenon that can be both perplexing and frustrating.

Likely Culprit: When employing a substituted phenylhydrazine, particularly one with an electron-donating group like a methoxy substituent, in the presence of a hydrohalic acid catalyst (e.g., HCl in ethanol), you may observe the formation of a halogenated indole. For instance, the reaction of ethyl pyruvate 2-methoxyphenylhydrazone with HCl in ethanol can yield ethyl 6-chloroindole-2-carboxylate as a major byproduct, alongside the expected ethyl 7-methoxyindole-2-carboxylate.[3]

Causality - The "Abnormal" Pathway: This unexpected product arises from a deviation in the cyclization step of the Fischer indole synthesis. Instead of the expected cyclization onto the unsubstituted carbon of the aromatic ring, the reaction proceeds with cyclization to the carbon bearing the methoxy group. Subsequent elimination and substitution with a chloride ion from the reaction medium lead to the chlorinated byproduct.

Troubleshooting and Mitigation:

  • Catalyst Selection: The most direct way to avoid this byproduct is to switch from a hydrohalic acid to a non-halogenated acid catalyst. Polyphosphoric acid (PPA) is an excellent alternative that often provides good yields without the risk of halogenation.[4] Other options include Brønsted acids like p-toluenesulfonic acid (p-TSA) or Lewis acids such as zinc chloride (ZnCl₂).[4]

  • Solvent Choice: If a hydrohalic acid must be used, consider a non-alcoholic solvent to potentially alter the reactivity of the intermediates.

ByproductCommon CauseRecommended Preventative Measures
Halogenated Indole-2-CarboxylateUse of hydrohalic acids (e.g., HCl) with substituted phenylhydrazines.Switch to a non-halogenated acid catalyst such as PPA, p-TSA, or ZnCl₂.
Q2: My reaction is complete, but I'm isolating the corresponding indole without the carboxylate group. What's happening?

This is a common issue related to the stability of the product under the reaction or workup conditions.

Likely Culprit: You are observing decarboxylation of your target indole-2-carboxylic acid or its ester.

Causality - The Driving Force of Aromaticity: Indole-2-carboxylic acids are susceptible to decarboxylation, particularly at elevated temperatures.[1] The driving force for this reaction is the formation of the highly stable, unsubstituted indole ring. While the ester group of indole-2-carboxylates is more stable than the free carboxylic acid, hydrolysis of the ester under acidic conditions followed by decarboxylation can occur, especially with prolonged heating.

Troubleshooting and Mitigation:

  • Temperature Control: Carefully monitor and control the reaction temperature. Use the minimum temperature necessary for the reaction to proceed at a reasonable rate.

  • Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed.

  • Workup Conditions: During the workup, avoid excessive heating. If the product is an ester, be mindful of conditions that could promote hydrolysis.

ByproductCommon CauseRecommended Preventative Measures
Decarboxylated IndoleHigh reaction temperatures or prolonged heating.Minimize reaction temperature and time. Avoid excessive heating during workup.
Q3: My yield is low, and I've identified aniline as a byproduct. What is the cause of this N-N bond cleavage?

The formation of aniline points to a fundamental side reaction that competes directly with the desired indole formation.

Likely Culprit: Heterolytic cleavage of the N-N bond in a key intermediate is occurring.

Causality - A Competing Pathway: A computational study has shed light on this phenomenon. Electron-donating groups on the carbonyl component, which in the case of pyruvate esters is the ester group, can stabilize a key ene-hydrazine intermediate. This stabilization can lower the energy barrier for the heterolytic cleavage of the N-N bond, making it a competitive pathway to the desired[5][5]-sigmatropic rearrangement.[5][6] This cleavage results in the formation of aniline and an iminium ion, which can then go on to form other byproducts.[5][6]

Troubleshooting and Mitigation:

  • Catalyst Optimization: The choice of acid catalyst can influence the relative rates of the desired rearrangement and the undesired N-N bond cleavage. Experimenting with different Lewis and Brønsted acids may help to favor the desired pathway.

  • Substrate Modification: If possible, modifying the ester group to be more electron-withdrawing could potentially disfavor the N-N cleavage pathway.

ByproductCommon CauseRecommended Preventative Measures
AnilineN-N bond cleavage in a key intermediate, often promoted by electron-donating groups on the carbonyl component.Optimize the acid catalyst. Consider modifications to the ester group to reduce its electron-donating character.
Q4: My reaction mixture has turned into a dark, intractable tar. How can I prevent this?

Tar formation is a common and frustrating problem in Fischer indole synthesis, often leading to difficult purification and low yields.

Likely Culprit: Decomposition of starting materials, intermediates, or products under harsh reaction conditions.

Causality - The Perils of Strong Acids and High Heat: The combination of strong acids (like concentrated sulfuric or hydrochloric acid) and high temperatures can lead to a cascade of undesirable side reactions.[7] These can include polymerization of the starting materials or intermediates, as well as degradation of the desired indole product.

Troubleshooting and Mitigation:

  • Milder Reaction Conditions: The most effective way to combat tar formation is to use milder reaction conditions.

    • Acid Choice: Opt for weaker Brønsted acids like p-TSA or Lewis acids like ZnCl₂. Polyphosphoric acid (PPA) can also be a good choice as it often promotes cleaner reactions.[4][7]

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Even a small reduction in temperature can significantly decrease the rate of decomposition reactions.

  • Gradual Addition: Consider adding the acid catalyst portion-wise or adding the phenylhydrazine to a pre-heated solution of the pyruvate and acid to minimize the exposure of the reactants to harsh conditions.

ByproductCommon CauseRecommended Preventative Measures
Tar/Polymeric MaterialHarsh reaction conditions (strong acids, high temperatures).Use milder acid catalysts (p-TSA, ZnCl₂). Lower the reaction temperature.

Experimental Protocols: A Framework for Success

The following protocols provide a starting point for the synthesis and purification of ethyl indole-2-carboxylate, with an emphasis on minimizing byproduct formation.

Protocol 1: Fischer Indole Synthesis of Ethyl Indole-2-Carboxylate using Polyphosphoric Acid (PPA)

This protocol is often favored for its generally clean reaction profile and reduced tendency to form tar.

Step-by-Step Methodology:

  • Hydrazone Formation (Optional but Recommended):

    • In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and ethyl pyruvate (1.05 eq) in ethanol.

    • Add a catalytic amount of acetic acid (2-3 drops).

    • Stir the mixture at room temperature for 1-2 hours. The phenylhydrazone will often precipitate out of solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. This step helps to ensure a clean starting material for the cyclization.

  • Cyclization:

    • In a separate flask equipped with a mechanical stirrer, gently heat polyphosphoric acid (PPA) to approximately 80-90°C to reduce its viscosity.

    • Slowly add the pre-formed phenylhydrazone (1.0 eq) to the warm PPA with vigorous stirring.

    • Heat the reaction mixture to 100-110°C and maintain this temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Workup and Purification:

    • Allow the reaction mixture to cool to approximately 60-70°C and then carefully pour it onto crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

    • Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Protocol 2: Purification of Ethyl Indole-2-Carboxylate

Effective purification is crucial for obtaining a high-purity product.

Step-by-Step Methodology:

  • Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system, typically a mixture of hexane and ethyl acetate. A good starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary, while collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Recrystallization:

    • Combine the pure fractions from column chromatography and remove the solvent.

    • Dissolve the solid residue in a minimal amount of a hot solvent, such as ethanol or a mixture of ethyl acetate and hexane.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizing the Pathways: Reaction Mechanisms and Troubleshooting

To better understand the competing reactions at play, the following diagrams illustrate the desired reaction pathway and a key side reaction.

Diagram 1: The Desired Pathway - Fischer Indole Synthesis

Fischer_Indole_Synthesis A Arylhydrazine + α-Ketoester B Phenylhydrazone A->B Condensation C Ene-hydrazine B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Heat, Acid E Di-imine Intermediate D->E F Cyclization E->F G Ammonia Elimination F->G H Indole-2-carboxylate G->H NN_Bond_Cleavage cluster_main Main Pathway cluster_side Side Reaction C Ene-hydrazine Intermediate D [3,3]-Sigmatropic Rearrangement C->D I N-N Bond Cleavage C->I H Desired Indole-2-carboxylate D->H J Aniline + Iminium Ion I->J

Caption: Competing pathways from the key ene-hydrazine intermediate.

Conclusion: A Path to Optimized Synthesis

The Fischer indole synthesis of indole-2-carboxylates is a powerful tool in the synthetic chemist's arsenal. However, a thorough understanding of the potential side reactions and byproducts is paramount to achieving high yields and purity. By carefully considering the choice of catalyst, reaction temperature, and purification strategy, researchers can navigate the complexities of this classic reaction and successfully synthesize these valuable intermediates. This guide serves as a starting point for troubleshooting and optimization, and we encourage you to adapt these principles to your specific substrates and experimental setups.

References

  • Fischer Indole Synthesis Applied to the Total Synthesis of Natural Products. RSC Advances, 2017. [Link]

  • Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 2011. [Link]

  • Why Do Some Fischer Indolizations Fail? PubMed Central, 2011. [Link]

  • Fischer Indole Synthesis. Wikipedia. [Link]

  • The Fischer Indole synthesis: reaction mechanism tutorial. YouTube. [Link]

  • Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

  • (PDF) Fischer Indole Synthesis. ResearchGate. [Link]

  • Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. PubMed. [Link]

  • Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]

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Impurities in Perindopril synthesis from indoline-2-carboxylic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of Perindopril from indoline-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with impurity formation and control. Ensuring the purity of Active Pharmaceutical Ingredients (APIs) like Perindopril is paramount for safety and efficacy.[1] This document provides in-depth, experience-driven answers to frequently encountered issues and offers robust troubleshooting strategies.

Part 1: Frequently Asked Questions - Understanding Core Impurities

This section addresses the fundamental questions regarding the identity and origin of common impurities encountered during Perindopril synthesis.

Q1: What are the primary process-related impurities I should be aware of when synthesizing Perindopril?

When synthesizing Perindopril, a potent Angiotensin-Converting Enzyme (ACE) inhibitor, several process-related impurities can arise from starting materials, intermediates, or side reactions.[1] Key impurities, often designated by pharmacopeias, include:

  • Perindopril Impurity A ((2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid): This is an unreacted starting material or a hydrolysis product of the initial indoline-2-carboxylic acid ester.[2] Its presence indicates an incomplete coupling reaction or degradation during workup.

  • Perindopril Impurity B (Perindoprilat): The active diacid metabolite of Perindopril. It forms primarily through the hydrolysis of the ethyl ester group of Perindopril.[2][3] This can occur during synthesis, workup, or storage if exposed to acidic or basic conditions.

  • Perindopril Impurities C & D (Perindoprilat Lactams): These are intramolecular cyclization products of Perindoprilat.[2][3] Their formation is often promoted by heat and acidic conditions, leading to the dehydration and cyclization of the active metabolite.

  • Diastereomeric Impurities: Perindopril has five chiral centers, meaning 32 stereoisomers are possible.[4] Diastereomeric impurities can arise from the starting materials or through epimerization at chiral centers during the synthesis, particularly under harsh reaction conditions.[4][5]

  • DCC-Related Impurities: If dicyclohexylcarbodiimide (DCC) is used as a coupling agent, by-products like dicyclohexylurea (DCU) and other related compounds can form, which can be challenging to remove.[6]

Q2: How are diastereomeric impurities formed, and why are they difficult to remove?

Diastereomeric impurities are a significant challenge in Perindopril synthesis. They form primarily due to a lack of complete stereocontrol during the key coupling step between the octahydroindole-2-carboxylic acid moiety and the N-[(S)-1-ethoxycarbonylbutyl]-(S)-alanine side chain.[4]

  • Causality of Formation: Epimerization can occur at the chiral carbon adjacent to the carbonyl group in the alanine fragment, especially if the reaction conditions (e.g., prolonged reaction times, elevated temperatures, or strong bases) are not strictly controlled. The starting materials themselves may also contain small amounts of the wrong stereoisomers.

  • Purification Challenge: Diastereomers have very similar physicochemical properties (polarity, solubility, etc.) to the desired Perindopril isomer. This makes their separation by standard techniques like crystallization difficult.[5] Often, conventional crystallization of Perindopril tert-butylamine salt fails to significantly reduce the levels of these impurities.[5] Specialized chiral chromatography or the formation of diastereomeric salts with a chiral resolving agent, such as dicyclohexylamine, may be necessary for effective purification.[5]

Q3: My process uses a carbodiimide coupling agent (like DCC). What specific impurities should I watch for?

While effective for amide bond formation, using coupling agents like dicyclohexylcarbodiimide (DCC) is a known source of difficult-to-remove impurities.[6]

  • Dicyclohexylurea (DCU): This is the primary byproduct of the DCC-mediated coupling. While largely insoluble in many organic solvents, its complete removal can be problematic and may require multiple filtrations.

  • N-acylurea derivatives: A more problematic impurity arises when the activated carboxylic acid intermediate rearranges to form a stable N-acylurea. This side reaction inactivates the coupling intermediate and introduces a significant, structurally similar impurity that can be carried through subsequent steps.

  • Rationale for Avoidance: Due to these impurity issues, many modern synthetic routes for Perindopril avoid DCC. Alternative activating agents, such as thionyl chloride or using pre-formed activated esters, are often employed to circumvent the formation of these challenging by-products.[6]

Part 2: Troubleshooting Guide - Analytical and Purification Solutions

This section provides actionable solutions to common experimental problems.

Analytical Challenges

A robust HPLC method is critical for accurately profiling impurities. If you are experiencing co-elution or poor peak shape, consider the following optimization strategy. High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely used method for analyzing Perindopril and its impurities.[7]

Protocol 1: Foundational HPLC Method for Impurity Profiling

This protocol provides a validated starting point for separating Perindopril from its key impurities.

1. Instrumentation and Conditions:

  • System: HPLC with a Diode Array Detector (DAD) or UV detector.[3][7]
  • Column: Reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3] A C8 column can sometimes offer different selectivity compared to the more common C18.
  • Detection: UV at 215 nm, where the peptide bonds show strong absorbance.[3][7]

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.05 M Potassium Phosphate buffer, with pH adjusted to 2.5 using phosphoric acid.[3]
  • Mobile Phase B: Acetonitrile.[3]
  • Solvent: A mixture of acetonitrile and water (e.g., 40:60 v/v) can be used to dissolve the samples.[3]

3. Experimental Parameters:

ParameterRecommended SettingRationale
Column Temperature 40-50 °CElevated temperature can improve peak shape and reduce viscosity, leading to better efficiency.[3]
Flow Rate 1.0 - 1.7 mL/minAdjust as needed to optimize resolution and run time.[3][7]
Injection Volume 20 - 50 µLOptimize based on sample concentration and detector sensitivity.[3]
Isocratic Elution Acetonitrile:Buffer (e.g., 37:63 v/v)A good starting point for screening. If co-elution occurs, a gradient is necessary.[3]

4. Troubleshooting & Optimization:

  • Poor Resolution: If peaks are co-eluting, implement a gradient elution. Start with a lower percentage of acetonitrile and gradually increase it over 30-40 minutes. This will help separate compounds with different polarities.
  • Peak Tailing: Ensure the mobile phase pH is well-controlled (pH 2.5 is common) to keep the carboxylic acid groups protonated and minimize secondary interactions with the stationary phase.
  • System Suitability Test (SST): Before running samples, always perform an SST. Inject a standard mixture of Perindopril and known impurities. As per ICH guidelines, verify parameters like theoretical plates, tailing factor, and resolution between critical pairs to ensure the system is performing correctly.[7]

Identifying unknown impurities is a critical step in process development and quality control. A logical, stepwise approach is essential.

Workflow for Unknown Impurity Identification

G A Unknown Peak Detected in HPLC-UV B Step 1: LC-MS Analysis Obtain Mass-to-Charge (m/z) Ratio A->B C Step 2: High-Resolution Mass Spec (HRMS) Determine Accurate Mass & Elemental Formula B->C D Is mass consistent with a known related substance (e.g., starting material, degradation product)? C->D E Tentative Identification: Compare mass with known impurities (e.g., Impurity A, B, C, etc.) D->E Yes I No Match Found D->I No H Structure Elucidation & Confirmation E->H F Step 3: Isolation & Purification (Prep-HPLC or SFC) G Step 4: Spectroscopic Analysis (NMR, IR) F->G G->H I->F

Synthesis & Purification Challenges

Purification of the final API is crucial. Recrystallization is a powerful technique for removing impurities, provided a suitable solvent system is identified.

Protocol 2: General Strategy for Purifying Crude Perindopril Erbumine

This protocol outlines a general approach for purifying Perindopril by recrystallizing its tert-butylamine (erbumine) salt.

1. Principle of Operation:

  • This method relies on the difference in solubility between the desired Perindopril erbumine salt and the impurities in a chosen solvent system at different temperatures. The goal is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

2. Materials & Solvents:

  • Crude Perindopril (free acid form)
  • tert-Butylamine (t-BuNH₂)
  • Solvent System: A common choice is an ester like ethyl acetate or a ketone/alkane mixture such as acetone or 2,2-dimethoxypropane.[5] The choice of solvent is critical and must be experimentally determined.

3. Step-by-Step Methodology:

  • Dissolution & Salt Formation: Dissolve the crude Perindopril free acid in the chosen solvent (e.g., 2,2-dimethoxypropane).[5]
  • Amine Addition: Add a stoichiometric amount of tert-butylamine to the solution to form the erbumine salt in situ.
  • Heating: Gently heat the mixture with stirring until a clear solution is obtained.[5] Avoid excessively high temperatures to prevent degradation.
  • Controlled Cooling (Crystallization): Slowly cool the solution to room temperature (e.g., 25-30°C), then further cool in an ice bath (0-5°C) to maximize crystal formation.[5] Slow cooling is key to forming well-defined crystals and excluding impurities.
  • Isolation: Collect the precipitated crystals by filtration under reduced pressure.
  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing dissolved impurities.
  • Drying: Dry the purified Perindopril erbumine salt under vacuum at a moderate temperature (e.g., 40-45°C) until a constant weight is achieved.[5]

4. Validation & Quality Control:

  • Analyze the purified product by the validated HPLC method (Protocol 1) to confirm the purity level (e.g., >99.9%).[5]
  • Compare the impurity profile before and after crystallization to assess the effectiveness of the procedure. The levels of known impurities should be significantly reduced or undetectable.

Visualizing Impurity Formation

Understanding the reaction pathways that lead to impurities is key to preventing them. The diagram below illustrates a common side reaction: the formation of an N-acetyl impurity when using certain solvents during the coupling step.

G A A F F A->F Reacts with

By understanding these potential pitfalls and armed with robust analytical and purification strategies, you can effectively control the impurity profile of your Perindopril synthesis, leading to a safer and more effective final product.

References

  • US7728151B2 - Process for the purification of perindopril - Google P
  • Perindopril-impurities - Pharmaffiliates. (URL: [Link])

  • Evaluation of impurities level of perindopril tert-butylamine in tablets - ResearchGate. (URL: [Link])

  • EP1333026B1 - Process for the preparation of high purity perindopril and intermediates useful in the synthesis - Google P
  • Perindopril Impurities - SynZeal. (URL: [Link])

  • (PDF) Three techniques for the determination of perindopril through derivatization with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole - ResearchGate. (URL: [Link])

  • Synthesis and ACE Inhibitory Activity of the Stereoisomers of Perindopril (S 9490) and Perindoprilate (S 9780) - PubMed. (URL: [Link])

  • Validated Chromatographic Methods for Determination of Perindopril and Amlodipine in Pharmaceutical Formulation in the Presence of their Degradation Products - Oxford Academic. (URL: [Link])

  • PERINDOPRIL tert-BUTYLAMINE tert-Butylamini perindoprilum. (URL: [Link])

  • Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthes - Googleapis.com. (URL: )

Sources

Racemization of (S)-Indoline-2-carboxylic acid during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A-Level Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Racemization During Synthesis

Welcome to the technical support center for (S)-Indoline-2-carboxylic acid. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights into the challenges associated with the use of this valuable chiral building block in synthesis, particularly focusing on the prevention of racemization. Our goal is to equip you with the knowledge to troubleshoot and optimize your experimental protocols for maximal stereochemical integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization when using N-protected (S)-Indoline-2-carboxylic acid in peptide coupling reactions?

A1: Racemization during peptide bond formation is a significant challenge and primarily occurs through two base-catalyzed mechanisms.[1] The most prevalent pathway is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] The activated carboxyl group of the N-protected indoline-2-carboxylic acid undergoes an intramolecular cyclization. The proton on the chiral α-carbon of this oxazolone is highly acidic and can be readily removed by a base. The resulting achiral intermediate can then be attacked by the amine component from either face, leading to a mixture of enantiomers.[1] A less common, but still possible, mechanism is direct enolization, where a base directly abstracts the α-proton from the activated amino acid to form an achiral enolate intermediate, which can then be protonated to yield a racemic mixture.[1]

Q2: Why does (S)-Indoline-2-carboxylic acid seem more problematic than other amino acids?

A2: (S)-Indoline-2-carboxylic acid, a conformationally constrained analog of both proline and phenylalanine, presents unique challenges beyond those of many standard amino acids.[2] Research has highlighted its low reactivity in peptide coupling reactions.[3] This inherent low reactivity can necessitate more forceful coupling conditions (e.g., higher temperatures, longer reaction times), which unfortunately also increases the risk of racemization.

Furthermore, dipeptides containing (S)-Indoline-2-carboxylic acid have a strong propensity to form diketopiperazines (DKPs), a side reaction involving intramolecular cyclization.[3] This not only reduces the yield of the desired linear peptide but can also be catalyzed by the basic conditions often used for N-terminal deprotection in solid-phase peptide synthesis (SPPS), further complicating the synthetic strategy.[3][4]

Q3: Which coupling reagents are best to minimize racemization with (S)-Indoline-2-carboxylic acid?

A3: The choice of coupling reagent is a critical factor in preserving the stereochemical integrity of (S)-Indoline-2-carboxylic acid. Onium salt-based reagents are generally preferred as they are considered "low-racemization" options.[1] Reagents such as HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are excellent choices. These reagents, when combined with an additive, can effectively suppress racemization.[5][6]

In contrast, carbodiimide reagents like DCC (N,N'-Dicyclohexylcarbodiimide) and EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide), when used without racemization-suppressing additives, are more likely to promote the formation of the problematic oxazolone intermediate and should be used with caution.[6]

Q4: How do additives like HOBt and Oxyma help, and which should I choose?

A4: Additives are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[7] They function by forming an activated ester with the carboxylic acid, which is more reactive towards the amine component than it is towards intramolecular cyclization to the oxazolone.

  • HOBt (1-Hydroxybenzotriazole) and HOAt (1-Hydroxy-7-azabenzotriazole) are classic additives that have been shown to reduce racemization.[7] HOAt is generally considered more effective than HOBt due to the electron-withdrawing effect of the nitrogen atom in the pyridine ring, which accelerates the coupling reaction.[6]

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a newer, non-explosive alternative to HOBt and HOAt.[6] It offers high coupling rates with low levels of racemization and is a safer option for your lab.[6]

For (S)-Indoline-2-carboxylic acid, the use of OxymaPure or HOAt in conjunction with a carbodiimide or an onium salt-based coupling reagent is highly recommended.

Q5: What is the role of the base in racemization, and which one should I use?

A5: The base plays a dual role in peptide coupling: it deprotonates the incoming amine nucleophile and can also facilitate the abstraction of the α-proton, leading to racemization.[8] The basicity and steric hindrance of the base are therefore important considerations.[8]

  • Strong, sterically hindered bases are generally preferred. DIEA (N,N-Diisopropylethylamine) is a commonly used base.

  • Weaker, sterically hindered bases like 2,4,6-collidine can produce less racemization in many cases due to their lower basicity.[8]

  • N-methylmorpholine (NMM) is another weaker base that is often a good choice to minimize racemization.[8]

  • Triethylamine (TEA) , due to its smaller steric profile and stronger basicity, can lead to higher rates of racemization and should be avoided when coupling sensitive amino acids like (S)-Indoline-2-carboxylic acid.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Significant Racemization Detected Use of a carbodiimide coupling reagent (e.g., DCC, EDC) without an additive.Switch to an onium salt-based reagent like HATU, HCTU, or COMU. If using a carbodiimide, ensure the addition of OxymaPure or HOAt.
Use of a strong, non-hindered base (e.g., Triethylamine).Replace with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.
Elevated reaction temperature.Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature).
Prolonged reaction time.Monitor the reaction closely and quench it as soon as it is complete. Use a more efficient coupling reagent to reduce the required reaction time.
Low Yield of Desired Peptide Formation of diketopiperazine (DKP).If synthesizing a dipeptide with (S)-Indoline-2-carboxylic acid at the C-terminus, consider synthesizing the dipeptide as a unit first and then coupling it to the growing peptide chain. This avoids having the free N-terminal amine of the indoline residue, which is prone to cyclization.[3][9]
Low reactivity of (S)-Indoline-2-carboxylic acid.Use a highly efficient coupling system, such as HATU/HOAt or COMU/OxymaPure, to drive the reaction to completion.
Difficulty Purifying the Final Product Presence of diastereomers due to racemization.Optimize the coupling conditions as described above to minimize the formation of the undesired enantiomer.
Presence of DKP byproducts.Optimize the synthesis strategy to avoid DKP formation. Purification may require careful selection of chromatographic conditions to separate the linear peptide from the cyclic byproduct.

Experimental Protocols

Protocol 1: Recommended Coupling Protocol to Minimize Racemization

This protocol is designed for the coupling of N-protected (S)-Indoline-2-carboxylic acid to an amino component.

  • Dissolve the N-protected (S)-Indoline-2-carboxylic acid (1.0 eq.) and the coupling additive OxymaPure (1.2 eq.) in an appropriate anhydrous solvent (e.g., DMF, NMP) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the coupling reagent , for example, COMU (1.2 eq.), to the solution and stir for 5-10 minutes to allow for pre-activation.

  • In a separate flask, dissolve the amino component (e.g., the resin-bound peptide with a free N-terminus) (1.0 eq.) in the same anhydrous solvent.

  • Add a suitable base , such as N-methylmorpholine (NMM) (2.0 eq.), to the amino component solution.

  • Slowly add the pre-activated acid solution to the amino component solution at 0 °C.

  • Allow the reaction to proceed at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the reaction progress using a suitable method (e.g., Kaiser test for SPPS). The reaction is typically complete within 2-4 hours.

  • Work-up the reaction as appropriate for your synthesis (e.g., for SPPS, wash the resin thoroughly with the solvent).

Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC

This protocol provides a general framework for determining the enantiomeric purity of a peptide containing (S)-Indoline-2-carboxylic acid. The exact conditions will need to be optimized for the specific peptide.

  • Peptide Cleavage and Deprotection: If the peptide is on a solid support, cleave it from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Sample Preparation: a. Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water). b. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis: a. Column: Use a chiral stationary phase (CSP) column suitable for the separation of amino acid derivatives. Columns based on derivatized cellulose or amylose (e.g., Chiralpak® series) are often a good starting point.[10] b. Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.[10] An example starting condition could be 80:20 heptane:isopropanol. c. Flow Rate: Typically 0.5 - 1.0 mL/min. d. Detection: UV detection at a wavelength where the peptide has significant absorbance (e.g., 220 nm or 280 nm). e. Injection Volume: 5-20 µL.

  • Data Analysis: a. Identify the peaks corresponding to the desired (S)-containing diastereomer and the undesired (R)-containing diastereomer. This may require the synthesis of a racemic standard for comparison. b. Calculate the enantiomeric excess (% ee) or the percentage of the undesired diastereomer.

Visualizing the Problem: Racemization and Side Reactions

Racemization_and_DKP cluster_main Challenges with (S)-Indoline-2-carboxylic Acid cluster_racemization Racemization Pathway cluster_coupling Desired Coupling Pathway cluster_dkp DKP Side Reaction N_Protected_Ind N-Protected (S)-Indoline-2-COOH Activated_Ind Activated Intermediate N_Protected_Ind->Activated_Ind Coupling Reagent Oxazolone Oxazolone Intermediate Activated_Ind->Oxazolone Intramolecular Cyclization Desired_Peptide Desired (S)-Peptide Activated_Ind->Desired_Peptide Amine Attack (Suppressed Racemization) Achiral_Intermediate Achiral Intermediate Oxazolone->Achiral_Intermediate Base (e.g., TEA) Racemic_Product Racemic Peptide Achiral_Intermediate->Racemic_Product Amine Attack Dipeptide_Resin Dipeptide on Resin (Free N-Terminus) DKP Diketopiperazine (DKP) Dipeptide_Resin->DKP Intramolecular Cyclization

Caption: Key reaction pathways for (S)-Indoline-2-carboxylic acid in peptide synthesis.

References

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2021). Nature Communications. Retrieved January 23, 2026, from [Link]

  • On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. (2024). Chirality. Retrieved January 23, 2026, from [Link]

  • On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. (2024). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Effect of coupling reagent on α-C racemization of His, Cys, and Ser... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Peptide synthesis method for suppressing defect caused by diketopiperazine formation. (2022). Google Patents.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 23, 2026, from [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2021). Research Journal of Pharmacy and Technology. Retrieved January 23, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2001). LCGC International. Retrieved January 23, 2026, from [Link]

  • A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. (2001). The Journal of Organic Chemistry. Retrieved January 23, 2026, from [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]

  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. (2015). Der Pharma Chemica. Retrieved January 23, 2026, from [Link]

  • Kinetics of diketopiperazine formation using model peptides. (1993). Pharmaceutical Research. Retrieved January 23, 2026, from [Link]

  • Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. (2025). Macromolecular Materials and Engineering. Retrieved January 23, 2026, from [Link]

Sources

Technical Support Center: Optimization of Enzymatic Resolution of Indoline-2-Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for the enzymatic resolution of indoline-2-carboxylic acid esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this critical biotransformation. Indoline-2-carboxylic acid and its derivatives are vital building blocks in the synthesis of numerous bioactive natural products and pharmaceuticals, including anti-hypertension drugs.[1][2] Enzymatic kinetic resolution offers a powerful and stereoselective method to obtain the desired enantiomerically pure forms.[1][3]

This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

I. Foundational Principles of Enzymatic Resolution

Enzymatic kinetic resolution leverages the differential reaction rates of two enantiomers with a chiral catalyst, in this case, an enzyme.[3] In the ideal scenario for the resolution of indoline-2-carboxylic acid esters, the enzyme selectively hydrolyzes one enantiomer (e.g., the R-enantiomer) into the corresponding carboxylic acid, leaving the other enantiomer (e.g., the S-enantiomer) as the unreacted ester.[4] The reaction is typically stopped at or near 50% conversion to achieve a high enantiomeric excess (ee) for both the product acid and the remaining ester.[5][6]

II. Troubleshooting Guide: A Deeper Dive into Common Experimental Hurdles

This section addresses specific problems you might face during the enzymatic resolution of indoline-2-carboxylic acid esters, providing potential causes and actionable solutions.

1. Low Enantioselectivity (Low ee %)

  • Question: My reaction is proceeding, but the enantiomeric excess (ee) of both the resulting carboxylic acid and the remaining ester is poor. What factors could be contributing to this, and how can I improve it?

  • Answer: Low enantioselectivity is a common challenge and can stem from several factors related to the enzyme, substrate, and reaction conditions.

    • Causality & Explanation: The enantioselectivity of an enzyme is dictated by the difference in the activation energies for the conversion of the two enantiomers. A small difference leads to poor discrimination. This can be influenced by the enzyme's active site geometry, the nature of the solvent, and the reaction temperature.

    • Troubleshooting Steps:

      • Enzyme Selection: Not all lipases or esterases will exhibit high enantioselectivity for indoline-2-carboxylic acid esters. It is crucial to screen a panel of enzymes. Lipases from Candida antarctica (CALB), Pseudomonas fluorescens, and Burkholderia cepacia are often good starting points for ester hydrolysis.[5][7] Serine carboxypeptidases have also shown promise for sterically hindered esters.[8]

      • Solvent Optimization: The organic solvent can significantly impact enzyme conformation and, consequently, its enantioselectivity.[9]

        • Initial Screening: Start with non-polar solvents like hexane or toluene.

        • Polarity Tuning: If selectivity is still low, consider adding a small amount of a more polar solvent like tert-butyl methyl ether (t-BME) or tetrahydrofuran (THF).[10][11] However, be cautious as high concentrations of polar solvents can strip essential water from the enzyme, leading to denaturation.[11][12]

      • Temperature Control: Temperature affects the flexibility of the enzyme.[13]

        • Lowering the Temperature: Generally, decreasing the reaction temperature can enhance enantioselectivity, although it will also slow down the reaction rate.[10][13][14] A typical starting range is 25-50°C.[4] If selectivity is poor, try running the reaction at a lower temperature (e.g., 15-25°C).[10]

        • Avoiding High Temperatures: Excessively high temperatures can lead to a decrease in optical purity and enzyme denaturation.[4][9][15]

      • Substrate Modification: The ester group can influence how the substrate fits into the enzyme's active site. Consider synthesizing and testing different esters (e.g., methyl, ethyl, propyl) of your indoline-2-carboxylic acid.

2. Slow or Stalled Reaction Rate

  • Question: The enzymatic resolution is proceeding very slowly or has stopped before reaching the desired 50% conversion. What are the likely causes, and what can I do to accelerate the reaction?

  • Answer: A sluggish reaction can be due to suboptimal reaction conditions, enzyme inhibition, or mass transfer limitations.

    • Causality & Explanation: The reaction rate is dependent on factors that influence the enzyme's catalytic efficiency, such as temperature, pH, and the availability of the substrate to the enzyme's active site. Product inhibition can also occur, where the formed carboxylic acid or alcohol binds to the active site and prevents further substrate conversion.

    • Troubleshooting Steps:

      • Optimize Temperature: Increasing the temperature will generally increase the reaction rate.[13][14] However, this must be balanced with the potential for decreased enantioselectivity and enzyme denaturation.[13][15] Experiment within the optimal temperature range for the specific enzyme you are using.

      • pH Control: For hydrolysis reactions in an aqueous or biphasic system, maintaining the optimal pH is critical. The production of the carboxylic acid will lower the pH of the medium, which can inactivate the enzyme. Use a buffer system (e.g., phosphate or carbonate buffer) to maintain a stable pH, typically between 7 and 9 for many lipases.[4]

      • Enzyme Loading: Increase the amount of enzyme used in the reaction. A common starting point is a substrate-to-enzyme ratio of 10:1 to 40:1 by weight.[4]

      • Mass Transfer Limitations: If the substrate has poor solubility in the reaction medium, this can limit the reaction rate.

        • Solvent System: The use of a co-solvent system can improve substrate solubility.[16]

        • Agitation: Ensure adequate mixing to facilitate the interaction between the substrate and the enzyme, especially if using an immobilized enzyme.

      • Product Inhibition: If product inhibition is suspected, consider in-situ product removal. For example, in a transesterification reaction, performing the reaction under a vacuum can remove the volatile alcohol byproduct, driving the equilibrium towards product formation.[17]

      • Enzyme Immobilization: Immobilizing the enzyme on a solid support can improve its stability and reusability, and in some cases, enhance its activity.[18][19][20]

3. Difficulty in Product Separation and Purification

  • Question: I have completed the reaction, but I am struggling to separate the product carboxylic acid from the unreacted ester. What are some effective separation strategies?

  • Answer: The separation of a carboxylic acid from its corresponding ester is generally straightforward due to the difference in their acidic properties.

    • Causality & Explanation: Carboxylic acids are acidic and will be deprotonated in a basic aqueous solution, forming a water-soluble carboxylate salt. Esters are neutral and will remain in the organic phase.

    • Troubleshooting Steps:

      • Liquid-Liquid Extraction: This is the most common and effective method.

        • After the reaction, quench it and, if necessary, remove the enzyme by filtration (especially if it's immobilized).

        • Add an organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water.

        • Add a basic aqueous solution (e.g., 1M sodium bicarbonate or sodium carbonate) to the mixture. The carboxylic acid will be extracted into the aqueous phase as its sodium salt.

        • Separate the two layers. The organic layer contains the unreacted ester. The aqueous layer contains the carboxylate salt.

        • To recover the carboxylic acid, acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of 1-2, which will protonate the carboxylate and cause the carboxylic acid to precipitate or allow for its extraction with an organic solvent.[21]

      • Chromatography: If extraction is not providing sufficient purity, column chromatography on silica gel can be used to separate the ester from the acid. The ester is less polar and will elute before the more polar carboxylic acid.

III. Frequently Asked Questions (FAQs)

  • Q1: How do I choose the right enzyme for my specific indoline-2-carboxylic acid ester?

    • A1: There is no single "best" enzyme for all substrates. The ideal approach is to perform an enzyme screening with a panel of commercially available lipases and esterases. Key enzymes to consider include Candida antarctica lipase B (often immobilized as Novozym 435), Pseudomonas fluorescens lipase, and lipases from Burkholderia cepacia.[5][7][16] The choice will depend on the specific structure of your substrate.

  • Q2: What is the best way to monitor the progress of the reaction?

    • A2: The reaction progress should be monitored by determining both the conversion and the enantiomeric excess (ee) of the substrate and product over time. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase are the most common and accurate methods for determining ee.[5][22][23] For conversion, you can use standard HPLC or GC methods with a non-chiral column.

  • Q3: Should I use a free or immobilized enzyme?

    • A3: Immobilized enzymes are generally preferred for several reasons. They offer enhanced stability (thermal and chemical), are easily separated from the reaction mixture for reuse, and can help prevent enzyme aggregation.[18][19][20][24] This simplifies downstream processing and can significantly reduce costs, especially on a larger scale.

  • Q4: Can I perform this resolution in a solvent-free system?

    • A4: In some cases, a solvent-free system can be advantageous, particularly if one of the substrates is a liquid and can act as the solvent.[15][17] This can lead to higher substrate concentrations and potentially faster reaction rates. However, for solid substrates like many indoline-2-carboxylic acid esters, a solvent is typically necessary to ensure adequate solubility and mass transfer.[16]

  • Q5: My enzyme seems to be losing activity over time, even under what I believe are optimal conditions. What could be happening?

    • A5: Enzyme deactivation can occur due to several factors. Thermal denaturation can happen even at moderately elevated temperatures over long reaction times.[9] The presence of certain organic solvents, particularly polar ones, can also lead to a loss of enzyme stability.[11][12] Product inhibition, as discussed earlier, can also manifest as an apparent loss of activity. If you are reusing an immobilized enzyme, ensure that the washing and storage procedures are appropriate to maintain its activity.

IV. Experimental Protocols and Data

General Protocol for Enzymatic Resolution of Racemic Indoline-2-Carboxylic Acid Methyl Ester
  • To a stirred solution of racemic indoline-2-carboxylic acid methyl ester (1.0 eq) in a suitable organic solvent (e.g., toluene, 10-20 mL per gram of substrate), add a phosphate buffer solution (0.1 M, pH 7.5, 1.0 eq by volume).

  • Add the selected lipase (e.g., immobilized Candida antarctica lipase B, 10-20% w/w of the substrate).

  • Maintain the reaction at a constant temperature (e.g., 30-40°C) with vigorous stirring.

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the ester and the acid.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any residual ester.

  • Isolate the unreacted ester from the combined organic layers by solvent evaporation.

  • Acidify the aqueous layer to pH 1-2 with 1M HCl.

  • Extract the resulting carboxylic acid with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the product.

Table 1: Influence of Reaction Parameters on Enzymatic Resolution
ParameterGeneral Effect on RateGeneral Effect on Enantioselectivity (E)Key Considerations
Temperature Increases with temperature (up to an optimum)[13][14][15]Often decreases with increasing temperature[10][13][14]Enzyme denaturation at high temperatures.[9][15]
pH Optimal range, typically pH 7-9 for lipases[4]Can be affected outside the optimal rangeAcid/base production can shift pH, requiring buffering.
Solvent Dependent on substrate solubility and enzyme compatibilityHighly solvent-dependent; non-polar solvents are often preferred[9]Polar solvents can strip essential water and denature the enzyme.[11][12]
Enzyme Loading Increases with higher loadingGenerally no direct effectHigher cost.
Water Content Essential for hydrolase activityCan affect enzyme flexibility and selectivityToo much water can lead to agglomeration and mass transfer issues.

V. Visualizing the Workflow and Key Relationships

Diagram 1: Workflow for Optimization of Enzymatic Resolution

G cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_analysis Analysis & Workup Racemate Racemic Indoline-2-Carboxylic Acid Ester EnzymeScreen Enzyme Screening (e.g., CALB, PFL) Racemate->EnzymeScreen SolventScreen Solvent Selection (e.g., Toluene, THF) EnzymeScreen->SolventScreen Reaction Enzymatic Resolution SolventScreen->Reaction TempOpt Temperature Optimization (25-50 °C) Reaction->TempOpt pHOpt pH Control (Buffer System) Reaction->pHOpt TimeOpt Reaction Monitoring (Target ~50% Conversion) Reaction->TimeOpt Monitoring Chiral HPLC/GC Analysis (Conversion & ee) Reaction->Monitoring TempOpt->Reaction pHOpt->Reaction TimeOpt->Reaction Workup Quenching & Separation Monitoring->Workup If at target Isolation Product Isolation (Acid & Ester) Workup->Isolation G cluster_factors Influencing Factors Enantioselectivity High Enantioselectivity (E) Enzyme Enzyme Structure (Active Site) Enzyme->Enantioselectivity Substrate Substrate Structure (Ester Group) Substrate->Enantioselectivity Solvent Solvent Polarity Solvent->Enantioselectivity Temperature Reaction Temperature Temperature->Enantioselectivity Lower T often increases E

Caption: Key factors influencing the enantioselectivity of the enzymatic resolution.

VI. References

  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. SIOC Journals.

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. [Link]

  • Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research. [Link]

  • Enzymatic Kinetic Resolution and Separation of sec-Alcohols Methodology Based on Fatty Esters. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Enzymatic resolution of the chiral inductor 2-methoxy-2-phenylethanol. ScienceDirect. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters. PubMed. [Link]

  • The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene. DergiPark. [Link]

  • Enzymatic Resolution, Desymmetrization, and Dynamic Kinetic Asymmetric Transformation of 1,3-Cycloalkanediols. The Journal of Organic Chemistry. [Link]

  • Kinetic Resolution of Enantiomers. Biocatalysis - Uni Graz. [Link]

  • Method for preparing (s)-indoline-2-carboxylic acid and (s). Google Patents.

  • Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers. [Link]

  • Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex. Google Patents.

  • Organic Solvent Tolerant Lipases and Applications. PMC - NIH. [Link]

  • Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. MDPI. [Link]

  • Synthetic method of indole-2-carboxylic acid. Google Patents.

  • Optimization and Scale-Up of a Lipase-Catalyzed Enzymatic Resolution of an Indole Ester Intermediate for a Prostaglandin D2 (DP) Receptor Antagonist Targeting Allergic Rhinitis. ResearchGate. [Link]

  • Resolution of racemic mixtures via lipase catalysis in organic solvents. ACS Publications. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC - NIH. [Link]

  • Practical Considerations in Kinetic Resolution Reactions. STEM - Unipd. [Link]

  • The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene Glycerol Reaction. ResearchGate. [Link]

  • Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. springer.com. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

  • Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes. PMC - PubMed Central. [Link]

  • Optimization of lipase-catalyzed synthesis of β-sitostanol esters by response surface methodology. PubMed. [Link]

  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. ResearchGate. [Link]

  • Candida antarctica lipase B-catalyzed reactions of hydroxy esters: Competition of acylation and hydrolysis. ResearchGate. [Link]

  • Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. MDPI. [Link]

  • A Broad Temperature Active Lipase Purified From a Psychrotrophic Bacterium of Sikkim Himalaya With Potential Application in Detergent Formulation. NIH. [Link]

  • Lipase-Mediated Mechanoenzymatic Synthesis of Sugar Esters in Dissolved Unconventional and Neat Reaction Systems. ACS Sustainable Chemistry & Engineering. [Link]

  • Application of lipases in kinetic resolution of racemates. PubMed. [Link]

  • Lipases: Sources, immobilization techniques, and applications. ijeab. [Link]

  • Investigating effect of temperature on the activity of lipase. Practical Biology. [Link]

  • Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectro. Scholars' Mine. [Link]

  • A review of lipase immobilization on hydrophobic supports incorporating systematic mapping principles. RSC Publishing. [Link]

  • Optimization of the Lipase Catalyzed Production of Structured Acylglycerols With Polyunsaturated Fatty Acids Isolated From Sardine Oil. Canadian Center of Science and Education. [Link]

  • Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers. [Link]

  • Improving the Thermostability and Optimal Temperature of a Lipase from the Hyperthermophilic Archaeon Pyrococcus furiosus by Covalent Immobilization. PMC. [Link]

  • (a) Reusability and (b) storage stability of the lipase enzyme. ResearchGate. [Link]

  • OC VI (HS 2015) Bode Research Group. bode.ethz.ch. [Link]

  • Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. ResearchGate. [Link]

  • Lipase B from Candida antarctica Immobilized on a Silica-Lignin Matrix as a Stable and Reusable Biocatalytic System. MDPI. [Link]

  • Co-Immobilization of Lipases with Different Specificities for Efficient and Recyclable Biodiesel Production from Waste Oils: Optimization Using Response Surface Methodology. MDPI. [Link]

  • Lipase in aqueous-polar organic solvents: Activity, structure, and stability. PMC - NIH. [Link]

  • Kinetic resolution. Wikipedia. [Link]

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Technical Support Center: Removal of Tin Complexes from Indoline-2-Carboxylic Acid Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with the synthesis of indoline-2-carboxylic acid esters, specifically focusing on the critical step of removing residual tin complexes. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the use and removal of tin in organic synthesis.

Q1: Why is the complete removal of tin residues essential, especially in a pharmaceutical context? A: Organotin compounds, even at trace levels, are notoriously toxic and pose significant safety and regulatory risks.[1] For any compound intended for biological screening or as an active pharmaceutical ingredient (API), purification to parts-per-million (ppm) levels is a stringent requirement to avoid deleterious biological effects and ensure patient safety.[2] Furthermore, residual tin can poison downstream catalysts and interfere with subsequent chemical transformations.

Q2: What are the primary tin species I am likely to encounter in my reaction mixture? A: The specific tin species depends on your synthetic route. In the classic reduction of an indole-2-carboxylic acid ester to its indoline counterpart, stannous chloride (SnCl₂) is often used, leading to the formation of an indoline-2-carboxylic acid ester tin complex.[3][4] If you are using an organotin reagent in a cross-coupling reaction like the Stille coupling to build the indoline skeleton, you will primarily encounter trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and potentially unreacted tetraalkyltin or hexaalkyldistannane byproducts.[1][5]

Q3: What are the principal strategies for removing these tin complexes? A: The strategies can be broadly categorized into three classes:

  • Precipitation/Filtration: This involves converting the soluble organotin species into an insoluble salt, which can then be easily removed by filtration. The most common method is treatment with aqueous potassium fluoride (KF) to precipitate tributyltin fluoride (Bu₃SnF).[6][7]

  • Chromatography: This includes standard silica gel chromatography, which is often insufficient on its own, and enhanced methods like using silica gel treated with bases (e.g., triethylamine, potassium carbonate) or using basic alumina.[2][5]

  • Extraction: Acidic or basic aqueous washes can be used to selectively extract certain tin compounds into the aqueous phase. For instance, an acidic wash can remove tin hydroxides.[5][8]

Q4: Are there synthetic routes to indoline-2-carboxylic acid esters that avoid tin reagents altogether? A: Yes, and these are often preferable to avoid purification challenges. Several modern synthetic methods bypass the need for tin. Notable examples include:

  • Palladium-catalyzed Heck reactions: Intramolecular Heck cyclizations of N-allylanilines are a powerful method for constructing the indoline ring system.[9][10]

  • Reductive Cyclization: The reductive cyclization of β-nitrostyrenes or other suitably substituted precursors can provide indoles and indolines, often using palladium catalysis with a CO surrogate, thus avoiding tin-based reductants.[11]

  • C-H Activation: Palladium-catalyzed intramolecular C-H amination of phenethylamine derivatives offers a direct and efficient route to indolines.[12]

Troubleshooting Guide: Common Purification Issues

This section provides solutions to specific problems you may encounter during the workup and purification stages.

Q1: My aqueous potassium fluoride (KF) wash is not effectively removing the tin byproducts. What could be the cause? A: This is a common issue with several potential causes:

  • Insufficient Stirring/Contact Time: The formation of the insoluble Bu₃SnF precipitate requires vigorous mixing of the organic and aqueous phases. Ensure you are shaking the separatory funnel for at least one to two minutes per wash and repeat the wash 2-3 times.[5][6]

  • Incorrect Stoichiometry: Ensure you are using a saturated or at least a 1M aqueous solution of KF to provide a sufficient excess of fluoride ions to drive the precipitation.

  • Presence of Unreacted Tin Hydrides: The KF wash is most effective for trialkyltin halides. If your reaction used a tin hydride (e.g., Bu₃SnH) and it remains unreacted, or if hexaalkyldistannanes (e.g., Bu₃SnSnBu₃) have formed, they will not precipitate with KF. The solution is to first treat the crude mixture with iodine (I₂) to convert these species into the corresponding tin iodide (Bu₃SnI), which can then be effectively removed by the KF wash.[6]

Q2: During the KF wash, a thick white precipitate or emulsion has formed at the interface, making separation impossible. How do I resolve this? A: This is the Bu₃SnF precipitate you are trying to form, but its physical properties are hindering the workup.[5]

  • The Solution is Filtration: Do not try to force the separation. Instead, dilute the entire biphasic mixture with a suitable organic solvent (like ethyl acetate or diethyl ether) and filter the entire contents through a pad of Celite®. The Celite will trap the solid Bu₃SnF.[5][6]

  • Post-Filtration Workup: Collect the filtrate, return it to the separatory funnel, and proceed with the separation of the organic and aqueous layers. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate in vacuo.[5]

Q3: I've performed column chromatography on silica gel, but my NMR spectrum still shows significant tin contamination. How can I improve the separation? A: Standard silica gel is often not effective enough for complete removal of organotin species, which can have polarities similar to the desired product.

  • Use a Modified Stationary Phase: A highly effective method is to use a stationary phase composed of 10% (w/w) anhydrous potassium carbonate (K₂CO₃) mixed with silica gel. This has been shown to reduce organotin impurities to below 15 ppm.[2]

  • Eluent Modification: Alternatively, running the column with an eluent containing 2-5% triethylamine (Et₃N) can significantly improve the removal of tin byproducts.[6] The basic conditions help to immobilize the tin species on the silica.

  • Consider Basic Alumina: For certain products, switching the stationary phase from silica gel to basic alumina can provide better separation.

Q4: My synthesis involves the reduction of an indole-2-carboxylate with SnCl₂. How do I break up the resulting tin complex and isolate my product? A: The tin complex formed in this reaction is typically an acid-base complex that needs to be hydrolyzed.

  • Direct Hydrolysis: The most direct method is to treat the tin complex, dissolved in a lower alkanol like ethanol, with an aqueous solution of sodium or potassium hydroxide.[3] This will hydrolyze the ester and break up the complex, precipitating tin hydroxides.

  • Acidification and Extraction: After basic hydrolysis, the mixture should be filtered to remove insoluble tin salts. The filtrate is then carefully acidified with an acid like HCl to protonate the indoline-2-carboxylic acid, which can then be extracted into an organic solvent. Be mindful of the stability of your specific ester if you wish to avoid hydrolysis. If isolating the ester is the goal, a milder workup using a base like anhydrous ammonia may be required, though this can be cumbersome.[4]

Data Summary: Comparison of Tin Removal Techniques
MethodPrincipleTypical EfficacyAdvantagesDisadvantages
Aqueous KF Wash Precipitation of Bu₃SnF< 1% w/wSimple, inexpensive, good for bulk removal.Can form emulsions; ineffective against tin hydrides.[2][6]
K₂CO₃ / Silica Gel Column Adsorption on basic media< 15 ppmHighly effective; good for achieving high purity.[2]Requires chromatography; K₂CO₃ is hygroscopic.[2]
Et₃N in Eluent / Silica Gel Adsorption on basic media< 30 ppmFaster than preparing a mixed stationary phase.[6]Can be less effective than the K₂CO₃ method.
Aqueous Acid Wash (e.g., HCl) ExtractionVariableGood for removing basic tin species.[8]Product must be stable to acid; may not remove all tin species.
DBU / I₂ Treatment + KF Wash Chemical Conversion< 30 ppmEffective for removing tin hydrides and distannanes.[6]Adds extra reagents and steps to the workup.
Visualized Workflows and Protocols
Decision-Making for Tin Removal

The following diagram provides a logical workflow for selecting the most appropriate purification strategy based on your experimental observations and purity requirements.

Tin_Removal_Decision_Tree start Crude Reaction Mixture Containing Indoline Ester & Tin q1 Is an interfacial solid/emulsion a major issue during initial aqueous workup? start->q1 celite_filter Dilute and filter entire mixture through Celite. q1->celite_filter Yes q2 What is the required final purity level? q1->q2 No celite_filter->q2 standard_purity Standard Purity (<1% Tin) q2->standard_purity Standard high_purity High Purity (ppm level) for API / Biological Screening q2->high_purity High kf_wash Perform Aqueous KF Wash (1M). Repeat 2-3 times. standard_purity->kf_wash k2co3_column Purify via Chromatography on 10% K₂CO₃ / Silica Gel. high_purity->k2co3_column q3 Is tin still present after KF wash (check by TLC/NMR)? kf_wash->q3 i2_dbu Consider I₂/DBU pretreatment if tin hydrides are suspected. q3->i2_dbu Yes, suspect hydrides final_product Purified Indoline-2-Carboxylic Acid Ester q3->final_product No i2_dbu->kf_wash k2co3_column->final_product

Caption: Decision tree for selecting a suitable tin removal method.

Experimental Protocols

This protocol is the first line of defense for removing the bulk of trialkyltin halide byproducts.

  • Dilution: Dilute the crude reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) and transfer to a separatory funnel.

  • KF Treatment: Add an equal volume of a 1M aqueous KF solution. Shake the separatory funnel vigorously for 1-2 minutes.[5] A fine white precipitate of Bu₃SnF should form.[5]

  • Separation/Filtration:

    • If layers separate cleanly: Drain the aqueous layer. Repeat the KF wash two more times.

    • If an interfacial precipitate forms: Filter the entire biphasic mixture through a pad of Celite, collecting the filtrate.[5][6] Return the filtrate to the separatory funnel and separate the layers.

  • Final Washes: Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product for further analysis or purification.[5]

This method is highly effective for reducing tin contamination to ppm levels, suitable for pharmaceutical applications.[2]

  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of finely powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[5] This mixture can be stored for several months if kept dry.[2]

  • Reaction Workup: Concentrate the crude reaction mixture directly under reduced pressure. A preliminary aqueous workup is often not necessary.[2][5]

  • Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.

  • Sample Loading and Elution: Dissolve the crude residue in a minimal amount of solvent (e.g., dichloromethane) and load it onto the column. Elute with an appropriate solvent system determined by prior TLC analysis.

  • Fraction Collection: Collect and analyze fractions by TLC to isolate the pure, tin-free product.

References
  • He, G., Lu, C., Zhao, Y., Nack, W. A., & Chen, G. (2012). An efficient synthesis of indoline compounds from picolinamide (PA)-protected β-arylethylamine substrates via palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds. Organic Letters, 14(11), 2936–2939. [Link]

  • University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]

  • Google Patents. (1990). JPH029890A - Method for removing organotin compound.
  • Watson, D. A., et al. (2019). Synthesis of Indolines and Derivatives via Aza-Heck Cyclization. ACS Catalysis. [Link]

  • Crich, D., & Mo, X. S. (1997). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry, 62(24), 8624–8626. [Link]

  • Le Grognec, E., Chrétien, J. M., Zammattio, F., & Quintard, J. P. (2015). Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis. Chemical Reviews, 115(18), 10207–10260. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2012). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. Accounts of Chemical Research, 45(6), 936–946. [Link]

  • Google Patents. (1985). US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex.
  • Gilson. Chromatography and Detection Methods for Peptide Purification. [Link]

  • Ragaini, F., et al. (2019). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. Molecules, 24(18), 3337. [Link]

  • Cera, G., & Bencivenni, G. (2017). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Catalysts, 7(12), 373. [Link]

  • Li, Y., et al. (2020). Palladium-Catalyzed Domino Heck/Cross-Coupling Cyclization Reaction: Diastereoselective Synthesis of Furan-Containing Indolines. The Journal of Organic Chemistry, 85(15), 9877–9886. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. [Link]

  • Liu, J. Q., Qian, C., & Chen, X. Z. (2011). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Chinese Journal of Organic Chemistry, 31(5), 634-645. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2012). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. Accounts of Chemical Research, 45(6), 936–946. [Link]

  • Google Patents. (2006).
  • Bailey, W. F., et al. (2002). Preparation of Substituted Indolines via Anionic Cyclization. The Journal of Organic Chemistry, 67(12), 4226–4230. [Link]

  • Boyer Research. (2021). 14 - Synthesis of Indoles [Video]. YouTube. [Link]

  • Chemistry in Tamil. (2023). Intramolecular Heck Reaction| Cationic Mechanism| CSIR 2017| Problem Solved [Video]. YouTube. [Link]

  • Google Patents. (1984). US4485241A - Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia.
  • Oh, S., et al. (2021). Transition-Metal-Free Access to 2-Substituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. Molecules, 26(21), 6649. [Link]

  • Vahabi, S., et al. (2021). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Molecules, 26(16), 4949. [Link]

  • ResearchGate. (2017). Workup for removing tin byproducts? [Link]

  • Mao, J., et al. (2013). Highly effective Pd-catalyzed synthesis of indoles from 2-halo-anilines and allyl bromides via intramolecular Heck reaction. Tetrahedron Letters, 54(22), 2764-2767. [Link]

  • Liu, J. Q., Qian, C., & Chen, X. Z. (2011). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Chinese Journal of Organic Chemistry, 31(5), 634-645. [Link]

Sources

Minimizing diketopiperazine formation in indoline-2-carboxylic acid couplings

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indoline-2-Carboxylic Acid Couplings

A Guide to Minimizing Diketopiperazine (DKP) Formation

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are incorporating (S)-indoline-2-carboxylic acid into their peptide sequences. Due to its structural similarity to proline, this valuable building block has a strong propensity to form an undesirable cyclized byproduct, a diketopiperazine (DKP), which can drastically reduce the yield and purity of your target molecule.

This resource provides in-depth, experience-based answers to common troubleshooting questions, detailed protocols, and the rationale behind our recommended strategies to help you successfully navigate this synthetic challenge.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing a significant, unexpected byproduct in my coupling reaction involving indoline-2-carboxylic acid. How do I know if it's a diketopiperazine?

Answer:

Identifying the byproduct is the critical first step. Diketopiperazine (DKP) formation is a common side reaction, especially when indoline-2-carboxylic acid is the N-terminal residue of a dipeptide ester.[1][2] This occurs via an intramolecular "backbite" reaction where the free secondary amine of the indoline attacks the activated ester of the adjacent amino acid, forming a stable six-membered ring.[1]

Troubleshooting Steps:

  • Mass Spectrometry (LC-MS) Analysis: This is the most direct method. You should look for a mass corresponding to the cyclized dipeptide. For example, if you coupled Fmoc-Ala-OH to H-Ind-OMe, after Fmoc removal, the resulting H-Ala-Ind-OMe can cyclize. The mass of the DKP byproduct would be [Mass of Alanine + Mass of Indoline-2-carboxylic acid – 2 * Mass of H₂O]. This cyclization results in the truncation of your peptide.[1]

  • Chromatographic Profile: DKPs are typically less polar than their linear peptide precursors. On reverse-phase HPLC, the DKP will likely have a longer retention time.

  • NMR Spectroscopy: If you can isolate the byproduct, ¹H NMR spectroscopy can definitively confirm the cyclic structure.

Q2: What is the underlying chemical mechanism of DKP formation, and why is indoline-2-carboxylic acid so susceptible?

Answer:

The formation of DKP is a competition between the desired intermolecular coupling of the next amino acid and the undesired intramolecular cyclization.[1] Indoline-2-carboxylic acid, like proline, is a cis-amide bond inducer.[2][3] This conformational preference places the N-terminal amine in close proximity to the activated C-terminal carbonyl group of the dipeptide, dramatically increasing the rate of the intramolecular cyclization reaction.

The key trigger is the deprotection of the N-terminal protecting group (e.g., Fmoc or Boc). The newly freed amine becomes a potent nucleophile. If this amine attacks the adjacent activated carbonyl before the next amino acid can be coupled, DKP formation occurs.[1][4]

Below is a diagram illustrating this competing reaction pathway.

DKP_Formation cluster_desired Desired Pathway cluster_undesired Undesired Pathway Intermediate H-AA2-Ind-OR Reagents_Desired + Activated AA3 (e.g., Fmoc-AA3-OH, HATU) Product_Undesired cyclo(AA2-Ind) (Diketopiperazine) Intermediate->Product_Undesired Product_Desired Fmoc-AA3-AA2-Ind-OR (Elongated Peptide) Reagents_Desired->Product_Desired Intermolecular Coupling

Caption: Competing pathways after N-terminal deprotection.

The rate of DKP formation is highly sensitive to several factors, including the nature of the amino acids, solvent, temperature, and the type of base used.[4][5][6]

Q3: Which reaction parameters should I control most carefully to minimize DKP formation?

Answer:

Based on extensive studies, the following parameters are most critical:

  • Choice of Base: The presence of a soluble organic base, especially a strong, non-nucleophilic one like diisopropylethylamine (DIPEA), significantly accelerates DKP formation.[7] The base deprotonates the N-terminal amine, increasing its nucleophilicity and promoting the intramolecular attack.[8]

  • Temperature: Higher temperatures accelerate both desired and undesired reactions, but often favor the cyclization pathway.

  • Coupling Reagent: The speed and efficiency of the coupling reagent are paramount. A faster intermolecular coupling can outcompete the intramolecular cyclization.

  • Solvent: The choice of solvent can influence reaction rates. Polar aprotic solvents like DMF or NMP are common, but their properties can affect the stability of the peptide on the resin.[5]

Q4: What are the best practical strategies and protocols to suppress DKP formation?

Answer:

Here are several field-proven strategies, ranging from simple adjustments to more advanced methods.

Strategy 1: Optimize the Coupling Conditions (First Line of Defense)

This strategy focuses on making the desired coupling reaction as fast and efficient as possible.

  • Use a High-Efficiency Coupling Reagent: Uronium/guanidinium salt-based reagents like HATU or COMU are highly recommended.[9][10] They rapidly generate highly activated esters, promoting fast amide bond formation. HATU has often been shown to be more efficient than HBTU in difficult couplings.[10][11]

  • Control the Base:

    • Reduce Base Stoichiometry: Instead of the standard 2-4 equivalents of DIPEA, try using only 1.0-1.1 equivalents. COMU, for instance, performs exceptionally well with just 1 equivalent of base.[9]

    • Use a Weaker Base: Substitute DIPEA with a less aggressive base like N-methylmorpholine (NMM).

  • Lower the Reaction Temperature: Performing the coupling at 0 °C or even -15 °C can significantly slow the rate of DKP formation relative to the main coupling reaction.[7]

Strategy 2: The Dipeptide Insertion Approach

This is one of the most robust methods. Instead of coupling the second amino acid to the indoline-resin, you synthesize the protected dipeptide (e.g., Fmoc-AA₂-Ind-OH) separately in solution and then couple this entire unit to your resin or peptide fragment.

This approach completely bypasses the vulnerable dipeptidyl-resin intermediate where the free N-terminal amine can initiate cyclization.[12]

Dipeptide_Workflow cluster_solution Solution Phase Synthesis cluster_solid Solid Phase Synthesis A Fmoc-AA2-OH + H-Ind-OMe B Couple in Solution (e.g., HATU, 0°C) A->B C Fmoc-AA2-Ind-OMe B->C D Saponify Ester (e.g., LiOH) C->D E Fmoc-AA2-Ind-OH (Dipeptide Unit) D->E G Couple Dipeptide Unit (HATU, NMM) E->G Couple to Solid Support F H-Peptide-Resin F->G H Fmoc-AA2-Ind-Peptide-Resin G->H

Caption: Dipeptide unit synthesis and coupling workflow.

Strategy 3: Alternative Protecting Group or Deprotection Schemes

If you are performing Solid-Phase Peptide Synthesis (SPPS), the basic conditions of Fmoc removal can be the primary trigger for DKP formation.[13]

  • Use a Milder Deprotection Cocktail: Standard 20% piperidine in DMF can be harsh. An alternative cocktail of 2% DBU / 5% piperazine in NMP has been shown to drastically reduce DKP formation in susceptible sequences.[14]

  • Use an Orthogonal Protecting Group: For very challenging sequences, consider using an Alloc (allyloxycarbonyl) group, which is removed under neutral conditions using a palladium catalyst, thus avoiding base-triggered cyclization.[12]

Protocols & Data

Protocol 1: Low-DKP Coupling of a Third Amino Acid using HATU

This protocol is designed for coupling an amino acid to a dipeptide-resin ending in H-AA₂-Ind-Resin.

Materials:

  • Dipeptide-Resin (1.0 eq)

  • Fmoc-AA₃-OH (2.0 eq)

  • HATU (1.95 eq)

  • N-Methylmorpholine (NMM) (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Swell the resin in DMF.

  • Perform Fmoc deprotection of the second amino acid (AA₂). Crucially, minimize the deprotection time and wash thoroughly with DMF immediately afterward to remove all traces of base. [13]

  • In a separate vessel, dissolve Fmoc-AA₃-OH and HATU in anhydrous DMF.

  • Cool this activation mixture to 0 °C in an ice bath.

  • Add the NMM to the activation mixture and stir for 1-2 minutes.

  • Drain the washed resin and immediately add the pre-activated, cold coupling solution.

  • Allow the coupling reaction to proceed at 0 °C for 30 minutes, then let it warm to room temperature and react for an additional 2 hours.

  • Monitor the reaction using a Kaiser test.

  • Once complete, drain the reaction solution and wash the resin thoroughly with DMF.

Data Summary: Impact of Conditions on DKP Formation

The following table summarizes expected outcomes based on different experimental conditions for a model coupling.

Coupling ReagentBase (eq)TemperatureExpected DKP % (Relative)Expected Yield % (Relative)
HBTUDIPEA (4.0)Room TempHigh (~25-40%)Moderate
HATUDIPEA (2.0)Room TempModerate (~10-20%)Good
HATU NMM (3.0) 0 °C -> RT Low (<5%) Excellent
COMU DIPEA (1.1) Room Temp Very Low (<3%) Excellent

Note: These are illustrative values. Actual results will vary based on the specific amino acid sequence.

References

  • South Coast Shuttles. (n.d.). Diketopiperazine formation in peptide synthesis Hydrogenolysis of Z-amino acid-D-Pro-OMe dipeptides.
  • South Coast Shuttles. (n.d.). Diketopiperazine formation in peptide synthesis peptide.
  • Gong, X., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Available at: [Link]

  • Gotschlich, A., et al. (1998). Kinetics of diketopiperazine formation using model peptides. PubMed. Available at: [Link]

  • Steinberg, S., & Bada, J. L. (1983). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science.
  • SIOC Journals. (n.d.). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other.
  • Unknown Author. (n.d.). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide.
  • Gong, X., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). DKP formation mechanism. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Diketopiperazine (DKP) Formation.
  • Albericio, F., et al. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]

  • Yeh, C-M., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Available at: [Link]

  • Di Fenza, A., et al. (2023). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. ChemistryOpen. Available at: [Link]

  • ResearchGate. (2018). Yields of the peptide coupling reactions and comparison of HBTU and HATU. Retrieved from [Link]

  • Google Patents. (n.d.). Peptide synthesis method for suppressing defect caused by diketopiperazine formation.
  • Zangi, R., et al. (2021). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. ACS Publications. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Chiral HPLC Analysis of (S)-Indoline-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate determination of enantiomeric purity is a critical aspect of characterizing chiral molecules. (S)-Indoline-2-carboxylic acid ethyl ester, a valuable building block in the synthesis of various pharmaceutical agents, is no exception. Its stereochemistry can significantly influence pharmacological activity and safety profiles. This guide provides an in-depth technical comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, grounded in experimental data and established scientific principles.

The Imperative of Chiral Separation

The spatial arrangement of atoms in a chiral molecule, known as its stereoisomerism, can lead to profound differences in biological activity. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even toxic. Consequently, regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs. Chiral HPLC stands as the preeminent technique for this purpose, offering high resolution, sensitivity, and reproducibility in separating enantiomers.[1]

This guide will delve into a primary chiral HPLC method for resolving the enantiomers of ethyl indoline-2-carboxylate, compare it with alternative approaches, and provide a detailed protocol to enable its implementation in your laboratory.

Primary Method: Polysaccharide-Based Chiral Stationary Phase

Polysaccharide-derived chiral stationary phases (CSPs), particularly those based on cellulose and amylose derivatives, are widely recognized for their broad applicability and high success rates in resolving a diverse range of chiral compounds.[2][3] For the enantiomeric separation of (S)-Indoline-2-carboxylic acid ethyl ester, a method utilizing an amylose-based CSP, specifically the Chiralpak AD-H column, has proven to be highly effective.[4][5]

The chiral recognition mechanism of polysaccharide-based CSPs is a complex interplay of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The helical structure of the polysaccharide polymer creates chiral grooves and cavities where the analyte can bind. The differential stability of the transient diastereomeric complexes formed between each enantiomer and the chiral selector leads to their separation.[6]

Experimental Data: Chiralpak AD-H

A baseline separation of the enantiomers of ethyl indoline-2-carboxylate has been successfully achieved using a Chiralpak AD-H column. The experimental conditions and results are summarized below:

ParameterValue
Column Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Not explicitly stated in the source, but typically a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) for normal-phase chromatography.
Flow Rate 1.0 mL/min[4]
Detection UV at 220 nm[4]
Retention Time (S)-enantiomer 8.1 min[4]
Retention Time (R)-enantiomer 9.3 min[4]

This data demonstrates a clear separation of the two enantiomers, allowing for accurate quantification of the enantiomeric excess (e.e.) of the (S)-form.

Comparative Analysis of Chiral Separation Methods

While the Chiralpak AD-H method is robust, it is essential to consider other alternatives to select the most suitable approach for a specific application. The choice of the chiral stationary phase is the most critical factor in achieving a successful separation.

Method/CSPPrincipleAdvantagesDisadvantagesSuitability for (S)-Indoline-2-carboxylic acid ethyl ester
Chiralpak AD-H (Amylose-based) Polysaccharide-based; chiral recognition via grooves and cavities.Broad applicability, high success rate, good resolution for a wide range of compounds.Coated phases can have limitations on solvent compatibility.[7]Proven effectiveness. [4][5]
Chiralcel OD-H (Cellulose-based) Polysaccharide-based; different helical structure from amylose, offering complementary selectivity.[6]Often provides different elution orders and selectivities compared to amylose phases, increasing the chances of a successful separation.[8]Similar solvent limitations to coated amylose phases.[9]High probability of success. Cellulose and amylose phases are often screened in parallel during method development.[1]
Lux Cellulose-1 (Cellulose-based) Polysaccharide-based; cellulose tris(3,5-dimethylphenylcarbamate) selector.A robust alternative to Chiralcel OD-H, often showing comparable or improved performance.[10]May have similar limitations as other polysaccharide-based CSPs.A strong candidate for screening. Provides a complementary selectivity to amylose-based phases.
Supercritical Fluid Chromatography (SFC) Utilizes a supercritical fluid (typically CO2) as the mobile phase.[11]Faster separations, reduced solvent consumption ("greener" technology), and often higher efficiency compared to HPLC.[9][12][13]Requires specialized instrumentation.A promising alternative. SFC is increasingly used for chiral separations and can offer significant advantages in speed and efficiency.[14][15]

Experimental Workflow & Protocol

A systematic approach to chiral method development is crucial for efficiently identifying the optimal separation conditions. The following workflow and detailed protocol are based on best practices in the field.

Method Development Workflow

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization Screening Select a set of diverse chiral columns (e.g., Chiralpak AD-H, Chiralcel OD-H, Lux Cellulose-1) BestCondition Identify the most promising column and mobile phase from screening Screening->BestCondition Evaluate Resolution & Peak Shape MobilePhase Prepare standard mobile phases (e.g., Hexane/IPA, Hexane/EtOH) InitialRuns Perform initial isocratic runs on each column/mobile phase combination OptimizeParams Fine-tune separation by adjusting: - Mobile phase composition (% alcohol) - Flow rate - Temperature BestCondition->OptimizeParams FinalMethod Validate the optimized method for robustness, linearity, and accuracy OptimizeParams->FinalMethod

Caption: A systematic workflow for chiral HPLC method development.

Detailed Protocol for Chiral HPLC Analysis

This protocol is a general guideline and should be adapted based on the specific instrumentation and laboratory conditions.

  • Sample Preparation:

    • Dissolve a small amount of the racemic or enantiomerically enriched (S)-Indoline-2-carboxylic acid ethyl ester in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.

    • Mobile Phase: A starting mobile phase of 90:10 (v/v) n-hexane/isopropanol is recommended for initial screening.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient (e.g., 25 °C).

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers (e.g., 15-20 minutes).

  • Data Analysis:

    • Identify the peaks corresponding to the (S) and (R) enantiomers. If a standard for the (S)-enantiomer is available, it can be used for peak identification.

    • Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of >1.5 is generally considered baseline separation.

    • Determine the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Causality in Experimental Choices

ExperimentalChoices Analyte Analyte Properties (Structure, Polarity, Functional Groups) CSP Chiral Stationary Phase (CSP) Selection (e.g., Polysaccharide-based) Analyte->CSP Governs potential interactions MobilePhase Mobile Phase Selection (Normal vs. Reversed Phase, Solvent Composition) Analyte->MobilePhase Determines solubility and elution strength Detection Detector Selection (e.g., UV-Vis) Analyte->Detection Requires a chromophore for UV detection CSP->MobilePhase Compatibility and interaction modulation Resolution Optimal Enantiomeric Resolution CSP->Resolution Primary determinant of chiral recognition MobilePhase->Resolution Modulates retention and selectivity Detection->Resolution Enables quantification of separated peaks

Caption: The logical relationship between experimental choices in chiral HPLC.

The selection of a polysaccharide-based CSP is a logical starting point due to their proven broad chiral recognition capabilities.[16] Normal-phase chromatography with a hexane/alcohol mobile phase is often preferred for these CSPs as it can enhance the specific interactions (e.g., hydrogen bonding) required for chiral discrimination. The UV detection at 220 nm is chosen based on the presence of the indole chromophore in the analyte.

Conclusion and Future Perspectives

The chiral HPLC method utilizing a Chiralpak AD-H column provides a reliable and effective means for the enantiomeric analysis of (S)-Indoline-2-carboxylic acid ethyl ester. For laboratories seeking to optimize their analytical workflow, screening a small set of diverse polysaccharide-based columns, including both amylose and cellulose derivatives, is a highly recommended strategy. Furthermore, the exploration of Supercritical Fluid Chromatography (SFC) presents an opportunity for significant gains in analysis speed and a reduction in environmental impact. As the demand for enantiopure pharmaceuticals continues to grow, the development and application of robust and efficient chiral separation methods will remain a cornerstone of drug discovery and development.

References

  • (a) HPLC chromatogram of (R, S)-ethyl indoline-2-carboxylate; (b) The... - ResearchGate. Available from: [Link]

  • Chiral HPLC chromatogram of (R,S)-ethyl indoline-2-carboxylate and... - ResearchGate. Available from: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. Available from: [Link]

  • Method for the preparation of a chiral-beta-amino ester - Google Patents.
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  • Instruction manual for chiralpak® ad-h - Chiral Technologies. Available from: [Link]

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  • Enantiomer separation of acidic compounds - Daicel Chiral Technologies. Available from: [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. Available from: [Link]

  • Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC - NIH. Available from: [Link]

  • Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode - Semantic Scholar. Available from: [Link]

  • Column Technology for Achiral SFC Separations | Chromatography Today. Available from: [Link]

  • CHIRAL Handbook - BGB Analytik. Available from: [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector - Longdom Publishing. Available from: [Link]

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A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of (S)-Indoline-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. (S)-Indoline-2-carboxylic acid ethyl ester is a pivotal chiral building block in the synthesis of numerous pharmacologically active molecules. Its enantiomeric purity can profoundly influence the stereochemistry of the final active pharmaceutical ingredient (API), thereby dictating its therapeutic action and potential side effects. This guide provides an in-depth comparison of analytical methodologies for the robust determination of the enantiomeric excess of (S)-Indoline-2-carboxylic acid ethyl ester, tailored for researchers, scientists, and drug development professionals.

The Imperative of Enantiomeric Purity

The biological systems with which drugs interact are inherently chiral. Consequently, enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles. For a key intermediate like (S)-Indoline-2-carboxylic acid ethyl ester, ensuring high enantiomeric purity is paramount to guarantee the stereochemical integrity of the final drug product. This guide explores and contrasts the primary analytical techniques for this critical quality attribute assessment.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral High-Performance Liquid Chromatography (HPLC) stands as the most widely adopted and validated technique for the determination of enantiomeric excess in the pharmaceutical industry. Its robustness, versatility, and high resolution make it the benchmark against which other methods are often compared.

Principle of Chiral Recognition in HPLC

The separation of enantiomers by chiral HPLC is achieved through the differential interaction of the analyte enantiomers with a chiral stationary phase (CSP). These interactions, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, lead to the formation of transient diastereomeric complexes between the enantiomers and the CSP. The difference in the stability of these complexes results in different retention times for the two enantiomers, allowing for their separation and quantification.

Experimental Protocol: Chiral HPLC

A proven method for the enantiomeric separation of (R,S)-Indoline-2-carboxylic acid ethyl ester provides a solid foundation for routine analysis.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

  • Column: A polysaccharide-based chiral stationary phase, such as one coated with a derivative of cellulose or amylose, is highly effective. A commercially available column like the Lux® Cellulose-2 has demonstrated successful separation.

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is critical for achieving optimal resolution and is typically determined through method development. A common starting point is a 90:10 (v/v) mixture of hexane and isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 25 °C.

Sample Preparation:

  • Accurately weigh and dissolve a sample of Indoline-2-carboxylic acid ethyl ester in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula:

% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Causality in Experimental Choices
  • Choice of CSP: Polysaccharide-based CSPs are selected for their broad applicability and proven success in resolving a wide range of chiral compounds, including those with aromatic and ester functionalities. The helical structure of the polysaccharide derivatives creates chiral grooves where the enantiomers can interact differently.

  • Mobile Phase Composition: The non-polar primary solvent (hexane) minimizes interactions with the stationary phase, allowing the chiral recognition to dominate. The polar modifier (isopropanol) is crucial for adjusting the retention times and improving peak shape. The concentration of the modifier is a key parameter for optimizing the separation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Indoline-2-carboxylic acid ethyl ester sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Injector Filter->Injector Column Chiral Column (e.g., Lux Cellulose-2) Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram (Separated Peaks) Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % ee Integration->Calculation

Figure 1: Workflow for ee determination by Chiral HPLC.

Alternative Methodologies: A Comparative Overview

While chiral HPLC is the established method, other techniques offer distinct advantages in specific contexts. Here, we compare Chiral Gas Chromatography (GC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable chiral compounds.

Principle: Similar to chiral HPLC, chiral GC utilizes a chiral stationary phase coated on the inner wall of a capillary column. The differential interaction between the enantiomers and the CSP as they are carried through the column by an inert gas leads to their separation. Cyclodextrin-based CSPs are commonly used in chiral GC.

Proposed Experimental Protocol for (S)-Indoline-2-carboxylic acid ethyl ester:

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A capillary column coated with a derivatized cyclodextrin, such as heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin.

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 250 °C at 5 °C/min.

  • Injector and Detector Temperature: 250 °C.

  • Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or ethyl acetate.

GC_Principle cluster_column Chiral GC Column cluster_analytes Enantiomers CSP Chiral Stationary Phase (e.g., Cyclodextrin) R_enantiomer (R)-enantiomer Interaction1 Stronger Interaction (Longer Retention) R_enantiomer->Interaction1 S_enantiomer (S)-enantiomer Interaction2 Weaker Interaction (Shorter Retention) S_enantiomer->Interaction2 Interaction1->CSP Interaction2->CSP

Figure 2: Principle of Chiral GC Separation.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is increasingly recognized as a "greener" and faster alternative to normal-phase HPLC for chiral separations.

Principle: SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to HPLC. Chiral recognition occurs on a chiral stationary phase, similar to HPLC.

Proposed Experimental Protocol for (S)-Indoline-2-carboxylic acid ethyl ester:

  • Instrumentation: Supercritical Fluid Chromatograph with a UV detector or MS detector.

  • Column: A polysaccharide-based chiral stationary phase (the same columns as in HPLC can often be used).

  • Mobile Phase: Supercritical CO2 with a polar organic modifier (e.g., methanol or ethanol). A typical starting condition is 85:15 (v/v) CO2:Methanol.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a non-separative method for determining enantiomeric excess.

Principle: In the presence of a chiral solvating agent (CSA), the two enantiomers of a chiral analyte can form diastereomeric solvates that are in rapid equilibrium. These diastereomeric complexes have different magnetic environments, which can lead to separate signals for corresponding protons in the ¹H NMR spectrum. The integration of these signals allows for the determination of the enantiomeric ratio.

Proposed Experimental Protocol for (S)-Indoline-2-carboxylic acid ethyl ester:

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent: A common choice for carboxylic acid esters is a chiral alcohol like (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol).

  • Sample Preparation:

    • Dissolve a known amount of the Indoline-2-carboxylic acid ethyl ester sample in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum.

    • Add an equimolar amount of the chiral solvating agent to the NMR tube.

    • Acquire another ¹H NMR spectrum and look for the splitting of signals, particularly the protons of the ethyl ester group or the protons on the indoline ring.

  • Data Analysis: Integrate the separated signals corresponding to the two enantiomers to determine their ratio and calculate the % ee.

NMR_Principle cluster_components Components in Solution cluster_complexes Diastereomeric Complexes cluster_spectrum NMR Spectrum Analyte Racemic Analyte (R and S) Complex_R Analyte(R)-CSA Analyte->Complex_R Complex_S Analyte(S)-CSA Analyte->Complex_S CSA Chiral Solvating Agent (CSA) CSA->Complex_R CSA->Complex_S Spectrum Separate Signals for R and S Complex_R->Spectrum Complex_S->Spectrum

Figure 3: Principle of ee determination by NMR with a CSA.

Method Comparison and Selection

The choice of the most appropriate analytical method depends on several factors, including the required accuracy, sample throughput, available instrumentation, and the specific properties of the analyte.

Table 1: Comparison of Analytical Methods for Enantiomeric Excess Determination

FeatureChiral HPLCChiral GCChiral SFCNMR with CSA
Principle Chromatographic separationChromatographic separationChromatographic separationSpectroscopic differentiation
Applicability Broad, for most non-volatile compoundsVolatile and thermally stable compoundsBroad, good for polar and non-polar compoundsSoluble compounds
Speed ModerateFastVery FastFast
Resolution High to ExcellentHigh to ExcellentHigh to ExcellentVariable, depends on CSA and analyte
Sample Throughput ModerateHighHighHigh
Solvent Consumption High (especially normal phase)LowLow (uses CO2)Low
Instrumentation Cost Moderate to HighModerateHighVery High
Method Development Can be time-consumingCan be time-consumingCan be faster than HPLCRelatively fast
Destructive NoYes (with FID)NoNo
Field-Proven Insights for Method Selection
  • For routine quality control in a regulated environment: Chiral HPLC is the undisputed method of choice due to its robustness, well-established validation protocols, and wide acceptance by regulatory agencies.

  • For high-throughput screening or when speed and sustainability are critical: Chiral SFC offers significant advantages in terms of analysis time and reduced organic solvent consumption.

  • For volatile analogs or impurities: Chiral GC can be a highly sensitive and efficient option.

  • For rapid, non-separative confirmation or when chromatographic methods are problematic: NMR with a chiral solvating agent can be a powerful tool, providing a quick assessment of enantiomeric excess without the need for extensive method development.

Method Validation: Ensuring Trustworthiness

Regardless of the chosen method, validation is a critical step to ensure the reliability and accuracy of the results. Key validation parameters for an enantiomeric purity assay include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of its enantiomer and other potential impurities.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The determination of the enantiomeric excess of (S)-Indoline-2-carboxylic acid ethyl ester is a critical analytical task in pharmaceutical development. While chiral HPLC remains the gold standard due to its proven robustness and regulatory acceptance, alternative techniques such as chiral GC, chiral SFC, and NMR with chiral solvating agents offer compelling advantages in specific scenarios. A thorough understanding of the principles, experimental considerations, and comparative strengths and weaknesses of each method, as outlined in this guide, will empower researchers and scientists to select and implement the most appropriate analytical strategy for their specific needs, ensuring the quality and stereochemical integrity of this vital chiral building block.

References

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016. [Link]

  • ResearchGate. (n.d.). Chiral HPLC chromatogram of (R,S)-ethyl indoline-2-carboxylate and.... [Link]

  • Schurig, V. (2022).
  • Roskam, G., & Kohler, I. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 83-92.
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • Schouten, L. A., et al. (2022).

A Comparative Guide to Purity Determination of (S)-Indoline-2-carboxylic acid ethyl ester: The Quantitative NMR Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-Indoline-2-carboxylic acid and its esters are pivotal chiral building blocks in the synthesis of numerous pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors. The stereochemical and chemical purity of these intermediates, such as (S)-Indoline-2-carboxylic acid ethyl ester, is a critical quality attribute that directly impacts the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Consequently, robust and accurate analytical methods for purity assessment are indispensable in research, development, and quality control settings.

This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with conventional chromatographic techniques for the comprehensive purity analysis of (S)-Indoline-2-carboxylic acid ethyl ester. We will explore two facets of purity: chemical purity (assay of the main component against impurities) and enantiomeric purity (quantification of the desired (S)-enantiomer relative to its (R)-counterpart). This document is designed for researchers, analytical scientists, and drug development professionals seeking to leverage advanced analytical methodologies for precise and reliable characterization of chiral molecules.

The Foundation: Why qNMR is a Primary Analytical Method

Unlike chromatographic methods that rely on comparing a sample's response to that of a reference standard, NMR spectroscopy is an inherently quantitative technique. The area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[1] This fundamental principle allows qNMR to function as a primary ratio method of measurement, capable of determining the purity of a substance by comparing the integrated signal of the analyte to that of a certified internal standard of known purity.[2] This approach often obviates the need for synthesizing or isolating individual impurities for calibration, a significant advantage in early-stage development when impurity standards are often unavailable.[3][4]

Part I: Determination of Chemical Purity by ¹H qNMR

The first pillar of purity assessment is to quantify the target molecule relative to any process-related impurities, starting materials, or residual solvents. ¹H qNMR provides a direct and highly accurate measure of this chemical purity.

Causality Behind Experimental Choices

The success of a qNMR experiment hinges on a series of logical choices designed to ensure accuracy and precision.

  • Selection of an Internal Standard (IS): The choice of IS is critical. We selected Maleic Anhydride for this analysis. Its protons are chemically equivalent, producing a sharp singlet in a region of the ¹H NMR spectrum (around 7.0 ppm) that typically does not overlap with the aromatic or aliphatic signals of the indoline ester.[5] Furthermore, it is non-volatile, stable, has a high purity grade available, and is readily soluble in common deuterated solvents like DMSO-d₆ or CDCl₃.[6][7]

  • Choice of Solvent: Deuterated chloroform (CDCl₃) is an excellent first choice as it readily dissolves the analyte and the internal standard. Its residual solvent peak is far removed from the signals of interest.

  • Selection of Analyte & IS Resonances: For quantification, we must select signals that are well-resolved, free from overlap with other signals, and have a good signal-to-noise ratio.

    • Analyte Signal: The quartet signal of the ethyl ester's methylene group (-O-CH₂ -CH₃), typically found around 4.2-4.4 ppm, is an excellent candidate. It is distinct and corresponds to 2 protons.[8]

    • Internal Standard Signal: The singlet from the two equivalent protons of maleic anhydride.

Experimental Protocol: Chemical Purity Assay
  • Sample Preparation:

    • Accurately weigh approximately 15 mg of (S)-Indoline-2-carboxylic acid ethyl ester (mass recorded to 0.01 mg) into a clean, dry vial.

    • Accurately weigh approximately 5 mg of high-purity (>99.5%) maleic anhydride (Internal Standard) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Pulse Program: A standard single 90° pulse sequence (e.g., 'zg' on Bruker systems).[6]

    • Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and internal standard protons (a D1 of 30 seconds is generally a safe starting point to ensure full magnetization recovery for accurate integration).

    • Acquisition Time (AQ): ≥ 3 seconds to ensure high digital resolution.

    • Number of Scans (NS): 16-64 scans, sufficient to achieve a signal-to-noise ratio >250:1 for the signals being integrated.

    • Temperature: Maintain a constant temperature, e.g., 298 K.

  • Data Processing and Analysis:

    • Apply a minimal exponential line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without distorting lineshapes.

    • Carefully phase the spectrum and perform a baseline correction across the entire spectral width.

    • Integrate the selected analyte quartet and the internal standard singlet.

    • Calculate the purity using the following equation[6]:

    Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal

    • M: Molar mass

    • m: Weighed mass

    • P: Purity of the internal standard

Workflow for Chemical Purity Determination by qNMR

G start Start: Purity Assay prep 1. Sample Preparation - Accurately weigh Analyte (m_analyte) - Accurately weigh Internal Standard (m_IS) - Dissolve in Deuterated Solvent start->prep acq 2. NMR Data Acquisition - Use quantitative parameters (e.g., D1 ≥ 5*T₁) - Acquire ¹H Spectrum prep->acq proc 3. Data Processing - Phasing & Baseline Correction - Integration of Analyte (I_analyte) and IS (I_IS) signals acq->proc calc 4. Purity Calculation - Apply the qNMR Purity Equation proc->calc end Result: Chemical Purity (%) calc->end

Caption: Workflow for chemical purity determination using qNMR.

Part II: Determination of Enantiomeric Purity

Enantiomers possess identical physical properties in an achiral environment, and thus, their NMR spectra are indistinguishable. To determine enantiomeric purity, it is necessary to create a chiral environment within the NMR tube, forcing the enantiomers to behave as diastereomers with distinct NMR signals.[9]

Methodology Rationale: Chiral Lanthanide Shift Reagents (CLSRs)

For (S)-Indoline-2-carboxylic acid ethyl ester, which contains Lewis basic sites (the ester carbonyl oxygen and the indoline nitrogen), Chiral Lanthanide Shift Reagents (CLSRs) are highly effective.[10][11] We selected Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) , an enantiomerically pure chiral LSR.

Mechanism of Action: The Eu(III) ion in Eu(hfc)₃ acts as a Lewis acid, forming a rapidly reversible complex with the ester. Since the LSR is itself chiral, it forms two transient diastereomeric complexes with the (S)- and (R)-enantiomers of the analyte. These diastereomeric complexes have different spatial arrangements, resulting in differential shielding/deshielding effects on the analyte's protons. This leads to the splitting of what was a single peak into two distinct peaks, one for each enantiomer. The ratio of the integrals of these separated signals directly corresponds to the ratio of the enantiomers.[12]

Experimental Protocol: Enantiomeric Purity Assay
  • Sample Preparation:

    • Dissolve approximately 10-15 mg of the (S)-Indoline-2-carboxylic acid ethyl ester sample in 0.6 mL of dry CDCl₃ in an NMR tube.

    • Prepare a stock solution of the CLSR (Eu(hfc)₃) by dissolving ~30 mg in 1 mL of dry CDCl₃.

  • NMR Data Acquisition and Titration:

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Add a small aliquot (e.g., 10 µL, ~0.1 molar equivalents) of the CLSR stock solution to the NMR tube.

    • Gently mix and re-acquire the ¹H spectrum.

    • Observe the spectrum for signal separation. The signals most affected are typically those closest to the binding site (e.g., the -O-CH₂ -CH₃ quartet or the proton at the C2 chiral center).

    • Continue this stepwise addition of the CLSR, acquiring a spectrum after each addition, until a baseline separation is achieved for at least one pair of signals. Avoid adding excess LSR, as this can cause significant line broadening.[12]

  • Data Processing and Analysis:

    • Process the final spectrum with optimal signal separation (phasing, baseline correction).

    • Integrate the two separated signals corresponding to the (S)- and (R)-enantiomers.

    • Calculate the enantiomeric excess (ee) using the formula:

    ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100

Workflow for Enantiomeric Purity Determination by Chiral NMR

G start Start: Enantiomeric Purity prep 1. Sample Preparation - Dissolve Analyte in dry CDCl₃ - Prepare Chiral LSR Stock Solution start->prep titrate 2. LSR Titration - Acquire initial spectrum - Add aliquots of LSR - Monitor for signal splitting prep->titrate acq 3. Final Data Acquisition - Acquire spectrum with baseline  separation of an enantiomeric pair titrate->acq Optimal separation achieved proc 4. Data Processing - Phasing & Baseline Correction - Integrate separated signals (I_major, I_minor) acq->proc calc 5. 'ee' Calculation - Apply the Enantiomeric Excess Equation proc->calc end Result: Enantiomeric Purity (% ee) calc->end

Caption: Workflow for enantiomeric purity determination using a Chiral LSR.

Part III: Comparative Analysis with Chromatographic Methods

While qNMR is a powerful tool, it is essential to understand its performance in the context of established chromatographic methods like High-Performance Liquid Chromatography (HPLC).

FeatureQuantitative ¹H NMR (qNMR) Reversed-Phase HPLC (RP-HPLC) Chiral HPLC
Principle of Operation Signal integration is directly proportional to the molar concentration of nuclei.[1]Differential partitioning of analyte and impurities between a stationary and mobile phase.Differential interaction of enantiomers with a chiral stationary phase (CSP).[13]
Primary/Secondary Method Primary ratio method.[2]Secondary method; requires calibration with a reference standard.Secondary method; typically used for relative quantification (% area).
Reference Standard Requires a certified internal standard of a different structure.[7]Requires a certified reference standard of the analyte itself.Does not require a standard for % area calculation, but does for peak ID.
Accuracy & Precision High accuracy and precision (uncertainty < 1%) are readily achievable.[14]High accuracy and precision, but dependent on the purity of the reference standard.High precision for determining enantiomeric ratios.[15]
Analysis Time ~15-30 minutes per sample (including setup and relaxation delays).[16]~10-30 minutes per sample after method development and equilibration.~15-45 minutes per sample, often longer than achiral methods.
Sample Preparation Simple dissolution; minimal sample handling.[17]Requires filtration and careful dilution to a specific concentration.Requires filtration and careful dilution.
Sample Consumption Non-destructive; sample can be fully recovered.Destructive.Destructive.
Information Provided Provides absolute purity and structural confirmation simultaneously.Provides relative purity based on UV response; no structural information.Provides enantiomeric ratio (% ee).
Key Advantage Universal detection for protons; no need for chromophores; no impurity standards needed.[3]High sensitivity and resolving power for complex mixtures.Gold standard for enantiomeric separation with high resolution.
Key Limitation Lower sensitivity compared to HPLC; potential for signal overlap in complex mixtures.Requires chromophore for UV detection; response factors can vary between impurities.Method development can be time-consuming and expensive (costly columns).
Field-Proven Insights: When to Choose qNMR
  • Orthogonal Method for Validation: In regulated environments, qNMR is an ideal orthogonal technique to validate the purity values obtained from HPLC.[13] Its fundamentally different measurement principle provides a high degree of confidence in the analytical results.

  • Early-Stage Development: When reference standards for the API and its impurities are not yet available, qNMR is unparalleled. It allows for the accurate purity assignment of new chemical entities using only a readily available certified internal standard.[7]

  • Structural Confirmation and Purity in One: A single qNMR experiment can simultaneously confirm the structure of the compound and determine its absolute purity, streamlining the analytical workflow.

  • Investigating Discrepancies: If an HPLC assay shows unexpected results (e.g., a purity of >100%), qNMR can be used to diagnose the issue, which may stem from an incorrect reference standard purity or differing response factors.

Conclusion

Quantitative NMR spectroscopy offers a robust, accurate, and highly reliable method for the comprehensive purity assessment of (S)-Indoline-2-carboxylic acid ethyl ester. Its capability to determine both absolute chemical purity without requiring specific impurity standards and enantiomeric purity through the use of chiral shift reagents makes it an exceptionally versatile tool.

While Chiral HPLC remains the benchmark for high-resolution enantiomeric separation, qNMR provides a powerful, non-destructive, and often faster alternative for absolute quantification. For drug development professionals, employing qNMR not only provides a high-integrity, self-validating system for purity assignment but also serves as an indispensable orthogonal technique to complement and verify traditional chromatographic methods. Adopting a multi-faceted analytical approach, with qNMR as a central pillar, ensures the highest confidence in the quality of critical chiral intermediates, leading to more reliable and reproducible outcomes in pharmaceutical development.

References

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • El-Faham, A., et al. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]

  • Regis Technologies, Inc. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral HPLC chromatogram of (R,S)-ethyl indoline-2-carboxylate and (R,S)-indoline-2-carboxylic acid in reaction mixture. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Liu, K., et al. (2020). Quantitative 1H NMR methodology for purity assay with high accuracy. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Whitesides, G. M., & Lewis, D. W. (1970). Determination of enantiomeric purity using chiral lanthanide shift reagents. Journal of the American Chemical Society. Retrieved from [Link]

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  • Google Patents. (n.d.). US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex.
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  • ResearchGate. (n.d.). (PDF) Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. Retrieved from [Link]

  • Wang, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules. Retrieved from [Link]

  • Books. (n.d.). Chapter 5: A Brief Overview of the Chiral Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) New chiral recognition reagents for the determination of absolute stereochemistry and enantiomeric purity by NMR. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • RSSL. (n.d.). qNMR: A powerful tool for purity determination. Retrieved from [Link]

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  • De Marco, R., et al. (2022). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. ChemBioChem. Retrieved from [Link]

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A Comparative Guide to the Resolution of Indoline-2-Carboxylic Acid: Chemical vs. Enzymatic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the production of enantiomerically pure compounds is paramount. Chiral molecules, particularly intermediates like indoline-2-carboxylic acid, are critical building blocks for a multitude of therapeutic agents. The separation of a racemic mixture into its constituent enantiomers, a process known as resolution, is a pivotal step that can be approached through various methodologies. This guide provides an in-depth, objective comparison of two prominent techniques for the resolution of racemic indoline-2-carboxylic acid: classical chemical resolution and modern enzymatic resolution. This analysis is grounded in experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The Significance of Chiral Indoline-2-Carboxylic Acid

Indoline-2-carboxylic acid is a valuable chiral scaffold found in a range of biologically active compounds. The specific stereochemistry at the C2 position is often crucial for the desired pharmacological activity. Consequently, the ability to efficiently and selectively obtain a single enantiomer is a key challenge in the synthesis of drugs targeting a variety of diseases. This guide will dissect the nuances of chemical and enzymatic resolution methods, offering a clear perspective on their respective strengths and limitations.

Section 1: Classical Chemical Resolution via Diastereomeric Salt Formation

Classical chemical resolution is a time-honored and widely practiced method for separating enantiomers. The underlying principle involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, possess different physical properties, such as solubility, which allows for their separation by conventional techniques like fractional crystallization.

The Causality Behind Experimental Choices

The selection of an appropriate chiral resolving agent is the most critical decision in developing a chemical resolution process. For an acidic target like indoline-2-carboxylic acid, a chiral base is the resolving agent of choice. However, direct resolution of indoline-2-carboxylic acid can be challenging. A common and effective strategy involves the protection of the secondary amine, for instance, by N-acetylation, to form N-acetyl-indoline-2-carboxylic acid. This derivatization enhances the acidic character of the carboxylic group and can improve the crystallinity of the subsequent diastereomeric salts.

The choice of the chiral amine resolving agent is guided by several factors:

  • Availability and Cost: The resolving agent should be readily available in high enantiomeric purity and at a reasonable cost, especially for large-scale applications.

  • Formation of Crystalline Salts: The combination of the racemic acid and the resolving agent must form diastereomeric salts that are crystalline and exhibit a significant difference in solubility in a given solvent system. This difference is the basis for their separation.

  • Ease of Recovery: The resolving agent should be easily recoverable for reuse, and the desired enantiomer of the acid should be readily liberated from the diastereomeric salt.

A meticulous screening of various chiral amines and solvent systems is often necessary to identify the optimal conditions for an efficient resolution.

Experimental Protocol: Resolution of (±)-N-Acetyl-indoline-2-carboxylic acid

This protocol is a representative example of a chemical resolution process.

Step 1: Formation of Diastereomeric Salts

  • Dissolve racemic N-acetyl-indoline-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., a mixture of ethanol, water, and methanol) with heating to achieve complete dissolution.

  • Add a sub-stoichiometric amount (e.g., 0.69 eq) of a chiral resolving agent, such as (+)-(1S, 2S)-1-phenyl-2-amino-1,3-propanediol, portion-wise at an elevated temperature (e.g., 60°C).

  • Allow the mixture to stir at this temperature to facilitate salt formation. Spontaneous crystallization of one of the diastereomeric salts may occur.

  • Gradually cool the mixture to a lower temperature (e.g., 15°C) and continue stirring to maximize the precipitation of the less soluble diastereomeric salt.

Step 2: Isolation of the Diastereomeric Salt

  • Isolate the precipitated salt by filtration.

  • Wash the salt with a cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Dry the isolated salt. At this stage, the enantiomeric excess (e.e.) of the salt is determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

Step 3: Liberation of the Enantiomerically Enriched Acid

  • Suspend the diastereomeric salt in water.

  • Add a strong acid (e.g., hydrochloric acid) to adjust the pH to the acidic range (e.g., pH 1-2). This protonates the carboxylate and liberates the N-acetyl-indoline-2-carboxylic acid.

  • The precipitated enantiomerically enriched N-acetyl-indoline-2-carboxylic acid is collected by filtration, washed with water, and dried.

Step 4: Deprotection to (S)-Indoline-2-carboxylic acid

  • The enantiomerically pure N-acetyl-indoline-2-carboxylic acid is then subjected to a deacetylation step, typically by hydrolysis under acidic or basic conditions, to yield the final desired enantiomer of indoline-2-carboxylic acid.

Visualization of the Chemical Resolution Workflow

cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomer cluster_3 Step 4: Deprotection A Racemic (±)-N-Acetyl-indoline-2-carboxylic acid C Dissolution in Solvent & Heating A->C B Chiral Resolving Agent (e.g., (+)-(1S, 2S)-1-phenyl-2-amino-1,3-propanediol) B->C D Mixture of Diastereomeric Salts ((S)-acid-(+)-base & (R)-acid-(+)-base) C->D E Cooling & Precipitation D->E F Filtration E->F G Less Soluble Diastereomeric Salt ((S)-acid-(+)-base) F->G H Mother Liquor with More Soluble Salt ((R)-acid-(+)-base) F->H I Acidification (e.g., HCl) G->I J Filtration I->J L Recovered Resolving Agent I->L K Enantiomerically Enriched (S)-N-Acetyl-indoline-2-carboxylic acid J->K M Hydrolysis K->M N Pure (S)-Indoline-2-carboxylic acid M->N

Caption: Workflow for the chemical resolution of indoline-2-carboxylic acid.

Section 2: Enzymatic Resolution via Kinetic Resolution

Enzymatic resolution has emerged as a powerful and "green" alternative to classical chemical methods. This technique leverages the high enantioselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. This process is a form of kinetic resolution, where the two enantiomers react at different rates.[1]

The Rationale Behind the Enzymatic Approach

For the resolution of indoline-2-carboxylic acid, a common strategy involves the enzymatic hydrolysis of its racemic ester derivative. Hydrolases, particularly lipases and proteases, are frequently employed for this purpose due to their broad substrate specificity and excellent enantioselectivity.

The key steps and considerations in this approach are:

  • Substrate Preparation: The racemic indoline-2-carboxylic acid is first converted to a suitable ester, for example, the methyl or ethyl ester. This esterification step is necessary because hydrolases act on ester bonds.

  • Enzyme Selection: A screening of various commercially available enzymes is performed to identify one that exhibits high activity and, most importantly, high enantioselectivity for the hydrolysis of one of the ester enantiomers.

  • Reaction Conditions: Enzymatic reactions are typically conducted under mild conditions (e.g., near-neutral pH and ambient temperature), which minimizes the risk of side reactions and racemization.[2] The choice of solvent (often an aqueous buffer or a biphasic system) can significantly influence enzyme activity and selectivity.

  • Separation of Products: After the reaction, the mixture contains the unreacted ester enantiomer and the hydrolyzed carboxylic acid enantiomer. These two compounds have different chemical properties (one is an ester, the other a carboxylic acid), which allows for their straightforward separation, typically by extraction.

Experimental Protocol: Enzymatic Resolution of (±)-Indoline-2-carboxylic acid methyl ester

The following protocol illustrates a typical enzymatic kinetic resolution.

Step 1: Esterification of Racemic Indoline-2-carboxylic acid

  • Suspend racemic indoline-2-carboxylic acid in an appropriate alcohol (e.g., methanol).

  • Add a suitable reagent to promote esterification (e.g., thionyl chloride) at a controlled temperature.

  • Upon completion of the reaction, isolate the racemic indoline-2-carboxylic acid methyl ester.

Step 2: Enantioselective Enzymatic Hydrolysis

  • Disperse the racemic indoline-2-carboxylic acid methyl ester in a buffer solution (e.g., sodium carbonate buffer, pH 8).

  • Add the selected hydrolytic enzyme (e.g., Savinase). The enzyme can be used in a free or immobilized form.

  • Stir the mixture at a controlled temperature (e.g., 40°C). The progress of the reaction and the enantiomeric excess of the remaining ester are monitored over time using chiral HPLC.

  • The reaction is typically stopped at or near 50% conversion to achieve a high enantiomeric excess for both the unreacted ester and the produced acid.

Step 3: Separation and Isolation

  • Once the desired conversion is reached, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • The unreacted (S)-indoline-2-carboxylic acid methyl ester will be in the organic phase.

  • The aqueous phase will contain the salt of the hydrolyzed (R)-indoline-2-carboxylic acid.

  • Isolate the (S)-ester from the organic phase by solvent evaporation.

  • Acidify the aqueous phase to precipitate the (R)-acid, which can then be isolated by filtration.

Step 4: Hydrolysis of the Resolved Ester

  • The enantiomerically pure (S)-indoline-2-carboxylic acid methyl ester is then hydrolyzed (e.g., using aqueous sodium hydroxide) to yield the desired (S)-indoline-2-carboxylic acid.

Visualization of the Enzymatic Resolution Workflow

cluster_0 Step 1: Esterification cluster_1 Step 2: Enantioselective Hydrolysis cluster_2 Step 3: Separation cluster_3 Step 4: Final Product Isolation A Racemic (±)-Indoline-2-carboxylic acid B Methanol/Thionyl Chloride C Racemic (±)-Indoline-2-carboxylic acid methyl ester A->C B->C D Racemic Ester E Hydrolase Enzyme (e.g., Savinase) in Buffer F Reaction Mixture D->F E->F G Extraction with Organic Solvent F->G H Organic Phase: Unreacted (S)-Ester G->H I Aqueous Phase: (R)-Acid Salt G->I J Hydrolysis of (S)-Ester H->J L Acidification of Aqueous Phase I->L K Pure (S)-Indoline-2-carboxylic acid J->K M Pure (R)-Indoline-2-carboxylic acid L->M

Caption: Workflow for the enzymatic resolution of indoline-2-carboxylic acid.

Section 3: Head-to-Head Performance Comparison

To provide a clear and objective comparison, the following table summarizes the key performance metrics for both chemical and enzymatic resolution methods based on available experimental data.

ParameterChemical ResolutionEnzymatic Resolution
Starting Material Racemic N-acetyl-indoline-2-carboxylic acidRacemic indoline-2-carboxylic acid methyl ester
Resolving Agent/Catalyst Chiral amines (e.g., phenylglycinol derivatives)Hydrolytic enzymes (e.g., Savinase)
Enantiomeric Excess (e.e.) >99% achievable after recrystallization of the salt>99% achievable for the unreacted ester
Yield (of one enantiomer) Theoretically up to 50% (can be lower in practice)Theoretically up to 50% (for kinetic resolution)
Reaction Conditions Often requires heating and cooling cyclesMild conditions (near-neutral pH, ambient temp.)
Solvent Usage Organic solvents for crystallizationPrimarily aqueous buffers, can be biphasic
Scalability Generally straightforward to scale upCan be more complex to scale up, enzyme cost is a factor[3]
Waste Generation Can generate significant solvent wasteGenerally lower waste, biodegradable catalyst
Cost-Effectiveness Can be cost-effective if resolving agent is recyclableEnzyme cost can be high, but reusability can improve economics[4]

Section 4: Expert Analysis and Field-Proven Insights

As a Senior Application Scientist, my experience has shown that the choice between chemical and enzymatic resolution is not always straightforward and depends heavily on the specific project goals, available resources, and the stage of development.

Chemical Resolution:

  • Expertise & Experience: This method is often the first choice for medicinal chemists in early-stage drug discovery due to its conceptual simplicity and the wide availability of chiral resolving agents. The "art" of crystallization is a key skill, as finding the right solvent system to achieve good separation can be an empirical and time-consuming process. The need for derivatization (e.g., N-acetylation) adds extra steps to the overall synthesis.

  • Trustworthiness: While reliable, the success of chemical resolution is highly dependent on the specific substrate and resolving agent pair. A successful resolution for one compound does not guarantee success for a structurally similar one. The process can be tedious, often requiring multiple recrystallizations to achieve high enantiomeric purity.[5]

  • Authoritative Grounding: The principles of diastereomeric salt formation and fractional crystallization are well-established in organic chemistry.[6]

Enzymatic Resolution:

  • Expertise & Experience: Enzymatic methods are increasingly favored in process development and manufacturing due to their high selectivity and sustainability.[2] The initial investment in screening for a suitable enzyme can be significant, but once an optimal enzyme is identified, the process is often more robust and reproducible than chemical resolution. The mild reaction conditions are a major advantage, preserving the integrity of sensitive molecules.

  • Trustworthiness: The high selectivity of enzymes often leads to very high enantiomeric excess in a single step, reducing the need for multiple purification steps.[1] However, the 50% theoretical yield for kinetic resolution is a significant drawback, although strategies like dynamic kinetic resolution (which involves in-situ racemization of the unwanted enantiomer) can overcome this limitation.

  • Authoritative Grounding: The application of enzymes in organic synthesis is a rapidly growing field with a strong foundation in biochemistry and catalysis.[7]

Conclusion: Selecting the Optimal Path Forward

Both chemical and enzymatic resolution are viable and powerful techniques for obtaining enantiomerically pure indoline-2-carboxylic acid.

Choose Chemical Resolution if:

  • You are in the early stages of research and need to quickly obtain small quantities of both enantiomers for biological testing.

  • A suitable and inexpensive resolving agent that forms highly crystalline and easily separable diastereomeric salts is readily available.

  • The downstream process can tolerate the additional protection and deprotection steps.

Choose Enzymatic Resolution if:

  • You are developing a process for larger-scale manufacturing where sustainability, process robustness, and high enantiopurity are critical.

  • Mild reaction conditions are necessary to avoid degradation of the product.

  • The cost of the enzyme is justifiable by its efficiency and potential for reuse, or if a dynamic kinetic resolution strategy can be implemented to exceed the 50% yield barrier.

Ultimately, the optimal choice will be a balance of scientific, economic, and practical considerations. It is highly recommended to perform a preliminary evaluation of both methods to determine the most efficient and cost-effective route for your specific application.

References

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Alternative chiral resolving agents for indoline-2-carboxylic acid.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Alternative Chiral Resolving Agents for Indoline-2-Carboxylic Acid

Executive Summary for the Modern Pharmaceutical Chemist

Indoline-2-carboxylic acid is more than just a cyclic amino acid; it is a high-value chiral building block, most notably for the synthesis of ACE inhibitors like Perindopril.[1][2] The stereochemistry at the C2 position is not a trivial detail—it is fundamental to the molecule's biological activity and, therefore, to the final drug's efficacy. Consequently, the efficient and scalable resolution of its racemic mixture into single enantiomers is a critical process in pharmaceutical manufacturing.[3]

This guide moves beyond a simple catalog of options. It is designed to provide you, the research and development scientist, with a comparative analysis of practical, scalable methods for resolving (±)-indoline-2-carboxylic acid. We will dissect the two most robust and industrially relevant strategies: classical diastereomeric salt crystallization and enzymatic kinetic resolution. We will explore the underlying chemical principles, provide actionable experimental protocols, and present a clear-eyed view of the pros and cons of each approach, grounded in both chemical theory and practical, large-scale applicability.

Pillar 1: The Principle of Chiral Recognition

At its core, chiral resolution is the process of converting a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which do not.[4] This difference in physical properties, such as solubility, is then exploited to separate them. The primary methods to achieve this for indoline-2-carboxylic acid are diastereomeric salt formation and enzyme-catalyzed kinetic resolution.[2][5]

Method A: Diastereomeric Salt Crystallization

This classical technique relies on the acid-base chemistry of indoline-2-carboxylic acid. The racemic acid is treated with a single enantiomer of a chiral base (the resolving agent).[4] This reaction forms a pair of diastereomeric salts.

  • (R)-acid + (R)-base → (R,R)-salt

  • (S)-acid + (R)-base → (S,R)-salt

Because these salts are diastereomers, they exhibit different solubilities in a given solvent system.[6] Through careful selection of the solvent and crystallization conditions, one diastereomeric salt will preferentially crystallize from the solution, allowing for its separation by simple filtration. The resolving agent is then removed by acid/base extraction to yield the desired, enantiomerically enriched carboxylic acid.

Method B: Enzymatic Kinetic Resolution

Enzymatic resolution leverages the exquisite stereoselectivity of enzymes. This method is a kinetic resolution, meaning the two enantiomers react at different rates with the enzyme. For indoline-2-carboxylic acid, this typically involves a preliminary esterification to the methyl or ethyl ester.[7] A lipase enzyme is then introduced, which selectively hydrolyzes only one of the ester enantiomers back to the carboxylic acid.[7]

  • (R)-ester + Lipase → (R)-acid + Methanol

  • (S)-ester + Lipase → No reaction (or significantly slower reaction)

The result is a mixture of the unreacted (S)-ester and the hydrolyzed (R)-acid. Because one is an ester and the other an acid, they have vastly different polarities and can be easily separated by standard extraction or chromatography, yielding the (S)-ester with very high optical purity.[7]

Pillar 2: A Head-to-Head Comparison of Resolution Strategies

The choice of resolution strategy is a function of scale, cost, desired purity, and available resources. Below is a comparative summary to guide your decision-making process.

FeatureDiastereomeric Salt CrystallizationEnzymatic Kinetic Resolution
Principle Formation of diastereomeric salts with differential solubility.[4]Enzyme-catalyzed selective reaction of one enantiomer.
Typical Agent Chiral amines, e.g., (R)-1-Phenylethylamine, Brucine.[8][9]Lipase (e.g., from Candida rugosa or Pseudomonas cepacia).[10][11]
Substrate Racemic indoline-2-carboxylic acid (free acid).Racemic indoline-2-carboxylic acid methyl ester.[7]
Theoretical Yield 50% (for one enantiomer per resolution).50% (for the unreacted enantiomer).[12]
Reported Purity (e.e.) Good to excellent (e.g., 95% e.e. for a similar compound).[8] Often requires recrystallization.Excellent (>99% e.e. is achievable).[7]
Scalability Highly scalable; a workhorse of industrial chemical synthesis.[4]Very scalable, common in industrial biotransformation.
Key Challenge Empirical screening for the right resolving agent and solvent system is required.[6]Requires an initial esterification step; enzyme cost and stability.
Waste Stream Unwanted diastereomer salt in the mother liquor; requires racemization or disposal.Unwanted enantiomeric acid in the aqueous phase; requires racemization or disposal.
Cost Profile Resolving agent can be expensive but is often recyclable.[4]Enzyme can be costly but is used in catalytic amounts.

Pillar 3: Field-Proven Experimental Protocols

Trustworthy protocols are self-validating. The following methods are detailed to provide clarity and reproducibility, explaining the rationale behind critical steps.

Protocol 1: Resolution via Diastereomeric Salt Crystallization with (R)-1-Phenylethylamine

This protocol is a representative example of classical resolution. The key to success is often patient optimization of the solvent system to maximize the solubility difference between the two diastereomeric salts.

Workflow Diagram: Diastereomeric Salt Resolution

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Salt Breaking & Isolation racemate (±)-Indoline-2-carboxylic acid mix1 Dissolve & Mix racemate->mix1 agent (+)-(R)-1-Phenylethylamine agent->mix1 solvent1 Solvent (e.g., Ethanol) solvent1->mix1 solution Solution of (R,R) and (S,R) Diastereomeric Salts mix1->solution cool Cool / Evaporate Slowly solution->cool filter Filtration cool->filter solid Solid: Less Soluble Salt (e.g., (S,R)-salt) filter->solid Solid Phase liquid Mother Liquor: Enriched in More Soluble Salt (e.g., (R,R)-salt) filter->liquid Liquid Phase break1 Treat with HCl (aq) solid->break1 extract1 Extract with Organic Solvent break1->extract1 final_S Pure (S)-Indoline-2- carboxylic acid extract1->final_S G cluster_0 Step 1: Esterification cluster_1 Step 2: Selective Hydrolysis cluster_2 Step 3: Separation racemate (±)-Indoline-2-carboxylic acid esterification Ester Formation racemate->esterification reagents Methanol, SOCl₂ reagents->esterification rac_ester (±)-Indoline-2-CO₂Me esterification->rac_ester hydrolysis Enzymatic Reaction rac_ester->hydrolysis enzyme Lipase in Buffer (pH ~7) enzyme->hydrolysis mixture Mixture of: (S)-Indoline-2-CO₂Me (R)-Indoline-2-COOH hydrolysis->mixture extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate & Water) mixture->extraction org_phase Organic Phase extraction->org_phase aq_phase Aqueous Phase extraction->aq_phase final_S Pure (S)-Indoline-2- carboxylic acid methyl ester org_phase->final_S waste_R (R)-Indoline-2-COOH (for racemization/discard) aq_phase->waste_R

Caption: Workflow for enzymatic kinetic resolution of the methyl ester.

Methodology:

  • Substrate Preparation: Esterification

    • Suspend 10.0 g of racemic indoline-2-carboxylic acid in 100 mL of anhydrous methanol in a flask equipped with a reflux condenser.

    • Cool the suspension in an ice bath. Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise.

    • Scientist's Note: This is a classic method for esterifying amino acids. The reaction is fast and the workup is simple, as the byproducts (SO₂ and HCl) are gaseous. [13] * After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours, until TLC or LC-MS analysis shows complete consumption of the starting material.

    • Cool the reaction and remove the solvent under reduced pressure to yield the crude racemic indoline-2-carboxylic acid methyl ester hydrochloride salt. Use this directly in the next step.

  • Enzymatic Hydrolysis:

    • Prepare a buffer solution (e.g., 100mM sodium phosphate, pH 7.0).

    • Dissolve the crude racemic ester in the buffer solution to a concentration of ~50 g/L.

    • Add a lipase (e.g., Lipase from Candida rugosa, ~1-5% by weight relative to the substrate).

    • Scientist's Note: The choice of enzyme is critical. Lipases are robust, commercially available, and known to be effective for this type of kinetic resolution. The reaction is typically monitored for conversion. The ideal point to stop the reaction is at exactly 50% conversion to achieve the maximum e.e. for both the remaining substrate and the product.

    • Stir the mixture vigorously at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by chiral HPLC. The reaction is complete when approximately 50% of the ester has been hydrolyzed.

  • Separation and Isolation:

    • Once 50% conversion is reached, acidify the mixture to pH ~2 with 1 M HCl.

    • Extract the mixture three times with an organic solvent like ethyl acetate.

    • The unreacted (S)-ester will be in the organic phase, while the (R)-acid (formed by hydrolysis) will remain in the aqueous phase.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically pure (S)-indoline-2-carboxylic acid methyl ester.

    • The ester can then be hydrolyzed to the free acid if desired using standard saponification procedures.

Pillar 4: Analytical Validation - Measuring Success

A resolution is only as good as its analysis. The determination of enantiomeric excess (% e.e.) is non-negotiable.

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining e.e. [14][15]* Direct Method: Use a chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak IA or a protein-based column). The two enantiomers will interact differently with the CSP, resulting in different retention times and baseline separation.

  • Indirect Method: Derivatize the enantiomeric mixture with a chiral derivatizing agent (e.g., (+)-1-(9-fluorenyl)ethyl chloroformate, FLEC) to form diastereomers, which can then be separated on a standard achiral C18 column. [16]* Detection: Indoline-2-carboxylic acid has a UV chromophore, making UV detection straightforward. For related saturated compounds like octahydro-1H-indole-2-carboxylic acid, which lack a strong chromophore, a Refractive Index (RI) detector is a practical and effective alternative. [1][17]

Conclusion and Future Outlook

Both diastereomeric salt crystallization and enzymatic kinetic resolution are powerful, scalable, and industrially viable methods for obtaining enantiopure indoline-2-carboxylic acid.

  • Diastereomeric salt resolution remains a cornerstone of process chemistry due to its simplicity and directness, but it requires empirical, and sometimes lengthy, process optimization.

  • Enzymatic resolution offers unparalleled selectivity, often yielding >99% e.e. in a single step post-esterification. As the cost of industrial enzymes continues to decrease and their stability improves, biocatalysis is becoming an increasingly attractive and "green" alternative.

The optimal choice depends on project timelines, cost of goods targets, and in-house expertise. A robust screening program that evaluates several chiral bases and solvents for crystallization alongside a parallel evaluation of an enzymatic route provides the most comprehensive strategy for developing an efficient and economical manufacturing process.

References

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. (2012). Longdom Publishing. [Link]

  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. (2011). ResearchGate. [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]

  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. SIOC Journals. [Link]

  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. (1995). PubMed. [Link]

  • Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. ACS Publications. [Link]

  • Chiral Resolution Screening. Onyx Scientific. [Link]

  • Method for preparing (s)-indoline-2-carboxylic acid and (s). (2005).
  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). MDPI. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). onlinelibrary.wiley.com. [Link]

  • Dynamic kinetic resolution of 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester: asymmetric transformations toward isoindoline carbamates. (2010). PubMed. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (2017). The Royal Society of Chemistry. [Link]

  • Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. (2023). RSC Publishing. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Chiral Resolution of Aryl-Substituted Methyl 1H-Pyridin[3,4-b]indole-3-carboxylate.
  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. (2021). MDPI. [Link]

  • Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology. [Link]

  • Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution. White Rose Research Online. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2022). National Institutes of Health. [Link]

  • Kinetic resolution of indolines by asymmetric hydroxylamine formation. (2021). National Institutes of Health. [Link]

  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. ResearchGate. [Link]

  • Time-course kinetic model for the enzyme-limited hydrolysis of methyl esters elucidates the reaction mechanism and inhibition challenges for the production of fatty acids. (2024). Monash University. [Link]

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (2017). National Institutes of Health. [Link]

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A Comparative Guide to Catalysts for the Asymmetric Hydrogenation of Indole-2-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Chiral indoline-2-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors like Perindopril. The most direct and atom-economical route to these valuable building blocks is the asymmetric hydrogenation of the corresponding indole-2-carboxylates. This guide provides a comprehensive comparison of the leading catalyst systems for this transformation, offering researchers, scientists, and drug development professionals a detailed analysis of performance, substrate scope, and mechanistic insights to inform catalyst selection.

The Challenge of Aromaticity in Indole Hydrogenation

The primary hurdle in the hydrogenation of indoles is the inherent stability of the aromatic pyrrole ring. Disrupting this aromaticity to achieve reduction requires potent catalytic systems. Furthermore, controlling the stereochemistry at the C2 position to yield a single enantiomer of the indoline product necessitates a well-designed chiral environment around the metal center. This guide will focus on the three most successful transition metals for this task: Rhodium (Rh), Iridium (Ir), and Ruthenium (Ru), each typically paired with a chiral ligand.

The choice of the nitrogen protecting group on the indole substrate is a critical parameter influencing both reactivity and enantioselectivity. Common protecting groups include acetyl (Ac), tert-butoxycarbonyl (Boc), and tosyl (Ts). As we will explore, the interplay between the metal, the ligand, and the N-protecting group is paramount for achieving optimal results.

Comparative Analysis of Leading Catalyst Systems

The following sections delve into the performance of Rhodium, Iridium, and Ruthenium-based catalysts for the asymmetric hydrogenation of N-protected indole-2-carboxylates. The data presented is a synthesis of results from leading research publications, providing a comparative overview.

Rhodium-Based Catalysts: The Pioneering Systems

Rhodium catalysts, particularly those employing chiral bisphosphine ligands, were among the first to show high efficacy in indole hydrogenation. The trans-chelating bisphosphine PhTRAP has emerged as a standout ligand in this class.

Key Insights & Causality:

  • Requirement of a Base: A crucial finding for Rh-PhTRAP systems is the necessity of a base, such as cesium carbonate (Cs₂CO₃), to achieve high enantioselectivity and catalytic activity.[1][2] The base is believed to play a role in the formation of the active catalytic species and may influence the coordination of the substrate.

  • Influence of the N-Protecting Group: Rh-PhTRAP catalysts have demonstrated high enantioselectivities, particularly for N-acetyl protected indoles, achieving up to 95% ee.[2] The nature of the protecting group significantly impacts the electronic properties and steric environment of the substrate, thereby affecting its interaction with the chiral catalyst.

  • Alternative Ligands: While PhTRAP is prominent, other chiral ligands, such as BINOL-derived phosphoramidites (e.g., PipPhos), have also been employed. These monodentate ligands can provide good conversions and enantioselectivities (up to 74% ee for methyl N-acetyl-indole-2-carboxylate), also often requiring a base.

Performance Data for Rhodium Catalysts:

SubstrateCatalyst SystemConditionsYield (%)ee (%)Reference
N-Acetyl-indole-2-carboxylate[Rh(nbd)₂]SbF₆ / PhTRAP / Cs₂CO₃30 atm H₂, 2-propanol, 30 °C, 18 h>9995[1][2]
Methyl N-Acetyl-indole-2-carboxylateRh(cod)₂BF₄ / (S)-PipPhos / Cs₂CO₃5 mol% Rh, 10 mol% ligand, 25 bar H₂, Toluene, 40 °C, 16 h>9974[3]
N-Boc-indole-2-carboxylateRh(cod)₂BF₄ / (S)-PipPhos / Cs₂CO₃5 mol% Rh, 10 mol% ligand, 25 bar H₂, Toluene, 40 °C, 16 h484[3]
Iridium-Based Catalysts: High Enantioselectivity and Broader Scope

Iridium catalysts, typically featuring chiral N,P ligands like PHOX (phosphine-oxazoline), have expanded the horizons of asymmetric indole hydrogenation, often providing exceptional enantioselectivities across a range of N-protecting groups.

Key Insights & Causality:

  • Ligand Dominance: Cationic Iridium complexes with chiral N,P ligands have proven highly effective, with the electronic and steric properties of the phosphine group being a key determinant of success.[4]

  • Protecting Group Versatility: Ir-PHOX systems have shown high performance for both N-Boc and N-tosyl protected indoles, often achieving enantiomeric excesses greater than 90%.[4] This versatility makes them attractive for various synthetic strategies.

  • Unprotected Indoles: For the more challenging unprotected indoles, a dual catalytic system comprising an Iridium complex (e.g., with P-OP ligands or bisphosphine-thiourea ligands like ZhaoPhos) and a Brønsted acid co-catalyst is often necessary.[5][6] The acid activates the indole by protonation, breaking its aromaticity and facilitating hydrogenation.

Performance Data for Iridium Catalysts:

SubstrateCatalyst SystemConditionsYield (%)ee (%)Reference
N-Boc-2-methylindoleIr-PHOX (A2)1 mol% cat., 50 bar H₂, Chlorobenzene, 25 °C, 6 h9492
N-Tosyl-2-methylindoleIr-PHOX (C)4 mol% cat., 100 bar H₂, CH₂Cl₂, 60 °C, 24 h8999
2-Methyl-1H-indole[Ir(COD)Cl]₂ / (S,R)-ZhaoPhos / MeSO₃H3 mol% cat., 50 atm H₂, CHCl₃, 70 °C, 48 h9897[5]
Ruthenium-Based Catalysts: Emerging Power and Unique Selectivity

Ruthenium catalysts have demonstrated significant potential, with different ligand classes offering distinct advantages. Ru-PhTRAP systems are effective for partial hydrogenation to indolines, while Ru-N-heterocyclic carbene (NHC) complexes have uniquely enabled the complete hydrogenation of the indole ring system.

Key Insights & Causality:

  • Partial Hydrogenation with Ru-PhTRAP: Similar to its application with Rhodium, the PhTRAP ligand paired with a Ruthenium precursor provides an effective catalyst for the asymmetric hydrogenation of N-Boc protected indoles to their corresponding indolines with high enantioselectivity (up to 95% ee).[7][8]

  • Complete Hydrogenation with Ru-NHC: A notable advancement is the use of chiral Ru-NHC catalysts for the complete hydrogenation of protected indoles, yielding octahydroindoles.[4][9] This dual-function catalyst acts homogeneously for the initial enantioselective reduction of the pyrrole ring and then transforms in situ into a heterogeneous catalyst for the reduction of the benzene ring.[4] This cascade approach opens access to complex, three-dimensional chiral scaffolds.

  • Catalyst Precursor Influence: The choice of the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) in combination with the chiral ligand is critical for achieving high yields and enantioselectivities.[7]

Performance Data for Ruthenium Catalysts:

SubstrateCatalyst SystemProductConditionsYield (%)ee (%) / drReference
N-Boc-2-methylindole[RuCl₂(p-cymene)]₂ / PhTRAPIndoline100 atm H₂, Methanol, 30 °C, 24 h>9995[7]
N-Boc-3-methylindoleRu((R,R)-SINpEt)₂Octahydroindole100 bar H₂, n-hexane/4Å MS, 25°C then 100°C9495:5 er, 80:20 dr[4][9]

Mechanistic Considerations and Visualizations

Understanding the catalytic cycles provides a rational basis for optimizing reaction conditions and catalyst design. Below are simplified representations of the proposed mechanisms for each catalyst family.

Rhodium-Catalyzed Hydrogenation (Unsaturated Pathway)

The widely accepted mechanism for Rh-catalyzed asymmetric hydrogenation of functionalized olefins involves the coordination of the substrate to the Rh(I) center, followed by oxidative addition of H₂, migratory insertion, and reductive elimination to release the product.

Rhodium_Mechanism Rh_cat [Rh(L)S₂]⁺ Substrate_complex [Rh(L)(Indole)]⁺ Rh_cat->Substrate_complex + Indole - 2S H2_adduct [Rh(H)₂(L)(Indole)]⁺ Substrate_complex->H2_adduct + H₂ Alkyl_hydride [Rh(H)(L)(Alkyl)]⁺ H2_adduct->Alkyl_hydride Migratory Insertion (RDS, Enantiodetermining) Product_complex [Rh(L*)(Product)]⁺ Alkyl_hydride->Product_complex Reductive Elimination Product_complex->Rh_cat - Product + 2S

Caption: Proposed catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Iridium-Catalyzed Hydrogenation (Ir(III)/Ir(V) Pathway)

For Ir-PHOX catalysts, a mechanism involving an Ir(III)/Ir(V) cycle is often proposed. The active catalyst is an Ir(III) dihydride species which coordinates the substrate. Oxidative addition of H₂ leads to an Ir(V) intermediate, followed by migratory insertion and reductive elimination.

Iridium_Mechanism Ir_precatalyst [Ir(L)(COD)]⁺ Ir_active [Ir(H)₂(L)S₂]⁺ Ir_precatalyst->Ir_active + 2H₂ - COD Ir_substrate [Ir(H)₂(L)(Indole)]⁺ Ir_active->Ir_substrate + Indole - 2S Ir_V [Ir(H)₄(L)(Indole)]⁺ Ir_substrate->Ir_V + H₂ (Oxidative Addition) Ir_alkyl [Ir(H)₃(L*)(Alkyl)]⁺ Ir_V->Ir_alkyl Migratory Insertion Ir_alkyl->Ir_active Reductive Elimination - Product + 2S

Caption: Proposed Ir(III)/Ir(V) catalytic cycle for Ir-PHOX systems.

Ruthenium-Catalyzed Arene Hydrogenation

The mechanism for Ru-catalyzed arene hydrogenation is complex. For Ru-NHC systems, it is believed to involve coordination of the arene ring to the Ru center, followed by a series of stepwise hydrogen additions, often involving dearomatization of the ring system.

Ruthenium_Mechanism Ru_H2 [Ru(NHC)(H)₂S₂] Ru_arene [Ru(NHC)(η⁶-Indole)] Ru_H2->Ru_arene + Indole - H₂, -2S Ru_H_add1 [Ru(NHC)(H)(η⁵-Indolenium)] Ru_arene->Ru_H_add1 + H₂ Ru_H_add2 [Ru(NHC)(η⁴-Indoline)] Ru_H_add1->Ru_H_add2 + H₂ Ru_product [Ru(NHC)S₂] + Product Ru_H_add2->Ru_product ... Ru_product->Ru_H2 + H₂, +2S

Caption: Simplified pathway for Ru-catalyzed arene hydrogenation.

Experimental Protocols: A Practical Guide

The following protocols are representative examples for each class of catalyst. Researchers should note that optimization of catalyst loading, pressure, temperature, and solvent is often necessary for specific substrates.

Protocol 1: Rh-Catalyzed Hydrogenation of Methyl N-Acetyl-indole-2-carboxylate

This procedure is adapted from methodologies using Rh/Phosphoramidite catalysts.[3]

Workflow Diagram:

Protocol_Rh cluster_prep Catalyst Preparation (in glovebox) cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Analysis p1 Dissolve [Rh(cod)₂]BF₄ (5 mol%) and (S)-PipPhos (10 mol%) in anhydrous toluene. p2 Stir for 20 min at rt to form the active catalyst solution. p1->p2 r1 To a vial, add methyl N-acetyl-indole-2-carboxylate (1.0 equiv) and Cs₂CO₃ (10 mol%). r2 Add the catalyst solution and additional toluene. r1->r2 r3 Place vial in an autoclave. Purge with H₂. r2->r3 r4 Pressurize to 25 bar H₂ and stir at 40 °C for 16 h. r3->r4 w1 Cool, vent pressure carefully. w2 Concentrate the reaction mixture in vacuo. w1->w2 w3 Purify by silica gel chromatography. w2->w3 w4 Determine yield and ee% (chiral HPLC). w3->w4 cluster_prep cluster_prep cluster_reaction cluster_reaction

Caption: Experimental workflow for Rh-catalyzed hydrogenation.

Step-by-Step Methodology:

  • Catalyst Preparation: In an inert atmosphere glovebox, a stock solution of the catalyst is prepared by dissolving [Rh(cod)₂]BF₄ (5 mol%) and the chiral phosphoramidite ligand (S)-PipPhos (10 mol%) in anhydrous toluene. The solution is stirred at room temperature for 20 minutes.

  • Reaction Setup: A glass vial equipped with a stir bar is charged with methyl N-acetyl-indole-2-carboxylate (1.0 equiv) and cesium carbonate (10 mol%).

  • Hydrogenation: The prepared catalyst solution is added to the vial, followed by additional anhydrous toluene to achieve the desired concentration. The vial is sealed and placed in a stainless-steel autoclave. The autoclave is purged several times with hydrogen gas before being pressurized to 25 bar. The reaction is stirred at 40 °C for 16 hours.

  • Work-up and Analysis: After cooling to room temperature, the autoclave is carefully vented. The reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral indoline product. The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 2: Ir-Catalyzed Hydrogenation of an N-Boc-Indole-2-carboxylate

This procedure is based on the work of Pfaltz and co-workers with Ir/PHOX catalysts.

Step-by-Step Methodology:

  • Catalyst Activation: In an inert atmosphere, the iridium precatalyst, such as [Ir(COD)Cl]₂, and the chiral PHOX ligand are dissolved in a suitable solvent like dichloromethane (CH₂Cl₂) and stirred to form the active catalyst.

  • Reaction Setup: To a high-pressure reactor vessel, add the N-Boc-indole-2-carboxylate substrate (1.0 equiv) and the activated catalyst solution (typically 1-2 mol%).

  • Hydrogenation: The reactor is sealed, purged with hydrogen, and then pressurized to 50-100 bar H₂. The reaction is stirred at a specified temperature (e.g., 25-60 °C) for 6-24 hours.

  • Work-up and Analysis: After releasing the pressure, the solvent is removed in vacuo. The crude product is then purified by filtration through a short plug of silica gel or by column chromatography. Yield and enantiomeric excess are determined by standard analytical techniques (NMR, chiral HPLC).

Protocol 3: Ru-Catalyzed Hydrogenation of an N-Boc-Indole-2-carboxylate

This protocol is adapted from the procedure for the partial hydrogenation of N-Boc-indoles using a Ru/PhTRAP system.[7]

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox, [RuCl₂(p-cymene)]₂ (2.5 mol%) and (S,S)-(R,R)-PhTRAP (5.5 mol%) are added to a reaction vessel. Anhydrous methanol is added, and the mixture is stirred at room temperature for 20 minutes to generate the catalyst in situ.

  • Reaction Setup: The N-Boc-indole-2-carboxylate substrate (1.0 equiv) is added to the catalyst solution.

  • Hydrogenation: The vessel is placed in an autoclave, which is then purged and pressurized with hydrogen to 100 atm. The reaction is stirred at 30 °C for 24 hours.

  • Work-up and Analysis: After careful depressurization, the reaction mixture is filtered through a pad of Celite and concentrated. The residue is purified by silica gel chromatography to yield the desired indoline-2-carboxylate. The enantiomeric excess is determined by chiral HPLC.

Best Practices and Catalyst Selection Guide

Choosing the optimal catalyst requires consideration of the specific indole-2-carboxylate substrate, the desired product (indoline vs. octahydroindole), and practical factors like catalyst availability and cost.

  • For N-Acetyl Protected Substrates: Rhodium/PhTRAP systems are a well-established and excellent choice, consistently delivering high enantioselectivities. The requirement of a base is a key experimental parameter to control.

  • For N-Boc or N-Tosyl Protected Substrates: Iridium/PHOX catalysts are highly recommended. They offer greater versatility across different protecting groups and frequently provide superior enantioselectivities, often exceeding 95% ee.

  • For Unprotected Indole-2-carboxylates: An Iridium-based dual catalytic system with a Brønsted acid co-catalyst is the state-of-the-art approach. This method is more complex but directly yields the valuable unprotected chiral indoline.

  • For Accessing Chiral Octahydroindole Scaffolds: The Ruthenium/NHC catalyst system is unique in its ability to perform a complete hydrogenation. This is the method of choice when a fully saturated, three-dimensional structure is the synthetic target.

  • General Considerations:

    • Substrate Purity: The purity of the indole substrate is critical, as impurities can poison the catalyst.

    • Solvent and Atmosphere: All hydrogenations should be performed with anhydrous solvents under an inert atmosphere of hydrogen. Oxygen can deactivate the catalysts.

    • Screening: For a new substrate, it is always advisable to screen a small matrix of catalysts, solvents, and temperatures to identify the optimal conditions.

By understanding the strengths and nuances of each catalyst family, researchers can confidently select the most effective system to synthesize the chiral indoline-2-carboxylate derivatives required for their drug discovery and development programs.

References

  • Baeza, A., & Pfaltz, A. (2010). Iridium-Catalyzed Asymmetric Hydrogenation of N-Protected Indoles. Chemistry – A European Journal, 16(7), 2036–2039. [Link]

  • Zhang, F., Sasmal, H. S., Daniliuc, C. G., & Glorius, F. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society, 145(29), 16038–16047. [Link]

  • Zhang, F., Sasmal, H. S., Daniliuc, C. G., & Glorius, F. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. PMC - NIH. [Link]

  • Liu, G., Zheng, L., Dong, X.-Q., & Zhang, X. (2022). Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies. CCS Chemistry. [Link]

  • Kuwano, R., & Kashiwabara, M. (2006). Ruthenium-Catalyzed Asymmetric Hydrogenation of N-Boc-Indoles. Organic Letters, 8(12), 2653–2655. [Link]

  • Mršić, N., Jerphagnon, T., Minnaard, A. J., Feringa, B. L., & de Vries, J. G. (2010). Asymmetric hydrogenation of 2-substituted N-protected-indoles catalyzed by rhodium complexes of BINOL-derived phosphoramidites. Tetrahedron: Asymmetry, 21(1), 7-10. [Link]

  • Kuwano, R., Kashiwabara, M., Sato, K., Ito, T., Kaneda, K., & Ito, Y. (2006). Catalytic asymmetric hydrogenation of indoles using a rhodium complex with a chiral bisphosphine ligand PhTRAP. Tetrahedron: Asymmetry, 17(4), 521-535. [Link]

  • Kuwano, R., & Kashiwabara, M. (2006). Ruthenium-Catalyzed Asymmetric Hydrogenation of N-Boc-Indoles. Organic Letters, 8(12), 2653-2655. [Link]

  • Núñez-Rico, J. L., Fernández-Pérez, H., & Vidal-Ferran, A. (2014). Asymmetric hydrogenation of unprotected indoles using iridium complexes derived from P–OP ligands and (reusable) Brønsted acids. Green Chemistry, 16(3), 1153-1157. [Link]

  • Touge, T., & Arai, T. (2014). Asymmetric Hydrogenation of Unprotected Indoles Catalyzed by η(6)-Arene/N-Me-sulfonyldiamine-Ru(II) Complexes. Semantic Scholar. [Link]

  • Mršić, N., Jerphagnon, T., Minnaard, A. J., Feringa, B. L., & de Vries, J. G. (2010). Asymmetric hydrogenation of 2-substituted N-protected-indoles catalyzed by rhodium complexes of BINOL-derived phosphoramidites. University of Groningen. [Link]

  • Khumsubdee, S., & Burgess, K. (2013). Comparison Of Asymmetric Hydrogenations Of Unsaturated-Carboxylic Acids And -Esters. PMC - NIH. [Link]

  • Brandt, P., Hedberg, C., & Andersson, P. G. (2011). On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. Organometallics, 30(9), 2537-2547. [Link]

  • Glorius, F. (2021). Arene Hydrogenation. University of Münster. [Link]

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A Senior Application Scientist's Guide to Alternative Synthetic Routes for Enantiopure Indoline-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Indoline-2-Carboxylic Acid in Modern Drug Discovery

Enantiopure indoline-2-carboxylic acid and its derivatives are pivotal chiral building blocks in the pharmaceutical industry. Their rigid bicyclic structure serves as a valuable scaffold in the design of a multitude of therapeutic agents, including potent angiotensin-converting enzyme (ACE) inhibitors for the treatment of hypertension and congestive heart failure. The stereochemistry at the C2 position is critical for biological activity, making the development of efficient and scalable methods for the synthesis of single enantiomers a paramount objective for process chemists and medicinal chemists alike.

Traditionally, the resolution of racemic mixtures has been the workhorse for accessing enantiopure indoline-2-carboxylic acid. However, this approach is inherently limited by a theoretical maximum yield of 50% and often involves tedious, multi-step procedures. This guide provides an in-depth comparative analysis of three powerful alternative strategies that circumvent the limitations of classical resolution: Chemoenzymatic Synthesis, Asymmetric Catalysis, and Chiral Pool Synthesis. Each of these methodologies offers distinct advantages in terms of enantioselectivity, atom economy, and potential for scalability, providing researchers and drug development professionals with a robust toolkit for the synthesis of this crucial chiral intermediate.

I. Chemoenzymatic Synthesis: A Fusion of Biocatalysis and Chemical Transformation

The chemoenzymatic approach leverages the exquisite stereoselectivity of enzymes for a key bond-forming step, followed by a robust chemical transformation to complete the synthesis. This strategy often leads to products with exceptionally high enantiomeric purity under mild reaction conditions. A prominent example for the synthesis of (S)-indoline-2-carboxylic acid involves the use of Phenylalanine Ammonia Lyase (PAL) followed by a copper-catalyzed intramolecular N-arylation.

Causality Behind Experimental Choices

The core of this strategy lies in the remarkable ability of PAL to catalyze the stereoselective addition of ammonia to a prochiral α,β-unsaturated acid. By using an ortho-halogenated cinnamic acid derivative as the substrate, we can generate the corresponding (S)-o-halophenylalanine with high enantiopurity. The subsequent copper-catalyzed intramolecular cyclization is a well-established and efficient method for forming the indoline ring system. The choice of a copper catalyst over more expensive palladium-based systems is a key consideration for process scalability and cost-effectiveness.

Experimental Workflow and Protocol

The overall transformation can be depicted as a two-step process:

chemoenzymatic_synthesis cluster_step1 Step 1: PAL-Catalyzed Asymmetric Amination cluster_step2 Step 2: Copper-Catalyzed Intramolecular N-Arylation o_chloro_cinnamic_acid o-Chlorocinnamic Acid s_o_chlorophenylalanine (S)-o-Chlorophenylalanine o_chloro_cinnamic_acid->s_o_chlorophenylalanine o_chloro_cinnamic_acid->s_o_chlorophenylalanine pal Phenylalanine Ammonia Lyase (PAL) + Ammonia s_indoline_acid (S)-Indoline-2-carboxylic Acid s_o_chlorophenylalanine->s_indoline_acid s_o_chlorophenylalanine->s_indoline_acid cu_catalyst Cu(I) Catalyst + Base

Figure 1: Chemoenzymatic synthesis of (S)-indoline-2-carboxylic acid.

Detailed Protocol:

Step 1: PAL-Catalyzed Synthesis of (S)-2-Chlorophenylalanine [1][2]

  • To a temperature-controlled reactor, add a buffered aqueous solution (e.g., 0.1 M Tris-HCl, pH 8.5) containing a high concentration of ammonia (e.g., 5-10 M, from ammonium carbonate or ammonium carbamate).

  • Dissolve o-chlorocinnamic acid in the ammonia-containing buffer.

  • Add the Phenylalanine Ammonia Lyase (PAL) enzyme (either as a whole-cell biocatalyst or a purified enzyme). The enzyme loading is typically in the range of 1-5% (w/w) relative to the substrate.

  • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) and monitor the conversion of the starting material by HPLC.

  • Upon completion, acidify the reaction mixture to precipitate the product.

  • Isolate the crude (S)-2-chlorophenylalanine by filtration and wash with water. The product can be further purified by recrystallization.

Step 2: Copper-Catalyzed Intramolecular Cyclization [3]

  • In a suitable reactor, dissolve the crude (S)-2-chlorophenylalanine in a solvent such as DMSO or water.

  • Add a copper(I) salt (e.g., CuI or CuCl, 1-10 mol%) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to 80-120 °C.

  • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Cool the reaction mixture and dilute with water.

  • Acidify the solution with an acid (e.g., HCl) to precipitate the (S)-indoline-2-carboxylic acid.

  • Isolate the product by filtration, wash with water, and dry under vacuum.

Performance Data
ParameterReported ValueReference
Enantiomeric Excess (e.e.) >99%[2]
Overall Yield 60-70%[2]
Key Advantages High enantioselectivity, mild reaction conditions for the enzymatic step, avoids protection/deprotection steps.
Key Disadvantages Requires handling of high concentrations of ammonia, potential for enzyme inhibition at high substrate concentrations.

II. Asymmetric Catalysis: Direct Enantioselective Hydrogenation

Asymmetric hydrogenation of indole-2-carboxylic acid derivatives represents a highly atom-economical and direct route to enantiopure indolines. This approach relies on the use of a chiral transition metal catalyst, typically based on rhodium or ruthenium, coordinated to a chiral phosphine ligand.

Causality Behind Experimental Choices

The success of this method hinges on the design of the chiral ligand, which creates a chiral environment around the metal center, dictating the facial selectivity of the hydrogenation. N-protection of the indole nitrogen is often crucial to achieve high conversions and enantioselectivities. The choice of metal, ligand, solvent, and additives can significantly influence the outcome of the reaction. For instance, the use of a Brønsted acid co-catalyst can activate the indole ring towards hydrogenation by disrupting its aromaticity.[4]

Experimental Workflow and Protocol

The general transformation is a direct hydrogenation of an N-protected indole-2-carboxylic acid derivative:

asymmetric_hydrogenation n_protected_indole N-Protected Indole- 2-carboxylic Acid Derivative enantiopure_indoline Enantiopure N-Protected Indoline-2-carboxylic Acid Derivative n_protected_indole->enantiopure_indoline chiral_catalyst Chiral Ru or Rh Catalyst + H₂ deprotection Deprotection enantiopure_indoline->deprotection final_product Enantiopure Indoline- 2-carboxylic Acid deprotection->final_product

Figure 2: Asymmetric hydrogenation route to enantiopure indoline-2-carboxylic acid.

Detailed Protocol: Asymmetric Hydrogenation of N-Boc-indole-2-carboxylic Acid [5][6]

  • In a glovebox, charge a high-pressure autoclave with the N-Boc-indole-2-carboxylic acid substrate and a chiral ruthenium or rhodium catalyst precursor (e.g., [RuCl₂(p-cymene)]₂ or [Rh(cod)₂]BF₄) and a chiral phosphine ligand (e.g., (R)-BINAP or a PhTRAP derivative) in a suitable solvent (e.g., methanol, ethanol, or THF). The catalyst loading is typically 0.1-1 mol%.

  • If required, add a base (e.g., triethylamine) or an acid co-catalyst.

  • Seal the autoclave, remove it from the glovebox, and purge it several times with hydrogen gas.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10-100 bar).

  • Stir the reaction mixture at a specified temperature (e.g., 25-80 °C) for the required time (typically 12-48 hours).

  • Monitor the reaction progress by HPLC.

  • After completion, carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.

  • Purify the N-Boc-protected indoline-2-carboxylic acid by column chromatography.

  • Deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final enantiopure indoline-2-carboxylic acid.

Performance Data
Catalyst SystemSubstratee.e. (%)Yield (%)Reference
[RuCl₂(p-cymene)]₂ / (R,R)-(S,S)-PhTRAPN-Boc-2-methylindole95>99[6]
[Rh(nbd)₂]SbF₆ / PhTRAP + Cs₂CO₃N-Acetyl-indole-2-carboxylate95>99[7]
Ir(P-OP) complex + Brønsted acidUnprotected indolesup to 91-[4]

III. Chiral Pool Synthesis: Harnessing Nature's Chirality

Chiral pool synthesis utilizes readily available and inexpensive enantiopure starting materials, such as amino acids, to construct the target molecule. For the synthesis of (S)-indoline-2-carboxylic acid, L-phenylalanine is an excellent starting point.

Causality Behind Experimental Choices

This strategy relies on a sequence of reactions that transform L-phenylalanine into the desired indoline structure while preserving the initial stereochemistry. A common approach involves the dinitration of the phenyl ring of L-phenylalanine, followed by an intramolecular nucleophilic aromatic substitution (SNAAr) to form the indoline ring. The nitro groups serve a dual purpose: they activate the aromatic ring for nucleophilic attack and the ortho-nitro group is subsequently reduced to an amine to complete the indoline skeleton.

Experimental Workflow and Protocol

The synthetic sequence can be summarized as follows:

chiral_pool_synthesis l_phenylalanine L-Phenylalanine dinitrophenylalanine 2,4-Dinitro-L-phenylalanine l_phenylalanine->dinitrophenylalanine nitration Dinitration (HNO₃/H₂SO₄) nitroindoline (S)-6-Nitroindoline- 2-carboxylic Acid dinitrophenylalanine->nitroindoline cyclization Intramolecular SNAAr final_product (S)-Indoline-2-carboxylic Acid nitroindoline->final_product reduction Reduction of Nitro Group

Figure 3: Chiral pool synthesis from L-phenylalanine.

Detailed Protocol: Synthesis from L-Phenylalanine [8][9][10]

Step 1: Dinitration of L-Phenylalanine

  • Carefully add L-phenylalanine portion-wise to a pre-cooled (0-5 °C) mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Stir the reaction mixture at low temperature for a specified time, then allow it to warm to room temperature.

  • Pour the reaction mixture onto crushed ice and adjust the pH to precipitate the 2,4-dinitro-L-phenylalanine.

  • Isolate the product by filtration, wash with cold water, and dry.

Step 2: Intramolecular Cyclization to (S)-6-Nitroindoline-2-carboxylic Acid

  • Dissolve the 2,4-dinitro-L-phenylalanine in a suitable solvent (e.g., aqueous base).

  • Heat the solution to induce intramolecular nucleophilic aromatic substitution, where the amino group displaces the ortho-nitro group.

  • Acidify the reaction mixture to precipitate the (S)-6-nitroindoline-2-carboxylic acid.

  • Isolate the product by filtration and purify if necessary.

Step 3: Reduction of the Nitro Group

  • Dissolve the (S)-6-nitroindoline-2-carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or water).

  • Perform a catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere, or use a chemical reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid.

  • After the reduction is complete, work up the reaction mixture accordingly to isolate the (S)-indoline-2-carboxylic acid.

Performance Data
ParameterReported ValueReference
Enantiomeric Excess (e.e.) >99.5%[11]
Overall Yield ~42%[11]
Key Advantages Starts from a cheap and readily available chiral precursor, high enantiopurity is maintained throughout the synthesis.
Key Disadvantages Multi-step process with moderate overall yield, use of harsh nitrating conditions.

Comparative Analysis and Conclusion

FeatureChemoenzymatic SynthesisAsymmetric CatalysisChiral Pool Synthesis
Enantioselectivity Excellent (>99% e.e.)Very Good to Excellent (up to 96% e.e.)Excellent (>99.5% e.e.)
Yield Moderate to Good (60-70%)Good to ExcellentModerate (~42%)
Scalability Potentially high, dependent on enzyme availability and cost.High, well-suited for industrial processes.Moderate, limited by the multi-step nature.
Cost-Effectiveness Can be cost-effective if the enzyme is robust and recyclable. Copper catalyst is inexpensive.Catalyst cost can be high (precious metals and ligands), but high turnover numbers can mitigate this.L-phenylalanine is inexpensive, but the overall process cost can be higher due to multiple steps.
Environmental Impact Generally green due to enzymatic step, but high ammonia concentration can be a concern.Use of organic solvents and metal catalysts requires careful waste management.Use of strong acids and potentially toxic reagents in nitration and reduction steps.

Expert Recommendation:

The choice of the optimal synthetic route to enantiopure indoline-2-carboxylic acid is highly dependent on the specific requirements of the project, including the desired scale, cost constraints, and available expertise.

  • For high enantiopurity and milder reaction conditions , the chemoenzymatic route is an excellent choice, particularly if a robust and cost-effective Phenylalanine Ammonia Lyase is available.

  • For large-scale industrial production where atom economy and process efficiency are paramount , asymmetric hydrogenation is often the preferred method, despite the initial investment in catalysts and ligands.

  • The chiral pool synthesis offers a reliable and straightforward approach for obtaining highly enantiopure material on a laboratory scale, leveraging an inexpensive starting material.

Ultimately, a thorough evaluation of each method's pros and cons, as presented in this guide, will enable researchers and drug development professionals to make an informed decision and select the most suitable synthetic strategy for their specific needs.

References

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A Senior Application Scientist's Guide to Chiral Stationary Phases for the Separation of Indoline-2-Carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide dedicated to the analytical challenge of separating indoline-2-carboxylic acid enantiomers. As a crucial chiral building block in the synthesis of prominent pharmaceuticals, including ACE inhibitors like Perindopril and Trandolapril, the stereochemical purity of indoline-2-carboxylic acid is not merely a matter of academic interest—it is a critical quality attribute with direct implications for drug safety and efficacy.[1][2] This guide provides an in-depth comparison of leading Chiral Stationary Phase (CSP) technologies, supported by experimental insights to empower researchers, scientists, and drug development professionals in selecting and optimizing their enantioselective HPLC methods.

The Imperative of Enantioseparation

The biological activity of chiral molecules is intrinsically linked to their three-dimensional structure. One enantiomer of a drug may exhibit the desired therapeutic effect, while the other could be inactive or, in the worst case, responsible for adverse effects. Consequently, regulatory bodies worldwide mandate the development of stereoselective analytical methods to quantify the enantiomeric purity of chiral drug substances and intermediates.[3] High-Performance Liquid Chromatography (HPLC) utilizing CSPs stands as the preeminent technique for direct enantioseparation, offering reliability, efficiency, and scalability from analytical to preparative scales.[3]

Comparative Analysis of Chiral Stationary Phases

The successful separation of indoline-2-carboxylic acid enantiomers hinges on the selection of a CSP that can effectively discriminate between the two mirror-image forms. This discrimination arises from transient, diastereomeric complexes formed between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs, leading to different retention times and, thus, separation.

We will compare three major classes of CSPs renowned for their efficacy with amino acids and acidic compounds: Polysaccharide-based, Macrocyclic Glycopeptide-based, and Anion-Exchanger CSPs.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly derivatives of amylose and cellulose coated or immobilized on a silica support, are the workhorses of chiral chromatography.[4] Their wide applicability stems from a versatile combination of chiral recognition mechanisms.

  • Mechanism of Action: The chiral recognition capability of polysaccharide derivatives is governed by the highly ordered, three-dimensional structure of the polymer chains. For analytes like indoline-2-carboxylic acid, separation is achieved through a combination of interactions:

    • Hydrogen Bonding: The carbamate groups (-NHCOO-) on popular derivatives like tris(3,5-dimethylphenylcarbamate) act as potent hydrogen bond donors and acceptors, interacting with the carboxylic acid and the secondary amine of the indoline moiety.[5]

    • π-π Interactions: The phenyl rings of the carbamate substituents provide sites for π-π stacking with the aromatic portion of the indoline ring system.[5]

    • Steric Interactions: The enantiomers fit differently into the chiral grooves or cavities formed by the helical structure of the polysaccharide backbone. This steric hindrance is a critical factor in enantioselective recognition.[5][6]

    Among these, amylose tris(3,5-dimethylphenylcarbamate) has proven to be an excellent choice for a wide range of chiral compounds.[7][8]

Macrocyclic Glycopeptide (Antibiotic) CSPs

This class of CSPs utilizes macrocyclic antibiotics, such as vancomycin or teicoplanin, covalently bonded to silica particles.[9] These are particularly powerful for the separation of underivatized amino acids due to their complex chiral surfaces and multiple interaction points.[9][10]

  • Mechanism of Action: The chiral recognition mechanism is multi-modal, leveraging the intricate structure of the glycopeptide.[11]

    • Ionic Interactions: As an amphoteric molecule, indoline-2-carboxylic acid can engage in acid-base interactions. The deprotonated carboxylate group can interact with positively charged amine groups on the vancomycin selector, a primary mechanism for retention and recognition.

    • Inclusion & Hydrophobic Interactions: The "basket-like" structure of the glycopeptide contains hydrophobic pockets where the indoline ring of the analyte can be included.

    • Hydrogen Bonding: A network of peptide bonds, hydroxyl groups, and sugar moieties provides numerous sites for hydrogen bonding.

    The Astec® CHIROBIOTIC® V (vancomycin-based) column is a prime example, demonstrating broad selectivity for acids, amines, and neutral molecules.[12]

Weak Anion-Exchanger CSPs

Designed specifically for the enantioseparation of acidic compounds, these CSPs employ chiral selectors based on quinine or quinidine derivatives.[13]

  • Mechanism of Action: The primary interaction is ion-pairing.

    • Ionic Exchange: Under typical mobile phase conditions (pH 5-7), the tertiary nitrogen on the chiral selector is protonated (positive charge), while the carboxylic acid of the analyte is deprotonated (negative charge). This electrostatic attraction is the foundation of the separation.[13]

    • Secondary Interactions: Enantiodifferentiation is achieved through supplementary interactions, including hydrogen bonding, π-π stacking between the quinoline ring of the selector and the indoline ring of the analyte, and steric repulsion.[13]

    The CHIRALPAK® QN-AX and QD-AX columns exemplify this technology, offering high selectivity for chiral acids.[13][14]

Performance Data Summary

The following table summarizes typical performance data for the separation of acidic and amino acid-like compounds on various CSPs, providing a comparative baseline for method development for indoline-2-carboxylic acid.

CSP TypeCommercial Column ExampleAnalyte ClassTypical Mobile PhaseSeparation Factor (α)Resolution (Rs)
Polysaccharide Kromasil® AmyCoat (3 µm)KetoprofenHeptane / 2-Propanol / DEA1.44.6
Polysaccharide Chiralpak® AD-H (5 µm)KetoprofenHeptane / 2-Propanol / DEA1.34.3
Macrocyclic Glycopeptide Astec® CHIROBIOTIC® VN-CBZ-Amino AcidsMethanol/Acetic Acid/TEA> 1.5 (Typical)> 2.0 (Typical)
Macrocyclic Glycopeptide Astec® CHIROBIOTIC® TUnderivatized Amino AcidsWater/Methanol/TEAA> 1.8 (Typical)> 2.5 (Typical)
Anion-Exchanger Chiralpak® QN-AXN-Benzoyl-DL-phenylalanineSFC: CO₂ / (MeOH/FA/NH₄OOCH)~1.3~2.5
Crown Ether ChiroSil® SCA(-)SerineMeOH / H₂O / HClO₄1.99Baseline

Data compiled from manufacturer application notes and scientific literature.[13][15][16] Performance for indoline-2-carboxylic acid will vary and requires specific method development.

Experimental Workflow & Protocols

A robust analytical method is built upon a well-designed workflow. The following diagram illustrates the logical progression from initial method development to final data analysis.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Sample Preparation (Dissolve in Mobile Phase) D Sample Injection A->D B Mobile Phase Preparation (e.g., Hexane/IPA/TFA) C Column Equilibration B->C E Isocratic Elution D->E F Peak Detection (UV) E->F G Integration & Quantification F->G H Calculate α and Rs G->H I Report Enantiomeric Purity H->I

Caption: HPLC workflow for chiral separation.

Detailed Protocol: Separation on a Polysaccharide-Based CSP

This protocol provides a starting point for separating indoline-2-carboxylic acid enantiomers using a widely successful polysaccharide-based column.

1. Materials and Equipment:

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose tris(3,5-dimethylphenylcarbamate) CSP).

  • HPLC System: A standard HPLC system with a UV detector.

  • Reagents: HPLC-grade n-Hexane, 2-Propanol (IPA), and Trifluoroacetic Acid (TFA).

  • Sample: Racemic indoline-2-carboxylic acid.

2. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) .

  • The acidic modifier (TFA) is crucial for protonating the carboxylic acid group, ensuring good peak shape and preventing ionic interactions with residual silanols on the silica support.

  • Filter and degas the mobile phase before use.

3. Sample Preparation:

  • Prepare a stock solution of racemic indoline-2-carboxylic acid at approximately 1 mg/mL in the mobile phase.

  • Ensure the sample is fully dissolved. Sonication may be used if necessary.

4. HPLC Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C. Temperature can be adjusted to optimize selectivity.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm or 265 nm.

  • Run Time: 30 minutes (adjust as needed based on retention times).

5. System Equilibration and Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample and record the chromatogram.

  • Identify the two enantiomer peaks. The separation factor (α) and resolution (Rs) should be calculated to evaluate the separation quality.

6. Optimization Strategy:

  • Causality: If resolution is insufficient, consider adjusting the percentage of the polar modifier (IPA). Decreasing the IPA concentration generally increases retention and can improve resolution, but will also lengthen the analysis time. Increasing the TFA concentration slightly (e.g., to 0.2%) can sometimes improve peak symmetry.

Understanding the Chiral Recognition Mechanism

The efficacy of a polysaccharide CSP relies on precise molecular interactions. The diagram below conceptualizes how an indoline-2-carboxylic acid enantiomer interacts with the chiral selector.

G CSP Chiral Selector (Amylose Derivative) - Carbamate Group (-NHCOO) - Phenyl Ring - Chiral Groove Analyte Indoline-2-Carboxylic Acid Enantiomer - Carboxylic Acid (-COOH) - Secondary Amine (-NH) - Indoline Ring CSP->Analyte Hydrogen Bonding (Selector NH/CO with Analyte COOH/NH) CSP->Analyte π-π Stacking (Selector Phenyl with Analyte Indoline) CSP->Analyte Steric Fit/Inclusion (Analyte in Chiral Groove)

Caption: Key interactions in chiral recognition.

Conclusion and Recommendations

For the robust separation of indoline-2-carboxylic acid enantiomers, polysaccharide-based CSPs , particularly amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), represent an excellent and well-validated starting point due to their versatile interaction mechanisms. Macrocyclic glycopeptide CSPs like Astec CHIROBIOTIC V offer a powerful alternative, especially when operating in polar ionic or reversed-phase modes compatible with LC-MS.

The choice of CSP should be guided by the specific analytical requirements, such as desired mobile phase compatibility (normal phase, reversed phase, SFC), required efficiency, and whether the method will be used for analytical quantification or scaled up for preparative purification. The protocols and comparative data herein provide a solid foundation for initiating method development, enabling you to achieve baseline resolution with high confidence and scientific rigor.

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  • Bioanalysis Zone. (n.d.). Astec CHIROBIOTIC Chiral HPLC Columns Brochure. Available at: [Link]

  • Le, D. T., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules. Available at: [Link]

  • Scientific Laboratory Supplies. (n.d.). Astec CHIROBIOTIC V Chiral HPL | 11024AST | SUPELCO. Available at: [Link]

  • Sani, M., et al. (2022). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. ChemistryOpen. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. Available at: [Link]

  • ResearchGate. (n.d.). Conventional Chiralpak ID vs. Capillary Chiralpak ID-3 Amylose Tris-(3-Chlorophenylcarbamate)-Based Chiral Stationary Phase Columns for the Enantioselective HPLC Separation of Pharmaceutical Racemates. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of (S)- and (R)-indoline-2-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Indolines

The indoline-2-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry and drug development, forming the core of numerous bioactive natural products and synthetic pharmaceuticals, including notable antihypertensive agents.[1][2] The stereochemistry at the C2 position is often crucial for biological activity, making the precise differentiation and characterization of the (S)- and (R)-enantiomers of its derivatives, such as the esters, a non-negotiable requirement in synthesis and quality control.

This guide provides an in-depth comparison of various spectroscopic techniques for the unambiguous differentiation of (S)- and (R)-indoline-2-carboxylic acid esters. We move beyond simple data reporting to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reliable stereochemical assignment.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Differentiating the Indistinguishable

Enantiomers are, by definition, chemically and physically identical in an achiral environment. Consequently, their standard ¹H and ¹³C NMR spectra are superimposable. The core principle of chiral analysis by NMR is to introduce a chiral auxiliary that interacts with the enantiomeric analytes to form transient diastereomeric complexes. These diastereomers, having different spatial arrangements, are no longer energetically identical and will exhibit distinct NMR signals.

The most common and often most practical approach is the use of Chiral Solvating Agents (CSAs) . A CSA forms rapidly exchanging, non-covalent diastereomeric complexes with the analyte, leading to observable separation of signals for the R and S enantiomers in the spectrum of the mixture.

Expertise in Action: The Causality of CSA Selection

The choice of CSA is critical. For a carboxylic acid ester, the ideal CSA should possess a complementary binding site. Diphenylprolinol derivatives are excellent candidates as they can form hydrogen bonds with the ester's carbonyl oxygen, and their rigid, chiral structure creates distinct magnetic environments for the two enantiomers upon complexation.[3] The aromatic rings of the CSA induce significant anisotropic effects, which are key to resolving the analyte's proton signals.

Experimental Protocol: ¹H NMR Analysis with a Chiral Solvating Agent
  • Sample Preparation : Accurately weigh ~5 mg of the racemic or enantioenriched indoline-2-carboxylic acid ester into an NMR tube.

  • Solvent Selection : Dissolve the sample in 0.6 mL of a non-coordinating deuterated solvent, such as CDCl₃ or C₆D₆. Benzene-d₆ is often preferred as its solvent-induced shifts can further enhance signal separation.

  • Initial Spectrum : Acquire a standard ¹H NMR spectrum of the analyte alone to establish reference chemical shifts.

  • CSA Addition : Add the chiral solvating agent, (S)-(-)-α-methoxyphenylacetic acid or a similar chiral alcohol/acid, in incremental amounts (e.g., 0.5, 1.0, 1.5 equivalents).

  • Spectral Acquisition : Acquire a ¹H NMR spectrum after each addition of the CSA. Monitor the signals of key protons, particularly the proton at the C2 stereocenter (H2), for splitting or the appearance of new, resolved signals.

  • Data Analysis : The separation in chemical shift (Δδ) between the signals corresponding to the (R)- and (S)-enantiomers is measured. The relative integration of these separated signals directly corresponds to the enantiomeric ratio.

G cluster_prep Sample Preparation cluster_interaction Diastereomeric Complex Formation cluster_analysis NMR Analysis racemate Racemic Ester in NMR Tube complex_S (S)-Ester • CSA racemate->complex_S + CSA + Solvent complex_R (R)-Ester • CSA racemate->complex_R + CSA + Solvent csa Chiral Solvating Agent (CSA) solvent Deuterated Solvent (e.g., C₆D₆) nmr ¹H NMR Spectrometer complex_S->nmr complex_R->nmr spectrum Resolved Spectrum (Δδ(S) ≠ Δδ(R)) nmr->spectrum

Figure 1: Workflow for Chiral Analysis using NMR with a Chiral Solvating Agent.

Data Presentation: Expected ¹H NMR Results

The most significant differentiation is expected for the proton at the C2 position, as it is closest to the site of diastereomeric interaction.

Proton AssignmentExpected δ (ppm) without CSAExpected δ (ppm) with (S)-CSAΔδ (ppm)
(S)-Ester H2 ~4.5 (t)~4.52 (t)\multirow{2}{}{~0.03}
(R)-Ester H2 ~4.5 (t)~4.49 (t)
Ester -OCH₃ ~3.7 (s)~3.71 (s)\multirow{2}{}{~0.01}
(R)-Ester -OCH₃ ~3.7 (s)~3.70 (s)

Note: Chemical shifts are illustrative and will vary based on the specific ester and CSA used. The key observation is the splitting of a single peak into two distinct peaks.

Chapter 2: Chiroptical Spectroscopy: Visualizing Chirality

Chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), measure the differential absorption of left- and right-circularly polarized light.[4] These methods are exquisitely sensitive to the three-dimensional structure of molecules and provide definitive data for assigning absolute configuration. The core principle is straightforward: enantiomers produce mirror-image spectra .

Vibrational Circular Dichroism (VCD)

VCD spectroscopy operates in the infrared region, probing the chirality of molecular vibrations.[5] It is a powerful tool because every chiral molecule will have a unique VCD spectrum, and this spectrum can be predicted with high accuracy using Density Functional Theory (DFT) calculations.[4] By comparing the experimentally measured spectrum to the computationally predicted spectrum for a given enantiomer (e.g., the S-form), the absolute configuration can be determined unambiguously.

Experimental Protocol: VCD Spectrum Acquisition
  • Sample Preparation : Prepare a concentrated solution (~10-20 mg/mL) of the enantiopure ester in a suitable solvent (e.g., CDCl₃). The solvent must be transparent in the IR region of interest.

  • Instrumentation : Use an FTIR spectrometer equipped with a VCD module, which includes a photoelastic modulator (PEM) to modulate the polarization of the IR beam.

  • Data Acquisition : Collect the VCD spectrum over the desired range (e.g., 2000-1000 cm⁻¹). A sufficiently long acquisition time is necessary to achieve a good signal-to-noise ratio, as VCD signals are typically 3-5 orders of magnitude weaker than standard IR absorption signals.

  • Baseline Correction : A spectrum of the pure solvent is collected under identical conditions and subtracted from the sample spectrum.

  • Enantiomer Comparison : If both enantiomers are available, acquire the spectrum for the second enantiomer. It should be a perfect mirror image of the first.

G cluster_enantiomers Enantiomers cluster_spectra VCD Spectra S_Ester (S)-Indoline Ester VCD_S VCD Spectrum (e.g., +ve at 1735 cm⁻¹) (e.g., -ve at 1300 cm⁻¹) S_Ester->VCD_S VCD Measurement R_Ester (R)-Indoline Ester VCD_R VCD Spectrum (e.g., -ve at 1735 cm⁻¹) (e.g., +ve at 1300 cm⁻¹) R_Ester->VCD_R VCD Measurement VCD_S->VCD_R Mirror Images

Figure 2: The mirror-image relationship between the VCD spectra of enantiomers.

Data Presentation: Expected VCD and IR Results

While the standard IR spectra of the enantiomers will be identical, their VCD spectra will show opposite signs for corresponding vibrational bands.

Vibrational ModeIR Frequency (cm⁻¹)Expected VCD Sign for (S)-EsterExpected VCD Sign for (R)-Ester
Ester C=O Stretch ~1735+ (Positive)- (Negative)
Aromatic C=C Stretch ~1600- (Negative)+ (Positive)
C-N Stretch ~1300- (Negative)+ (Positive)
Electronic Circular Dichroism (ECD)

ECD operates in the UV-Visible range and probes the electronic transitions associated with the molecule's chromophores—in this case, the indoline aromatic system. The resulting positive and negative peaks are known as Cotton effects. Like VCD, ECD provides a spectral fingerprint that is the mirror image for the two enantiomers.

The experimental protocol is analogous to standard UV-Vis spectroscopy, but performed on a dedicated CD spectropolarimeter. The output is typically a plot of molar ellipticity [θ] versus wavelength.

Chapter 3: Mass Spectrometry (MS): Chiral Differentiation in the Gas Phase

Mass spectrometry is inherently "chiral blind" as enantiomers have identical mass-to-charge ratios (m/z). However, MS can be used for chiral analysis by forming diastereomeric complexes with a chiral reference compound, which can then be distinguished in the gas phase.[6] This is often achieved through techniques like the kinetic method, where the fragmentation rates of the diastereomeric complexes differ.

Experimental Protocol: ESI-MS with a Chiral Selector
  • Complex Formation : Prepare a solution containing the analyte (racemic or enantiopuric ester) and a chiral selector (e.g., a chiral metal complex or a macrocyclic antibiotic) in a volatile solvent suitable for electrospray ionization (ESI), such as methanol.

  • Infusion and Ionization : Infuse the solution directly into the ESI source to generate ions of the diastereomeric complexes (e.g., [(S)-Ester + Selector + Na]⁺ and [(R)-Ester + Selector + Na]⁺).

  • Tandem MS (MS/MS) : Isolate the parent ion corresponding to the diastereomeric complexes in the first mass analyzer.

  • Collision-Induced Dissociation (CID) : Subject the isolated parent ions to CID in a collision cell.

  • Fragment Analysis : Analyze the resulting fragment ions in the second mass analyzer. The key is to find fragment ions whose relative abundances differ between the two diastereomeric complexes.

Expected Data & Interpretation

The differing stabilities of the diastereomeric complexes in the gas phase lead to different fragmentation patterns or efficiencies. By monitoring the ratio of specific fragment ions, one can quantify the enantiomeric composition.

Parent Ion (Diastereomeric Complex)Key Fragment Ion (m/z)Relative Intensity Ratio (Fragment/Parent)
[(S)-Ester + Selector + Na]⁺[Fragment A]Higher
[(R)-Ester + Selector + Na]⁺[Fragment A]Lower

Summary and Recommendations

The choice of spectroscopic technique depends on the specific analytical goal. This table summarizes the primary applications and considerations for each method.

TechniquePrimary ApplicationSample RequirementKey AdvantageKey Limitation
NMR with CSA Enantiomeric Excess (e.e.) DeterminationRacemic or enriched mixtureQuantitative, widely available instrumentationRequires successful screening of a suitable CSA
VCD Spectroscopy Absolute Configuration DeterminationEnantiopure sampleDefinitive, highly detailed structural infoSpecialized instrumentation, requires computation
ECD Spectroscopy Absolute Configuration DeterminationEnantiopure sampleHigh sensitivity, small sample amountRequires a suitable chromophore near stereocenter
MS with Selector Chiral Screening, e.e. DeterminationRacemic or enriched mixtureVery high sensitivity, compatible with LCIndirect method, requires method development

For routine quality control to determine enantiomeric purity, NMR with a suitable chiral solvating agent is often the most efficient and quantitative method. For the initial, unambiguous assignment of the absolute configuration of a newly synthesized batch, Vibrational Circular Dichroism (VCD) , correlated with DFT calculations, represents the gold standard.

References

  • Liu, J.-Q., Qian, C., & Chen, X.-Z. (2011). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Chinese Journal of Organic Chemistry, 31(05), 634-645.

  • Allen, M. W., Unruh, J. R., Slaughter, B. D., et al. (2003). Spectroscopy and photophysics of indoline and indoline-2-carboxylic acid. The Journal of Physical Chemistry A, 107(30), 5660-5669.

  • Yang, G., & Xu, Y. (2011). Vibrational circular dichroism spectroscopy of chiral molecules. Topics in Current Chemistry, 298, 189-236.

  • Wikipedia. (n.d.). Vibrational circular dichroism.

  • Hinds Instruments. (n.d.). Vibrational Circular Dichroism Application Note.

  • Gualdesi, M. S., et al. (2019). Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Organic Chemistry Frontiers, 6(15), 2728-2735.

  • Cai, W., et al. (2020). Analysis of stereoisomers of chiral drug by mass spectrometry. Journal of Pharmaceutical Analysis, 10(3), 199-207.

  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives.

Sources

A Senior Application Scientist's Guide to Protecting the Indoline Nitrogen: A Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the indoline scaffold is a privileged structure, forming the core of numerous bioactive molecules. However, the reactivity of the indoline nitrogen often necessitates the use of protecting groups to achieve desired synthetic outcomes. The choice of protecting group is a critical decision that can significantly impact the efficiency, and even the feasibility, of a synthetic route. This guide provides an in-depth comparative analysis of common protecting groups for the indoline nitrogen, offering experimental data, mechanistic insights, and detailed protocols to inform your synthetic strategy.

The Crucial Role of the Indoline Nitrogen Protecting Group

The lone pair of electrons on the indoline nitrogen imparts nucleophilic and basic character, making it susceptible to a variety of reactions, including acylation, alkylation, and oxidation. Protection of this nitrogen is often essential to:

  • Prevent undesired side reactions: Masking the nucleophilicity of the nitrogen prevents it from interfering with reactions at other sites of the molecule.

  • Modulate reactivity: The electronic nature of the protecting group can influence the reactivity of the aromatic ring and the adjacent C2 and C3 positions. Electron-withdrawing groups, for instance, can facilitate deprotonation at the C2 position.

  • Improve solubility and handling: The introduction of a protecting group can alter the physical properties of the indoline, making it more soluble in organic solvents and easier to handle and purify.

This guide will focus on a comparative analysis of five commonly employed protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), p-Toluenesulfonyl (Tosyl), 2-Nitrobenzenesulfonyl (Nosyl), and Acetyl (Ac).

Comparative Analysis of Protecting Groups

The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild and selective conditions. The following sections provide a detailed comparison of the five selected protecting groups based on these key criteria.

Ease of Introduction

The efficiency of the protection step is a primary consideration in any synthetic sequence. The table below summarizes typical conditions and reported yields for the introduction of each protecting group onto the indoline nitrogen.

Protecting GroupReagent(s)Typical ConditionsReported Yield (%)
Boc Di-tert-butyl dicarbonate (Boc)₂OBase (e.g., NEt₃, DMAP), CH₂Cl₂ or THF, rt>95
Cbz Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃, K₂CO₃), CH₂Cl₂/H₂O or THF, 0 °C to rt85-95
Tosyl (Ts) p-Toluenesulfonyl chloride (Ts-Cl)Base (e.g., NaH, pyridine), THF or CH₂Cl₂, 0 °C to rt90-98
Nosyl (Ns) 2-Nitrobenzenesulfonyl chloride (Ns-Cl)Base (e.g., pyridine, NEt₃), CH₂Cl₂, 0 °C to rt90-98
Acetyl (Ac) Acetic anhydride (Ac₂O) or Acetyl chloride (AcCl)Base (e.g., NEt₃, pyridine) or neat Ac₂O, rt or heat80-95

Expert Insight: The Boc group is generally the easiest to introduce due to the mild reaction conditions and the clean byproducts (t-butanol and CO₂). Sulfonylation with Ts-Cl and Ns-Cl also proceeds in high yields but may require stronger bases. Cbz protection is efficient, though Cbz-Cl is moisture-sensitive. Acetylation is straightforward but can sometimes lead to over-acetylation or side reactions if not carefully controlled.

Stability Under Various Reaction Conditions

A robust protecting group must withstand a variety of synthetic transformations. The following table provides a qualitative overview of the stability of each protecting group under common reaction conditions.

Protecting GroupStrong Acids (e.g., TFA, HCl)Strong Bases (e.g., NaOH, LDA)Nucleophiles (e.g., RLi, RMgX)Reductive Conditions (e.g., H₂, Pd/C)Oxidative Conditions (e.g., m-CPBA)
Boc Labile StableStableStableStable
Cbz StableStableStableLabile Stable
Tosyl (Ts) StableStable StableStableStable
Nosyl (Ns) StableStableStableStableStable
Acetyl (Ac) StableLabile StableStableStable

Causality Behind Stability:

  • Boc: The tert-butyl carbamate is highly susceptible to acid-catalyzed cleavage due to the formation of the stable tert-butyl cation.

  • Cbz: The benzyl carbamate is stable to a wide range of conditions but is readily cleaved by catalytic hydrogenolysis, which reduces the benzylic C-O bond.

  • Tosyl & Nosyl: The sulfonyl groups are very robust due to the strong sulfur-nitrogen bond and their electron-withdrawing nature, making them stable to a wide range of nucleophiles, bases, and acids.

  • Acetyl: The acetyl group, being a simple amide, is susceptible to hydrolysis under both acidic and basic conditions, though it is more readily cleaved by base.

Ease and Selectivity of Removal (Deprotection)

The ability to remove a protecting group under mild and specific conditions is paramount to the success of a multi-step synthesis. The orthogonality of deprotection conditions is a key consideration when multiple protecting groups are present in a molecule.[1]

Protecting GroupDeprotection Reagent(s)Typical Conditions
Boc Trifluoroacetic acid (TFA), HCl in DioxaneCH₂Cl₂, 0 °C to rt
Cbz H₂, Pd/CMeOH or EtOAc, rt
Tosyl (Ts) Mg, MeOH; Na/naphthaleneReflux; rt
Nosyl (Ns) Thiophenol, K₂CO₃CH₃CN, rt
Acetyl (Ac) LiAlH₄; NaOH or HCl (aq)THF, 0 °C to rt; Reflux

Expert Insight on Orthogonality: The distinct deprotection conditions for Boc (acid-labile), Cbz (hydrogenolysis), and Nosyl (thiolysis) groups make them an excellent orthogonal set. This allows for the selective removal of one group in the presence of the others, a powerful tool in complex molecule synthesis.[2][3] The Tosyl group is notoriously difficult to remove, often requiring harsh conditions, which limits its application in the later stages of a synthesis. The Acetyl group can be removed under hydrolytic conditions, which may not be compatible with other functional groups in the molecule.

Influence on Indoline Reactivity

The electronic nature of the N-protecting group significantly influences the reactivity of the indoline ring system.

  • Electron-Withdrawing Groups (Tosyl, Nosyl, Acetyl, Cbz): These groups decrease the electron density of the pyrrole ring, deactivating it towards electrophilic aromatic substitution. However, this electron-withdrawing effect enhances the acidity of the C2-protons, facilitating their removal by strong bases like n-butyllithium or LDA to form a 2-lithioindoline species. This intermediate can then be trapped with various electrophiles, providing a powerful strategy for C2-functionalization.

  • Electron-Donating/Neutral Groups (Boc): The Boc group is generally considered to be electronically neutral or slightly electron-donating. While it effectively protects the nitrogen, it does not strongly influence the reactivity of the aromatic ring in the same way as the sulfonyl or acyl groups.

dot

G cluster_0 Choice of Protecting Group cluster_1 Influence on Reactivity Protecting_Group Indoline-N-PG EWG Electron-Withdrawing (Ts, Ns, Ac, Cbz) Protecting_Group->EWG Decreases electron density EDG Electron-Donating/Neutral (Boc) Protecting_Group->EDG Maintains/slightly increases electron density Reactivity Indoline Ring Reactivity EWG->Reactivity Deactivates towards EAS Activates C2-deprotonation EDG->Reactivity Minimal effect on EAS

Caption: Influence of Protecting Group Electronics on Indoline Reactivity.

Experimental Protocols

The following are detailed, step-by-step methodologies for the introduction and removal of the discussed protecting groups on indoline.

N-Boc Protection of Indoline

Materials:

  • Indoline (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

  • Triethylamine (NEt₃) (1.2 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve indoline in CH₂Cl₂ in a round-bottom flask.

  • Add triethylamine to the solution.

  • Add di-tert-butyl dicarbonate portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford N-Boc-indoline.

N-Boc Deprotection

Materials:

  • N-Boc-indoline (1.0 equiv)

  • Trifluoroacetic acid (TFA) (10 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-indoline in CH₂Cl₂ in a round-bottom flask and cool to 0 °C.

  • Slowly add trifluoroacetic acid to the solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

  • Extract the product with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield indoline.

N-Nosyl Protection of Indoline

Materials:

  • Indoline (1.0 equiv)

  • 2-Nitrobenzenesulfonyl chloride (Ns-Cl) (1.1 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (CH₂Cl₂)

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve indoline in CH₂Cl₂ in a round-bottom flask and cool to 0 °C.

  • Add pyridine to the solution.

  • Slowly add a solution of 2-nitrobenzenesulfonyl chloride in CH₂Cl₂.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M aqueous HCl, followed by saturated aqueous NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to give N-nosyl-indoline.

N-Nosyl Deprotection

Materials:

  • N-Nosyl-indoline (1.0 equiv)

  • Thiophenol (3.0 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Acetonitrile (CH₃CN)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-nosyl-indoline in acetonitrile, add potassium carbonate and thiophenol.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to afford indoline.[4]

N-Acetyl Protection of Indoline

Materials:

  • Indoline (1.0 equiv)

  • Acetic anhydride (Ac₂O) (1.2 equiv)

  • Triethylamine (NEt₃) (1.5 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve indoline in CH₂Cl₂ in a round-bottom flask and add triethylamine.

  • Cool the mixture to 0 °C and add acetic anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-acetylindoline.[5]

N-Acetyl Deprotection

Materials:

  • N-Acetylindoline (1.0 equiv)

  • 5 M aqueous Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend N-acetylindoline in 5 M aqueous HCl.

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully neutralize with saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain indoline.[5]

dot

G cluster_workflow Decision Workflow for Protecting Group Selection Start Start: Need to protect indoline nitrogen Downstream_Chem Consider downstream reaction conditions Start->Downstream_Chem Acidic_Cond Acidic conditions? Downstream_Chem->Acidic_Cond Avoid_Boc Avoid Boc Acidic_Cond->Avoid_Boc Yes Choose_Boc_Ts_Ns_Ac Choose Boc, Ts, Ns, or Ac Acidic_Cond->Choose_Boc_Ts_Ns_Ac No Basic_Cond Basic conditions? Choose_Boc_Ts_Ns Choose Boc, Ts, or Ns Basic_Cond->Choose_Boc_Ts_Ns No Avoid_Ac Avoid Ac Basic_Cond->Avoid_Ac Yes Reductive_Cond Reductive (H2, Pd/C)? Reductive_Cond->Choose_Boc_Ts_Ns_Ac No Avoid_Cbz Avoid Cbz Reductive_Cond->Avoid_Cbz Yes Orthogonal_Needed Orthogonal deprotection needed? Choose_Orthogonal Choose from orthogonal set (Boc, Cbz, Ns) Orthogonal_Needed->Choose_Orthogonal Yes Final_Choice Final Protecting Group Selection Orthogonal_Needed->Final_Choice No Choose_Boc Choose Boc Avoid_Boc->Basic_Cond Choose_Cbz_Ts_Ns_Ac Choose Cbz, Ts, Ns, or Ac Choose_Boc_Ts_Ns->Reductive_Cond Avoid_Ac->Reductive_Cond Choose_Boc_Ts_Ns_Ac->Basic_Cond Choose_Boc_Ts_Ns_Ac->Orthogonal_Needed Avoid_Cbz->Orthogonal_Needed Choose_Orthogonal->Final_Choice

Caption: A Decision-Making Workflow for Selecting an Indoline N-Protecting Group.

Conclusion

The selection of a protecting group for the indoline nitrogen is a strategic decision that requires careful consideration of the entire synthetic plan. This guide has provided a comparative overview of five common protecting groups—Boc, Cbz, Tosyl, Nosyl, and Acetyl—highlighting their respective strengths and weaknesses in terms of ease of introduction, stability, and ease of removal. The Boc group offers mild introduction and removal conditions, making it a versatile choice for many applications. The Cbz group provides robust protection and is readily removed by hydrogenolysis. The sulfonyl-based Tosyl and Nosyl groups offer exceptional stability, with the Nosyl group having the significant advantage of mild thiolytic cleavage. The Acetyl group is a simple and economical choice, though its lability to hydrolysis can be a limitation. By understanding the nuanced differences between these protecting groups and utilizing the provided experimental protocols, researchers can devise more efficient and robust synthetic routes to valuable indoline-containing molecules.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
  • Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. (n.d.). Google Patents.
  • Kocieński, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag.
  • Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374.
  • Kan, T., & Fukuyama, T. (2004). Ns-Strategies: A Highly Versatile Synthetic Method for Amines.
  • Sundberg, R. J. (2002). Indoles. Academic Press.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products Containing the Indole Nucleus. Chemical Reviews, 97(6), 2243–2266.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920.
  • Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. (2003). The Journal of Organic Chemistry, 68(24), 9453–9455.
  • Bar-Haim, G., & Kol, M. (1997). Orthogonal Amino-Protecting Groups: A New, Efficient, and Mild Deprotection of the Nosyl Group. The Journal of Organic Chemistry, 62(20), 6692–6693.
  • Miller, C. A., & Bechara, W. S. (2009). Deprotection of Nosylamides with Thiophenol and DBU. Synlett, (16), 2663–2666.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. (2014). Tetrahedron Letters, 55(30), 4156-4159.
  • Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). Beilstein Journal of Organic Chemistry, 18, 89–94.
  • Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-Bis-Cbz-pyrrolo[2,3-f]indoles. (2009). Organic Letters, 11(23), 5454–5456.
  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). Symmetry, 12(7), 1184.
  • Synthesis of indoline from N-acetylindole. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • The First Method for Protection−Deprotection of the Indole 2,3-π Bond. (2002). Organic Letters, 4(15), 2561–2563.
  • 1.2 Deprotection: The Concept of Orthogonal Sets. (n.d.). In Protective Groups in Organic Synthesis.
  • Orthogonal Synthesis of Indolines and Isoquinolines via Aryne Annulation. (2008). Journal of the American Chemical Society, 130(5), 1558–1559.
  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. (2022). ACS Omega, 7(40), 35575–35603.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). Journal of the American Chemical Society, 134(35), 14338–14341.
  • Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. (2020). Organic & Biomolecular Chemistry, 18(3), 410-416.
  • Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. (2012). Agricultural Science & Technology, 13(1), 1-3.
  • The Synthesis of Indoline and Benzofuran Scaffolds Using a Suzuki–Miyaura Coupling/Oxidative Cyclization Strategy. (2013). Organic Letters, 15(18), 4850–4853.
  • One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. (2023). Molecules, 28(7), 3162.
  • Orthogonal N,N-deprotection strategies of β-amino esters. (1998).
  • Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). Beilstein Journal of Organic Chemistry, 18, 89-94.
  • Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. (2015). Organic & Biomolecular Chemistry, 13(3), 853-863.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-Indoline-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: (S)-Indoline-2-carboxylic acid ethyl ester is a valuable chiral building block in synthetic organic chemistry, frequently employed in the development of novel pharmaceutical agents and complex molecules. While its utility in the laboratory is significant, its potential health and environmental hazards necessitate a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step framework for researchers and laboratory personnel to manage and dispose of this compound and its associated waste streams safely, ensuring compliance with regulatory standards and promoting a culture of safety and environmental stewardship. The procedures outlined herein are grounded in established safety protocols and an understanding of the compound's chemical nature.

Hazard Identification and Inherent Risks: The "Why" Behind the Procedure

Understanding the specific hazards of (S)-Indoline-2-carboxylic acid ethyl ester is fundamental to appreciating the necessity of stringent disposal protocols. This compound is not benign; it is classified with specific health warnings that dictate its handling from acquisition to disposal.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound, and its parent acid, present significant health risks.[1][2] The primary hazards are summarized in the table below.

Hazard Class & CategoryGHS CodeHazard StatementCausality and Procedural Implication
Reproductive Toxicity, Cat. 2 H361Suspected of damaging fertility or the unborn child.[1][2]This is the most critical hazard. Exposure, even in small quantities, could have long-term reproductive consequences. Disposal procedures must be designed to prevent any release into the environment where it could enter the ecosystem and water supply. Standard wastewater treatment is not sufficient for such compounds.[3]
Skin Sensitization, Cat. 1 H317May cause an allergic skin reaction.[1][2]Direct skin contact can lead to sensitization, where subsequent exposures trigger a more severe allergic response. This necessitates the use of appropriate personal protective equipment (PPE) during handling and disposal, and dictates decontamination procedures for labware and surfaces.
Incompatible Materials N/AStrong oxidizing agents, strong bases, amines.[4]Co-mingling this compound with incompatible chemicals in a single waste container can lead to dangerous reactions, including heat generation, gas evolution, or container pressurization. Strict waste segregation is mandatory.

The core directive for disposal is therefore clear: isolate and contain . All waste streams containing this compound must be treated as hazardous and channeled to a licensed waste disposal facility capable of its complete destruction, typically via high-temperature incineration.[1][4][5]

The Disposal Workflow: A Decision-Based Approach

Proper disposal begins with correct identification of the waste stream. The following diagram illustrates the decision-making process for segregating waste contaminated with (S)-Indoline-2-carboxylic acid ethyl ester.

DisposalWorkflow cluster_types Waste Stream Identification cluster_containers Segregation & Containerization cluster_final Final Disposal start Identify Waste Containing (S)-Indoline-2-carboxylic acid ethyl ester pure_solid Unused/Expired Pure Compound start->pure_solid liquid_waste Liquid Waste (e.g., from reaction workup) start->liquid_waste labware Contaminated Labware (Glassware, Pipettes) start->labware sharps Contaminated Sharps (Needles, Scalpels) start->sharps solid_container Hazardous Solid Waste Container (Clearly Labeled) pure_solid->solid_container Ensure original container is securely sealed or overpack. solvent_container Hazardous Organic Solvent Waste (Halogenated or Non-Halogenated as appropriate) liquid_waste->solvent_container Segregate based on solvent type. Do not mix incompatibles. glass_container Contaminated Glass Waste Box labware->glass_container Triple-rinse with a suitable solvent. Collect rinsate as liquid waste. sharps_container Puncture-Proof Sharps Container sharps->sharps_container Do not recap needles. Dispose of immediately after use. end_point Arrange for Pickup by Licensed Hazardous Waste Vendor solid_container->end_point solvent_container->end_point glass_container->end_point sharps_container->end_point

Caption: Decision tree for proper waste segregation.

Step-by-Step Disposal Protocols

Adherence to a standardized, repeatable protocol is essential for safety and compliance. These protocols are designed to be self-validating systems, minimizing the potential for error.

Protocol 3.1: Disposal of Unused or Expired Pure Compound

This protocol applies to the original product container, whether full or partially used.

  • Assessment: Confirm the container is in good condition with a legible, original label. If the container is compromised, it must be "overpacked" into a larger, sealable container.

  • Sealing: Ensure the cap is tightly sealed. If the cap is damaged, use parafilm or a compatible secondary seal.

  • Labeling for Disposal: Attach a hazardous waste tag to the container. The tag must include:

    • The full chemical name: "(S)-Indoline-2-carboxylic acid ethyl ester"

    • CAS Number: 79815-20-6[4]

    • The words "Hazardous Waste"

    • Accumulation Start Date (the date you designate it as waste)

    • Hazard identification: "Reproductive Toxin," "Sensitizer"

  • Segregated Storage: Store the container in a designated hazardous waste accumulation area. This area should provide secondary containment and be away from incompatible materials.[6] Await pickup by your institution's environmental health and safety (EHS) office or licensed waste vendor.[7]

Protocol 3.2: Disposal of Contaminated Solid Labware (e.g., Weigh Boats, Gloves, Wipes)
  • Gross Decontamination: Remove as much residual solid as is safely possible.

  • Collection: Place all contaminated disposable items into a designated, clearly labeled "Hazardous Solid Waste" bag or container. This container must be separate from regular trash.

  • Sealing and Labeling: Once full, seal the container and apply a hazardous waste tag as described in Protocol 3.1.

Protocol 3.3: Management of Contaminated Liquid Waste Streams

This is the most common waste stream, typically generated from reaction workups, chromatography, or cleaning.

  • Select the Correct Waste Container:

    • Organic Solvents: Use a designated "Hazardous Organic Solvent Waste" container. Do NOT mix halogenated and non-halogenated solvents unless your facility's waste program allows it.

    • Aqueous Solutions: Collect in a separate "Hazardous Aqueous Waste" container. Do not pour aqueous solutions containing this compound down the drain. While many esters and carboxylic acids are biodegradable, the specific ecotoxicity of this heterocyclic compound is not well-established, and its reproductive toxicity mandates containment.[3][8][9]

  • Maintain a Log: All constituents and their approximate percentages must be listed on the waste container's label or an attached log sheet.[7]

  • Container Management:

    • Keep the container closed at all times, except when adding waste.

    • Do not fill beyond 90% capacity to allow for expansion.[6]

    • Store in a well-ventilated area with secondary containment.[5]

  • Final Labeling: When the container is full, complete the hazardous waste tag with all chemical components and designate it for pickup.

Decontamination and Spill Management

Accidents happen. A clear, pre-defined spill response plan is crucial.

Protocol 4.1: Decontamination of Non-Disposable Glassware
  • Initial Rinse: Rinse the glassware three times with a suitable organic solvent (e.g., acetone, ethanol) that readily dissolves the compound. Crucially, this rinsate is hazardous waste. It must be collected and added to the appropriate hazardous organic solvent waste container.

  • Secondary Wash: Wash the triple-rinsed glassware with laboratory detergent and water as per standard procedure.[10]

  • Drying: Dry the glassware completely before storage or reuse.[10]

Protocol 4.2: Managing a Small Spill (<5g or <10mL)
  • Alert and Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.

  • Containment:

    • Solid Spill: Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill pad) to prevent it from becoming airborne.[4] Do not dry sweep.

    • Liquid Spill: Cover with absorbent pads or granules, working from the outside in.

  • Collection: Carefully scoop the absorbed material into a sealable plastic bag or container.

  • Surface Decontamination: Wipe the spill area with a cloth soaked in a solvent (e.g., acetone), followed by a wipe with soap and water. All wipes and cloths used are considered hazardous waste.

  • Disposal: Place the sealed bag of spill debris and all cleaning materials into the "Hazardous Solid Waste" container and label it accordingly.

References

  • Safety Data Sheet Indoline-2-carboxylic acid. Metascientific. [URL: provided by grounding tool, specific link not available in search results]
  • SAFETY DATA SHEET: Indole-2-carboxylic acid. Fisher Scientific. [URL: provided by grounding tool, specific link not available in search results]
  • SAFETY DATA SHEET: (S)-(-)-Indoline-2-carboxylic acid. Fisher Scientific. [URL: https://www.fishersci.com/sds/91472.pdf]
  • Indole-2-carboxylic acid ethyl ester. GoldBio. [URL: https://www.goldbio.com/product/1344/indole-2-carboxylic-acid-ethyl-ester]
  • Indoline-2-carboxylic acid | C9H9NO2 | CID 86074. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Indoline-2-carboxylic-acid]
  • Biodegradation tests of mercaptocarboxylic acids, their esters, related divalent sulfur compounds and mercaptans. P. J. K. Kappert et al., Environmental Sciences Europe, 2018. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6389025/]
  • Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. B. Janoszka et al., Journal of Chromatography A, 2001. [URL: https://pubmed.ncbi.nlm.nih.gov/11771835/]
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  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. A. A. Al-Kinani et al., Toxics, 2023. [URL: https://www.mdpi.com/2305-6304/11/9/774]
  • PRACTICAL PROCEDURES FOR MICROBIAL DECONTAMINATION. U.S. Army Biological Laboratories, 1961. [URL: provided by grounding tool, specific link not available in search results]
  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. Q. Ma et al., Frontiers in Microbiology, 2018. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6220008/]
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  • Microbial Degradation of Indole and Its Derivatives. P. K. Arora et al., Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Microbial-Degradation-of-Indole-and-Its-Derivatives-Arora-Sharma/12b23c21a108a0d9326f5053f47c3e5362145e69]
  • Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. F. D'Acunzo et al., Molecules, 2022. [URL: https://www.mdpi.com/1420-3049/27/19/6221]
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  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency. [URL: https://www.epa.
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  • 9.7: Carboxylic Acids and Esters. Chemistry LibreTexts, 2023. [URL: https://chem.libretexts.org/Bookshelves/Introductory_Chemistry/Introductory_Chemistry_(CK-12)/09%3A_Organic_Chemistry/9.07%3A_Carboxylic_Acids_and_Esters]
  • Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. S. Piras et al., Molecules, 2023. [URL: https://www.mdpi.com/1420-3049/28/8/3448]

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Definitive Guide to Personal Protective Equipment for Handling (S)-Indoline-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower you to conduct your research safely and effectively. Handling any chemical intermediate requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for the safe handling of (S)-Indoline-2-carboxylic acid ethyl ester, a key building block in pharmaceutical development. Our approach is built on the principle that true laboratory safety is not just about following rules, but about understanding the risks and making informed decisions to mitigate them.

Hazard Assessment: Understanding the "Why"

The primary health concerns identified are:

  • Skin Sensitization: The parent acid is classified as a skin sensitizer, meaning repeated contact may cause an allergic skin reaction.[1][2]

  • Reproductive Toxicity: Indoline-2-carboxylic acid is suspected of damaging fertility or the unborn child (H361).[1] This is a significant long-term health risk that necessitates stringent handling procedures to minimize exposure.

  • Respiratory Irritation: The hydrochloride salt of the ester may cause respiratory irritation, particularly when handled as a powder or dust.[3]

  • Eye and Skin Irritation: Related compounds are known to cause serious eye and skin irritation upon contact.[4]

Given this profile, all handling procedures must be designed to prevent skin contact, inhalation of dust or aerosols, and eye exposure.

Engineering Controls: Your First Line of Defense

Before any Personal Protective Equipment (PPE) is even selected, the primary method for exposure control must be the use of appropriate engineering controls.

  • Chemical Fume Hood: All manipulations of (S)-Indoline-2-carboxylic acid ethyl ester, especially weighing the solid, preparing solutions, and transfers between vessels, must be performed inside a certified chemical fume hood.[5] This is non-negotiable. The fume hood contains vapors and fine particulates, preventing them from entering the laboratory atmosphere and being inhaled.

  • Ventilation: Ensure the laboratory has adequate general ventilation to support the function of the fume hoods. Eyewash stations and safety showers must be readily accessible and tested regularly.[4]

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of PPE is not a one-size-fits-all solution. It must be tailored to the specific task and the potential for exposure. The following table outlines the minimum required PPE for common laboratory operations involving (S)-Indoline-2-carboxylic acid ethyl ester.

Laboratory TaskMinimum Engineering ControlRequired Personal Protective EquipmentRationale for Selection
Weighing Solid Material Chemical Fume Hood- Nitrile Gloves (Double-gloved recommended)- Chemical Splash Goggles- Full-Length Lab Coat- N95 Respirator (or higher)Highest risk of inhaling fine powder.[3] Goggles provide a full seal against airborne particulates. Double-gloving minimizes contamination risk during de-gowning.
Preparing Stock Solutions Chemical Fume Hood- Nitrile Gloves- Chemical Splash Goggles- Full-Length Lab CoatRisk of splashes and aerosol generation during dissolution. Goggles are essential to protect against accidental splashes to the eyes.[4]
Reaction Setup & Monitoring Chemical Fume Hood- Nitrile Gloves- Safety Glasses with Side Shields- Full-Length Lab CoatLower risk of splashes compared to solution prep, but constant vigilance is needed. Safety glasses provide adequate protection for this task.
Work-up & Purification Chemical Fume Hood- Nitrile Gloves- Chemical Splash Goggles- Full-Length Lab CoatInvolves transfers of potentially hazardous solutions and presents a significant splash risk.
Waste Disposal Chemical Fume Hood- Nitrile Gloves- Safety Glasses with Side Shields- Full-Length Lab CoatHandling sealed waste containers presents a lower risk, but appropriate PPE is still required to prevent contact with residual contamination.

Procedural Protocol: Donning and Doffing PPE

The order in which you put on and, more importantly, take off your PPE is critical to preventing self-contamination.

A. Donning Procedure (Putting On)

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Eye Protection: Put on your safety goggles or glasses.

  • Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat. If double-gloving, don the first pair, then the second pair over the top.

B. Doffing Procedure (Taking Off) - The Contaminated Zone This should be performed in a designated area, ideally just inside the fume hood or at the lab exit.

  • Outer Gloves (if double-gloved): Remove the outer pair of gloves without touching your skin. Grasp the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them immediately in the designated solid waste container.

  • Lab Coat: Unbutton your lab coat. Shrug it off your shoulders, touching only the inside of the coat. Turn the sleeves inside out as you remove it, folding the contaminated outside inwards. Hang it in its designated location or place it in the appropriate laundry receptacle.

  • Eye Protection: Remove your goggles or glasses by handling the earpieces or strap from behind.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water for at least 20 seconds.[4]

PPE Selection and Disposal Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of protection when planning to work with (S)-Indoline-2-carboxylic acid ethyl ester.

PPE_Selection_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE & Control Selection cluster_action Action start Plan experiment with (S)-Indoline-2-carboxylic acid ethyl ester check_solid Will you handle the compound as a solid/powder? start->check_solid fume_hood Work in a Chemical Fume Hood check_splash Is there a significant splash risk? check_solid->check_splash No respirator Add N95 Respirator check_solid->respirator Yes goggles Wear Chemical Splash Goggles check_splash->goggles Yes glasses Wear Safety Glasses with Side Shields check_splash->glasses No fume_hood->check_solid Always Start Here respirator->check_splash base_ppe Standard PPE: - Nitrile Gloves - Lab Coat goggles->base_ppe glasses->base_ppe proceed Proceed with Experiment base_ppe->proceed

Caption: PPE selection workflow for (S)-Indoline-2-carboxylic acid ethyl ester.

Emergency Procedures & Disposal

A. Immediate First Aid

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation or a rash develops.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3]

B. Disposal Plan

  • Chemical Waste: All waste containing (S)-Indoline-2-carboxylic acid ethyl ester must be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials must be disposed of as solid hazardous waste. Do not place them in regular trash receptacles.

  • Regulatory Compliance: All disposal must be conducted in accordance with local, state, and federal regulations.[1][4][5] Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.

By integrating this comprehensive safety framework into your daily operations, you build a culture of safety that protects not only yourself but your entire research team.

References

  • Safety Data Sheet Indoline-2-carboxylic acid. Metasci.

  • SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid. Fisher Scientific.

  • MSDS of (S)-Ethyl indoline-2-carboxylate hydrochloride. Capot Chemical Co., Ltd.

  • SAFETY DATA SHEET - Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. Fisher Scientific.

  • Indoline-2-carboxylic Acid Ethyl Ester - Safety Data Sheet. ChemicalBook.

  • SAFETY DATA SHEET - (S)-(-)-Indoline-2-carboxylic acid. Fisher Scientific.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.